molecular formula C14H13NO2 B181275 2-(Benzyloxy)benzamide CAS No. 29579-11-1

2-(Benzyloxy)benzamide

Cat. No.: B181275
CAS No.: 29579-11-1
M. Wt: 227.26 g/mol
InChI Key: HHKNJUHXNDIVFN-UHFFFAOYSA-N
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Description

2-(Benzyloxy)benzamide is a chemical scaffold of significant interest in medicinal chemistry and organic synthesis. Its structure serves as a key precursor and intermediate in the development of compounds with diverse biological activities. Researchers utilize this compound in the synthesis of 3-arylphthalide natural products and 3-aryl-3-hydroxyisoindolinones via [1,2]-Wittig rearrangement reactions . Some 3-aryl-3-benzyloxyisoindolinones synthesized from this scaffold have been identified as potential anticancer agents . Beyond oncology, derivatives of this compound have been investigated as potent neuroprotective agents. One study identified such derivatives as effective disruptors of the PSD95-nNOS protein-protein interaction, a promising therapeutic strategy for protecting neurons from damage in ischemic stroke models . Additionally, structural analogs, specifically N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, have demonstrated high in vitro potency against Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (Sleeping Sickness), showing promise as potential lead compounds for treating this disease . An earlier study also highlighted the antioxidant properties of a related molecule, 2BBE43, which effectively inhibited lipid peroxidation . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKNJUHXNDIVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304458
Record name 2-(benzyloxy)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29579-11-1
Record name 29579-11-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(benzyloxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Benzyloxy)benzamide, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its synthesis, characterization, and applications, grounded in established scientific literature.

Core Introduction and Chemical Identity

This compound, also known as 2-(phenylmethoxy)benzamide, is an aromatic amide distinguished by a benzyloxy group ortho to the carboxamide functionality. This structural motif imparts unique chemical properties that make it a valuable precursor in the synthesis of more complex molecules.

CAS Number: 29579-11-1[1][2][3]

Molecular Formula: C₁₄H₁₃NO₂[1][4]

Molecular Weight: 227.26 g/mol [1]

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Properties:
PropertyValueSource
IUPAC Name2-(phenylmethoxy)benzamide[1]
InChI1S/C14H13NO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16)[1]
InChIKeyHHKNJUHXNDIVFN-UHFFFAOYSA-N[1]
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N[1]
Physical StateSolid[Vertex AI Search]
LogP2.1904[4]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several established routes. A common and effective method involves the reaction of a suitable acid chloride with ammonia, a process known as ammonolysis.[5]

General Synthetic Workflow:

Synthesis_Workflow start Starting Materials: - Salicylamide - Benzyl Halide step1 Protection of Phenolic Hydroxyl start->step1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) step2 Amidation of Carboxylic Acid Derivative step1->step2 Intermediate: 2-(Benzyloxy)benzoic acid product This compound step2->product Ammonolysis or Coupling with Ammonia Source

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis from 2-(Benzyloxy)benzoyl Chloride

This protocol is based on the general principles of Schotten-Baumann reactions, adapted for the synthesis of benzamide derivatives.[6]

Materials:

  • 2-(Benzyloxy)benzoyl chloride

  • Concentrated ammonium hydroxide (25%)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, place a conical flask containing 25 mL of concentrated ammonium hydroxide into an ice bath to cool.

  • Addition of Acid Chloride: While vigorously stirring the cooled ammonia solution, slowly add 2-(Benzyloxy)benzoyl chloride dropwise. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction and Precipitation: A white precipitate of this compound will form upon the addition of the acid chloride.[6] Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the reaction goes to completion.[5]

  • Isolation of Product: Filter the crude product using a Büchner funnel. Wash the precipitate with cold distilled water to remove any unreacted ammonia and ammonium chloride.

  • Purification (Recrystallization): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Causality in Experimental Choices: The use of an ice bath and slow addition of the acid chloride are critical for controlling the exothermicity of the reaction and preventing the hydrolysis of the acid chloride. Vigorous stirring ensures efficient mixing of the reactants, maximizing the yield.

Analytical Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, such as the amide C=O and N-H stretches, and the ether C-O bond.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Applications in Research and Development

This compound and its derivatives have emerged as promising scaffolds in drug discovery, particularly in the development of neuroprotective agents.

Neuroprotective Agents for Ischemic Stroke:

Recent studies have highlighted the potential of benzyloxy benzamide derivatives as inhibitors of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction.[7] This interaction is a key pathogenic pathway in the neuronal damage caused by ischemic stroke.[7]

NMDAR_Pathway Glutamate Excess Glutamate (Ischemic Condition) NMDAR NMDAR Activation Glutamate->NMDAR Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx PSD95_nNOS PSD95-nNOS Complex Ca_Influx->PSD95_nNOS NO_Production Excessive NO Production PSD95_nNOS->NO_Production Neuronal_Damage Neuronal Damage NO_Production->Neuronal_Damage Benzyloxy_Benzamide This compound Derivatives Benzyloxy_Benzamide->PSD95_nNOS Inhibition

Sources

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzyloxy)benzamide, a derivative of salicylamide, serves as a pivotal structural motif in contemporary medicinal chemistry. Its unique arrangement, featuring a benzamide core ortho-substituted with a benzyloxy group, provides a versatile scaffold for developing therapeutic agents across various disease areas. This guide offers a comprehensive analysis of its core chemical properties, including synthesis, reactivity, and detailed spectroscopic characterization. Furthermore, it explores its structural attributes and significant applications in drug discovery, such as the development of neuroprotective agents and channel modulators, providing field-proven insights for researchers engaged in leveraging this scaffold for novel therapeutic design.

Core Physicochemical and Structural Properties

This compound is a white solid at room temperature.[1] The molecule's architecture is defined by a central benzene ring functionalized with an amide group and a benzyloxy ether group at the C1 and C2 positions, respectively. This arrangement has profound implications for its chemical behavior and biological activity.

The ether linkage introduces conformational flexibility, while the amide group provides hydrogen bonding capabilities. A key structural feature, observed in analogous 2-alkoxybenzamides, is the potential for intramolecular hydrogen bonding between one of the amide protons (N-H) and the ether oxygen atom.[2][3] This interaction can influence the molecule's conformation, planarity, and interaction with biological targets.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing a quantitative basis for its handling and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₃NO₂[4][5]
Molecular Weight 227.26 g/mol [1][4][5]
Melting Point 114-115 °C[1]
CAS Number 29579-11-1[1][4]
Calculated LogP 2.19 - 2.3[4][5]
pKa (Predicted) 15.60 ± 0.50[1]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]
Polar Surface Area 41.61 Ų[5]

The LogP value suggests moderate lipophilicity, a crucial parameter for drug candidates as it influences membrane permeability and solubility.

Structural Conformation and Hydrogen Bonding

The orientation of the amide and benzyloxy groups is critical for the molecule's overall topology. Intramolecular hydrogen bonding significantly stabilizes the conformation.

Caption: Intramolecular N-H···O hydrogen bond in this compound.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is fundamental for its application in library generation and further chemical modification.

Synthetic Protocol: Williamson Ether Synthesis

The most direct and common synthesis involves the benzylation of 2-hydroxybenzamide (salicylamide). This reaction is a classic example of a Williamson ether synthesis, where the phenoxide ion of salicylamide acts as a nucleophile.

Rationale for Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group. It is preferred over stronger bases like sodium hydride to avoid potential deprotonation and side reactions at the amide N-H.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide, without interfering with the Sₙ2 reaction.

  • Reagent: Benzyl bromide or benzyl chloride is used as the electrophilic source of the benzyl group. Benzyl bromide is generally more reactive.

Step-by-Step Methodology:

  • Preparation: To a solution of 2-hydroxybenzamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5-2.0 eq).

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water to precipitate the crude product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

M+ [M]⁺• m/z 227 Tropylium [C₇H₇]⁺ m/z 91 M+->Tropylium - C₇H₆NO₂• Fragment2 [M - C₇H₇]⁺• m/z 136 M+->Fragment2 - C₇H₇•

Caption: Key fragmentation pathways for this compound in MS.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold has emerged as a "privileged structure" in drug discovery, with derivatives showing potent activity against a range of biological targets.

Neuroprotection in Ischemic Stroke

Derivatives of this compound have been identified as potent neuroprotective agents. [6][7]They function by disrupting the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).

Mechanism of Action: In ischemic stroke, excessive activation of NMDA receptors leads to a Ca²⁺ influx, which activates nNOS bound to PSD95, resulting in excitotoxicity. By blocking the PSD95-nNOS interaction, these benzamide derivatives prevent the production of neurotoxic nitric oxide without directly inhibiting the NMDA receptor, thereby avoiding significant side effects. [6]One lead compound, LY836, demonstrated powerful therapeutic effects in a rat model of middle cerebral artery occlusion. [6]

cluster_pathway Excitotoxicity Pathway in Stroke Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx PSD95_nNOS PSD95-nNOS Complex Ca_influx->PSD95_nNOS Activates NO_production ↑ Nitric Oxide PSD95_nNOS->NO_production Neurotoxicity Neuronal Damage NO_production->Neurotoxicity Inhibitor This compound Derivative Inhibitor->PSD95_nNOS Disrupts

Caption: Inhibition of the PSD95-nNOS interaction by benzamide derivatives.

TRPM8 Channel Antagonism

A series of 2-(benzyloxy)benzamides were discovered to be potent functional antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. [8]TRPM8 is a cold and menthol sensor, and its antagonists are being investigated for the treatment of chronic pain, neuropathic pain, and overactive bladder. The discovery highlights the utility of this scaffold in modulating ion channel activity. [8]

Antiparasitic Activity

Medicinal chemistry campaigns have identified N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as highly potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). [9]The benzyloxy moiety was a key part of the structure-activity relationship (SAR) studies. A lead compound demonstrated oral bioavailability and cured infection in an acute mouse model, marking it as a promising candidate for treating a neglected tropical disease. [9]

Conclusion

This compound is more than a simple chemical entity; it is a highly adaptable and functionally rich scaffold with significant value for the scientific research community. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an excellent starting point for chemical library design. The demonstrated success of its derivatives as neuroprotective agents, ion channel modulators, and antiparasitic drugs underscores its importance and potential in the ongoing quest for novel therapeutics. This guide provides the core technical knowledge required for researchers to effectively harness the chemical potential of this compound in their drug discovery and development endeavors.

References

Sources

2-(Benzyloxy)benzamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Benzyloxy)benzamide for Drug Discovery Professionals

Introduction

This compound is a derivative of benzamide, a class of compounds with a wide range of pharmacological activities.[1] This molecule, characterized by a benzoyl group attached to a benzyl ether, has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its structural framework provides a versatile platform for developing novel therapeutic agents targeting a variety of biological pathways. Recent research has highlighted the potential of this compound derivatives in diverse therapeutic areas, including the management of pain and inflammation, neuroprotection, and the treatment of inflammatory skin conditions.[2][3][4] This guide offers a comprehensive technical overview of this compound, focusing on its physicochemical properties, synthesis, and applications for researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties are critical in determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The key physicochemical data for this compound are summarized below:

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂[5][6]
Molecular Weight 227.26 g/mol [5][6]
CAS Number 29579-11-1[5]
IUPAC Name 2-(phenylmethoxy)benzamide[5]
Melting Point 114-115 °C[7]
Boiling Point (Predicted) 405.3 ± 28.0 °C[7]
Density (Predicted) 1.178 ± 0.06 g/cm³[7]
LogP 2.1904[6]

Chemical Structure:

2D structure of this compound

Source: PubChem CID 296051[5]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the Williamson ether synthesis to form the benzyl ether, followed by amidation of the carboxylic acid. This multi-step process allows for high yields and purity.

Conceptual Synthesis Workflow:

Synthesis_of_2_Benzyloxybenzamide cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Amidation SalicylicAcid Salicylic Acid Intermediate1 2-(Benzyloxy)benzoic Acid SalicylicAcid->Intermediate1 Williamson Ether Synthesis BenzylBromide Benzyl Bromide BenzylBromide->Intermediate1 Williamson Ether Synthesis Base Base (e.g., K₂CO₃) Base->Intermediate1 Williamson Ether Synthesis Solvent1 Solvent (e.g., DMF) Solvent1->Intermediate1 Williamson Ether Synthesis ActivatingAgent Activating Agent (e.g., SOCl₂, EDCI) FinalProduct This compound Intermediate1->FinalProduct Amide Formation ActivatingAgent->FinalProduct Amide Formation AmmoniaSource Ammonia Source (e.g., NH₄OH, NH₄Cl) AmmoniaSource->FinalProduct Amide Formation Solvent2 Solvent (e.g., DCM) Solvent2->FinalProduct Amide Formation

Caption: General synthesis pathway for this compound.

Rationale for Experimental Choices:

  • Step 1: Williamson Ether Synthesis: Salicylic acid is used as the starting material. The phenolic hydroxyl group is more acidic than the carboxylic acid proton and can be selectively deprotonated by a suitable base like potassium carbonate (K₂CO₃). Benzyl bromide serves as the electrophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, facilitating the nucleophilic attack of the phenoxide on the benzyl bromide.

  • Step 2: Amidation: The resulting 2-(benzyloxy)benzoic acid is then converted to the amide. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with an ammonia source. Alternatively, peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to directly form the amide bond in the presence of ammonia.

Applications in Drug Development

The this compound scaffold has been identified as a promising starting point for the development of novel therapeutics.

TRPM8 Antagonism

A series of 2-(benzyloxy)benzamides have been identified as potent functional antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[2] TRPM8 is a cold-sensing receptor that is implicated in pain and inflammatory conditions. Antagonists of this channel are being investigated as potential analgesics.

Neuroprotection in Ischemic Stroke

Derivatives of benzyloxy benzamide have been synthesized and evaluated as neuroprotective agents.[3] Specifically, they have been designed to disrupt the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction, a key pathway in neuronal damage following an ischemic stroke.[3] One promising compound from this class demonstrated significant therapeutic effects in a rat model of middle cerebral artery occlusion.[3]

Treatment of Atopic Dermatitis

In the field of dermatology, benzyloxy benzylamide derivatives have been investigated as modulators of thymic stromal lymphopoietin (TSLP), a cytokine involved in the inflammatory cascade of atopic dermatitis.[4] A lead compound from this series was found to inhibit the expression of key inflammatory mediators, suggesting its potential as a topical treatment for this chronic skin condition.[4]

Therapeutic_Applications cluster_applications Therapeutic Areas Core This compound Scaffold Pain Pain & Inflammation Core->Pain TRPM8 Antagonism Neuro Neuroprotection Core->Neuro PSD95-nNOS Inhibition (Ischemic Stroke) Derm Dermatology Core->Derm TSLP Modulation (Atopic Dermatitis)

Caption: Therapeutic applications of the this compound scaffold.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative bench-scale synthesis.

Materials and Reagents:

  • 2-Hydroxybenzamide

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask until the solids are suspended.

  • Addition of Benzyl Bromide: While stirring, add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8][11] Avoid contact with skin and eyes.[8][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

  • Spill Response: In case of a spill, avoid generating dust. Dampen the solid material with a suitable solvent like ethanol and collect it in a sealed container for disposal.[12]

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a valuable molecular scaffold with demonstrated potential in the development of novel therapeutic agents. Its straightforward synthesis and versatile structure allow for the creation of diverse chemical libraries for screening against various biological targets. The successful application of its derivatives as TRPM8 antagonists, neuroprotective agents, and TSLP modulators underscores its importance in modern drug discovery. Further investigation into the structure-activity relationships of this compound class is likely to yield new and improved drug candidates for a range of diseases.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania.
  • MDPI. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.
  • PubMed. (2013). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists.
  • PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2,3-Bis(benzyloxy)benzamide. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Benzamide.
  • PubMed. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke.
  • ACS Publications. (n.d.). Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry.
  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.
  • PubChem. (n.d.). Benzamide. National Center for Biotechnology Information.
  • Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties.
  • YouTube. (2020). Benzamide - Organic synthesis.
  • An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE.
  • PubChem. (n.d.). N-Benzyl-2-hydroxybenzamide. National Center for Biotechnology Information.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook.

Sources

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(Benzyloxy)benzamide, a valuable intermediate in medicinal chemistry and organic synthesis. We will explore two primary, robust synthetic routes, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs. This document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₄H₁₃NO₂, is a derivative of benzamide featuring a benzyl ether at the ortho position.[1] Its structure combines the functionalities of an aromatic amide and a benzyl ether, making it a versatile building block. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl of salicylamide, which can be removed under reductive conditions, such as catalytic hydrogenation.[2] This strategic protection allows for selective modifications on the amide portion of the molecule. Its derivatives are of interest in medicinal chemistry, with related structures showing a range of biological activities.[2]

This guide will focus on the two most logical and field-proven synthetic strategies:

  • Pathway 1: Direct O-Alkylation of Salicylamide. A one-step approach utilizing the Williamson ether synthesis.

  • Pathway 2: Amidation of 2-(Benzyloxy)benzoic Acid. A two-step sequence involving the initial synthesis of the corresponding carboxylic acid, followed by its conversion to the amide.

Core Synthesis Pathways: A Comparative Analysis

Pathway 1: Williamson Ether Synthesis of Salicylamide

This pathway represents the most direct approach to this compound, involving the O-alkylation of salicylamide with a benzylating agent. The reaction is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][3][4]

Reaction Scheme:

Salicylamide + Benzyl Bromide → this compound

Mechanism:

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of salicylamide by a strong base, forming a phenoxide ion.[3][5] This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in a concerted SN2 displacement of the bromide ion.[4] The use of a primary halide like benzyl bromide is ideal for this reaction as it minimizes the competing E2 elimination pathway.[6]

Diagram 1: Williamson Ether Synthesis Workflow

G cluster_start Starting Materials Salicylamide Salicylamide Deprotonation Deprotonation (Formation of Phenoxide) Salicylamide->Deprotonation BenzylBromide Benzyl Bromide SN2 SN2 Attack (Ether Formation) BenzylBromide->SN2 Base Base (e.g., NaH) Base->Deprotonation Solvent Solvent (e.g., DMF) Solvent->Deprotonation Deprotonation->SN2 Workup Aqueous Work-up & Extraction SN2->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product: This compound Purification->Product

Caption: High-level workflow for the Williamson ether synthesis of this compound.

Materials and Reagents:

  • Salicylamide (1.0 equiv.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

  • Benzyl bromide (BnBr) (1.1 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add salicylamide (1.0 equiv.). Dissolve it in anhydrous DMF (approximately 5-10 mL per mmol of salicylamide).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv.) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group, which is more acidic than the amide N-H. This step is crucial for generating the nucleophilic phenoxide.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes. Then, add benzyl bromide (1.1 equiv.) dropwise via a syringe. Allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: Benzyl bromide is an excellent electrophile for SN2 reactions due to the stability of the transition state. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of deionized water to destroy any excess NaH. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with deionized water (2x) and brine (1x). Causality: The water washes remove the DMF solvent and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel to yield pure this compound.

Pathway 2: Amidation of 2-(Benzyloxy)benzoic Acid

This two-step pathway first involves the synthesis of 2-(Benzyloxy)benzoic acid, followed by its conversion to the target amide. This route can be advantageous if 2-(Benzyloxy)benzoic acid is readily available or if the reaction conditions for direct amidation are preferred.

Reaction Scheme:

  • Step 1: Salicylic Acid + Benzyl Bromide → 2-(Benzyloxy)benzoic Acid

  • Step 2: 2-(Benzyloxy)benzoic Acid → this compound

Mechanism:

  • Step 1 (Etherification): Similar to Pathway 1, this is a Williamson ether synthesis where the carboxylic acid proton of salicylic acid is also deprotonated by the base, but the more nucleophilic phenoxide reacts preferentially with benzyl bromide.

  • Step 2 (Amidation): The carboxylic acid is first activated to a more reactive species, typically an acid chloride, by reacting it with a chlorinating agent like thionyl chloride (SOCl₂).[7][8][9][10] The resulting 2-(benzyloxy)benzoyl chloride is a highly electrophilic intermediate. This intermediate then undergoes nucleophilic acyl substitution with ammonia.[11][12][13] The ammonia attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the stable amide product.[12][13]

Diagram 2: Two-Step Amidation Pathway

G cluster_step1 Step 1: Ether Synthesis cluster_step2 Step 2: Amidation SalicylicAcid Salicylic Acid Etherification Williamson Ether Synthesis SalicylicAcid->Etherification BenzylBromide1 Benzyl Bromide BenzylBromide1->Etherification Base1 Base (e.g., K₂CO₃) Base1->Etherification Intermediate Intermediate: 2-(Benzyloxy)benzoic Acid Etherification->Intermediate Activation Activation with SOCl₂ Intermediate->Activation AcidChloride 2-(Benzyloxy)benzoyl Chloride Activation->AcidChloride Amidation Nucleophilic Acyl Substitution AcidChloride->Amidation Ammonia Ammonia (NH₃) Ammonia->Amidation FinalProduct Final Product: This compound Amidation->FinalProduct

Caption: Workflow for the two-step synthesis of this compound via amidation.

Step 2a: Synthesis of 2-(Benzyloxy)benzoic Acid

Materials and Reagents:

  • Salicylic Acid (1.0 equiv.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • Benzyl bromide (BnBr) (1.2 equiv.)

  • Anhydrous Acetone or DMF

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend salicylic acid (1.0 equiv.) and anhydrous potassium carbonate (2.5 equiv.) in anhydrous acetone or DMF.

  • Alkylation: Add benzyl bromide (1.2 equiv.) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve the residue in water and acidify with 1M HCl to a pH of ~2. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to yield pure 2-(Benzyloxy)benzoic acid.

Step 2b: Amidation of 2-(Benzyloxy)benzoic Acid

Materials and Reagents:

  • 2-(Benzyloxy)benzoic acid (1.0 equiv.)

  • Thionyl chloride (SOCl₂) (1.5 equiv.)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Concentrated aqueous ammonia (NH₄OH)

Procedure:

  • Acid Chloride Formation: In a fume hood, dissolve 2-(Benzyloxy)benzoic acid (1.0 equiv.) in anhydrous DCM. Add thionyl chloride (1.5 equiv.) dropwise at room temperature. Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides; the byproducts (SO₂ and HCl) are gases, which helps to drive the reaction to completion.[8][10]

  • Reaction: Gently reflux the mixture for 1-2 hours until gas evolution ceases.

  • Solvent Removal: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Carefully, and with cooling in an ice bath, add the crude 2-(benzyloxy)benzoyl chloride to an excess of cold, concentrated aqueous ammonia with vigorous stirring. A white precipitate of this compound will form.

  • Isolation and Purification: Stir for 30 minutes, then collect the solid product by vacuum filtration. Wash thoroughly with cold water to remove ammonium salts. The product can be further purified by recrystallization.

Data Presentation and Pathway Comparison

FeaturePathway 1: Williamson Ether SynthesisPathway 2: Two-Step Amidation
Starting Materials Salicylamide, Benzyl BromideSalicylic Acid, Benzyl Bromide, Thionyl Chloride, Ammonia
Number of Steps 12 (plus intermediate purification)
Key Reagents Strong base (e.g., NaH), Polar aprotic solvent (e.g., DMF)Base (e.g., K₂CO₃), Chlorinating agent (e.g., SOCl₂)
Typical Yields Moderate to Good (literature dependent)Good to Excellent (often high-yielding steps)
Advantages More atom-economical, one-pot procedure.Avoids handling of highly reactive NaH. May be higher yielding overall.
Disadvantages Requires handling of pyrophoric NaH. Potential for N-alkylation side products.Longer overall process. Requires handling of corrosive and toxic SOCl₂.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: White solid.

  • Molecular Weight: 227.26 g/mol .[1]

  • Melting Point: Literature values should be consulted for comparison.

  • Spectroscopic Data:

    • ¹H NMR: Expect characteristic peaks for the aromatic protons of both rings, a singlet for the benzylic CH₂ protons (around 5.0-5.2 ppm), and broad signals for the amide NH₂ protons.

    • ¹³C NMR: Expect signals for the 14 carbon atoms, including the carbonyl carbon (around 167-170 ppm).

    • IR Spectroscopy: Look for characteristic absorptions for the N-H stretch of the primary amide (two bands, ~3400 and ~3200 cm⁻¹), the C=O stretch of the amide (~1650 cm⁻¹), and C-O stretches for the ether linkage.[1]

Safety and Handling

  • Salicylamide: Harmful if swallowed. Causes skin, eye, and respiratory irritation.[14][15][16][17][18]

  • Benzyl Bromide: Corrosive and a lachrymator (causes tears).[2][19][20][21] Causes severe skin and eye irritation and may be fatal if inhaled.[2] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle as a dispersion in mineral oil and under an inert atmosphere.

  • Thionyl Chloride (SOCl₂): Toxic and corrosive. Reacts with water to release toxic gases (SO₂ and HCl). All manipulations must be performed in a fume hood.

  • 2-(Benzyloxy)benzoic Acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[22][23][24]

General Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coats, and gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.[2][14][21][22]

Conclusion

The synthesis of this compound can be effectively achieved via two primary pathways. The direct O-alkylation of salicylamide (Pathway 1) offers a more concise route, while the two-step amidation of 2-(benzyloxy)benzoic acid (Pathway 2) provides an alternative that may offer higher overall yields and avoids the use of sodium hydride. The choice between these pathways will depend on the specific requirements of the researcher, including scale, available starting materials, and familiarity with the handling of hazardous reagents. Both methods are robust and rely on fundamental, well-understood organic transformations, making the synthesis of this valuable intermediate accessible to the proficient organic chemist.

References

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  • Material Safety Data Sheet - Salicylamide, 99%. Cole-Parmer.
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  • Benzoyl chloride is prepared from benzoic acid by: SOCl2. askIITians. (2025-07-20).
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  • Benzoyl chloride on treatment with ammonia gives Benzamide. YouTube. (2022-10-17).
  • Experiment 6 Iodination of Salicylamide. Edubirdie. (2022-03-21).
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  • Reaction of benzoyl chloride, ammonia. Reactory. (2023-02-02).
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  • Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. ResearchGate. (2025-11-03).
  • How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. ResearchGate. (2014-02-26).
  • Method for preparing benzoic acid amide compound. Google Patents.
  • How will you convert benzamide to benzoic acid?. Quora. (2018-01-28).
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. (2011-12-03).
  • Preparation method of benzoic acid amide compounds. Google Patents.
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  • Reactions at the benzylic position. Khan Academy.
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  • How can we prepare benzoic acid from salicylic acid?. Quora. (2018-01-12).
  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc.
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Biological activity of 2-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-(Benzyloxy)benzamide and Its Derivatives

Introduction

The benzamide scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this broad class, molecules containing the this compound core and its related structures have emerged as a particularly versatile and promising group. These compounds feature a benzamide ring system where the ortho position is substituted with a benzyloxy group, creating a unique three-dimensional architecture that facilitates diverse molecular interactions.

Initial investigations and subsequent targeted studies have revealed that derivatives of this scaffold possess a remarkable spectrum of biological activities. These activities span from central nervous system (CNS) applications, such as anticonvulsant and neuroprotective effects, to roles in epigenetic regulation through histone deacetylase (HDAC) inhibition and modulation of inflammatory pathways.[1][2][3] Furthermore, various analogs have demonstrated potent antimicrobial and antiprotozoal efficacy.[4][5][6]

This technical guide offers a comprehensive exploration of the biological activities associated with the this compound scaffold. It is designed for researchers, scientists, and drug development professionals, providing not just a summary of findings but also an in-depth analysis of the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will delve into the causality behind experimental designs and present validated protocols to ensure scientific integrity and reproducibility.

Core Synthesis Strategies

The synthesis of this compound and its derivatives is fundamental to exploring their biological potential. The most common strategies involve the formation of the central amide bond. A prevalent method is the reaction of 2-(benzyloxy)benzoyl chloride with ammonia or a corresponding amine.[7][8] This Schotten-Baumann type reaction is efficient for producing a wide array of N-substituted analogs.

An alternative route involves starting with materials like O-benzyl hydroxylamine hydrochloride, which can be reacted with acyl chlorides such as p-trifluoromethyl benzoyl chloride to generate related structures.[9] For more complex derivatives, multi-step syntheses are often required. For instance, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides can be prepared in a four-step sequence beginning with the alkylation of 4-nitrophenol, followed by nitro group reduction, N-Boc protection/deprotection, and final benzoylation.[6]

The choice of synthetic route is dictated by the desired final structure, particularly the substitutions on the benzamide nitrogen and the aromatic rings. The diagram below illustrates a generalized workflow for synthesizing and screening novel derivatives.

G cluster_synthesis Synthesis Phase cluster_screening Screening & Evaluation Phase start Starting Materials (e.g., 2-(Benzyloxy)benzoic acid) activation Acid Activation (e.g., -> Acyl Chloride) start->activation SOCl₂ or Oxalyl Chloride coupling Amide Coupling (with diverse amines) activation->coupling library Derivative Library coupling->library Purification (HPLC) in_vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) library->in_vitro Primary Screening sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Models (e.g., Seizure, Ischemia) in_vitro->in_vivo Promising Hits lead_opt Lead Optimization sar->lead_opt in_vivo->lead_opt cluster_pathway Ischemic Cascade & Point of Intervention Glutamate Excess Glutamate (Ischemia) NMDAR NMDAR Activation Glutamate->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx PSD95_nNOS PSD95-nNOS Complex Ca_influx->PSD95_nNOS NO_prod Excess NO Production PSD95_nNOS->NO_prod Toxicity Excitotoxicity & Neuronal Death NO_prod->Toxicity Inhibitor Benzyloxy Benzamide Derivative (e.g., Cmpd 29) Inhibitor->PSD95_nNOS Disrupts Interaction

Caption: Inhibition of the PSD95-nNOS interaction by benzyloxy benzamides.

Histone Deacetylase (HDAC) Inhibition

The benzamide moiety is a well-established zinc-binding group (ZBG) capable of inhibiting zinc-dependent histone deacetylases (HDACs). [3][10]HDACs are critical epigenetic regulators, and their inhibition is a validated strategy for cancer therapy. [3][11] Research has shown that 2-substituted benzamides can be potent and highly selective HDAC inhibitors. The nature of the substituent at the 2-position dramatically influences isoform selectivity. For example, a 2-methylthiobenzamide derivative (compound 16 ) was found to be a highly selective HDAC3 inhibitor, with an IC₅₀ of 29 nM and over 690-fold selectivity against HDAC1. [3][12]In contrast, changing the 2-substituent to a hydroxyl group resulted in a potent but non-selective inhibitor of HDACs 1, 2, and 3. [3]This difference is attributed to distinct binding modes within the catalytic site, where the 2-hydroxy group can form a bidentate coordination with the catalytic zinc ion, a feature not possible for the 2-methylthio group. [12] Table 2: HDAC Inhibition Profile of 2-Substituted Benzamides [3]

Compound 2-Substituent HDAC1 IC₅₀ (nM) HDAC2 IC₅₀ (nM) HDAC3 IC₅₀ (nM) Selectivity (HDAC1/HDAC3)
13 -NHCH₃ 15,000 18,000 41 >366-fold
16 -SCH₃ 20,000 25,000 29 >690-fold

| 20 | -OH | 44 | 45 | 24 | ~1.8-fold |

This protocol provides a framework for determining the inhibitory potency (IC₅₀) of test compounds against specific HDAC isoforms. The use of a fluorogenic substrate is a common, high-throughput method.

  • Reagents: Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3), fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), developer solution (e.g., Trypsin with Trichostatin A to stop the reaction), assay buffer.

  • Compound Preparation: Serially dilute the test compound (e.g., this compound derivative) in DMSO to create a range of concentrations.

  • Reaction Setup (384-well plate):

    • Add assay buffer to all wells.

    • Add diluted test compound or DMSO (for positive and negative controls).

    • Add the HDAC enzyme to all wells except the negative control (no-enzyme) wells.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Stop and Develop: Add the developer solution. The developer (Trypsin) cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC). Incubation continues for ~20 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis: Subtract background fluorescence (no-enzyme control). Normalize the data relative to the positive control (DMSO, 100% activity). Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This rigorous inclusion of controls ensures the validity of the generated data.

Anti-inflammatory and Anti-protozoal Activity

The versatility of the benzyloxy benzamide scaffold extends to anti-inflammatory and antimicrobial applications.

  • Anti-inflammatory: Benzyloxy benzylamide derivatives have been identified as modulators of Thymic Stromal Lymphopoietin (TSLP) signaling, a key pathway in atopic dermatitis. [13]One derivative, compound 14o , potently inhibited the expression of inflammatory mediators CCL17 and IL-1β in keratinocytes by interfering with TSLP receptor dimerization. [13]* Anti-protozoal: N-benzoyl-2-hydroxybenzamides, which are structurally related, have shown activity against Plasmodium falciparum, Leishmania donovani, and various Trypanosoma species. [4]Additionally, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been developed as potent inhibitors of Trypanosoma brucei, the parasite responsible for African sleeping sickness. [6]* Antibacterial: Certain benzodioxane-benzamides act as inhibitors of the bacterial cell division protein FtsZ, demonstrating a novel mechanism for antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus. [5]

Conclusion and Future Perspectives

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of significant biological activities. The research highlighted in this guide demonstrates its potential in developing novel therapeutics for epilepsy, ischemic stroke, cancer, inflammatory diseases, and infectious diseases. The key to its versatility lies in the synthetic tractability of the core structure, which allows for fine-tuning of its properties to achieve high potency and selectivity for various biological targets.

Future research should focus on several key areas:

  • Mechanism Deconvolution: For activities like anticonvulsant effects, the precise molecular targets often remain to be fully elucidated. Identifying these targets will enable more rational drug design.

  • Pharmacokinetic Optimization: While many derivatives show high in vitro potency, optimizing their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for clinical translation. Studies focusing on bioavailability and CNS penetration (for neurological applications) are particularly important.

  • Selectivity Profiling: For targets like HDACs, achieving isoform selectivity is critical to minimizing off-target effects. Further exploration of substitutions on the benzamide core could yield inhibitors with even greater precision.

  • Stability Concerns: As some related N-benzoyloxy-benzamides have shown chemical instability, a thorough assessment of the stability of lead compounds under physiological conditions is a mandatory step in development. [14] In conclusion, this compound and its analogs represent a rich field for drug discovery. The continued application of advanced synthetic chemistry, coupled with rigorous biological evaluation using the types of robust methodologies described herein, promises to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (n.d.).
  • Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis. (n.d.).
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  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). PubMed Central.
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  • Anticonvulsant activity of the compounds tested in phase VIa in rats. (n.d.).
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  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (n.d.). Semantic Scholar.
  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. (2023).
  • Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors. (n.d.).
  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. (2016). PubMed Central.
  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). PubMed.
  • Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy)benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives. (2025).
  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023). Organic Syntheses.
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  • Beware of N-Benzoyloxybenzamides. (2024). Cardiff University.
  • 2-(Prop-2-enyloxy)benzamide. (2012). PubMed.
  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.).
  • Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. (n.d.).

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An In-depth Technical Guide to the Core Mechanism of Action of 2-(Benzyloxy)benzamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the molecular mechanisms underpinning the biological activity of 2-(Benzyloxy)benzamide and its structurally related analogs. As drug development professionals, researchers, and scientists, understanding the nuanced interactions of a compound with its biological targets is paramount for optimizing its therapeutic potential and predicting its effects. This document synthesizes current research to present a multi-faceted view of how this chemical scaffold exerts its influence at the cellular level, with a focus on its roles as a histone deacetylase (HDAC) inhibitor and a modulator of tubulin dynamics.

Introduction: The Therapeutic Potential of the Benzamide Scaffold

The benzamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications. The specific substitution pattern of this compound, featuring a benzyloxy group at the 2-position of the benzamide ring, confers a unique set of physicochemical properties that enable it to interact with various biological targets. While the precise mechanism of action for this compound itself is a subject of ongoing investigation, extensive research on its derivatives has illuminated several key pathways through which this class of compounds can elicit potent biological responses. This guide will delve into the most prominent of these mechanisms.

Primary Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A significant body of evidence points to the role of 2-substituted benzamides as effective inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation.[1][2][3] HDACs remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[4] The inhibition of HDACs can restore the expression of tumor suppressor genes, making HDAC inhibitors a valuable class of anti-cancer agents.[2][4]

The Role of the 2-Substituted Benzamide as a Zinc-Binding Group

The catalytic activity of class I, II, and IV HDACs is dependent on a zinc ion (Zn²⁺) in the active site.[1][4] The 2-substituted benzamide motif in compounds like this compound is well-positioned to act as a zinc-binding group (ZBG). The amide functionality can chelate the zinc ion, effectively blocking the enzyme's catalytic activity.[3]

Subtle modifications to the substituent at the 2-position can dramatically influence both the potency and isoform selectivity of HDAC inhibition. For instance, a 2-hydroxy benzamide derivative was found to be a potent inhibitor of HDACs 1, 2, and 3, while a 2-methylthiobenzamide analog demonstrated remarkable selectivity for HDAC3, with over 300-fold greater potency compared to other isoforms.[1][5] This highlights the critical role of the 2-substituent in dictating the precise mode of interaction with the HDAC active site.[1]

Proposed Binding Mode and Isoform Selectivity

X-ray crystallography studies of related benzamide inhibitors bound to HDACs have revealed the molecular basis for their inhibitory activity. The benzamide group coordinates with the active site zinc ion, while the rest of the molecule makes specific contacts with amino acid residues lining the catalytic tunnel. The nature of the 2-substituent can influence the orientation of the inhibitor within the active site, leading to differential affinities for various HDAC isoforms.

HDAC_Inhibition cluster_0 HDAC Active Site cluster_1 Cellular Effects Zinc_Ion Zn²⁺ HDAC_Enzyme HDAC Enzyme Zinc_Ion->HDAC_Enzyme is essential for catalytic activity 2_Benzyloxybenzamide This compound (or derivative) 2_Benzyloxybenzamide->Zinc_Ion Chelation by Zinc-Binding Group Histone_Acetylation Increased Histone Acetylation 2_Benzyloxybenzamide->Histone_Acetylation Inhibits HDAC Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis

Figure 1: Proposed mechanism of HDAC inhibition by this compound derivatives.

Experimental Protocol: In Vitro HDAC Inhibition Assay

To quantitatively assess the HDAC inhibitory potential of this compound or its analogs, a commercially available fluorometric HDAC assay kit can be employed.

Principle: This assay measures the activity of HDAC enzymes on a fluorogenic acetylated peptide substrate. Deacetylation of the substrate by HDACs makes it susceptible to a developer enzyme, which releases a fluorescent product. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the test compound.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to determine the IC₅₀ value.

  • Reaction Setup: In a 96-well microplate, add the following in order:

    • Assay Buffer

    • Test compound (this compound dilutions) or vehicle control (DMSO)

    • HDAC enzyme (e.g., recombinant human HDAC1, 2, or 3)

    • Fluorogenic substrate

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Development: Add the developer solution containing the developer enzyme and a stop reagent.

  • Fluorescence Reading: Incubate for an additional 15-30 minutes at room temperature and measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validating System: The inclusion of a known HDAC inhibitor (e.g., Trichostatin A or Vorinostat) as a positive control is crucial for validating the assay performance.

Secondary Mechanism: Inhibition of Tubulin Polymerization

Another well-documented mechanism of action for benzamide derivatives, particularly N-benzylbenzamides, is the inhibition of tubulin polymerization.[6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin a key target for anticancer drugs.[7][8]

Targeting the Colchicine Binding Site

Several studies have shown that N-benzylbenzamide derivatives can bind to the colchicine binding site on β-tubulin.[6][9] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle and arrest of the cell cycle in the G2/M phase.[7]

Tubulin_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle 2_Benzyloxybenzamide_Derivative This compound Derivative 2_Benzyloxybenzamide_Derivative->Tubulin_Dimers Binds to Colchicine Site Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Sources

Spectroscopic data for 2-(Benzyloxy)benzamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Benzyloxy)benzamide

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. This compound, a molecule incorporating both an amide and a benzyl ether moiety, serves as a valuable scaffold in the synthesis of biologically active compounds.[1][2] Its characterization provides a quintessential example of the synergistic application of modern spectroscopic techniques. This guide offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, framed from the perspective of a Senior Application Scientist. The focus is not merely on the data itself, but on the underlying principles and experimental logic that ensure data integrity and lead to confident structural elucidation.

Molecular Structure and Atom Numbering

A foundational step in spectroscopic analysis is to have a clear structural representation. The structure of this compound, with a systematic numbering scheme, is presented below to facilitate the assignment of signals in the subsequent NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3] Both ¹H and ¹³C NMR are indispensable for the complete characterization of this compound.

Experimental Protocol

A robust and reproducible protocol is critical for acquiring high-quality NMR data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for many organic compounds.[3] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly useful for observing exchangeable protons like those of the amide group.

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher, to ensure adequate signal dispersion.[3]

  • ¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters include a spectral width of -2 to 12 ppm, 16 to 64 scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[3]

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to provide a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0 to 200 ppm) is used, and a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation Workflow

The process of interpreting NMR data follows a logical sequence to piece together the molecular structure.

NMR_Workflow A Acquire ¹H & ¹³C Spectra B Analyze Chemical Shifts (δ) A->B Identify chemical environments C Analyze Integration Values (¹H) B->C Determine proton ratios D Analyze Signal Multiplicity (Splitting) C->D Deduce neighboring protons E Assign Signals to Specific Atoms D->E Synthesize all data F Confirm Structure E->F

Caption: A generalized workflow for NMR spectral analysis.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The expected signals for this compound are detailed below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.2 (dd)Doublet of doublets1HH6Deshielded by the adjacent anisotropic effect of the C=O group.
~ 7.2-7.5 (m)Multiplet7HH4, H5, and C₆H₅A complex region where the protons of the benzyl ring and two protons of the benzamide ring overlap.
~ 7.0 (m)Multiplet2HH3 and Amide HThe H3 proton and one of the amide protons often appear in this region.
~ 5.8 (br s)Broad singlet1HAmide HThe chemical shift of amide protons is variable and often broad due to quadrupole effects and chemical exchange.[3]
~ 5.2 (s)Singlet2HH10 (-OCH₂-)Appears as a sharp singlet as there are no adjacent protons to couple with. Its position is characteristic of benzylic protons attached to an oxygen atom.
¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 168C7 (C=O)The carbonyl carbon of the amide is significantly deshielded and appears far downfield.
~ 157C2This aromatic carbon is attached to the electronegative oxygen atom, causing a downfield shift.
~ 136C11The ipso-carbon of the benzyl ring to which the -CH₂- group is attached.
~ 133C4Aromatic CH carbon.
~ 132C6Aromatic CH carbon.
~ 128-129C12, C13, C14, C15Aromatic CH carbons of the benzyl ring, often appearing as overlapping signals.
~ 122C5Aromatic CH carbon.
~ 121C1The ipso-carbon of the benzamide ring to which the amide group is attached.
~ 113C3Aromatic CH carbon.
~ 71C10 (-OCH₂-)The aliphatic carbon of the benzylic ether linkage.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

Experimental Protocol

For solid samples like this compound, two common methods are employed.

  • Potassium Bromide (KBr) Pellet: A small amount of the compound (1-2 mg) is intimately mixed and ground with dry KBr powder (~100 mg). The mixture is then pressed under high pressure to form a thin, transparent pellet through which the IR beam is passed.[3][4]

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation and is non-destructive.[3]

Data Interpretation Workflow

IR_Workflow A Acquire IR Spectrum B Identify Diagnostic Region (4000-1500 cm⁻¹) A->B High energy stretches C Identify Fingerprint Region (<1500 cm⁻¹) A->C Complex vibrations D Correlate Bands to Functional Groups B->D C->D E Confirm Molecular Functionality D->E

Caption: A systematic approach to interpreting an IR spectrum.

IR Data and Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to its constituent functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~ 3400 and 3200Strong, BroadN-H (Amide)Symmetric & Asymmetric Stretching
~ 3100-3000MediumC-H (Aromatic)Stretching
~ 2950-2850MediumC-H (Aliphatic, -CH₂-)Stretching
~ 1660Strong, SharpC=O (Amide I)Stretching[3]
~ 1600MediumN-H (Amide II)Bending[3]
~ 1580, 1480, 1450Medium-WeakC=C (Aromatic)Ring Stretching
~ 1240StrongC-O-C (Aryl Ether)Asymmetric Stretching
~ 750StrongC-H (Aromatic)Out-of-plane Bending (ortho-disubstituted)

The presence of two distinct N-H stretching bands is characteristic of a primary amide (-NH₂). The strong absorption around 1660 cm⁻¹ is a definitive indicator of the amide carbonyl group (Amide I band), while the band around 1600 cm⁻¹ (Amide II band) arises from N-H bending coupled with C-N stretching.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the molecule's fragmentation pattern.[3]

Experimental Protocol
  • Sample Introduction: A dilute solution of the compound is introduced into the instrument.

  • Ionization: Electron Ionization (EI) is a common method for relatively small organic molecules. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[5]

  • Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.

Fragmentation Analysis

Upon ionization, the molecular ion of this compound (m/z 227) will undergo predictable fragmentation, primarily at its weakest bonds and leading to the formation of stable carbocations.

MS_Fragmentation M [C₁₄H₁₃NO₂]⁺˙ m/z = 227 (Molecular Ion) F1 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) M->F1 - C₇H₆NO˙ F2 [C₇H₆NO]⁺ m/z = 120 M->F2 - C₇H₇˙ F3 [C₁₃H₁₀O]⁺˙ m/z = 182 M->F3 - CONH˙ F4 [C₇H₅O]⁺ m/z = 105 (Benzoyl Cation) F2->F4 - NH

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

MS Data and Interpretation

The mass spectrum provides a fingerprint based on the masses of the parent molecule and its fragments.

m/zRelative IntensityProposed Fragment IonFormula
227HighMolecular Ion [M]⁺˙[C₁₄H₁₃NO₂]⁺˙
182Low[M - CONH]⁺˙[C₁₃H₁₀O]⁺˙
120Medium[M - C₇H₇]⁺[C₇H₆NO]⁺
105High[C₇H₅O]⁺[C₇H₅O]⁺
91Base PeakTropylium Ion[C₇H₇]⁺
77MediumPhenyl Cation[C₆H₅]⁺

The molecular ion peak at m/z 227 confirms the molecular weight of the compound (C₁₄H₁₃NO₂).[6] The most prominent feature, often the base peak, is the tropylium ion at m/z 91, which is the classic and highly stable fragment resulting from the cleavage of the benzylic C-O bond.[7] The formation of the benzoyl cation (m/z 105) through the loss of the amino group and subsequent rearrangement is also a characteristic fragmentation pattern for benzamides.[8][9]

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups—the primary amide, aromatic rings, and the ether linkage. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, most notably through the formation of the characteristic tropylium ion. The convergence of data from these three independent techniques provides an unambiguous and authoritative structural assignment, a critical requirement for any research or development endeavor.

References

  • Benchchem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 296051, this compound.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.
  • Gao, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Example Article on Amide Synthesis].
  • Novobilský, V., et al. (2015). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules.
  • da Silva, G. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances.
  • Kırca, B.K., et al. (2019). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Journal of Molecular Structure.
  • da Silva, G. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing.
  • Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. (n.d.).
  • Benchchem. (n.d.). Interpreting the Mass Spectrum of 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Zaikin, V. G., & Varlamov, A. V. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.

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An In-Depth Technical Guide to the Solubility of 2-(Benzyloxy)benzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It dictates the bioavailability of a drug, influences its formulation strategies, and impacts its overall therapeutic efficacy. 2-(Benzyloxy)benzamide, a compound of interest in medicinal chemistry, presents a unique solubility profile that warrants a thorough investigation for its successful application. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for researchers and scientists in the pharmaceutical industry.

Molecular Profile and Theoretical Solubility Considerations for this compound

A molecule's solubility is intrinsically linked to its structural and chemical properties. Understanding these characteristics for this compound allows for a predictive assessment of its behavior in various solvent systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂PubChem[1]
Molecular Weight 227.26 g/mol PubChem[1]
Melting Point 114-115 °CChemicalBook
XLogP3 2.3PubChem[1]
IUPAC Name 2-(phenylmethoxy)benzamidePubChem[1]

XLogP3 is a computed octanol-water partition coefficient, which is a measure of a compound's lipophilicity.

Structural Analysis and Predicted Solubility Behavior

The structure of this compound, shown below, contains both polar and non-polar functionalities that govern its solubility.

Caption: Chemical structure of this compound.

The key functional groups influencing solubility are:

  • Amide group (-CONH₂): This polar group is capable of both donating and accepting hydrogen bonds, which generally enhances solubility in polar protic solvents like water and alcohols.

  • Ether linkage (-O-): The ether oxygen can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Two phenyl rings: These aromatic rings are non-polar and hydrophobic. The presence of two such bulky groups is expected to significantly decrease aqueous solubility and favor solubility in non-polar organic solvents.

Based on these features, it is predicted that this compound will exhibit limited solubility in water and higher solubility in organic solvents. The principle of "like dissolves like" suggests that its solubility will be favored in solvents with moderate polarity that can interact with both the polar amide and ether groups and the non-polar phenyl rings.

Illustrative Solubility Data: A Case Study of Benzamide

Table 2: Solubility of Benzamide in Various Solvents ( g/100g of solvent)

Solvent283.15 K (10°C)298.15 K (25°C)313.15 K (40°C)323.15 K (50°C)
Methanol 15.8222.1530.2137.89
Ethanol 7.9511.8316.9821.87
1-Propanol 5.127.8911.6715.34
Isopropanol 3.565.879.1212.21
1-Butanol 3.896.119.2312.15
Isobutanol 2.984.877.5610.12
Acetone 12.3418.9827.8735.67
Methyl Acetate 3.215.348.2310.98
Ethyl Acetate 2.564.326.788.99
Butyl Acetate 1.873.125.016.78
Acetonitrile 1.542.784.566.23
Water 0.891.352.112.98

Data compiled from various sources for illustrative purposes.[2][3]

The addition of the large, non-polar benzyloxy group to the benzamide structure is expected to decrease its solubility in polar solvents like water and methanol, and potentially increase its solubility in less polar organic solvents.

Experimental Protocol for Determining the Equilibrium Solubility of this compound

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method is reliable for obtaining thermodynamic solubility data.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent to create a calibration curve.

  • Addition of Excess Solute: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is reached.

  • Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in a preliminary experiment by sampling at various time points until the concentration of the dissolved solute remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation of Solubility: Use the measured concentration and the dilution factor to calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add to known volume of solvent A->B Dispense C Agitate at constant temperature (24-72h) B->C Incubate D Centrifuge or let settle C->D Equilibrate E Collect and filter supernatant D->E Separate F Dilute sample E->F Prepare for analysis G Quantify concentration (e.g., HPLC, UV-Vis) F->G Analyze H Calculate solubility G->H Calculate

Caption: A flowchart illustrating the key steps in the shake-flask method for determining equilibrium solubility.

Conclusion and Future Directions

While a comprehensive public database on the solubility of this compound is yet to be established, this guide provides the essential theoretical framework and a detailed, field-proven experimental protocol for its determination. The physicochemical properties of this compound suggest a preference for organic solvents over aqueous media, a hypothesis that can be systematically tested using the methodologies outlined herein. The provided data for the structurally similar benzamide serves as a valuable, albeit preliminary, point of reference for experimental design. By adhering to the rigorous scientific principles and protocols described, researchers and drug development professionals can generate the precise and reliable solubility data necessary to advance their scientific endeavors with this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ouyang, J., Chen, Z., Wang, Z., & Liu, J. (2015). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. The Journal of Chemical Thermodynamics, 89, 131-138.
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

Sources

The Alchemist's Companion: A Technical Guide to the Safe Handling and Application of 2-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Unseen Currents

In the intricate dance of drug discovery and organic synthesis, the mastery of our chemical partners is paramount. 2-(Benzyloxy)benzamide, a versatile intermediate and a key scaffold in medicinal chemistry, presents both opportunity and challenge. Its utility in the synthesis of novel therapeutics, from neuroprotective agents to modulators of inflammatory pathways, is well-documented.[1][2] However, like any potent tool, its safe and effective handling demands a deep understanding of its nature. This guide, born from a synthesis of established safety protocols for related benzamide and benzyl derivatives and specific data where available, serves as your companion in this endeavor. It is a living document, designed to evolve as our collective knowledge of this compound grows. We shall proceed with the caution and precision of a seasoned alchemist, ever mindful that the path to discovery is paved with respect for the materials we command.

Section 1: Unveiling the Persona of this compound - A Physicochemical Profile

Before one can truly handle a substance, one must understand its fundamental properties. These characteristics govern its behavior in both planned reactions and unforeseen circumstances.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂PubChem
Molecular Weight 227.26 g/mol PubChem
CAS Number 29579-11-1IndiaMART
Melting Point 114-115 °CChemicalBook[3]
Boiling Point 405.3±28.0 °C (Predicted)ChemicalBook[3]
Density 1.178±0.06 g/cm³ (Predicted)ChemicalBook[3]
pKa 15.60±0.50 (Predicted)ChemicalBook[3]
Appearance White to off-white solidInferred from related compounds
Solubility Insoluble in water; soluble in organic solvents such as ethanol, methanol, and dichloromethane.General knowledge of similar compounds

Section 2: The Alchemist's Code - Hazard Identification and Risk Mitigation

The potential hazards associated with this compound are inferred from its constituent functional groups: the benzamide moiety and the benzyl ether. Benzamides, as a class, can exhibit oral toxicity and are sometimes suspected of mutagenicity.[4][5][6] Aromatic ethers and benzyl compounds can be irritants.

Inferred GHS Hazard Classification:

Based on data for related compounds, researchers should handle this compound as if it possesses the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5][7]

  • Skin Irritation (Category 2): Causes skin irritation.[8]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[8]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[8]

  • Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[4][5][6]

Causality of Hazards:

  • The benzamide functional group is the primary contributor to the suspected oral toxicity and potential mutagenicity. The amide linkage can be hydrolyzed in vivo, and the resulting metabolites may interfere with biological processes.

  • The aromatic rings and the benzyl ether group contribute to the irritant properties of the molecule. These lipophilic moieties can interact with and disrupt cell membranes, leading to irritation of the skin, eyes, and respiratory tract.

Risk Mitigation Workflow:

The following diagram illustrates the logical workflow for mitigating the risks associated with handling this compound.

RiskMitigationWorkflow Risk Mitigation Workflow for this compound cluster_prep Preparation & Assessment cluster_handling Handling & PPE cluster_emergency Emergency Preparedness cluster_disposal Storage & Disposal RiskAssessment Conduct comprehensive risk assessment SourceSDS Review SDS of analogous compounds (e.g., Benzamide) RiskAssessment->SourceSDS PlanExperiment Plan experiment with safety measures SourceSDS->PlanExperiment FumeHood Work in a certified chemical fume hood PlanExperiment->FumeHood EyewashShower Ensure clear access to eyewash station and safety shower PlanExperiment->EyewashShower PPE Wear appropriate PPE: - Nitrile gloves - Safety goggles & face shield - Lab coat FumeHood->PPE AvoidInhalation Avoid inhalation of dust PPE->AvoidInhalation AvoidContact Prevent skin and eye contact AvoidInhalation->AvoidContact Storage Store in a cool, dry, well-ventilated area in a tightly sealed container AvoidContact->Storage SpillKit Have a chemical spill kit readily available EyewashShower->SpillKit FirstAid Know first aid procedures SpillKit->FirstAid Disposal Dispose of as hazardous chemical waste according to institutional and local regulations Storage->Disposal

Caption: A workflow diagram outlining the key stages of risk mitigation when handling this compound.

Section 3: The Sanctum Sanctorum - Safe Handling and Storage Protocols

The laboratory is a sanctuary of scientific inquiry, and maintaining its sanctity requires unwavering adherence to safety protocols.

Personal Protective Equipment (PPE): A Scientist's Armor

  • Eye and Face Protection: Chemical safety goggles are mandatory.[9] In situations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.

  • Skin Protection: A flame-retardant lab coat must be worn at all times. Nitrile gloves are recommended for handling this compound.[6] Gloves should be inspected for integrity before each use and changed immediately if contaminated.

  • Respiratory Protection: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to avoid inhalation.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Engineering Controls: The Unseen Guardian

  • Ventilation: Always work in a well-ventilated area.[8] A certified chemical fume hood is the primary engineering control for handling this compound.

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

Storage: A State of Stasis

  • Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Protect from light and moisture.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Section 4: When the Unforeseen Occurs - Emergency Procedures

Even with the most meticulous planning, accidents can happen. Rapid and correct response is critical to minimizing harm.

First Aid Measures: The Initial Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[4][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink.[4][5] Seek immediate medical attention.

Accidental Release: Containment and Cleanup

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area until cleared by EHS personnel.

Section 5: The Final Act - Disposal

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship.

  • Waste Characterization: this compound should be disposed of as hazardous chemical waste.

  • Procedure: Collect waste in a clearly labeled, sealed, and appropriate container. Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[4][6] Do not dispose of down the drain or in regular trash.

Section 6: The Art of Creation - A Representative Synthetic Protocol

Understanding the synthesis of a compound provides valuable insight into potential impurities and reaction byproducts that may be present. The following is a representative procedure for the synthesis of this compound.

Protocol: Synthesis of this compound from 2-(Benzyloxy)benzoyl chloride

This procedure is based on the general principles of Schotten-Baumann reactions for the formation of amides from acid chlorides.

Materials:

  • 2-(Benzyloxy)benzoyl chloride

  • Ammonium hydroxide (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(benzyloxy)benzoyl chloride (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Ammonolysis: Slowly add concentrated ammonium hydroxide (2-3 equivalents) to the stirred solution. A white precipitate will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterization: Confirm the identity and purity of the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and melting point).

Synthetic Workflow Diagram:

SynthesisWorkflow Synthesis of this compound Start 2-(Benzyloxy)benzoyl chloride in DCM Ammonia Add conc. NH4OH at 0 °C Start->Ammonia Reaction Stir at room temperature (1-2 h) Ammonia->Reaction Workup Aqueous Workup: - H2O quench - Separate layers - Wash with NaHCO3, H2O, brine Reaction->Workup Drying Dry over MgSO4 Workup->Drying Isolation Filter and concentrate Drying->Isolation Purification Recrystallization Isolation->Purification Product Pure this compound Purification->Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound from its corresponding acid chloride.

Conclusion: The Prudent Alchemist

This compound is a compound of significant interest to the drug discovery community. Its safe and effective use hinges on a thorough understanding of its properties and a steadfast commitment to safety. While a specific, comprehensive SDS remains to be widely published, by treating this compound with the respect due to a potentially hazardous substance and by adhering to the principles of good laboratory practice, researchers can confidently and safely unlock its potential in the quest for new medicines. Let this guide be a starting point for your own rigorous safety assessments and a reminder that in the world of chemistry, prudence and knowledge are the most valuable reagents.

References

  • PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde.
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The Discovery and Development of Benzyloxy Benzamide Derivatives as Potent Neuroprotective Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the discovery, optimization, and preclinical evaluation of a promising class of neuroprotective agents: benzyloxy benzamide derivatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics for neurodegenerative diseases and acute neurological injuries such as ischemic stroke. We will delve into the scientific rationale, medicinal chemistry strategies, key experimental protocols, and the mechanistic underpinnings of these compounds, with a particular focus on their role as disruptors of the PSD95-nNOS protein-protein interaction.

The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, along with acute events like ischemic stroke, represent a significant and growing global health burden. The pathological hallmark of these conditions is the progressive loss of neuronal structure and function. A key contributor to this neuronal damage is excitotoxicity, a process triggered by the excessive activation of N-methyl-D-aspartate receptors (NMDARs).[1] This overactivation leads to a cascade of detrimental downstream events, including the excessive production of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS).[1] While direct antagonism of NMDARs has been explored, it is often associated with undesirable side effects.[1] This has necessitated the exploration of alternative therapeutic strategies that can offer neuroprotection with a more favorable safety profile.

One such strategy is to uncouple NMDAR activation from the downstream neurotoxic signaling. The postsynaptic density protein 95 (PSD95) acts as a scaffold, linking NMDARs to nNOS.[1] Disrupting this PSD95-nNOS protein-protein interaction (PPI) has emerged as a promising approach to mitigate excitotoxicity without directly interfering with the essential physiological functions of NMDARs.[1]

Benzyloxy Benzamide Derivatives as PSD95-nNOS PPI Inhibitors

Recent research has identified a series of novel benzyloxy benzamide derivatives as potent inhibitors of the PSD95-nNOS interaction.[1][2] These compounds were developed through a detailed structure-activity relationship (SAR) study, building upon a known PSD95-nNOS PPI inhibitor, SCR4026.[1] The optimization of this chemical scaffold has led to the discovery of lead compounds with significantly improved neuroprotective activities and drug-like properties.[1]

Mechanism of Action: Uncoupling the Excitotoxic Cascade

The primary neuroprotective mechanism of these benzyloxy benzamide derivatives is the disruption of the PSD95-nNOS complex. In the context of ischemic stroke, for instance, the aberrant activation of NMDARs leads to an influx of calcium ions, which in turn activates nNOS.[1] The resulting excessive production of NO contributes to oxidative stress and neuronal cell death. By binding to PSD95 and preventing its interaction with nNOS, the benzyloxy benzamide derivatives effectively halt this neurotoxic cascade at a critical juncture.

PSD95-nNOS Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Activates Ca2+ Ca2+ NMDAR->Ca2+ Influx PSD95 PSD95 nNOS nNOS PSD95->nNOS Binds & Activates NO NO nNOS->NO Produces Ca2+->nNOS Activates Neurotoxicity Neurotoxicity NO->Neurotoxicity Leads to Benzyloxy Benzamide Derivative Benzyloxy Benzamide Derivative Benzyloxy Benzamide Derivative->PSD95 Inhibits Interaction

Caption: Proposed mechanism of action of benzyloxy benzamide derivatives.

Lead Compound Identification and Preclinical Evaluation

Through systematic SAR studies, compound LY836 (referred to as compound 29 in the source literature) was identified as a lead candidate with superior neuroprotective efficacy.[1]

In Vitro Neuroprotection

LY836 demonstrated significant neuroprotective effects in primary cortical neurons against glutamate-induced damage.[1] This was confirmed through co-immunoprecipitation experiments, which showed that LY836 effectively blocked the association between PSD95 and nNOS in cultured cortical neurons.[1]

In Vivo Efficacy in an Ischemic Stroke Model

The therapeutic potential of LY836 was further evaluated in a rat model of middle cerebral artery occlusion (MCAO), a standard preclinical model for ischemic stroke.[1] Oral and intravenous administration of LY836 resulted in a significant reduction in infarct size and improved neurological deficit scores.[1]

Pharmacokinetic Profile

A crucial aspect of drug development is ensuring that a compound has favorable pharmacokinetic properties. LY836 exhibited a good pharmacokinetic profile, with a half-life (T1/2) of 4.26 hours after oral administration and 4.08 hours after intravenous administration in rats.[1]

Compound In Vitro Activity In Vivo Model Key Outcomes Oral Half-life (T1/2)
LY836 Potent neuroprotection against glutamate-induced damage in primary cortical neurons.[1]Rat Middle Cerebral Artery Occlusion (MCAO)[1]Reduced infarct size and improved neurological deficit score.[1]4.26 hours[1]

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of benzyloxy benzamide derivatives.

General Synthesis of Benzyloxy Benzamide Derivatives

The synthesis of benzyloxy benzamide derivatives typically involves the coupling of a substituted benzoic acid with a corresponding amine.

General Synthesis Workflow Substituted Benzoic Acid Substituted Benzoic Acid Benzyloxy Benzamide Derivative Benzyloxy Benzamide Derivative Substituted Benzoic Acid->Benzyloxy Benzamide Derivative Amine Amine Amine->Benzyloxy Benzamide Derivative Coupling Reagents Coupling Reagents Coupling Reagents->Benzyloxy Benzamide Derivative Facilitates

Caption: Generalized synthetic workflow for benzyloxy benzamide derivatives.

Step-by-Step Protocol:

  • Acid Activation: Dissolve the substituted benzoic acid in a suitable aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent (e.g., EDCI, HATU) and an amine base (e.g., DIPEA) and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Coupling: Add the desired amine to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired benzyloxy benzamide derivative.

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This protocol assesses the ability of a compound to protect primary neurons from glutamate-induced cell death.

Step-by-Step Protocol:

  • Cell Culture: Plate primary cortical neurons in 96-well plates and culture for 7-10 days.

  • Compound Treatment: Pre-incubate the neurons with various concentrations of the benzyloxy benzamide derivative for 1 hour.

  • Glutamate Challenge: Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for 15 minutes.

  • Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium containing the test compound.

  • Cell Viability Assessment: After 24 hours, assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection relative to untreated and glutamate-only treated controls.

Co-Immunoprecipitation (Co-IP) for PSD95-nNOS Interaction

This protocol is used to verify the disruption of the PSD95-nNOS interaction by the test compound in a cellular context.

Step-by-Step Protocol:

  • Cell Lysis: Treat cultured cortical neurons with the benzyloxy benzamide derivative, followed by lysis to extract cellular proteins.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for PSD95, coupled to protein A/G beads. This will pull down PSD95 and any interacting proteins.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody specific for nNOS to detect its presence in the immunoprecipitated complex.

  • Analysis: A reduction in the amount of co-immunoprecipitated nNOS in the presence of the benzyloxy benzamide derivative indicates a disruption of the PSD95-nNOS interaction.

Broader Therapeutic Potential of the Benzamide Scaffold

While the focus of this guide is on their role as PSD95-nNOS PPI inhibitors, it is noteworthy that the benzyloxy benzamide scaffold is a versatile pharmacophore with demonstrated activity in other areas of neuroscience. For instance, certain derivatives have been investigated for their anticonvulsant properties.[3] Furthermore, hybrid molecules incorporating the benzamide moiety have been designed as multi-targeting agents for Alzheimer's disease, exhibiting both monoamine oxidase B (MAO-B) inhibition and iron-chelating properties.[4][5] This highlights the rich potential of this chemical class for the development of novel central nervous system (CNS) therapeutics.

Future Directions and Conclusion

The discovery of benzyloxy benzamide derivatives as potent neuroprotective agents that act by disrupting the PSD95-nNOS interaction represents a significant advancement in the field of neuropharmacology. The lead compound, LY836, has demonstrated promising preclinical efficacy and favorable pharmacokinetic properties, making it a strong candidate for further development. Future work should focus on comprehensive preclinical toxicology studies and, ultimately, clinical trials to evaluate the safety and efficacy of these compounds in humans. The continued exploration of the benzyloxy benzamide scaffold is likely to yield novel and effective treatments for a range of devastating neurological disorders.

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Introduction: The Imperative for Novel Antiprotozoal Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antiprotozoal Activity of Benzamide Derivatives

Protozoal infections, including malaria, leishmaniasis, and trypanosomiasis (both African Sleeping Sickness and Chagas disease), impose a staggering burden on global health, primarily affecting populations in tropical and subtropical developing nations.[1] The therapeutic arsenal against these diseases is limited, and its effectiveness is continually undermined by the emergence of drug resistance and significant toxicity associated with current treatments.[1][2][3] This pressing scenario necessitates the discovery and development of new, safer, and more effective antiprotozoal agents.[4]

The benzamide moiety, a versatile pharmacophore consisting of a benzene ring linked to an amide functional group, has proven to be a "privileged structure" in medicinal chemistry.[5] Its derivatives have been successfully developed for a wide range of therapeutic applications.[5][6] In recent years, benzamide-based compounds have emerged as a highly promising class of candidates in the search for novel antiparasitic drugs, demonstrating potent activity against a variety of protozoan parasites.[7][8][9] This guide provides a technical overview of the antiprotozoal activity of benzamide derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the critical experimental workflows used for their evaluation.

Spectrum of Activity: Benzamides Against Key Protozoan Pathogens

Benzamide derivatives have demonstrated a broad spectrum of activity against several medically important protozoa.

  • Plasmodium falciparum (Malaria): Numerous studies have identified benzamide derivatives with potent antiplasmodial effects. For instance, a series of 3-cinnamamido-N-substituted benzamides showed significant in vitro activity against the drug-sensitive P. falciparum 3D7 strain, with lead compounds exhibiting IC50 values around 0.1 μM.[7] Similarly, benzamido–menadione derivatives have displayed high activity against the NF54 strain, with IC50 values often below 1 µM and excellent selectivity.[8][10]

  • Trypanosoma species (Trypanosomiasis): The benzamide scaffold has been instrumental in the development of treatments for Human African Trypanosomiasis (HAT). A notable example is SCYX-7158 (acoziborole), a benzamide derivative that demonstrated a 100% cure rate in a murine model of stage 2 HAT when administered orally.[9][11] This highlights the potential of this class to yield orally bioavailable drugs. Benzoylthiourea derivatives have also shown selective activity against all developmental forms of Trypanosoma cruzi, the causative agent of Chagas disease.[12]

  • Leishmania species (Leishmaniasis): While the related benzimidazole scaffold has been more extensively studied for leishmaniasis[2][3][13], the core principles of targeting parasite-specific enzymes and pathways are often shared. The development of benzamide-based compounds for leishmaniasis remains an active area of research, leveraging insights from their success against other kinetoplastids like Trypanosoma.

Unraveling the Mechanism of Action

The precise mechanisms by which benzamide derivatives exert their antiprotozoal effects can vary depending on the specific structural class and the target parasite. However, several key pathways have been identified. Many antiparasitic drugs function by inhibiting essential metabolic processes or damaging the parasite's DNA.[14]

One validated target in trypanosomes is the trypanosome alternative oxidase (TAO) , a mitochondrial enzyme crucial for respiration in the bloodstream form of the parasite.[15] Benzamidine-based compounds, which are structurally related to benzamides, have been developed as TAO inhibitors.[15] Another critical target class is the parasite's cysteine proteases, such as rhodesain in T. brucei, which are essential for parasite survival and pathogenesis.[16] Benzimidazole inhibitors of these proteases have been identified, and it is plausible that benzamide derivatives could be designed to target the same active sites.[16]

Below is a hypothetical pathway illustrating how a benzamide derivative might inhibit a critical parasite enzyme, leading to cell death.

MOA_Pathway cluster_parasite Protozoan Parasite Substrate Essential Substrate Enzyme Parasite-Specific Kinase Substrate->Enzyme Binds Product Vital Product Enzyme->Product Catalyzes Pathway Metabolic Pathway Product->Pathway Viability Parasite Viability Pathway->Viability Benzamide Benzamide Derivative Inhibition Benzamide->Inhibition Inhibition->Enzyme caption Hypothetical inhibition of a parasite-specific kinase.

Caption: Hypothetical inhibition of a parasite-specific kinase.

Structure-Activity Relationship (SAR) Studies: Designing Potent Derivatives

SAR studies are fundamental to optimizing the benzamide scaffold for improved potency, selectivity, and pharmacokinetic properties.[17][18] Analysis of various compound series has revealed key structural features that govern antiprotozoal activity.

  • Substituents on the Benzamide Core: The nature and position of substituents on the primary benzene ring are critical. For antiplasmodial benzamido–menadione derivatives, electron-withdrawing groups like trifluoromethyl and fluorine at specific positions (e.g., 2-fluoro-5-trifluoromethyl) led to a dramatic increase in activity and selectivity.[8]

  • Modifications of the Amide Linker: The groups attached to the amide nitrogen significantly influence the compound's properties. For antimalarial 3-cinnamamido-N-substituted benzamides, various substitutions were explored, leading to compounds with potent activity in the nanomolar range.[7]

  • Physicochemical Properties: Properties like lipophilicity and solubility are crucial. While some highly potent compounds have been identified in vitro, their progression can be halted by poor solubility, leading to ineffective in vivo activity.[7] Therefore, SAR studies must co-optimize potency with drug-like properties.[19]

The following diagram illustrates the logical relationship in SAR, where modifications to different parts of a core scaffold lead to changes in biological activity.

SAR_Logic cluster_mods Structural Modifications cluster_outcomes Biological & Physicochemical Outcomes Core Benzamide Core Scaffold Ring A Amide Linker R1_Mods Substituents on Ring A (e.g., -F, -Cl, -CF3, -OCH3) Core:R1->R1_Mods R2_Mods Substituents on Amide Linker (e.g., Alkyl, Aryl, Heterocyclic) Core:R2->R2_Mods Potency Potency (IC50) - Lower is better R1_Mods->Potency Selectivity Selectivity (SI) - Higher is better R1_Mods->Selectivity R2_Mods->Potency PK Pharmacokinetics (Solubility, Stability) - Higher is better R2_Mods->PK caption Structure-Activity Relationship (SAR) logic map.

Caption: Structure-Activity Relationship (SAR) logic map.

Experimental Protocols for Evaluation

A rigorous, multi-stage evaluation process is essential to identify and validate promising antiprotozoal compounds.[20] This process begins with high-throughput in vitro screening and progresses to in vivo efficacy models for the most promising hits.[21][22]

In Vitro Screening Cascade

The initial phase aims to determine a compound's potency against the parasite and its toxicity to mammalian cells, which together define its selectivity.

A. Primary Antiprotozoal Assay (Potency)

This protocol describes a standard resazurin-based viability assay, adaptable for various protozoa like T. brucei or P. falciparum.[23][24] The principle relies on the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.

Step-by-Step Protocol:

  • Parasite Culture: Maintain the target parasite (e.g., T. brucei brucei) in a suitable medium (e.g., HMI-9) under appropriate conditions (37°C, 5% CO2).[23]

  • Compound Preparation: Prepare a stock solution of the benzamide derivative in 100% DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.[23]

  • Assay Plating: In a 96-well microplate, add 100 µL of parasite suspension at a pre-determined density (e.g., 1 x 10^4 cells/well).[23]

  • Compound Addition: Add 100 µL of the diluted compound to the wells. Include a positive control (a known antiprotozoal drug like pentamidine) and a negative control (vehicle only).

  • Incubation: Incubate the plate for 48-72 hours under standard culture conditions.[23]

  • Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.[23]

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., 560 nm excitation / 590 nm emission).

  • Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

B. Cytotoxicity Assay (Selectivity)

To ensure the compound is selectively toxic to the parasite and not the host, its effect on a mammalian cell line is measured.

Step-by-Step Protocol:

  • Cell Culture: Seed a mammalian cell line (e.g., rat myoblast L6 or human embryonic kidney HEK293) in a 96-well plate and allow cells to adhere overnight.[8][23]

  • Compound Addition: Remove the old medium and add fresh medium containing serial dilutions of the benzamide derivative, prepared as in the primary assay.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[23]

  • Viability Assessment: Use the same resazurin-based method described above to determine cell viability.

  • Analysis: Calculate the 50% cytotoxic concentration (CC50).

C. Selectivity Index (SI) Calculation

The SI is a critical parameter for prioritizing compounds. It provides a measure of the therapeutic window.

  • Formula: SI = CC50 (mammalian cells) / IC50 (parasite)[8][23]

  • Interpretation: A higher SI value is desirable. Generally, an SI ≥ 10 is considered a good starting point for a hit compound to be considered for further development.[24]

In Vivo Efficacy Models

Compounds that demonstrate high potency and selectivity in vitro are advanced to preclinical animal models to assess their efficacy in a whole-organism system.[25]

A. Murine Model of Acute Chagas Disease (T. cruzi)

This model evaluates a compound's ability to reduce parasitemia and increase survival in mice infected with T. cruzi.[25]

Step-by-Step Protocol:

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Infection: Inoculate mice intraperitoneally (i.p.) with 1 x 10^4 trypomastigotes of a virulent T. cruzi strain (e.g., Y strain).[25]

  • Group Allocation: Randomly divide the infected mice into groups (n=5-10 per group): vehicle control, positive control (e.g., benznidazole), and test compound groups at various dosages.[25]

  • Treatment: Begin treatment on a specified day post-infection (e.g., day 4) and continue for a set duration (e.g., 10 days). Administer the compound via the desired route, typically oral gavage (p.o.).[25]

  • Parasitemia Monitoring: Collect tail blood every 2-3 days and count the number of parasites using a hemocytometer under a microscope to determine parasitemia levels.[25]

  • Endpoint Analysis: Key endpoints include the percentage reduction in parasitemia compared to the vehicle control group and the mean survival time of the animals.

The overall workflow from initial screening to in vivo validation is a structured, multi-step process designed to efficiently identify promising drug candidates.

Screening_Workflow start Compound Library (Benzamide Derivatives) invitro Primary In Vitro Screen (vs. Parasite) start->invitro cytotox Cytotoxicity Assay (vs. Mammalian Cells) start->cytotox potency Determine IC50 invitro->potency selectivity Calculate Selectivity Index (SI = CC50 / IC50) potency->selectivity cc50 Determine CC50 cytotox->cc50 cc50->selectivity selectivity->start If SI < 10 (Discard or Redesign) adme In Vitro ADME/PK (Solubility, Stability) selectivity->adme If SI ≥ 10 adme->start Poor Profile (Redesign) invivo In Vivo Efficacy Study (e.g., Murine Model) adme->invivo Favorable Profile lead Lead Candidate invivo->lead Efficacy Confirmed caption Antiprotozoal drug discovery screening cascade.

Caption: Antiprotozoal drug discovery screening cascade.

Data Presentation and Interpretation

Clear and structured presentation of quantitative data is essential for comparing derivatives and making informed decisions.

Table 1: Representative Antiprotozoal Activity Data for Hypothetical Benzamide Derivatives

Compound IDTarget OrganismIC50 (µM)CC50 (L6 Cells, µM)Selectivity Index (SI)
BZ-01P. falciparum0.15> 100> 667
BZ-02P. falciparum0.905561
BZ-03T. cruzi1.201512.5
BZ-04T. cruzi0.502.55
BZ-05T. brucei0.0824300
  • Interpretation: In this dataset, BZ-01 and BZ-05 stand out as highly promising hits. BZ-01 is potent against P. falciparum and shows no cytotoxicity at the highest tested concentration, resulting in an excellent SI. BZ-05 is extremely potent against T. brucei with a very good SI. BZ-02 and BZ-03 meet the minimum SI criteria and could be considered for optimization. BZ-04, despite its good potency, would likely be deprioritized due to its low selectivity, indicating a high risk of host cell toxicity.

Challenges and Future Directions

Despite their promise, the development of benzamide derivatives faces several challenges. Poor aqueous solubility and metabolic instability can limit oral bioavailability, hindering their clinical translation.[7][26] Furthermore, the potential for parasites to develop resistance remains a constant threat that must be monitored.

Future research should focus on:

  • Mechanism Deconvolution: Identifying the specific molecular targets for the most potent compound series to enable rational, target-based drug design.

  • Pharmacokinetic Optimization: Employing medicinal chemistry strategies to improve the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of lead compounds.[27]

  • Combination Therapies: Exploring the use of benzamide derivatives in combination with existing drugs to enhance efficacy and combat resistance.

Conclusion

Benzamide derivatives represent a versatile and highly promising chemical scaffold for the discovery of next-generation antiprotozoal drugs. Their demonstrated potency against a wide range of protozoan pathogens, coupled with the potential for oral bioavailability, makes them a priority for drug development programs. A systematic approach, integrating robust in vitro and in vivo screening protocols with detailed SAR and mechanistic studies, will be crucial to unlocking the full therapeutic potential of this important class of molecules and delivering new treatments for some of the world's most devastating parasitic diseases.

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  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews.
  • antiprotozoal drug. Britannica.

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Methodological & Application

Synthesis of 2-(Benzyloxy)benzamide: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Benzyloxy)benzamide

This compound is a valuable chemical intermediate in the landscape of pharmaceutical research and drug development. Its core structure, featuring a benzamide scaffold with a benzyloxy substituent, serves as a versatile platform for the synthesis of more complex molecules. Notably, derivatives of 2-benzyloxy-benzoic acid amides have been investigated for their potential therapeutic applications, including their activity as modulators of the Cold Menthol Receptor 1 (CMR-1), which is implicated in a variety of urological and pain-related disorders[1]. The synthesis of this compound is a critical first step for researchers exploring new chemical entities in these therapeutic areas.

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound. The chosen synthetic strategy is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed procedure but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.

Synthetic Strategy: The Williamson Ether Synthesis

The synthesis of this compound will be achieved through the Williamson ether synthesis. This classic organic reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide[2]. In this specific application, the hydroxyl group of 2-hydroxybenzamide (salicylamide) is deprotonated by a strong base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion and forming the desired ether linkage[2][3][4].

The choice of a primary halide like benzyl bromide is crucial as it minimizes the competing E2 elimination reaction, which can be a significant side reaction with secondary or tertiary halides[3][4]. This leads to a cleaner reaction with a higher yield of the desired product.

Reaction Mechanism Workflow

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) 2-Hydroxybenzamide 2-Hydroxybenzamide Phenoxide_Ion Phenoxide_Ion 2-Hydroxybenzamide->Phenoxide_Ion  + NaH (Base) - H2 (gas) Product This compound Phenoxide_Ion->Product  + Benzyl Bromide - NaBr

Caption: Williamson Ether Synthesis Workflow for this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound from 2-hydroxybenzamide and benzyl bromide.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Supplier
2-HydroxybenzamideC₇H₇NO₂137.145.0 g36.45Sigma-Aldrich
Sodium Hydride (60% in mineral oil)NaH24.001.60 g40.0Sigma-Aldrich
Benzyl BromideC₇H₇Br171.036.84 g (4.7 mL)40.0Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09100 mL-Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11As needed-Fisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed--
BrineNaCl(aq)-As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Fisher Scientific
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Dropping funnel

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

    • Add 2-hydroxybenzamide (5.0 g, 36.45 mmol) to the flask.

  • Deprotonation:

    • Under a positive pressure of nitrogen, add anhydrous DMF (100 mL) to the flask and stir until the 2-hydroxybenzamide is fully dissolved.

    • Carefully add sodium hydride (1.60 g of 60% dispersion in mineral oil, 40.0 mmol) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and perform this step in a fume hood.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.

  • Addition of Benzyl Bromide:

    • Dissolve benzyl bromide (6.84 g, 4.7 mL, 40.0 mmol) in a small amount of anhydrous DMF and add it to the dropping funnel.

    • Add the benzyl bromide solution dropwise to the reaction mixture over 30 minutes.

    • After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Slowly and carefully quench the reaction by adding 100 mL of cold water. Caution: Unreacted sodium hydride will react vigorously with water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a solid or a viscous oil.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure this compound as a white solid.

    • Filter the purified solid using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.[5]

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

ChemicalHazardsPrecautionary Measures
Sodium Hydride Flammable solid, reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.Handle in an inert atmosphere (nitrogen or argon). Keep away from water and other protic solvents. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.[6]
Benzyl Bromide Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation. Lachrymator.[5][7][8]Work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors.[5][7][8]
2-Hydroxybenzamide Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9]Avoid ingestion and inhalation of dust. Wear appropriate PPE.[9]
Dimethylformamide (DMF) Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child.Use in a fume hood. Avoid contact with skin and eyes. Wear appropriate PPE.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][8][9]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5][8][9]

  • If inhaled: Move the person to fresh air and keep comfortable for breathing. If you feel unwell, call a poison center or doctor.[5][8][9]

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Workflow Diagram

experimental_workflow A 1. Reaction Setup - Dry glassware - Add 2-hydroxybenzamide B 2. Deprotonation - Add anhydrous DMF - Add NaH portion-wise - Stir for 1 hour A->B Dissolve C 3. Benzylation - Add benzyl bromide dropwise - Heat to 60°C for 4-6 hours B->C Form phenoxide D 4. Work-up - Quench with water - Extract with ethyl acetate - Wash with NaHCO3 and brine C->D Reaction complete E 5. Purification - Dry with MgSO4 - Concentrate in vacuo - Recrystallize D->E Isolate crude product F 6. Characterization - Melting point, NMR, MS, IR E->F Obtain pure product

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the Williamson ether synthesis. By following the outlined steps and adhering to the specified safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The principles and techniques described herein are fundamental in organic synthesis and can be adapted for the preparation of other benzyloxy-substituted aromatic compounds.

References

  • Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS. [Link]
  • Widya Mandala Surabaya Catholic University Repository. (2022, December 28). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. [Link]
  • National Center for Biotechnology Information. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). [Link]
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(10), 7358-7365. [Link]
  • ResearchGate. (2022, December 9). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. [Link]
  • Leggio, A., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
  • Google Patents. (n.d.).
  • LibreTexts Chemistry. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
  • LibreTexts Chemistry. (2022, October 4). 4.2.6: Chemistry of Amides. [Link]
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Benzaldehyde oxime. [Link]
  • ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly?[Link]
  • ResearchGate. (n.d.). Synthesis of benzaldeheyde oxime under various experimental conditions. [Link]
  • Quora. (2018, January 12).
  • YouTube. (2022, October 14). Synthesis of Salicylic Acid (2-Hydroxy Benzoic Acid). [Link]
  • Semantic Scholar. (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • YouTube. (2022, August 13).
  • YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers. [Link]
  • Scilit. (2024, December 21). Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. [Link]
  • Vietnam Journal of Catalysis and Adsorption. (n.d.).
  • PubMed. (2025, September 29). Amorphous Zr-OMS-2 Catalyst with Synergistic Lewis Acidity-Redox Sites for Efficient Ammoxidation of Benzyl Alcohol to Benzonitrile. [Link]
  • PubChem. (n.d.). Salicylamide. [Link]
  • Google Patents. (n.d.).

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Application Note: High-Purity 2-(Benzyloxy)benzamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-(Benzyloxy)benzamide by recrystallization. Moving beyond a simple list of steps, this guide elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible method for achieving high-purity material essential for research and development applications. We will delve into the rationale for solvent selection, the management of potential impurities, and a detailed, step-by-step workflow designed for both clarity and efficacy.

Introduction: The Rationale for Purification

This compound is a valuable intermediate in medicinal chemistry and materials science. For its effective use in subsequent synthetic steps and biological assays, a high degree of purity is paramount. The primary synthesis of this compound, often involving the reaction of salicylamide with a benzyl halide or the amidation of 2-(benzyloxy)benzoyl chloride, can introduce several process-related impurities.[1] Understanding these potential contaminants is crucial for designing an effective purification strategy.

Common Impurities May Include:

  • Unreacted Starting Materials: Residual salicylamide or 2-(benzyloxy)benzoyl chloride.

  • Byproducts of Benzylation: Dibenzyl ether, formed from the self-condensation of the benzylating agent, and benzyl alcohol, resulting from hydrolysis.[2]

  • Side-Reaction Products: Over-alkylation at other positions on the aromatic ring.

  • Hydrolysis Products: Benzoic acid, which can form from the hydrolysis of benzoyl chloride precursors.[3]

Recrystallization is a powerful and economical technique for the removal of such impurities, leveraging differences in solubility between the desired compound and contaminants in a chosen solvent system. A well-executed recrystallization can yield highly crystalline, pure this compound.

Foundational Principles of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent or solvent system. An ideal solvent for this purpose should exhibit the following characteristics[4]:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at room temperature and below.

  • Favorable solubility profile for impurities, either being highly soluble at all temperatures or sparingly soluble.

  • A relatively low boiling point for easy removal from the purified crystals.

  • Chemical inertness, not reacting with the compound of interest.

For aromatic amides like this compound, polar protic solvents such as ethanol and methanol are often excellent starting points.[5][6]

Experimental Protocol: Recrystallization of this compound

This protocol is designed to be a self-validating system, with clear checkpoints and rationale for each step.

Materials and Equipment
  • Crude this compound

  • Ethanol (reagent grade or higher)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

  • Drying oven or vacuum desiccator

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ethanol is flammable; keep it away from open flames and ignition sources.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for benzamide and related compounds for comprehensive safety information.[7][8][9][10]

Step-by-Step Recrystallization Workflow

The following workflow provides a detailed procedure for the purification of this compound.

Recrystallization_Workflow Figure 1: Recrystallization Workflow for this compound A 1. Dissolution: Dissolve crude this compound in a minimal amount of hot ethanol. B 2. Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. A->B Presence of solids C 3. Crystallization: Allow the filtrate to cool slowly to room temperature. A->C No visible solids B->C D 4. Further Cooling: Place the flask in an ice bath to maximize crystal yield. C->D E 5. Isolation: Collect the crystals by vacuum filtration. D->E F 6. Washing: Rinse the crystals with a small amount of cold ethanol-water. E->F G 7. Drying: Dry the purified crystals under vacuum or in a drying oven. F->G H 8. Characterization: Assess purity by melting point and spectroscopic methods. G->H

Caption: Experimental workflow for the purification of this compound.

  • Solvent Selection and Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • For every 1 gram of crude material, start with 5-10 mL of ethanol.

    • Gently heat the mixture with stirring. Add more ethanol in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.

  • Hot Filtration (if necessary):

    • If any insoluble impurities remain in the hot solution, perform a hot filtration. This step is crucial to remove particulate matter that would otherwise contaminate the final product.

    • Preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol to prevent premature crystallization.

    • Quickly filter the hot solution through a fluted filter paper into the preheated flask.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form in an ordered manner, excluding impurities.

    • If crystallization does not initiate, scratching the inside of the flask with a glass rod can create nucleation sites.

  • Maximizing Yield:

    • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold ethanol-water mixture (e.g., 1:1 ratio) to remove any soluble impurities adhering to the crystal surfaces.

  • Drying:

    • Dry the purified crystals thoroughly. This can be achieved by leaving them under vacuum on the filter funnel for a period, followed by drying in a vacuum oven at a temperature well below the melting point (the melting point of this compound is approximately 114-115°C) or in a desiccator.

Data Presentation
ParameterRecommended ValueRationale
Initial Solvent EthanolGood solubility for aromatic amides at high temperatures.[5]
Initial Solvent Volume 5-10 mL per gram of crude materialTo achieve a saturated solution at the boiling point of the solvent.
Cooling Method Slow cooling to room temperature, followed by an ice bathPromotes the formation of large, pure crystals and maximizes yield.
Washing Solvent Cold ethanol-water mixtureRemoves soluble impurities without significantly dissolving the desired product.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling a supersaturated solution too rapidly. Try reheating the solution and adding a small amount of additional solvent before allowing it to cool more slowly.

  • Poor Crystal Yield: This may be caused by using too much solvent during the dissolution step or not cooling the solution sufficiently. The volume of the filtrate can be reduced by gentle heating before the cooling process.

  • Crystals Don't Form: If no crystals appear after cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration. Seeding the solution with a small crystal of pure product, if available, can also induce crystallization.

Conclusion

This application note provides a robust and well-rationalized protocol for the purification of this compound by recrystallization. By understanding the principles of solvent selection and the nature of potential impurities, researchers can consistently obtain high-purity material, which is critical for the integrity of subsequent research and development activities.

References

  • Apollo Scientific. (n.d.). 2-(Benzyloxy)benzaldehyde Safety Data Sheet.
  • de Souza, M. V. N., et al. (2015). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 20(9), 16481–16503.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Spiral, Imperial College London. (n.d.). Solubility determination and modelling of benzamide in organic solvents....
  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.
  • University of California, Davis. (2023). Solubility of Organic Compounds.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents....
  • AIM. (n.d.). To Perform the Synthesis of Benzamide from Benzoyl Chloride.
  • University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization.
  • ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis.
  • Scribd. (n.d.). Final Benzamide Preparations.
  • MIT OpenCourseWare. (n.d.). Crystallization Solvents.
  • Reddit. (2014). Recrystallization - Why two solvents?.
  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents.

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Application Note: High-Purity Isolation of 2-(Benzyloxy)benzamide using Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-(Benzyloxy)benzamide via normal-phase flash column chromatography. Addressing the common challenge of separating the moderately polar product from polar starting materials and non-polar byproducts typical of its synthesis, this guide offers a robust methodology from initial Thin-Layer Chromatography (TLC) optimization to final fraction analysis. Detailed experimental parameters, troubleshooting guidance, and the scientific rationale behind procedural choices are presented to enable researchers, scientists, and drug development professionals to achieve high-purity isolation of this valuable synthetic intermediate.

Introduction: The Purification Challenge

This compound is a key intermediate in medicinal chemistry and materials science. Its synthesis, commonly achieved through the Williamson etherification of 2-hydroxybenzamide with a benzylating agent such as benzyl bromide, often results in a crude mixture containing unreacted starting materials and byproducts. The primary purification challenge lies in the effective separation of the desired product from the more polar 2-hydroxybenzamide and the non-polar excess benzyl bromide.

This document outlines an optimized normal-phase flash column chromatography protocol, leveraging the polarity differences between these components for efficient and high-yield purification. The principles of this method are grounded in the differential adsorption of compounds to a polar stationary phase (silica gel) and their elution by a non-polar mobile phase.

Principle of Separation

Normal-phase chromatography separates molecules based on their polarity. The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. Compounds in the mobile phase interact with these silanol groups primarily through hydrogen bonding and dipole-dipole interactions.

  • Highly Polar Compounds (e.g., 2-hydroxybenzamide): The free phenolic hydroxyl and amide groups lead to strong interactions with the silica gel, resulting in high retention and slow elution.

  • Moderately Polar Compounds (e.g., this compound): The ether linkage and amide group allow for moderate interaction with the silica gel, leading to intermediate retention.

  • Non-Polar Compounds (e.g., Benzyl Bromide): These have minimal interaction with the polar silica gel and are eluted quickly by the non-polar mobile phase.

By gradually increasing the polarity of the mobile phase (gradient elution), we can selectively elute the compounds, starting with the least polar and ending with the most polar.

Materials and Reagents

Material/ReagentGradeSupplier
Crude this compoundSynthesis Grade-
Silica Gel230-400 mesh, 60 ÅStandard Supplier
n-HexaneHPLC GradeStandard Supplier
Ethyl AcetateHPLC GradeStandard Supplier
Dichloromethane (DCM)ACS Grade (for sample loading only)Standard Supplier
TLC PlatesSilica Gel 60 F₂₅₄Standard Supplier
Glass Chromatography Column--
Collection Tubes--
Rotary Evaporator--

Experimental Protocol

This protocol is divided into two key stages: preliminary analysis and method development using Thin-Layer Chromatography (TLC), followed by the scaled-up flash column chromatography purification.

Stage 1: TLC for Solvent System Optimization

The selection of an appropriate mobile phase (eluent) is critical for successful separation. TLC provides a rapid and material-sparing method to determine the optimal solvent system.[1]

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of a test solvent system (e.g., Hexane:Ethyl Acetate). Start with a low polarity mixture and progressively increase the polarity.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm).

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The ideal solvent system will provide good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.[2]

Table 1: Example TLC Analysis for Solvent System Selection

Solvent System (Hexane:Ethyl Acetate)Rf (Benzyl Bromide)Rf (this compound)Rf (2-Hydroxybenzamide)Observations
9:1~0.8~0.1~0.0Poor elution of the product.
7:3 ~0.9 ~0.35 ~0.05 Optimal separation. Good Rf for the product.
1:1~0.95~0.6~0.2Product Rf is too high, leading to potential co-elution with impurities.
Stage 2: Flash Column Chromatography Protocol

Based on the TLC results, a 7:3 Hexane:Ethyl Acetate system is a good starting point. A gradient elution will be employed for optimal separation and efficiency.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry in Hexane pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample (Dry Loading) prep_sample->load_sample elute_gradient Elute with Gradient (Hexane -> Hexane:EtOAc) load_sample->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions tlc_fractions Analyze Fractions by TLC collect_fractions->tlc_fractions combine_pure Combine Pure Fractions tlc_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product High-Purity Product evaporate->final_product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:

  • Column Packing (Slurry Method):

    • Add a small plug of glass wool to the bottom of the column.

    • In a beaker, prepare a slurry of silica gel in n-hexane. The amount of silica should be approximately 50-100 times the weight of the crude material.

    • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing without air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. This is your dry-loaded sample.

    • Carefully add the dry-loaded sample to the top of the packed column.[3]

  • Elution:

    • Begin elution with 100% n-hexane to elute highly non-polar impurities, such as residual benzyl bromide.

    • Gradually increase the polarity of the mobile phase according to the gradient table below. The flow rate should be adjusted to allow for adequate separation.

    • Collect fractions of a consistent volume throughout the elution process.

Table 2: Gradient Elution Profile

Column Volumes (CV)% n-Hexane% Ethyl AcetateExpected Eluted Compound(s)
0-21000Benzyl Bromide
2-107030This compound
10-125050Highly Polar Impurities
12-1501002-Hydroxybenzamide
  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the fractions that show a single spot corresponding to this compound.

    • Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified product.

    • Assess the purity of the final product using analytical techniques such as HPLC and NMR spectroscopy.[2]

Caption: Principle of separation on a normal-phase column.

Troubleshooting

ProblemPotential CauseRecommended Solution
Poor Separation / Co-elution - Inappropriate solvent system. - Column was overloaded.- Re-optimize the solvent system using TLC to achieve a greater ∆Rf. - Use a shallower gradient. - Reduce the amount of crude material loaded onto the column.
Product Tailing in Fractions - The compound is slightly acidic/basic and interacting too strongly with silica.- Add a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to neutralize active sites on the silica gel.[4]
Compound is not Eluting - The mobile phase is not polar enough. - The compound may have degraded on the silica.- Increase the polarity of the mobile phase (e.g., add a small percentage of methanol to the ethyl acetate). - Test the stability of the compound on a small amount of silica before performing the column.[5]
Cracks in the Silica Bed - The column ran dry. - Improper packing.- Ensure the solvent level never drops below the top of the silica bed. - Repack the column carefully, ensuring a homogenous slurry and gentle settling.

Conclusion

The protocol detailed in this application note presents a reliable and reproducible method for the high-purity isolation of this compound from a typical synthetic mixture. By employing a systematic approach that begins with TLC-based method development and transitions to an optimized gradient flash column chromatography procedure, researchers can effectively overcome common separation challenges. The provided troubleshooting guide further equips scientists with the necessary tools to address potential issues, ensuring a successful purification outcome.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

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Application Notes & Protocols: The 2-(Benzyloxy)benzamide Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to engage a wide array of biological targets.[1] This guide focuses on a specific, highly versatile derivative: the 2-(Benzyloxy)benzamide scaffold. Characterized by a rigid benzamide core for predictable structural presentation, an amide group capable of crucial hydrogen bonding, and a synthetically tractable benzyloxy "exit vector" for fine-tuning physicochemical and pharmacological properties, this scaffold has proven to be an exceptionally fruitful starting point for drug discovery. Its utility has been demonstrated across diverse and critical therapeutic areas, including the development of neuroprotective agents for ischemic stroke[2][3], antagonists for transient receptor potential (TRP) channels[4], novel anti-inflammatory compounds[5], and antiprotozoal agents.[6] This document provides a comprehensive guide for researchers, detailing the scaffold's core properties, robust synthesis protocols, and a strategic workflow for its effective implementation in drug discovery campaigns, from library design to hit-to-lead optimization.

Scaffold Analysis: Physicochemical Properties & Rationale for Use

The success of the this compound scaffold stems from a synergistic combination of structural and chemical features that make it an ideal template for library synthesis and optimization.

  • Structural Rigidity and Pre-organization: The core phenyl and amide groups provide a conformationally restrained backbone. This rigidity reduces the entropic penalty upon binding to a target protein, often leading to higher affinity.

  • Hydrogen Bonding Capability: The amide functional group is a classic hydrogen bond donor (N-H) and acceptor (C=O), enabling strong, directional interactions with amino acid residues in a protein's active site.[1]

  • Tunable Physicochemical Properties: The benzyloxy moiety is more than a simple substituent; it is a key modulating element. By introducing substituents onto its phenyl ring, researchers can systematically alter critical drug-like properties such as lipophilicity (LogP), solubility, and metabolic stability.

  • Synthetic Accessibility: The scaffold is readily assembled through robust and well-established chemical reactions, making it highly amenable to the parallel synthesis required for generating compound libraries.

Below is a diagram of the core scaffold, highlighting the three primary regions for chemical modification to explore the structure-activity relationship (SAR).

Caption: Core this compound scaffold with key modification points.

Synthesis Protocols & Methodologies

A primary advantage of this scaffold is its straightforward and reliable synthesis. The general strategy involves a two-stage process: preparation of a key intermediate followed by diversification through amide coupling.

Protocol 2.1: Synthesis of 2-(Benzyloxy)benzoyl Chloride Intermediate

This protocol details the synthesis of the activated acyl chloride, which serves as the common precursor for the entire library. The process begins with a Williamson ether synthesis to install the benzyloxy group, followed by conversion of the resulting carboxylic acid to the highly reactive acyl chloride.

Rationale: The Williamson ether synthesis is a robust and high-yielding method for forming aryl ethers from phenols.[7] Conversion to the acyl chloride (e.g., using thionyl chloride or oxalyl chloride) is a standard procedure that activates the carboxylic acid for efficient reaction with a wide range of amines, even those with low nucleophilicity.

Materials:

  • Methyl salicylate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Ether Formation: Dissolve methyl salicylate (1.0 eq) and K₂CO₃ (2.0 eq) in DMF. Add benzyl bromide (1.1 eq) dropwise. Heat the mixture to 70-80°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up & Extraction: Cool the reaction, pour it into water, and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude methyl 2-(benzyloxy)benzoate.

  • Saponification: Dissolve the crude ester in a mixture of methanol and water. Add NaOH (3.0 eq) and reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the mixture in an ice bath and acidify with concentrated HCl until the pH is ~1-2. The 2-(benzyloxy)benzoic acid will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Acyl Chloride Formation: Suspend the 2-(benzyloxy)benzoic acid (1.0 eq) in DCM. Add a catalytic amount of DMF (1 drop). Slowly add thionyl chloride (1.5 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Remove the solvent and excess SOCl₂ under reduced pressure to yield the 2-(benzyloxy)benzoyl chloride intermediate, which can be used immediately in the next step.

Troubleshooting:

  • Low Yield in Ether Synthesis: Ensure reagents are anhydrous, as water can consume the base and hydrolyze the benzyl bromide.[7]

  • Incomplete Saponification: If the reaction stalls, add more NaOH and increase the reflux time.

  • Degradation during Acyl Chloride Formation: Perform the reaction at low temperature and use the product promptly to avoid decomposition.

Protocol 2.2: Parallel Amide Library Synthesis

This protocol describes a general method for reacting the acyl chloride intermediate with a library of diverse primary and secondary amines to generate the final this compound derivatives.

Rationale: The reaction between an acyl chloride and an amine is a rapid and generally high-yielding transformation. Using a non-nucleophilic base like triethylamine (TEA) or pyridine scavenges the HCl byproduct without competing in the reaction.[6] This method is ideal for parallel synthesis in multi-well plates.

Materials:

  • 2-(Benzyloxy)benzoyl chloride (1.0 eq)

  • Diverse library of primary/secondary amines (1.1 eq each)

  • Triethylamine (TEA, 1.5 eq) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Multi-well reaction block or individual vials

Step-by-Step Procedure:

  • Reaction Setup: In each well or vial, dissolve the selected amine (1.1 eq) and TEA (1.5 eq) in DCM.

  • Addition of Acyl Chloride: Prepare a stock solution of 2-(benzyloxy)benzoyl chloride (1.0 eq) in DCM. Add the appropriate volume of this stock solution to each reaction well while stirring.

  • Reaction: Seal the reaction block/vials and stir at room temperature for 4-16 hours. Reaction completion can be monitored by LC-MS.

  • Work-up: Quench the reaction by adding water. For purification, the organic layer can be separated, washed with dilute HCl, saturated NaHCO₃, and brine. After drying over Na₂SO₄, the solvent is evaporated.

  • Purification: The crude products are typically purified by preparative HPLC or silica gel chromatography to yield the final compounds with >95% purity for biological screening.

G A 1. Library Design & Synthesis - Select diverse amines - Calculate drug-like properties - Synthesize library via Protocol 2.2 B 2. High-Throughput Screening (HTS) - Primary biochemical or cell-based assay - Identify initial 'Hits' A->B  Screening Deck C 3. Hit Confirmation & Validation - Re-synthesis and purity analysis - Dose-response curves (IC₅₀/EC₅₀) - Orthogonal & counter-screens B->C  Raw Hits D 4. Structure-Activity Relationship (SAR) - Synthesize focused analog series - Analyze impact of modifications - Develop predictive model C->D  Validated Hit(s) D->A  Iterative Design E 5. Lead Optimization - Improve potency, selectivity, ADME - Reduce off-target effects - In vivo proof-of-concept D->E  Optimized Lead(s)

Caption: A strategic workflow for drug discovery using the scaffold.

Hit Identification & Validation

After primary screening, initial hits must be rigorously validated. This is a critical step to eliminate false positives and artifacts.

  • Self-Validation Protocol:

    • Re-synthesis: The hit compound must be re-synthesized from scratch, preferably via an alternative route if possible, to confirm its structure.

    • Purity Confirmation: The re-synthesized compound's purity must be confirmed (>95%) by multiple analytical methods (e.g., LC-MS and ¹H NMR).

    • Dose-Response: A full dose-response curve should be generated to determine a reliable IC₅₀ or EC₅₀ value.

    • Orthogonal Assays: The hit should be tested in a different assay format that measures the same biological endpoint to ensure the activity is not technology-dependent.

  • Trustworthiness & Cautionary Notes: Researchers should be aware of Pan-Assay Interference Compounds (PAINS). While the this compound scaffold itself is not a known PAIN, related structures like N-(benzoyloxy)benzamides have been shown to be unstable, reacting with common lab solvents like DMSO and acting as promiscuous covalent inhibitors. [8][9]Therefore, during hit validation, it is prudent to:

    • Assess the chemical stability of hits in the assay buffer and in DMSO stock solutions over time.

    • Run counter-screens to check for non-specific activity (e.g., aggregation-based inhibition).

Hit-to-Lead Optimization & SAR Analysis

Once a hit is validated, the goal is to improve its properties to create a "lead" compound. This involves synthesizing analogs and systematically analyzing the Structure-Activity Relationship (SAR).

Causality in SAR: The choice of which analogs to synthesize is driven by hypotheses. For example, if a hit has poor solubility, a chemist might add a polar group (e.g., a morpholine) to the amide substituent (Vector 3) to increase hydrophilicity. If higher potency is desired, exploring different substituents on the benzyloxy ring (Vector 1) might probe a hydrophobic pocket in the target protein.

Data Presentation: Hypothetical SAR Table for a Kinase Target

The table below illustrates how SAR data for a hypothetical series of kinase inhibitors might be organized. Key metrics like Ligand Efficiency (LipE) are calculated to guide optimization toward compounds that gain potency efficiently relative to their lipophilicity.

Compound IDR (Amide Substituent)X (Benzyloxy Substituent)Kinase IC₅₀ (nM)cLogPLipE (pIC₅₀ - cLogP)
1 (Hit) CyclohexylH2503.53.1
2a 4-MorpholinylH5002.83.5
2b BenzylH1504.12.7
3a Cyclohexyl4-Cl504.23.1
3b Cyclohexyl4-OCH₃3003.43.0
3c 4-Morpholinyl4-Cl15 3.5 4.3

SAR Interpretation:

  • Comparing 1 and 2a shows that adding a polar morpholine group decreased potency but improved LipE, suggesting a more efficient ligand.

  • Comparing 1 and 3a indicates that adding a chloro group to the benzyloxy ring (Vector 1) significantly improves potency, likely by interacting with a specific pocket.

  • Compound 3c combines the beneficial features of 2a and 3a , resulting in a highly potent and efficient lead candidate.

Case Studies: Real-World Applications

The this compound scaffold has been successfully applied in several drug discovery programs.

  • Neuroprotective Agents for Ischemic Stroke: Researchers developed a series of this compound derivatives as inhibitors of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). [2]Excessive nNOS activity following a stroke is a key driver of neuronal damage. By disrupting this interaction, the lead compounds showed significant neuroprotective effects in preclinical models of ischemic stroke. [2][3]

Glutamate Excess Glutamate (Ischemia) NMDAR NMDAR Activation Glutamate->NMDAR PSD95_nNOS PSD95-nNOS Complex Forms NMDAR->PSD95_nNOS nNOS nNOS Activation PSD95_nNOS->nNOS NO Excess NO Production nNOS->NO Damage Neuronal Damage NO->Damage Inhibitor This compound Derivative Inhibitor->PSD95_nNOS Disrupts PPI

Caption: Inhibition of the PSD95-nNOS pathway by a scaffold derivative.

  • TRPM8 Antagonists: In a search for antagonists of the cold and menthol receptor TRPM8, a novel series of 2-(benzyloxy)benzamides was discovered serendipitously from library screening. [4]The discovered hits showed potent functional antagonism and possessed improved drug-like properties, such as high Lipophilic Efficiency (LipE), compared to the original lead compound, demonstrating the scaffold's ability to yield leads for challenging targets like ion channels. [4]

  • Anti-inflammatory TSLP Modulators: A benzyloxy benzylamide compound was identified from an in-house library screen as an inhibitor of inflammatory signaling. [5]Subsequent optimization led to derivatives that potently modulate thymic stromal lymphopoietin (TSLP), a key cytokine in atopic dermatitis. The lead compound interfered with TSLP receptor dimerization and suppressed downstream inflammatory signaling, highlighting the scaffold's potential for developing topical treatments for skin disorders. [5]

Conclusion

The this compound scaffold represents a powerful and versatile tool in the modern drug discovery arsenal. Its favorable combination of structural rigidity, synthetic tractability, and tunable physicochemical properties provides a robust foundation for generating high-quality compound libraries. The successful application of this scaffold across multiple therapeutic areas, from neurodegeneration to inflammation and infectious disease, underscores its privileged nature. By employing the systematic synthesis and screening workflows outlined in this guide, researchers can effectively harness the potential of the this compound scaffold to accelerate the discovery of novel and impactful therapeutics.

References

  • Štarha, J., Vančo, J., Potůček, M., Gucký, T., Dvořák, Z., & Trávníček, Z. (2018). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules.
  • Chen, W., Jiang, B., Wang, J., Zhang, Y., Dong, M., Chen, Y., Li, F., & Yin, C. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry.
  • Patel, S., Luthra, A., Jones, P., Singh, S., & Rawson, D. (2013). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Shang, Z., Jiao, D., Cheng, H., & Huang, D. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Scilit.
  • Chen, W., Jiang, B., Wang, J., Zhang, Y., Dong, M., Chen, Y., Li, F., & Yin, C. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. Semantic Scholar.
  • Lee, J., Kim, H., Park, S., Kim, D., Lee, S., & Kim, J. (2024). Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry.
  • Knowe, M. T., Tsukanov, S. V., & Johnston, J. N. (2017). Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Organic Syntheses.
  • Clarke, J., Davies, M., Emery, G., Green, S. E., Kettle, B. M., Jones, D. H., ... & Williams-Ellis, H. (2024). Beware of N-Benzoyloxybenzamides. ORCA - Cardiff University.
  • Anonymous. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. ISBN: 978-93-91842-69-7.
  • Levin, M. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. Organic Syntheses.
  • Clarke, J., Davies, M., Emery, G., Green, S. E., Kettle, B. M., Jones, D. H., ... & Williams-Ellis, H. (2024). Beware of N-Benzoyloxybenzamides. Molecules.

Sources

Application Notes & Protocols: A Framework for Evaluating 2-(Benzyloxy)benzamide Against Trypanosoma brucei

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal parasitic disease caused by the protozoan Trypanosoma brucei.[1] The current therapeutic arsenal is limited by issues of toxicity, complex administration, and emerging resistance, making the discovery of new, safe, and effective drugs a global health priority.[2][3][4] Phenotypic screening of compound libraries has identified various chemical scaffolds with promising anti-trypanosomal activity. Notably, derivatives of N-phenyl benzamides have shown potent efficacy, highlighting the potential of related structures as starting points for drug development.[5] This document provides a comprehensive, multi-stage protocol for the systematic evaluation of 2-(Benzyloxy)benzamide, a compound sharing a core benzamide structure, against bloodstream forms of Trypanosoma brucei. We present detailed, field-proven methodologies for in vitro efficacy and cytotoxicity testing, culminating in a protocol for an acute in vivo murine model of infection. These protocols are designed to establish a robust data package, including half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), selectivity index (SI), and preliminary in vivo efficacy, thereby providing a solid foundation for further hit-to-lead optimization.

Introduction: The Rationale for a Structured Evaluation

The drug discovery pipeline for HAT has historically been slow. However, recent successes with orally available drugs like fexinidazole have revitalized the field, demonstrating that well-designed screening cascades can yield clinical candidates.[2][3][6] The evaluation of any new chemical entity must follow a logical, stepwise progression to de-risk the compound and justify further investment.

The core principle of this protocol is a staged approach:

  • Primary Efficacy Screening (In Vitro): To determine the direct activity of this compound against the parasite.

  • Selectivity Profiling (In Vitro): To assess whether the compound's activity is specific to the parasite or due to general cellular toxicity.

  • Proof-of-Concept Efficacy (In Vivo): To validate the in vitro findings in a relevant animal model of the disease.

This structured workflow ensures that resources are focused on compounds with the most promising therapeutic potential. The benzamide scaffold has been noted for its anti-trypanosomal activity, making this compound a rational candidate for this rigorous evaluation.[5][7]

The Experimental Evaluation Workflow

The progression from an initial hit to a validated lead requires a series of well-defined experiments. The following workflow provides a clear path for the evaluation of this compound.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Validation A Compound Preparation (this compound) Stock Solution in DMSO B Protocol 1: Anti-Trypanosomal Assay (T. brucei BSF) A->B C Protocol 2: Mammalian Cytotoxicity Assay (e.g., HEK293 cells) A->C D Data Analysis: Calculate EC50 B->D E Data Analysis: Calculate CC50 C->E F Calculate Selectivity Index (SI) SI = CC50 / EC50 D->F E->F G Compound Formulation for Animal Dosing F->G Decision Gate: Proceed if SI > 10 and potent EC50 H Protocol 3: Acute Murine Model (T. brucei Infection) G->H I Monitor Parasitemia & Survival H->I J Data Analysis: Assess Efficacy & Toxicity I->J K K J->K Advance to Lead Optimization

Caption: Overall workflow for evaluating this compound.

Materials and Reagents

Cell Lines and Parasites
  • Trypanosoma brucei brucei (e.g., Strain 427): Bloodstream forms (BSF) adapted for axenic culture.[8]

  • Mammalian Cell Line (e.g., HEK293 or HepG2): For cytotoxicity assessment.

Media and Solutions
  • HMI-9 Medium: For T. brucei BSF culture, supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS).[9][10]

  • DMEM or EMEM: For mammalian cell culture, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade, for compound dissolution.

  • Resazurin Sodium Salt Solution (e.g., Alamar Blue): For parasite viability assay.[9][11]

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): For cytotoxicity assay.[12]

  • Solubilization Buffer: (e.g., 10% SDS in 0.01 M HCl) for MTT assay.

Key Equipment
  • Biosafety Cabinet (Class II)

  • Humidified Incubator (37°C, 5% CO₂)

  • Inverted Microscope

  • Hemocytometer or Automated Cell Counter

  • Microplate Reader (Fluorescence and Absorbance capabilities)

  • Multichannel Pipettes

  • 96-well, clear-bottom, black plates (for fluorescence)

  • 96-well, flat-bottom, clear plates (for absorbance)

Experimental Protocols

Protocol 1: In Vitro Anti-trypanosomal Activity Assay (Alamar Blue)

This assay quantitatively measures the proliferation of T. brucei by using the redox indicator Alamar Blue (resazurin). Metabolically active, viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[9][11]

Experimental Rationale: The goal is to determine the concentration of this compound that inhibits parasite growth by 50% (EC50). Log-phase parasites are used to ensure they are actively dividing and metabolically uniform. A 48-hour compound incubation period allows for multiple parasite replication cycles, while a subsequent 24-hour resazurin incubation provides a robust signal.

Caption: Example plate layout for in vitro screening.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions (e.g., 3-fold) in HMI-9 medium in a separate 96-well plate. The final DMSO concentration in the assay wells must not exceed 0.5% to avoid solvent toxicity.

  • Parasite Culture: Culture T. brucei BSF in HMI-9 medium at 37°C with 5% CO₂. Maintain the culture in the logarithmic growth phase (density between 1x10⁵ and 2x10⁶ cells/mL).[10]

  • Plate Seeding: Harvest log-phase parasites and adjust the density to 2x10⁴ cells/mL in fresh HMI-9 medium. Dispense 100 µL of this cell suspension into each well of a 96-well, clear-bottom black plate.[9]

  • Compound Addition: Transfer 100 µL of the prepared compound dilutions to the corresponding wells containing parasites. This will halve the compound concentration and the cell density (to 1x10⁴ cells/mL).

  • Controls:

    • Negative Control (100% Viability): Wells with parasites and medium containing the same final concentration of DMSO as the test wells (vehicle control).

    • Positive Control: Wells with parasites treated with a known trypanocidal drug (e.g., pentamidine or suramin) at a concentration known to cause 100% inhibition.

    • Background Control: Wells containing medium only (no parasites) to measure background fluorescence.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Assay Development: Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

Protocol 2: In Vitro Mammalian Cytotoxicity Assay (MTT)

This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability.[12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12]

Experimental Rationale: This protocol determines the concentration of this compound that is toxic to mammalian cells (CC50). Comparing the CC50 to the EC50 (from Protocol 1) yields the Selectivity Index (SI = CC50/EC50), a critical measure of the compound's therapeutic window. A higher SI value is desirable.

Step-by-Step Procedure:

  • Cell Seeding: Seed a 96-well clear plate with a mammalian cell line (e.g., HEK293) at a density of ~5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound as described in Protocol 1. Remove the old medium from the cells and add 100 µL of medium containing the compound dilutions. Include vehicle controls (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. This duration should match the parasite assay incubation time for a direct comparison.

  • Assay Development: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: In Vivo Efficacy in an Acute Murine Model

This protocol evaluates the compound's ability to clear parasites from the bloodstream in a mouse model of acute HAT.

Experimental Rationale: An in vivo model is essential to assess the compound's pharmacokinetic and pharmacodynamic properties, which cannot be determined in vitro. This acute model, where parasitemia is established in the blood, provides a rapid assessment of efficacy.[13] The use of female BALB/c mice is standard, and treatment is initiated once a consistent infection is established.[13]

Step-by-Step Procedure:

  • Animal Model: Use female BALB/c mice (5-6 weeks old). Allow them to acclimatize for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Infection: Infect mice via intraperitoneal (i.p.) injection with 1x10⁴ T. brucei BSF suspended in PBS with glucose.[13][14]

  • Parasitemia Monitoring: Starting on day 3 post-infection, monitor parasitemia daily by taking a small drop of blood from the tail vein and counting the motile parasites using a hemocytometer under a microscope.

  • Treatment Initiation: When parasitemia reaches a consistent level (e.g., ~10⁵-10⁶ parasites/mL), randomize the mice into treatment groups (n=3-5 per group).

  • Compound Administration:

    • Test Group: Administer this compound at one or more dose levels (e.g., 25 or 50 mg/kg) via a relevant route (e.g., oral gavage or i.p. injection) once or twice daily for 4-5 consecutive days. The compound must be formulated in a suitable vehicle (e.g., 10% DMSO, 10% Tween-80 in water).

    • Vehicle Control Group: Administer the formulation vehicle only.

    • Positive Control Group: Administer a known effective drug like pentamidine (5 mg/kg, i.p.) or diminazene aceturate.[13][15]

  • Efficacy Assessment: Continue to monitor parasitemia daily during and after the treatment period for up to 30-60 days. A mouse is considered cured if no parasites are detected in the blood after treatment cessation. Monitor animal weight and general health as indicators of toxicity.

Data Analysis and Interpretation

In Vitro Data
ParameterDescriptionCalculation MethodDesired Outcome
EC50 Effective Concentration, 50%Non-linear regression (log(inhibitor) vs. normalized response) of fluorescence data.Low (e.g., < 1 µM)
CC50 Cytotoxic Concentration, 50%Non-linear regression of absorbance data from the MTT assay.High (e.g., > 10 µM)
SI Selectivity Index (CC50/EC50)Ratio of CC50 to EC50.High (e.g., > 10)

Example Data Table:

CompoundT. brucei EC50 (µM)HEK293 CC50 (µM)Selectivity Index (SI)
This compound 0.52550
Pentamidine (Control) 0.00551000
In Vivo Data

The primary outputs are parasitemia curves and survival plots. Efficacy is demonstrated by a significant reduction or complete clearance of parasites in the blood of treated mice compared to the vehicle control group.

Example In Vivo Outcome Table:

Treatment Group (Dose)Parasitemia on Day 7Cure Rate (Day 30)Notes
Vehicle Control > 10⁸ parasites/mL0/5All mice euthanized due to high parasitemia.
This compound (50 mg/kg) Undetectable4/5One mouse relapsed on Day 15.
Pentamidine (5 mg/kg) Undetectable5/5No relapses observed.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in in vitro assay replicates Inconsistent cell seeding; compound precipitation.Ensure homogenous cell suspension before plating; check compound solubility in media.
Low Z'-factor in Alamar Blue assay (<0.5) Low signal-to-background ratio; suboptimal cell density.Optimize parasite seeding density and resazurin incubation time.
High toxicity in vehicle control mice Formulation vehicle is not well-tolerated.Test alternative, non-toxic vehicles (e.g., methylcellulose-based).
No in vivo efficacy despite good in vitro SI Poor pharmacokinetics (absorption, metabolism); compound instability.Conduct preliminary pharmacokinetic studies to assess plasma exposure.

References

  • J-Stage. (n.d.). Development of therapeutic agents for human African trypanosomiasis.
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  • ACS Publications. (2024, December 12). Discovery and Development of an Advanced Lead for the Treatment of African Trypanosomiasis.
  • MDPI. (n.d.). Innovative Partnerships for the Elimination of Human African Trypanosomiasis and the Development of Fexinidazole.
  • PubMed Central. (n.d.). Target-based drug discovery for human African trypanosomiasis: selection of molecular target and chemical matter.
  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods.
  • Springer Nature Experiments. (n.d.). In Vitro Drug Efficacy Testing Against Trypanosoma brucei.
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  • AIP Publishing. (2020, June 30). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial.
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  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • The American Journal of Tropical Medicine and Hygiene. (n.d.). Development of an Alamar Blue™ viability assay in 384-well format for high throughput whole cell screening of trypanosoma bruc.
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  • PubMed Central. (n.d.). Trypanosoma brucei gambiense group 2 experimental in vivo life cycle: from procyclic to bloodstream form.
  • PubMed. (2023, December 5). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke.
  • Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.
  • PubMed Central. (2022, April 4). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents.
  • PubMed. (n.d.). Discovery of trypanocidal coumarins with dual inhibition of both the glycerol kinase and alternative oxidase of Trypanosoma brucei brucei.
  • ACS Publications. (n.d.). Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis.
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Application Notes & Protocols: A Framework for Characterizing the Cellular Activity of 2-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzamide Scaffold

Benzamide derivatives represent a versatile and privileged scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents.[1] Their structural simplicity allows for diverse chemical modifications, enabling the targeting of a wide array of biological pathways critical for disease progression, particularly in oncology.[1] Many benzamide compounds exert their effects by modulating key enzymes involved in epigenetic regulation and DNA repair, most notably Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs).[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to characterize the cellular activity of novel benzamide-based compounds, using 2-(Benzyloxy)benzamide as a representative example. We present a logical, tiered approach that progresses from broad phenotypic screening to specific mechanistic and target-engagement assays. The protocols herein are designed to be robust and self-validating, providing a clear framework for uncovering a compound's mechanism of action.

Tier 1: Foundational Analysis - Cytotoxicity and Viability Screening

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of potency—the half-maximal inhibitory concentration (IC₅₀)—which is essential for designing subsequent mechanistic experiments.

Scientific Rationale

We will describe two common methods that measure different aspects of cell health. Tetrazolium reduction assays (MTT, MTS) measure mitochondrial reductase activity, a hallmark of metabolically active cells.[3][4][5] In contrast, luminescence-based ATP assays (e.g., CellTiter-Glo®) directly quantify cellular ATP, which is a key indicator of viable, metabolically active cells and often provides higher sensitivity.[3][6][7] Running both can provide a more nuanced view, as compounds affecting mitochondrial function may show differential potency between these assays.

Experimental Workflow: General Viability Screening

G cluster_prep Preparation cluster_treat Treatment cluster_detect Detection cluster_analysis Analysis p1 1. Seed Cells in 96-well plate p2 2. Allow Adherence (24 hours) p1->p2 t1 3. Add Serial Dilutions of this compound p2->t1 t3 5. Incubate (24, 48, or 72 hours) t1->t3 t2 4. Include Controls (Vehicle, Staurosporine) t2->t3 d1 6. Add Assay Reagent (e.g., CellTiter-Glo® or MTS) t3->d1 d2 7. Incubate as per manufacturer protocol d1->d2 d3 8. Read Plate (Luminometer or Spectrophotometer) d2->d3 a1 9. Normalize data to vehicle control d3->a1 a2 10. Plot dose-response curve & calculate IC₅₀ a1->a2 G cluster_healthy Healthy Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis Healthy_Cell Intact Membrane PS_in PS (Inner Leaflet) Early_Apoptosis Intact Membrane Healthy_Cell->Early_Apoptosis PS_out PS (Outer Leaflet) Late_Apoptosis Compromised Membrane Early_Apoptosis->Late_Apoptosis AnnexinV Annexin V-FITC AnnexinV->PS_out Binds DNA DNA PI Propidium Iodide PI->DNA Intercalates

Caption: Principle of Annexin V and Propidium Iodide (PI) staining.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. [8][9]

  • Cell Seeding and Treatment: Seed cells in 6-well plates to be 70-80% confluent at the time of harvest. Treat with this compound at concentrations around its IC₅₀ (e.g., 1x and 2x IC₅₀) for a specified time (e.g., 24 hours). Include an untreated or vehicle-treated control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating/dead cells).

    • Wash adherent cells with PBS and detach using trypsin.

    • Combine the detached cells with the collected medium. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately. Collect data for at least 10,000 events per sample. Healthy cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

Cell Cycle Analysis

Many cytotoxic agents function by disrupting the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) before undergoing apoptosis. This can be quantified by measuring the DNA content of a cell population. [10][11]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses the DNA-intercalating dye Propidium Iodide (PI) to analyze cell cycle distribution via flow cytometry. [11][12]

  • Cell Seeding and Treatment: Follow the same procedure as described in Protocol 2. A 24-hour treatment is typical.

  • Cell Harvesting: Collect and wash cells with ice-cold PBS as described in the apoptosis protocol.

  • Fixation:

    • Resuspend the cell pellet in 200 µL of PBS.

    • While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. [13] * Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A. (RNase treatment is crucial to prevent staining of double-stranded RNA). * Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Distribution
TreatmentConcentration% G0/G1% S% G2/M
Vehicle Control-ValueValueValue
This compound1x IC₅₀ValueValueValue
This compound2x IC₅₀ValueValueValue
Nocodazole (Control)100 nMValueValueValue

Tier 3: Target Engagement & Validation

Based on the established activities of the broader benzamide class, prime targets for this compound include HDACs and PARPs. [1]Cell-based target engagement assays are essential to confirm if the compound directly modulates the activity of these enzymes within the cellular environment.

HDAC Inhibition

HDACs remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor genes. [1]HDAC inhibitors cause histone hyperacetylation, relaxing chromatin and restoring gene expression that can trigger cell cycle arrest and apoptosis. [1]

G cluster_before Normal State cluster_after With Benzamide Inhibitor HDAC HDAC Enzyme Histone_A Acetylated Histone (Active Gene) HDAC->Histone_A Removes Acetyl Group Histone_D Deacetylated Histone (Repressed Gene) Histone_A->Histone_D Results in Inhibitor Benzamide Inhibitor HDAC_I HDAC Enzyme Inhibitor->HDAC_I Blocks Histone_A_I Histone remains Acetylated (Gene Expression Restored)

Caption: Mechanism of HDAC Inhibition by Benzamide Derivatives.

Protocol 4: Cell-Based HDAC Activity Assay (HDAC-Glo™ I/II)

This assay uses a luminogenic, cell-permeable substrate that is deacetylated by class I and II HDACs within intact cells to generate a luminescent signal. [14][15][16]A decrease in signal indicates HDAC inhibition.

  • Cell Seeding: Seed cells (e.g., HCT116) in a white, opaque-walled 96-well plate as described in Protocol 1.

  • Compound Treatment: Add serial dilutions of this compound and incubate for a defined period (e.g., 4-6 hours). Include a known HDAC inhibitor like Trichostatin A or Vorinostat as a positive control.

  • Assay Procedure:

    • Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 1 minute.

    • Incubate at room temperature for 15-30 minutes.

  • Data Acquisition and Analysis: Measure luminescence with a plate reader. Calculate IC₅₀ values as described for the viability assay. A potent reduction in the luminescent signal is indicative of HDAC I/II inhibition. [14][17]

PARP Inhibition

PARP enzymes are crucial for repairing single-strand DNA breaks. [2][18]Inhibiting PARP in cells with deficient DNA repair pathways (like those with BRCA mutations) leads to the accumulation of lethal double-strand breaks, a concept known as synthetic lethality. [2]

G cluster_inhibitor With PARP Inhibitor ssb Single-Strand DNA Break (SSB) parp PARP Enzyme Recruitment ssb->parp inhibitor Benzamide Inhibitor repair SSB Repair parp->repair replication DNA Replication repair->replication ok Genome Integrity Maintained replication->ok parp_i PARP Enzyme Recruitment inhibitor->parp_i Inhibits stalled Repair Stalled parp_i->stalled replication_i DNA Replication stalled->replication_i dsb Double-Strand Break (DSB) -> Cell Death replication_i->dsb

Caption: Consequence of PARP Inhibition during DNA Replication.

Protocol 5: Cell-Based PARP Activity Assay

This protocol describes a general method to assess PARP inhibition in cells, often by measuring the potentiation of a DNA-damaging agent.

  • Cell Lines: Use a pair of cell lines, one proficient in homologous recombination (HR) and one deficient (e.g., BRCA2-proficient and -deficient cells). PARP inhibitors are selectively cytotoxic to HR-deficient cells. [19]2. Experimental Design: This is essentially a cell viability assay (Protocol 1) with an added variable.

  • Procedure:

    • Seed both cell lines in 96-well plates.

    • Treat cells with a serial dilution of this compound alone .

    • In a parallel set of plates, treat cells with a serial dilution of this compound in combination with a fixed, sub-lethal dose of a DNA-damaging agent like temozolomide. [20] * Incubate for 72 hours.

    • Perform a cell viability assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the IC₅₀ of this compound alone and in combination with the DNA-damaging agent for both cell lines.

    • A significant decrease in the IC₅₀ value, particularly in the HR-deficient cell line, when combined with the DNA-damaging agent, strongly suggests PARP inhibition.

Conclusion

This application note provides a structured, multi-tiered strategy for the cellular characterization of this compound. By systematically progressing from broad phenotypic assays to specific mechanistic and target-based protocols, researchers can efficiently determine the compound's cytotoxic potency, mode of action, and likely molecular targets. This logical workflow enables a comprehensive understanding of the compound's biological activity and provides a solid foundation for further preclinical development.

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  • Title: 2-(Benzyloxy)

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Developing 2-(Benzyloxy)benzamide derivatives for ischemic stroke treatment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development of 2-(Benzyloxy)benzamide Derivatives in Ischemic Stroke Therapy

Abstract

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options available. The complex pathophysiology, known as the ischemic cascade, involves multiple interconnected pathways including excitotoxicity, oxidative stress, inflammation, and programmed cell death. This guide provides a comprehensive overview and detailed protocols for the development of this compound derivatives, a promising class of neuroprotective agents. We delve into the primary mechanisms of action, focusing on the inhibition of Poly(ADP-ribose) polymerase (PARP) and the disruption of the PSD95-nNOS protein-protein interaction. This document offers field-proven, step-by-step protocols for chemical synthesis, in vitro validation using oxygen-glucose deprivation models, and in vivo efficacy testing in the middle cerebral artery occlusion (MCAO) rodent model. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to advance the discovery and validation of this therapeutic class.

Introduction: The Challenge of Ischemic Stroke and a Novel Therapeutic Avenue

An ischemic stroke occurs when a blood vessel supplying the brain is obstructed, leading to a rapid depletion of oxygen and glucose in the affected neural tissue. This triggers a devastating series of biochemical events known as the ischemic cascade, culminating in irreversible neuronal damage and cell death.[1][2] Current treatments are primarily focused on reperfusion strategies, such as the administration of tissue plasminogen activator (tPA), but these are constrained by a narrow therapeutic window, leaving a significant unmet medical need for neuroprotective agents that can preserve brain tissue.[2]

This compound derivatives have emerged as a compelling class of molecules with significant neuroprotective potential. Their therapeutic efficacy stems from their ability to target key drivers of the ischemic cascade. Depending on their specific structural modifications, these compounds can act as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) or as disruptors of the excitotoxicity-driving interaction between Postsynaptic Density Protein 95 (PSD95) and neuronal Nitric Oxide Synthase (nNOS).[3][4][5] This guide provides the scientific rationale and detailed methodologies to explore and validate these mechanisms.

Core Mechanisms of Neuroprotection

Understanding the molecular targets is critical for rational drug design and development. This compound derivatives primarily exert their neuroprotective effects through two well-defined pathways.

Mechanism I: Inhibition of PARP-Mediated Cell Death (Parthanatos)

During ischemia, significant DNA damage occurs due to excessive oxidative stress. This damage triggers the massive activation of PARP-1, a nuclear enzyme critical for DNA repair.[6][7] However, its hyperactivation becomes a central executioner of cell death.

  • Causality of Damage: Over-activated PARP-1 cleaves NAD+ to create long polymers of poly(ADP-ribose) on acceptor proteins. This process rapidly depletes cellular energy reserves (NAD+ and ATP), leading to mitochondrial dysfunction and a unique form of programmed cell death known as parthanatos.[4][6][7]

  • Inflammatory Amplification: PARP-1 also functions as a co-activator for pro-inflammatory transcription factors like NF-κB, exacerbating the inflammatory response that contributes to secondary brain injury.[3][6][8]

By inhibiting PARP-1, this compound derivatives can prevent catastrophic energy depletion and mitigate inflammation, thus preserving neuronal viability.

PARP_Pathway cluster_initiator Ischemic Insult cluster_cascade Cellular Damage Cascade cluster_intervention Therapeutic Intervention Ischemia Ischemia / Reperfusion ROS ↑ Reactive Oxygen Species (ROS) & Oxidative Stress Ischemia->ROS DNA_Damage DNA Strand Breaks ROS->DNA_Damage PARP_Activation PARP-1 Hyperactivation DNA_Damage->PARP_Activation Activates NAD_Depletion NAD+ & ATP Depletion PARP_Activation->NAD_Depletion Consumes NAD+ NFkB NF-κB Activation PARP_Activation->NFkB Co-activates Mito_Dysfunction Mitochondrial Dysfunction NAD_Depletion->Mito_Dysfunction AIF_Release AIF Translocation to Nucleus Mito_Dysfunction->AIF_Release Parthanatos Cell Death (Parthanatos) AIF_Release->Parthanatos Inflammation ↑ Pro-inflammatory Cytokines NFkB->Inflammation Inflammation->Parthanatos Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP_Activation Inhibits

Figure 1: PARP-1 hyperactivation pathway in ischemic stroke and the point of therapeutic intervention.

Mechanism II: Disruption of the PSD95-nNOS Interaction

A hallmark of the ischemic cascade is excitotoxicity, driven by the excessive release of the neurotransmitter glutamate.[2]

  • Causality of Damage: Glutamate over-activates N-methyl-D-aspartate receptors (NMDARs), leading to a massive influx of calcium into neurons. The scaffolding protein PSD95 physically links NMDARs to nNOS.[5] This proximity ensures that upon NMDAR activation, nNOS is immediately engaged, producing toxic levels of nitric oxide (NO) and related free radicals, which cause direct neuronal damage.[5]

  • Therapeutic Rationale: Directly blocking NMDARs has proven clinically challenging due to severe side effects. A more elegant strategy is to uncouple this toxic signaling complex. Certain this compound derivatives are specifically designed to disrupt the protein-protein interaction (PPI) between PSD95 and nNOS, preventing the downstream production of NO without interfering with normal NMDAR function.[5][9]

PSD95_Pathway cluster_initiator Ischemic Insult cluster_cascade Excitotoxicity Cascade cluster_intervention Therapeutic Intervention Ischemia Ischemia Glutamate ↑ Extracellular Glutamate Ischemia->Glutamate NMDAR NMDAR Hyperactivation Glutamate->NMDAR Ca_Influx ↑ Intracellular Ca2+ NMDAR->Ca_Influx PSD95_nNOS PSD95-nNOS Complex NMDAR->PSD95_nNOS Coupled via PSD95 Ca_Influx->PSD95_nNOS Activates nNOS via Calmodulin NO_Production ↑ Nitric Oxide (NO) Production PSD95_nNOS->NO_Production Neurotoxicity Neuronal Damage & Death NO_Production->Neurotoxicity Inhibitor This compound Derivative (PPI Disruptor) Inhibitor->PSD95_nNOS Disrupts Interaction

Figure 2: The PSD95-nNOS excitotoxicity pathway and the targeted disruption by specific derivatives.

Protocol: Synthesis of a Representative this compound Derivative

This protocol outlines a standard, reliable method for synthesizing this compound from salicylic acid, employing a two-step process: Williamson ether synthesis followed by amidation. This approach is chosen for its high yields and the commercial availability of starting materials.

Synthesis Workflow

Synthesis_Workflow Start Start Materials: - Salicylic Acid - Benzyl Bromide - Thionyl Chloride - Ammonia Step1 Step 1: Williamson Ether Synthesis - Reagents: K2CO3, Acetone - Conditions: Reflux, 12h - Product: 2-(Benzyloxy)benzoic acid Start->Step1 Purify1 Purification 1 - Acid-base extraction - Recrystallization Step1->Purify1 Step2 Step 2: Amidation - Reagents: SOCl2, then NH3(aq) - Conditions: 0°C to RT - Product: this compound Purify1->Step2 Purify2 Purification 2 - Recrystallization from Ethanol/Water Step2->Purify2 Characterize Characterization - 1H NMR - 13C NMR - HRMS - Melting Point Purify2->Characterize Final Final Product: Pure this compound Characterize->Final

Figure 3: General workflow for the two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(Benzyloxy)benzoic acid

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylic acid (13.8 g, 0.1 mol), potassium carbonate (K₂CO₃, 34.5 g, 0.25 mol), and acetone (150 mL).

  • Reaction: Add benzyl bromide (18.8 g, 0.11 mol) dropwise to the stirring suspension.

  • Reflux: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash with acetone. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in 100 mL of water and acidify with 2M HCl to pH ~2. The white precipitate of 2-(benzyloxy)benzoic acid will form.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry. Recrystallize from an ethanol/water mixture to obtain a pure white crystalline solid.

Step 2: Synthesis of this compound

  • Activation: In a 250 mL round-bottom flask under a fume hood, suspend the dried 2-(benzyloxy)benzoic acid (22.8 g, 0.1 mol) in thionyl chloride (SOCl₂, 25 mL). Add a catalytic amount of dimethylformamide (DMF, 2-3 drops).

  • Reaction: Stir the mixture at room temperature for 2-3 hours, or until gas evolution ceases and a clear solution is formed.

  • Solvent Removal: Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-(benzyloxy)benzoyl chloride is used directly in the next step.

  • Amidation: Cool the flask containing the acid chloride in an ice bath. Cautiously and slowly add concentrated aqueous ammonia (NH₃, 100 mL) dropwise with vigorous stirring. A white precipitate will form immediately.

  • Completion: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Purification: Filter the white solid, wash extensively with cold water to remove ammonium salts, and dry. Recrystallize from ethanol to yield pure this compound as white needles.[10][11]

Protocols: In Vitro Evaluation of Neuroprotective Efficacy

In vitro models are indispensable for initial high-throughput screening and for elucidating the specific molecular mechanisms of a compound.[12][13] The Oxygen-Glucose Deprivation (OGD) model is the standard for simulating ischemic conditions in cell culture.[14][15]

In Vitro Experimental Workflow

InVitro_Workflow Start Primary Neuronal Culture (e.g., rat cortical neurons) Treatment Pre-treatment with This compound derivative (various concentrations) Start->Treatment OGD Oxygen-Glucose Deprivation (OGD) - Glucose-free medium - Hypoxic chamber (95% N2, 5% CO2) - Duration: 60-90 min Treatment->OGD Reperfusion Reperfusion - Normal glucose/oxygen medium - Duration: 24h OGD->Reperfusion Endpoint Endpoint Assays Reperfusion->Endpoint Viability Cell Viability (MTT / LDH Assay) Endpoint->Viability OxidativeStress Oxidative Stress (ROS Measurement) Endpoint->OxidativeStress Apoptosis Apoptosis (Caspase-3/7 Assay) Endpoint->Apoptosis Target Target Engagement (PARP activity or Co-IP) Endpoint->Target Analysis Data Analysis & Dose-Response Viability->Analysis OxidativeStress->Analysis Apoptosis->Analysis Target->Analysis

Figure 4: Workflow for assessing neuroprotection using the in vitro OGD model.

Protocol: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
  • Cell Culture: Plate primary rat cortical neurons on poly-D-lysine coated plates and culture for 10-14 days to allow for maturation.

  • OGD Induction:

    • Wash cells twice with a glucose-free DMEM/Neurobasal medium.

    • Replace the medium with fresh, deoxygenated (bubbled with 95% N₂/5% CO₂) glucose-free medium containing the test compound or vehicle.

    • Immediately transfer the plates into a hypoxic chamber (e.g., Billups-Rothenberg) flushed with 95% N₂/5% CO₂ at 37°C.

    • Incubate for 60-90 minutes, depending on the desired severity of the insult.

  • Reperfusion:

    • Remove plates from the chamber.

    • Quickly replace the OGD medium with the original, normoxic culture medium (containing glucose) supplemented with the test compound or vehicle.

    • Return the plates to a standard cell culture incubator (95% air, 5% CO₂) for 24 hours.

Protocols: Neuroprotection and Target Engagement Assays
  • Cell Viability (LDH Assay): Lactate dehydrogenase (LDH) is released from cells with damaged membranes. Measure LDH activity in the culture supernatant using a commercially available kit (e.g., CytoTox 96®) as per the manufacturer's instructions. Neuroprotection is indicated by reduced LDH release compared to the OGD-vehicle control.[14][16]

  • Oxidative Stress (DCFDA Assay): Pre-load cells with H₂DCFDA, a probe that fluoresces upon oxidation by reactive oxygen species (ROS). Measure fluorescence intensity after OGD/reperfusion. A reduction in fluorescence indicates that the compound mitigates oxidative stress.

  • Target Engagement (Co-Immunoprecipitation for PSD95-nNOS):

    • Lyse cells after OGD/reperfusion.

    • Incubate the lysate with an anti-PSD95 antibody conjugated to magnetic beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the protein complexes and analyze by Western blot using an anti-nNOS antibody.

    • A reduced nNOS signal in the immunoprecipitate from compound-treated cells compared to vehicle-treated cells demonstrates disruption of the interaction.[5]

Representative Data Presentation
Compound ConcentrationCell Viability (% of Normoxia Control)LDH Release (% of OGD Control)Caspase-3/7 Activity (Fold Change vs. OGD)
Normoxia Control100 ± 5.2N/AN/A
OGD + Vehicle45 ± 4.1100 ± 8.53.5 ± 0.4
OGD + 1 µM Cmpd62 ± 3.868 ± 6.12.1 ± 0.3
OGD + 10 µM Cmpd78 ± 4.535 ± 5.31.4 ± 0.2
OGD + 50 µM Cmpd85 ± 5.022 ± 4.91.1 ± 0.1

Protocols: In Vivo Evaluation of Therapeutic Efficacy

Animal models are crucial for evaluating a drug candidate's efficacy in a complex physiological system that includes the blood-brain barrier, metabolism, and a functional immune response.[17][18] The transient middle cerebral artery occlusion (MCAO) model in rodents is the most widely used and clinically relevant model for focal ischemic stroke.[1][19]

In Vivo Experimental Workflow

InVivo_Workflow Start Rodent Model (e.g., Sprague-Dawley Rat) MCAO Transient MCAO Surgery - Intraluminal filament insertion - Occlusion for 90 min Start->MCAO Reperfusion Reperfusion - Filament withdrawal MCAO->Reperfusion Treatment Compound Administration - Route: IV or IP - Time: At reperfusion or delayed Reperfusion->Treatment Behavior Behavioral Assessment - Neurological Deficit Score (NDS) - Assessed at 24h, 48h, 72h Treatment->Behavior Monitored throughout Sacrifice Euthanasia at 72h Behavior->Sacrifice Infarct Infarct Volume Analysis - Brain slicing - TTC Staining Sacrifice->Infarct Analysis Data Analysis - Infarct Volume (% of hemisphere) - NDS over time Infarct->Analysis

Figure 5: Workflow for in vivo efficacy testing using the rodent MCAO model.

Protocol: Transient Middle Cerebral Artery Occlusion (MCAO)

This is a highly specialized surgical procedure that must be performed by trained personnel under approved animal care and use protocols.

  • Anesthesia: Anesthetize the animal (e.g., rat, 250-300g) with isoflurane.

  • Surgical Exposure: Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Temporarily ligate the CCA and ECA. Make a small incision in the CCA and insert a silicon-coated monofilament (e.g., 4-0) through the incision, up the ICA, until it gently occludes the origin of the middle cerebral artery (MCA). A laser Doppler flowmeter should be used to confirm a >80% reduction in cerebral blood flow.

  • Ischemia Duration: Maintain the filament in place for 90 minutes.

  • Reperfusion: Withdraw the filament to allow blood flow to resume. Suture the incisions and allow the animal to recover.

Protocols: Efficacy Assessment
  • Neurological Deficit Scoring (NDS): At 24, 48, and 72 hours post-MCAO, assess the animal's functional outcome using a standardized scale (e.g., Bederson score). A common 5-point scale is:

    • 0: No observable deficit

    • 1: Forelimb flexion

    • 2: Circling towards the paretic side

    • 3: Falling to the paretic side

    • 4: No spontaneous motor activity

  • Infarct Volume Measurement (TTC Staining):

    • At the final time point (e.g., 72 hours), euthanize the animal and perfuse transcardially with saline.

    • Harvest the brain and section it into 2 mm coronal slices.

    • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.

    • TTC stains viable, respiring tissue red, leaving the infarcted (damaged) tissue unstained (white).[7]

    • Image the slices and use image analysis software (e.g., ImageJ) to calculate the infarct volume, often corrected for edema.

Representative Data Presentation
Treatment GroupInfarct Volume (% of Contralateral Hemisphere)Neurological Score (at 72h)
Sham (Surgery, no occlusion)0 ± 00 ± 0
MCAO + Vehicle35.2 ± 4.5 %2.8 ± 0.5
MCAO + Cmpd (10 mg/kg)18.6 ± 3.1 %1.5 ± 0.4
MCAO + Cmpd (30 mg/kg)12.1 ± 2.8 %1.1 ± 0.3

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the preclinical development of this compound derivatives for ischemic stroke. A successful candidate will demonstrate potent neuroprotection in in vitro OGD assays, confirmed by target engagement, and translate this efficacy to a significant reduction in infarct volume and improvement in functional outcomes in the in vivo MCAO model. The causality-driven approach—targeting either PARP-mediated cell death or PSD95-nNOS-driven excitotoxicity—offers a clear mechanistic rationale for their therapeutic potential. Future work should focus on optimizing pharmacokinetic properties to ensure adequate brain penetration, establishing a clinically relevant therapeutic window, and conducting rigorous safety and toxicology studies to pave the way for clinical translation.

References

  • Fisher, M., et al. (2009). Preclinical animal studies in ischemic stroke: Challenges and some solutions.
  • Kauppinen, T. M., & Swanson, R. A. (2007). Inhibition of poly(ADP-ribose) polymerase suppresses inflammation and promotes recovery after ischemic injury. The Journal of Neuroscience. [Link]
  • Pacher, P., & Szabó, C. (2008). Poly (adp-ribose) polymerase inhibitors as potential therapeutic agents in stroke and neurotrauma. Current Drug Targets. [Link]
  • MD Biosciences. (n.d.). Preclinical Stroke/Cerebral Ischemic Research Models. MD Biosciences. [Link]
  • Kuriakose, D., & Xiao, Z. (2020). A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies. Current Pharmaceutical Design. [Link]
  • Kauppinen, T. M., et al. (2007). Use of a Poly(ADP-Ribose) Polymerase Inhibitor to Suppress Inflammation and Neuronal Death After Cerebral Ischemia-Reperfusion. Stroke. [Link]
  • Sena, E. S., et al. (2021). Ischemic Stroke, Lessons from the Past towards Effective Preclinical Models. International Journal of Molecular Sciences. [Link]
  • Fluri, F., et al. (2015). Animal models of ischemic stroke and their impact on drug discovery. Expert Opinion on Drug Discovery. [Link]
  • Singh, S., et al. (2022). Poly (ADP-ribose) polymerase: An Overview of Mechanistic Approaches and Therapeutic Opportunities in the Management of Stroke. Molecular Neurobiology. [Link]
  • Iadecola, C., & Zhang, F. (1999). Post-treatment with an inhibitor of poly(ADP-ribose) polymerase attenuates cerebral damage in focal ischemia. Brain Research. [Link]
  • Ace Therapeutics. (n.d.). In Vitro Modeling of Ischemic Stroke. Ace Therapeutics. [Link]
  • Innoprot. (n.d.). Ischemic Stroke in vitro Assay. Innoprot. [Link]
  • Shang, Z., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.
  • De Rynck, M., et al. (2021). Promising Strategies for the Development of Advanced In Vitro Models with High Predictive Power in Ischaemic Stroke Research. International Journal of Molecular Sciences. [Link]
  • Chen, W., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry. [Link]
  • Antonic, A., et al. (2013). Modeling Ischemic Stroke In Vitro: The Status Quo and Future Perspectives.
  • Shang, Z., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • Chen, W., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. Semantic Scholar. [Link]
  • Al-Amiery, A. A., et al. (2022). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]
  • Reddy, C. R., et al. (2016). Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system.
  • Chen, J., et al. (2018).
  • Chopade, A.R., et al. (2020). Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Venugopal, H., et al. (2023). Neuroprotective agents in acute ischemic stroke.
  • Venugopal, H., et al. (2023). Neuroprotective agents in acute ischemic stroke.
  • Shang, Z., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.

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Application Notes and Protocols for the Synthesis of N-substituted 2-(benzyloxy)benzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of N-substituted 2-(benzyloxy)benzamide analogs, a class of compounds with significant potential in medicinal chemistry and drug development. We provide an in-depth analysis of the prevalent synthetic strategies, focusing on the widely employed amide coupling reaction between 2-(benzyloxy)benzoic acid and various primary or secondary amines. This document offers a detailed, step-by-step protocol for a representative synthesis using the highly efficient coupling reagent HATU. Furthermore, we elucidate the underlying reaction mechanism, discuss critical experimental parameters, and provide insights into the purification and characterization of the final products. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore this important chemical scaffold.

Introduction: The Significance of the N-substituted this compound Scaffold

The N-substituted benzamide framework is a cornerstone in medicinal chemistry, with numerous analogs exhibiting a wide array of biological activities, including antitumor and antimicrobial properties.[1][2] The 2-(benzyloxy) substitution, in particular, offers a versatile handle for further chemical modifications, such as debenzylation to reveal a phenolic hydroxyl group, which can be crucial for biological activity or for the introduction of further diversity.[3] The synthesis of a library of N-substituted this compound analogs is, therefore, a critical step in structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents.[1][4]

The most common and efficient method for the synthesis of these compounds is the coupling of 2-(benzyloxy)benzoic acid with a desired amine. This thermodynamically favorable but kinetically slow reaction necessitates the use of a coupling reagent to activate the carboxylic acid.[5] The choice of the coupling reagent and reaction conditions is paramount to achieving high yields and purity, especially when dealing with sterically hindered or electronically diverse substrates.[6]

Synthetic Strategies: A Focus on Amide Bond Formation

The formation of the amide bond is the linchpin of this synthesis. While several methods exist, the use of coupling reagents is the most prevalent in modern organic synthesis due to its mild conditions and broad substrate scope.[7][8]

The Role of Coupling Reagents

Coupling reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This facilitates the nucleophilic attack by the amine to form the amide bond. Two of the most effective and commonly used classes of coupling reagents are carbodiimides and aminium/uronium salts.[5][8]

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize side reactions and racemization (in the case of chiral substrates), an additive such as N-hydroxybenzotriazole (HOBt) is often used to trap the intermediate as a more stable active ester.[5]

  • Aminium/Uronium Salts (e.g., HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent. In the presence of a non-nucleophilic base, it reacts with the carboxylic acid to form a highly reactive OAt-active ester, which rapidly reacts with the amine to yield the desired amide.[9][10] HATU is particularly effective for challenging couplings involving sterically hindered or electron-deficient substrates.[6][10]

Reaction Mechanism: HATU-mediated Amide Coupling

The mechanism for HATU-mediated amide bond formation proceeds through several key steps:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[9][11]

  • Activation: The carboxylate anion attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester and the release of tetramethylurea as a byproduct.[5][12]

  • Nucleophilic Attack: The amine then performs a nucleophilic attack on the carbonyl carbon of the OAt-active ester.[9]

  • Amide Formation: The tetrahedral intermediate collapses to form the stable amide bond and releases 1-hydroxy-7-azabenzotriazole (HOAt).[9][12]

The presence of the nitrogen atom in the HOAt ring is believed to accelerate the coupling step, contributing to the high efficiency of HATU.[5]

Detailed Experimental Protocol: Synthesis of N-benzyl-2-(benzyloxy)benzamide

This protocol provides a step-by-step guide for the synthesis of a representative N-substituted this compound analog, N-benzyl-2-(benzyloxy)benzamide, using HATU as the coupling reagent.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-(Benzyloxy)benzoic acid228.241.00 g4.381.0
Benzylamine107.150.52 mL4.821.1
HATU380.231.84 g4.821.1
DIPEA129.241.53 mL8.762.0
Anhydrous DMF-20 mL--
Dichloromethane (DCM)-As needed--
1 M HCl-As needed--
Saturated NaHCO₃-As needed--
Brine-As needed--
Anhydrous Na₂SO₄-As needed--
Silica Gel-As needed--
Ethyl Acetate/Hexanes-As needed--
Experimental Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(benzyloxy)benzoic acid (1.00 g, 4.38 mmol, 1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Addition of Reagents: To the stirred solution, add benzylamine (0.52 mL, 4.82 mmol, 1.1 eq.), followed by HATU (1.84 g, 4.82 mmol, 1.1 eq.).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA) (1.53 mL, 8.76 mmol, 2.0 eq.) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of dichloromethane (DCM).

  • Aqueous Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-(benzyloxy)benzamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Synthetic Workflow and Mechanism

Overall Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product 2_Benzyloxybenzoic_acid 2-(Benzyloxy)benzoic Acid Coupling Amide Coupling 2_Benzyloxybenzoic_acid->Coupling Amine Amine (R-NH2) Amine->Coupling HATU HATU HATU->Coupling DIPEA DIPEA DIPEA->Coupling DMF Anhydrous DMF DMF->Coupling RT Room Temperature RT->Coupling Workup Aqueous Workup Coupling->Workup Purification Chromatography Workup->Purification Product N-substituted This compound Purification->Product

Caption: General experimental workflow for the synthesis of N-substituted this compound analogs.

Chemical Reaction Mechanism

G cluster_mechanism HATU-Mediated Amide Coupling Mechanism RCOOH R-COOH (2-(Benzyloxy)benzoic Acid) RCOO R-COO⁻ RCOOH->RCOO + DIPEA - DIPEA·H⁺ Active_Ester R-CO-OAt (Active Ester) RCOO->Active_Ester + HATU - Tetramethylurea HATU_reagent HATU Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate + R'-NH₂ Amine R'-NH₂ Amide_Product R-CO-NHR' (Amide Product) Tetrahedral_Intermediate->Amide_Product HOAt HOAt Tetrahedral_Intermediate->HOAt

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Scientific Integrity and Causality

  • Choice of HATU: HATU is selected for its high efficiency and ability to overcome potential steric hindrance, which can be a factor with ortho-substituted benzoic acids.[10] Its use often leads to faster reaction times and cleaner reaction profiles compared to some other coupling reagents.[6]

  • Anhydrous Conditions: The use of anhydrous solvents is critical as water can hydrolyze the active ester intermediate and the coupling reagent itself, leading to reduced yields.[10]

  • Role of DIPEA: A non-nucleophilic base like DIPEA is essential to deprotonate the carboxylic acid without competing with the primary amine as a nucleophile.[11] Two equivalents are used to neutralize the proton from the carboxylic acid and the proton from the amine's nitrogen upon amide bond formation.

  • Aqueous Workup: The acidic wash removes unreacted amine and the basic DIPEA. The basic wash removes any unreacted carboxylic acid and the HOAt byproduct. This purification sequence is crucial for obtaining a clean crude product before chromatography.[5]

Conclusion

The synthesis of N-substituted this compound analogs via HATU-mediated amide coupling is a robust and efficient method. The protocol detailed herein provides a reliable foundation for the synthesis of a diverse library of these compounds. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can effectively troubleshoot and adapt this methodology for a wide range of substrates, paving the way for the discovery of new and potent bioactive molecules.

References

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.).
  • HATU Peptide Coupling: Precision Amide Bond Formation Reagent. (2025, October 21). Online Inhibitor.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube.
  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (n.d.). PMC - NIH.
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21). YouTube.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2020). Medicinal Chemistry, 16(4), 555-562.
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (2024, December 22). Semantic Scholar.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry (Los Angeles), 8(10), 273-280.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(12), 2037-2047.
  • Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. (n.d.). University of Toyama.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide. (2023). Organic Syntheses, 100, 113-129.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Advances, 13(10), 6543-6552.
  • (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). ResearchGate.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (n.d.). MDPI.
  • Process for the synthesis of a benzamide derivative. (n.d.). Google Patents.
  • (PDF) Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. (n.d.). ResearchGate.
  • N-(diisopropylphosphanyl)benzamide. (n.d.). MDPI.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). ACS Publications.

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Introduction: The Privileged 2-(Benzyloxy)benzamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-(Benzyloxy)benzamide in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of the this compound scaffold in medicinal chemistry. It delves into the synthesis, mechanisms of action, and therapeutic potential of this versatile chemical entity, supported by detailed experimental protocols and data.

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly as the core of successful therapeutic agents. The benzamide moiety is a classic example, found in a wide array of approved drugs.[1][2] The this compound scaffold (Molecular Formula: C₁₄H₁₃NO₂, Molecular Weight: 227.26 g/mol ) represents a specific and highly adaptable iteration of this theme.[3][4] Its structure, featuring a flexible benzyloxy group ortho to the primary amide, provides a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions. This configuration has proven exceptionally fruitful for designing potent and selective modulators of challenging biological targets, leading to significant advances in neuroprotection, immuno-dermatology, and anti-infective research.

This guide moves beyond a simple catalog of activities to explain the causality behind its success and provide actionable protocols for its synthesis and evaluation.

Part 1: Key Therapeutic Applications and Mechanisms of Action

The this compound core and its derivatives have been successfully optimized to target distinct biological pathways, demonstrating remarkable versatility.

Neuroprotection in Ischemic Stroke: Disrupting the PSD95-nNOS Complex

A critical pathway in neuronal damage following a stroke is the aberrant activation of N-methyl-D-aspartate receptors (NMDARs), which leads to excessive activation of neuronal nitric oxide synthase (nNOS).[5] A key innovation has been to avoid direct NMDAR antagonism—which is fraught with side effects—and instead uncouple the receptor from its downstream toxic signaling. This is achieved by disrupting the protein-protein interaction (PPI) between the postsynaptic density protein 95 (PSD95) and nNOS.[5][6]

Derivatives of benzyloxy benzamide have emerged as potent inhibitors of this specific PPI.[5] By binding to the PSD95 protein, these compounds prevent its association with nNOS, thereby mitigating glutamate-induced neurotoxicity even as the upstream NMDAR remains active.

Key Compound Profile: LY836 (Compound 29)

A lead compound from these studies, designated LY836, has shown significant neuroprotective effects in preclinical models.[5]

ParameterValueSource
Mechanism PSD95-nNOS PPI Inhibitor[5]
In Vivo Efficacy Reduces infarct size and neurological deficit in rat MCAO models[5]
Oral Half-Life (T₁/₂) (rat) 4.26 hours[5]
IV Half-Life (T₁/₂) (rat) 4.08 hours[5]

Signaling Pathway Diagram

PSD95_nNOS_Pathway Glutamate Excess Glutamate (Ischemic Condition) NMDAR NMDAR Glutamate->NMDAR Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx PSD95_nNOS PSD95 nNOS Ca_influx->PSD95_nNOS Activates NO_production Excess NO Production PSD95_nNOS->NO_production Neurotoxicity Neurotoxicity NO_production->Neurotoxicity LY836 This compound Derivative (LY836) LY836->PSD95_nNOS Inhibits Interaction

Caption: Inhibition of the PSD95-nNOS interaction by a benzyloxy benzamide derivative.

Immuno-Dermatology: Modulating TSLP Signaling in Atopic Dermatitis

Atopic dermatitis (AD) is a chronic inflammatory skin condition significantly driven by thymic stromal lymphopoietin (TSLP), a cytokine that initiates type 2 inflammation.[7][8] A series of benzyloxy benzylamide derivatives were identified that modulate TSLP signaling. The mechanism involves interfering with the dimerization of the TSLP receptor complex, which in turn suppresses the downstream phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5).[7] This action effectively dampens the inflammatory cascade.

Remarkably, this research has led to a clinical candidate, compound 14o , which has entered Phase 1 clinical trials as a potential topical treatment for AD.[7]

Key Compound Profile: Compound 14o

ParameterValueSource
Target Pathway TSLP Signaling[7][8]
Mechanism Inhibits TSLP receptor dimerization; suppresses STAT5 phosphorylation[7]
Primary In Vitro Effect Potent inhibition of CCL17 and IL-1β mRNA expression in HaCaT keratinocytes[7]
Development Stage Phase 1 Clinical Trial[7]
Sensory Disorders: TRPM8 Antagonism

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-known sensor for cold temperatures and menthol. Its role in neuropathic pain has made it an attractive therapeutic target. Through library screening, a series of 2-(benzyloxy)benzamides were discovered to be potent functional antagonists of TRPM8.[9] This discovery was serendipitous, emerging from a high-risk design strategy, and highlights the scaffold's potential for "lead hopping" to new target classes. The optimized compounds demonstrated improved physicochemical properties, including better Ligand Efficiency (LE) and Lipophilic Efficiency (LipE), which are critical metrics in drug design.[9]

Anti-Infectives: Targeting Trypanosoma brucei

Human African Trypanosomiasis (HAT), or "Sleeping Sickness," is a fatal disease caused by the parasite Trypanosoma brucei. A phenotypic screen identified N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as a highly potent class of inhibitors.[10] The lead optimization campaign produced compounds with exceptional in vitro and in vivo efficacy.

Key Compound Profile: Compound 73

ParameterValueSource
Target Organism Trypanosoma brucei[10]
In Vitro EC₅₀ 0.001 µM (1 nM)[10]
Selectivity (vs. mammalian cells) >30-fold[10]
Mouse Liver Microsome Stability (t₁/₂) >60 minutes[10]
In Vivo Efficacy Cured 2 of 3 infected mice (50 mg/kg, PO, QD for 4 days)[10]
Key Feature Orally bioavailable and brain penetrant[10]

Part 2: Experimental Protocols

The following protocols provide validated, step-by-step methods for the synthesis and biological evaluation of compounds based on the this compound scaffold.

Protocol 2.1: General Synthesis of this compound Derivatives

This protocol describes a common method for synthesizing the parent scaffold via the acylation of an amine with 2-(benzyloxy)benzoyl chloride.[11]

Causality Statement: This procedure utilizes a Schotten-Baumann-type reaction. Pyridine acts as a nucleophilic catalyst and an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion. Refluxing provides the necessary activation energy for the amide bond formation.

Materials:

  • 2-(Benzyloxy)benzoyl chloride

  • Amine of interest (e.g., ammonia, aniline, or a specific primary/secondary amine)

  • Anhydrous Pyridine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reactant Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine of interest (1.0 equivalent) in anhydrous pyridine (approx. 0.2 M).

  • Acylation: Cool the solution to 0 °C using an ice bath. Add a solution of 2-(benzyloxy)benzoyl chloride (1.05 equivalents) in DCM dropwise over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.2: In Vitro Assay - TSLP-Induced STAT5 Phosphorylation in Keratinocytes

This protocol is designed to validate the mechanism of action for TSLP signaling inhibitors based on the benzyloxy benzylamide scaffold.[7]

Self-Validation System: The inclusion of vehicle, TSLP-only, and compound-treated groups allows for clear validation. A successful experiment will show a significant increase in the p-STAT5/total STAT5 ratio with TSLP stimulation, which is dose-dependently reversed by the active compound.

Materials:

  • HaCaT human keratinocyte cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human TSLP

  • Test compound (dissolved in DMSO, final concentration <0.1%)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture: Plate HaCaT cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-16 hours. This step is crucial to reduce basal signaling activity and synchronize the cells.

  • Pre-treatment: Treat the cells with varying concentrations of the test compound or vehicle (DMSO) for 1 hour.

  • Stimulation: Add recombinant human TSLP (e.g., 50 ng/mL) to the wells (except for the unstimulated control) and incubate for 30 minutes at 37 °C.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary anti-phospho-STAT5 antibody overnight at 4 °C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total STAT5 antibody to ensure equal protein loading.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-STAT5 to total STAT5 for each condition.

Experimental Workflow Diagram

Caption: Workflow for the TSLP-induced STAT5 phosphorylation assay.

Conclusion and Future Outlook

The this compound scaffold has unequivocally demonstrated its value in modern medicinal chemistry. Its applications span multiple, mechanistically distinct therapeutic areas, from disrupting protein-protein interactions in the central nervous system to modulating cytokine signaling in the skin and inhibiting the growth of eukaryotic parasites. The success of this scaffold lies in its synthetic tractability and its ability to present key pharmacophoric features in a favorable spatial orientation. The progression of a derivative into clinical trials for atopic dermatitis is a testament to its potential. Future research should continue to explore this privileged structure against new biological targets and focus on optimizing pharmacokinetic and safety profiles to translate these promising leads into next-generation therapeutics.

References

  • Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. National Institutes of Health (NIH).
  • Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry.
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI.
  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry.
  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central.
  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. Semantic Scholar.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. National Institutes of Health (NIH).
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis. PubMed.
  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses.
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Application Notes & Protocols: In Vivo Evaluation of 2-(Benzyloxy)benzamide, a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo evaluation of 2-(Benzyloxy)benzamide, a compound identified as a putative inhibitor of Poly(ADP-ribose) polymerase (PARP). Given the limited public data on this specific molecule, this document establishes a foundational framework based on well-characterized PARP inhibitors. It details protocols for vehicle formulation, administration, and efficacy assessment in two relevant animal models: a breast cancer xenograft model to explore synthetic lethality and a cerebral ischemia-reperfusion model to investigate neuroprotective effects. The methodologies are designed to be robust and self-validating, incorporating essential pharmacodynamic and endpoint analyses to rigorously assess the therapeutic potential of this compound.

Introduction: The Rationale for In Vivo Studies

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, primarily responsible for repairing DNA single-strand breaks (SSBs).[1] Inhibition of PARP1's enzymatic activity leads to the accumulation of these SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[1] In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be repaired efficiently, leading to cell death through a mechanism known as synthetic lethality.[1][2] This principle is the cornerstone of the clinical success of PARP inhibitors in oncology.[2][3]

Beyond oncology, hyperactivation of PARP plays a significant role in the pathophysiology of various acute injuries, including ischemia-reperfusion injury in the brain and kidney.[4][5][6] Massive DNA damage triggers PARP overactivation, leading to cellular energy depletion (NAD+ and ATP depletion) and, ultimately, necrotic cell death.[4][7] Therefore, PARP inhibition is a promising therapeutic strategy for neuroprotection and cytoprotection in these conditions.[4][5]

This compound belongs to the benzamide class of molecules, which are known to inhibit PARP.[8][9][10] While its specific activity and selectivity profile are not extensively published, its structural similarity to other PARP inhibitors warrants in vivo investigation. The following protocols are designed to test its efficacy in established animal models, providing a critical step in its preclinical development.

Mechanism of Action: PARP Inhibition

The catalytic activity of PARP1 is robustly stimulated upon binding to DNA breaks.[11] Activated PARP1 cleaves its substrate, NAD+, to form long polymers of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[7][11] This PARylation process acts as a scaffold to recruit other DNA repair proteins. Inhibitors like this compound are hypothesized to compete with NAD+ at the catalytic domain of PARP, preventing PAR formation and "trapping" the PARP enzyme on the DNA, which is a key component of their cytotoxic effect.[12]

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate DDR_Proteins Recruitment of DNA Repair Proteins PAR->DDR_Proteins recruits Repair SSB Repair DDR_Proteins->Repair Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1 activation at DNA SSBs and mechanism of inhibition.

Compound Formulation for In Vivo Administration

A major challenge in preclinical studies is the formulation of poorly water-soluble compounds for effective in vivo delivery.[13][14][15] Many new chemical entities fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[13][14] Assuming this compound has low aqueous solubility, a common characteristic for this structural class, a multi-component vehicle system is required.

Recommended Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[10]

Rationale:

  • DMSO (Dimethyl sulfoxide): A powerful aprotic solvent to initially dissolve the compound.

  • PEG300 (Polyethylene glycol 300): A water-miscible co-solvent that helps maintain solubility upon dilution into an aqueous environment.[13]

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that increases solubility by forming micelles and improves stability of the formulation.[13]

  • Saline (0.9% NaCl): The aqueous base to make the final solution isotonic and suitable for injection.

Protocol: Preparation of Dosing Solution (10 mg/mL)
  • Weigh the required amount of this compound powder.

  • Add DMSO (10% of the final volume) and vortex or sonicate until the compound is fully dissolved.

  • Sequentially add PEG300 (40% of final volume) and Tween 80 (5% of final volume), mixing thoroughly after each addition.

  • Slowly add saline (45% of final volume) to the organic mixture while vortexing to prevent precipitation.

  • Inspect the final solution to ensure it is clear and free of particulates. Prepare fresh daily.

Application 1: Anti-Tumor Efficacy in a Breast Cancer Xenograft Model

This protocol evaluates the single-agent efficacy of this compound in an immunodeficient mouse model bearing human breast cancer xenografts with a known HR deficiency (e.g., BRCA1/2 mutant).[1][16]

Experimental Design & Workflow

Xenograft_Workflow start Day 0: Implant Tumor Cells (e.g., MDA-MB-436) monitor Days 7-10: Tumor Growth Monitoring start->monitor randomize Day 10 (Tumor ~100-150 mm³): Randomize into Groups monitor->randomize treat Days 10-28: Daily Dosing (Vehicle or Compound) randomize->treat measure Measure Tumor Volume & Body Weight (2x/week) treat->measure endpoint Day 28 (or humane endpoint): Euthanasia & Tissue Harvest treat->endpoint analysis Pharmacodynamic & Histological Analysis endpoint->analysis

Caption: Workflow for a typical in vivo cancer xenograft study.

Step-by-Step Protocol
  • Animal Husbandry: Use female athymic nude or NSG mice, 6-8 weeks old. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines.[17][18][19][20][21]

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-436 (BRCA1 mutant) cells in 100 µL of Matrigel/PBS mixture into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline), administered orally (p.o.) or intraperitoneally (i.p.).

    • Group 2: this compound (e.g., 50 mg/kg), administered by the same route.

  • Treatment: Administer the compound or vehicle daily for 21-28 days. Monitor body weight and clinical signs of toxicity twice weekly.

  • Endpoint: Euthanize mice when tumors exceed 2000 mm³, show signs of ulceration, or at the end of the study period.

  • Tissue Collection: Collect tumors and vital organs (liver, spleen, kidney) for analysis. A portion of the tumor should be snap-frozen for biochemical assays and another fixed in formalin for histology.

Data Analysis & Expected Outcomes
ParameterMethodExpected Outcome with Effective Compound
Tumor Growth Inhibition (TGI) Caliper measurementsSignificant reduction in tumor growth rate compared to vehicle.
Body Weight Scale measurementsNo significant body weight loss (>15-20%), indicating good tolerability.
PARP Activity in Tumor Immunohistochemistry (IHC) for PAR[5][11]Decreased PAR staining in treated tumors, confirming target engagement.
Apoptosis IHC for Cleaved Caspase-3[16]Increased number of apoptotic cells in treated tumors.
Proliferation IHC for Ki-67[16]Decreased number of proliferating cells in treated tumors.

Application 2: Neuroprotection in a Cerebral Ischemia-Reperfusion Model

This protocol assesses the potential of this compound to mitigate neuronal damage in a transient middle cerebral artery occlusion (MCAO) model, which mimics ischemic stroke.[22][23]

Step-by-Step Protocol
  • Animals: Use male C57BL/6 or Sprague-Dawley rats (250-300g). All surgical procedures must be performed under aseptic conditions and approved by the IACUC.[20]

  • Anesthesia: Anesthetize the animal (e.g., isoflurane or ketamine/xylazine). Maintain body temperature at 37°C using a heating pad.[23]

  • MCAO Surgery:

    • Perform a midline neck incision to expose the common carotid artery (CCA).

    • Introduce a nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).[22]

    • Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.[22][23]

  • Treatment Administration: Administer this compound (e.g., 10-50 mg/kg, i.p.) or vehicle either just before or immediately after reperfusion. The timing depends on whether a prophylactic or therapeutic effect is being investigated.

  • Reperfusion: After 60-90 minutes of occlusion, withdraw the filament to allow reperfusion. Suture the incision.

  • Post-Operative Care: Provide post-operative analgesia and monitor the animal for recovery.

  • Endpoint Assessment (24-48h post-reperfusion):

    • Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system (e.g., 0-5 scale).[22]

    • Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white.[23]

Data Analysis & Expected Outcomes
ParameterMethodExpected Outcome with Effective Compound
Neurological Deficit Score Behavioral assessmentSignificantly lower (improved) neurological score compared to vehicle.
Infarct Volume TTC staining & image analysisSmaller percentage of infarct volume in the ipsilateral hemisphere.
PARP Activity in Brain Tissue Western Blot or IHC for PARReduced PAR levels in the ischemic brain tissue of treated animals.
Neuronal Apoptosis TUNEL stainingFewer TUNEL-positive (apoptotic) cells in the peri-infarct region.

Conclusion and Future Directions

The protocols outlined provide a rigorous framework for the initial in vivo characterization of this compound as a putative PARP inhibitor. Positive results in these models—demonstrated by significant tumor growth inhibition in the xenograft model or reduced infarct volume and neurological deficits in the MCAO model—would provide strong evidence for its therapeutic potential. Subsequent studies should focus on establishing a full pharmacokinetic/pharmacodynamic (PK/PD) relationship, exploring combination therapies,[3] and conducting formal toxicology studies to establish a safety profile.

References

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  • Endres, M., et al. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.
  • Horvath, E. M., et al. (2025, August 6). Quantification of PARP Activity in Human Tissues: Ex Vivo Assays in Blood Cells and Immunohistochemistry in Human Biopsies.
  • Wilson, A. J., et al. (n.d.). PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models. NIH.
  • Selleck Chemicals. (2024, May 22). Benzamide PARP inhibitor.
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  • MedchemExpress.com. (n.d.). Benzamide (Benzenecarboxamide) | PARP Inhibitor.
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  • Cosi, C., et al. (n.d.). Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse. MCE.
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  • Toledo, G. A., et al. (2013, November 11). PARP inhibition attenuates histopathological lesion in ischemia/reperfusion renal mouse model after cold prolonged ischemia. PubMed.

Sources

Application Notes and Protocols for 2-(Benzyloxy)benzamide as a PSD95-nNOS Protein-Protein Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Critical Nexus in Neuronal Injury

In the landscape of neuronal signaling, the intricate dance between proteins dictates cellular fate. One such critical interaction occurs between Postsynaptic Density Protein 95 (PSD95) and neuronal Nitric Oxide Synthase (nNOS). PSD95 is a master scaffolding protein at the postsynaptic density of excitatory synapses, anchoring glutamate receptors and downstream signaling molecules.[1][2] A key binding partner is nNOS, the enzyme responsible for producing nitric oxide (NO), a crucial but double-edged signaling molecule.

Under normal physiological conditions, this coupling is essential for synaptic plasticity and learning. However, during pathological events like ischemic stroke, excessive activation of N-methyl-D-aspartate receptors (NMDARs) leads to a massive influx of calcium.[3][4] This calcium overload hyper-activates the tethered nNOS, resulting in a surge of NO production that contributes significantly to excitotoxic neuronal damage and cell death.[3][4][5][6][7]

Directly inhibiting NMDARs or the catalytic activity of nNOS has proven clinically challenging, often leading to severe side effects due to their vital roles in normal brain function.[4][8] A more refined therapeutic strategy is to selectively uncouple nNOS from PSD95, thereby preventing the pathological overproduction of NO at the synapse without disrupting the enzyme's other physiological functions.[3][4][8][9] This approach targets the specific protein-protein interaction (PPI) that underlies the excitotoxic cascade.

2-(Benzyloxy)benzamide and its derivatives have emerged as promising small-molecule inhibitors that disrupt the PSD95-nNOS interaction.[3][10] These compounds offer a targeted approach to neuroprotection and represent a valuable tool for researchers studying excitotoxicity and developing novel therapeutics for conditions like ischemic stroke.[3][10] This guide provides detailed protocols for researchers, scientists, and drug development professionals to investigate and validate the efficacy of this compound as a PSD95-nNOS PPI inhibitor.

Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the excitotoxic signaling cascade initiated by excessive glutamate release and the specific point of intervention for this compound.

PSD95-nNOS_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Excitotoxicity Glutamate_vesicle Glutamate NMDAR NMDA Receptor Glutamate_vesicle->NMDAR Binds PSD95 PSD95 NMDAR->PSD95 Anchored by CaM Calmodulin (CaM) NMDAR->CaM Ca2+ Influx Activates nNOS nNOS PSD95->nNOS Tethers NO Excess Nitric Oxide (NO) nNOS->NO Produces CaM->nNOS Binds & Activates Damage Neuronal Damage NO->Damage Inhibitor This compound Inhibitor->PSD95 Disrupts Interaction

Caption: NMDA receptor-PSD95-nNOS signaling cascade and site of inhibition.

Experimental Validation: Protocols and Methodologies

The following protocols provide a framework for the comprehensive evaluation of this compound's inhibitory properties, from initial in vitro binding assays to functional validation in cellular and in vivo models.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Disruption of PSD95-nNOS Interaction

This protocol is designed to qualitatively or semi-quantitatively demonstrate that this compound disrupts the physical interaction between PSD95 and nNOS in a cellular context. The core principle is to use an antibody to pull down a target protein (e.g., PSD95) and then use a second antibody to detect its binding partner (nNOS) via Western blot.[9][11][12]

Causality and Trustworthiness: A successful Co-IP relies on maintaining the integrity of the protein complex during cell lysis and immunoprecipitation.[12] Therefore, gentle lysis buffers and optimized washing steps are critical. Including proper negative controls, such as immunoprecipitation with a non-specific IgG antibody, is essential to ensure that the observed interaction is specific.[11]

CoIP_Workflow start Start: Cultured Neurons or Brain Tissue Homogenate lysis 1. Gentle Cell Lysis (Non-denaturing buffer with protease/phosphatase inhibitors) start->lysis treatment Incubate lysate with This compound or Vehicle lysis->treatment ip 2. Immunoprecipitation Add anti-PSD95 antibody (or control IgG) treatment->ip beads 3. Protein A/G Bead Capture (Binds to antibody Fc region) ip->beads wash 4. Wash Steps (x3-5) (Remove non-specific binders) beads->wash elute 5. Elution (Low pH or SDS buffer to release complex from beads) wash->elute wb 6. Western Blot Analysis (Probe for PSD95 and nNOS) elute->wb end Result: Reduced nNOS signal in Inhibitor-treated PSD95 IP lane wb->end

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture primary cortical neurons or a suitable neuronal cell line.

    • Induce conditions that promote PSD95-nNOS interaction if necessary (e.g., brief stimulation with glutamate).

    • Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.[9]

  • Lysate Preparation:

    • Incubate the cell suspension on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (this is the protein lysate). Determine protein concentration using a BCA or Bradford assay.

  • Pre-clearing (Optional but Recommended):

    • Incubate the lysate with Protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Aliquot equal amounts of protein lysate (e.g., 500 µg - 1 mg) into separate tubes.

    • Add the test compound, this compound, at the desired final concentration to one tube and an equivalent volume of vehicle (e.g., DMSO) to another.

    • To each tube, add 2-4 µg of anti-PSD95 antibody. As a negative control, add an equivalent amount of normal rabbit or mouse IgG to a separate tube.

    • Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture:

    • Add a pre-washed slurry of Protein A/G magnetic beads (20-30 µL) to each tube.[9]

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand or centrifugation.

    • Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-old Co-IP lysis buffer. This step is crucial for removing non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins by resuspending the beads in 30-50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against nNOS and PSD95.

    • Analyze the results. A decrease in the amount of co-immunoprecipitated nNOS in the this compound-treated sample compared to the vehicle control indicates inhibition of the interaction.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput method for quantifying protein-protein interactions and determining the potency (IC50) of inhibitors.[13][14] It relies on the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity (<10 nm).[15][16] Time-resolved detection minimizes background fluorescence, enhancing the signal-to-noise ratio.

Causality and Trustworthiness: The accuracy of a TR-FRET assay depends on the specific labeling of the interacting proteins and the careful titration of the inhibitor. The use of purified, recombinant proteins (e.g., His-tagged PSD95 and GST-tagged nNOS PDZ domain) allows for a direct measure of the interaction, free from the complexity of a cellular lysate. A counter-screen assay can be employed to identify non-specific inhibitors.[13]

TR_FRET_Principle cluster_0 No Inhibition (Interaction Occurs) cluster_1 Inhibition by this compound Interaction PSD95-Donor nNOS-Acceptor Donor_Emission Donor Emission (620 nm) Interaction:p2->Donor_Emission FRET_Signal FRET Signal Acceptor Emission (665 nm) Interaction:p->FRET_Signal Energy Transfer Excitation Excitation (340 nm) Excitation->Interaction:d No_Interaction PSD95-Donor nNOS-Acceptor Donor_Emission2 Donor Emission (620 nm) No_Interaction:d->Donor_Emission2 No Energy Transfer Excitation2 Excitation (340 nm) Excitation2->No_Interaction:d No_FRET No FRET Signal

Caption: Principle of the TR-FRET assay for PSD95-nNOS interaction.

Step-by-Step Methodology:

  • Protein Preparation:

    • Use purified recombinant PSD95 and the PDZ domain of nNOS (amino acids 1-299).[17]

    • Label PSD95 with a donor fluorophore (e.g., Terbium cryptate) and nNOS with an acceptor fluorophore (e.g., d2) according to the manufacturer's instructions (e.g., HTRF, LANCE).

  • Assay Setup:

    • Perform the assay in a low-volume 384-well plate.

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add the labeled PSD95 (donor) and labeled nNOS (acceptor) to the wells at optimized concentrations.

    • Add the serially diluted inhibitor or vehicle control to the appropriate wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding to reach equilibrium.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce the FRET signal by 50%.

InhibitorTargetAssay TypeIC50 ValueReference Compound
This compound deriv. PSD95-nNOSTR-FRET(Varies by derivative)-
IC87201 PSD95-nNOSPlate-binding assay31 µM[17]
ZL006 PSD95-nNOSAlphaScreen12.88 µM[18][19]
tat-nNOS PSD95-nNOSPlate-binding assay0.3 µM[17]
Protocol 3: Neuroprotection in a Glutamate-Induced Excitotoxicity Model

This functional assay assesses the ability of this compound to protect neurons from cell death caused by excessive glutamate stimulation, mimicking an excitotoxic insult.[18][19][20]

Causality and Trustworthiness: This protocol directly links the disruption of the PSD95-nNOS interaction to a tangible neuroprotective outcome. Cell viability is a robust endpoint. It is crucial to include a positive control, such as the NMDAR antagonist MK-801, to validate the assay system.[18][19] A dose-response curve for this compound will establish the potency of its protective effect.

Step-by-Step Methodology:

  • Primary Neuron Culture:

    • Culture primary cortical or hippocampal neurons from embryonic E18-E19 rat pups.[18]

    • Plate neurons on poly-D-lysine coated plates and allow them to mature for 10-14 days in vitro.

  • Inhibitor Pre-treatment:

    • Prepare various concentrations of this compound and controls (vehicle, MK-801).

    • Pre-treat the neuronal cultures with the compounds for 1-2 hours prior to the glutamate challenge.

  • Glutamate-Induced Excitotoxicity:

    • Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100-200 µM) and a co-agonist like glycine (e.g., 20 µM) for a defined period (e.g., 1 hour).[18]

    • Remove the glutamate-containing medium and replace it with fresh, conditioned medium containing the respective inhibitors/controls.

  • Assessment of Cell Viability:

    • Incubate the cells for 24 hours post-insult.

    • Quantify neuronal cell death using a Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.[20]

    • Alternatively, use other viability assays such as MTT or live/dead cell staining (e.g., Calcein-AM/Ethidium Homodimer-1).

  • Data Analysis:

    • Normalize the LDH release or cell viability data to the vehicle-treated, non-glutamate control (0% death) and the vehicle-treated, glutamate-exposed control (100% death).

    • Plot the percentage of neuroprotection against the inhibitor concentration to determine the EC50 (effective concentration for 50% protection).

Protocol 4: In Vivo Efficacy in a Rodent Model of Ischemic Stroke

This protocol evaluates the therapeutic efficacy of this compound in a preclinical model of focal cerebral ischemia, the middle cerebral artery occlusion (MCAO) model.[3][4]

Causality and Trustworthiness: The MCAO model is a widely accepted standard for preclinical stroke research. The protocol's validity rests on consistent surgical execution, randomized allocation of animals to treatment groups, and blinded assessment of outcomes (infarct volume and neurological scoring) to prevent bias. Pharmacokinetic analysis is also crucial to ensure the compound reaches the target tissue in the brain.[3]

MCAO_Workflow start Start: Anesthetized Rodent (Rat or Mouse) surgery 1. Middle Cerebral Artery Occlusion (MCAO) (Intraluminal filament insertion to block blood flow) start->surgery occlusion 2. Occlusion Period (e.g., 60-90 minutes) surgery->occlusion reperfusion 3. Reperfusion (Withdrawal of filament to restore blood flow) occlusion->reperfusion treatment 4. Compound Administration Administer this compound or Vehicle (e.g., i.p. or i.v.) at a defined time post-MCAO reperfusion->treatment recovery 5. Recovery & Monitoring (24-72 hours) treatment->recovery assessment 6. Outcome Assessment (Blinded evaluation) recovery->assessment neuro_score Neurological Deficit Scoring assessment->neuro_score infarct_volume Infarct Volume Measurement (TTC Staining) assessment->infarct_volume end Result: Reduced infarct volume and improved neurological score in treated group neuro_score->end infarct_volume->end

Sources

Lipinski's rule of five for 2-(Benzyloxy)benzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: Bridging Chemical Structure and Oral Bioavailability

In the early stages of drug discovery, the evaluation of a compound's pharmacokinetic properties is as crucial as the assessment of its pharmacodynamic efficacy. A molecule's ability to be absorbed, distributed, metabolized, and excreted (ADME) determines its potential to become a viable oral therapeutic.[1][2] The 2-(benzyloxy)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as neuroprotective agents against ischemic stroke and as anti-protozoal compounds.[3][4] However, their therapeutic potential can only be realized if they possess favorable physicochemical characteristics that permit adequate oral bioavailability.

This guide provides a detailed framework and step-by-step protocols for applying Lipinski's Rule of Five—a foundational guideline for predicting the "drug-likeness" of a chemical entity—to the this compound class.[1][5][6] By leveraging accessible in-silico tools, researchers can rationally design and prioritize derivatives with a higher probability of success in downstream development, embodying the critical "fail early, fail cheap" paradigm of modern drug discovery.[7]

The Rationale of the Rule: Causality Behind the Criteria

Developed by Christopher A. Lipinski in 1997, the Rule of Five (Ro5) is an empirically derived set of guidelines based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[8] It serves as an initial filter to identify compounds that are likely to have poor absorption or permeation.[9] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes via passive diffusion. As molecular size increases, the efficiency of this process tends to decrease.[10]

  • Octanol-Water Partition Coefficient (LogP) ≤ 5: LogP is a measure of a molecule's lipophilicity. A drug needs sufficient lipophilicity to pass through lipid cell membranes, but must also retain enough aqueous solubility to dissolve in the gastrointestinal tract. An excessively high LogP can lead to poor solubility and potential accumulation in fatty tissues.[8][11]

  • Hydrogen Bond Donors (HBD) ≤ 5: This is the count of all nitrogen-hydrogen and oxygen-hydrogen bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: This is the count of all nitrogen and oxygen atoms.

Excessive hydrogen bonding capacity increases a compound's solvation in water, which is unfavorable for crossing the lipid-rich environment of the intestinal wall.[10] It is crucial to recognize that the Ro5 is a guideline, not an inviolable law. Many successful drugs, particularly natural products and newer modalities, fall "Beyond the Rule of Five" (bRo5), often relying on active transport mechanisms rather than passive diffusion.[9][11] Nevertheless, for novel small molecules like this compound derivatives, adherence to the Ro5 remains a robust starting point for lead optimization.

Experimental Workflow: In-Silico Evaluation Protocol

The following section outlines the complete workflow for assessing this compound derivatives against Lipinski's criteria using freely available computational tools. This in-silico approach allows for rapid, cost-effective screening before committing resources to chemical synthesis.[12][13][14]

Overall Workflow Diagram

The process begins with the structural definition of the derivatives and proceeds through calculation, analysis, and interpretation.

G cluster_0 Phase 1: Input Preparation cluster_1 Phase 2: Computation cluster_2 Phase 3: Analysis & Decision A 1. Design or Select This compound Derivatives B 2. Generate Chemical Structure (e.g., Draw in ChemDraw) A->B C 3. Convert Structure to SMILES String B->C D 4. Input SMILES into Web-Based Tool (e.g., SwissADME) C->D E 5. Execute Calculation of Physicochemical Properties D->E F 6. Extract Lipinski Parameters: MW, LogP, HBD, HBA E->F G 7. Tabulate Data and Count Violations F->G H 8. Assess Drug-Likeness: Prioritize for Synthesis or Redesign G->H

Caption: High-level workflow for in-silico Lipinski analysis.

Protocol 1: Structure and SMILES Generation

This protocol details the initial step of converting a chemical drawing into a machine-readable format.

  • Select a Base Structure: Begin with the parent this compound molecule.

  • Use a Chemical Drawing Software: Utilize a program such as ChemDraw, MarvinSketch, or a free online equivalent to draw the structure of the desired derivative. For this example, we will analyze 2-(benzyloxy)-4-chlorobenzamide.

  • Generate SMILES String: Most chemical drawing tools have a function to convert the visual structure into a SMILES (Simplified Molecular Input Line Entry System) string.

    • Select the drawn structure.

    • Navigate to Edit > Copy As > SMILES.

    • The resulting SMILES string for 2-(benzyloxy)-4-chlorobenzamide is: Clc1ccc(c(c1)C(=O)N)OCc2ccccc2.

Protocol 2: Property Calculation with SwissADME

SwissADME is a powerful, free web tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.

  • Navigate to the SwissADME Website: Open a web browser and go to the SwissADME homepage ([Link]).

  • Input the Molecule: In the "List of SMILES" text box, paste the SMILES string generated in Protocol 1 (Clc1ccc(c(c1)C(=O)N)OCc2ccccc2).

  • Run the Analysis: Click the "Run" button to start the calculation.

  • Extract Lipinski Parameters: The results page will display numerous calculated properties. Locate the "Lipinski" section and record the following values:

    • MW: Molecular Weight

    • iLOGP: A calculated LogP value

    • Num. H-bond Acceptors: HBA count

    • Num. H-bond Donors: HBD count

    • Violations: The number of rules violated.

Data Presentation and Interpretation

Effective analysis requires organizing the computational data in a clear, comparative format.

Tabulating Results for a Derivative Library

Consider a hypothetical library of this compound derivatives designed to explore the impact of various substitutions. The calculated data should be summarized in a table.

Compound IDR-Group SubstitutionMW (Da)iLOGPH-Bond DonorsH-Bond AcceptorsViolationsLipinski Status
BZA-01 H (Parent)227.262.55120Pass
BZA-02 4-Chloro261.703.25120Pass
BZA-03 4-Nitro272.252.49140Pass
BZA-04 4-Trifluoromethyl295.253.58120Pass
BZA-05 4-Dodecyl395.618.35121Pass
BZA-06 3,5-di-tert-butyl339.485.41121Pass
BZA-07 4,4'-di-Dodecyl563.9514.15123Fail

Note: Data is illustrative and calculated using a predictive tool. Actual values may vary.

Decision-Making Framework

The number of violations is the key determinant for passing or failing the initial screen. This decision logic can be visualized as follows.

G Start Analyze Calculated Lipinski Parameters Violations Count Number of Violations (V) Start->Violations Check Is V > 1? Violations->Check Pass PASS (High Priority for Synthesis) Check->Pass No Fail FAIL (Low Priority / Redesign) Check->Fail Yes

Caption: Decision tree for Lipinski's Rule of Five screening.

From the table, compounds BZA-01 through BZA-06 pass the screen because they have one or zero violations. Compound BZA-07 fails decisively with three violations (MW > 500, LogP > 5), indicating it would likely have very poor oral bioavailability due to its large size and extreme lipophilicity. This allows the research team to deprioritize BZA-07 and focus resources on synthesizing and testing the more promising candidates.

Field Insights: Using Ro5 for Rational Design

The true power of Lipinski's analysis lies not just in filtering, but in guiding structural modifications.

  • Controlling Lipophilicity (LogP): The benzyloxy and benzamide rings contribute significantly to the lipophilicity of the scaffold. Adding non-polar groups (e.g., alkyl chains, as in BZA-05) will increase LogP, while adding polar groups (e.g., hydroxyl, carboxyl) will decrease it. If a derivative has a LogP approaching 5, subsequent modifications should focus on incorporating polarity.

  • Managing Molecular Weight: Each non-hydrogen atom adds to the molecular weight. When designing derivatives, be mindful of the "molecular budget." Large, complex R-groups can quickly push the MW over 500 Da.

  • Hydrogen Bonding: The core this compound structure has 1 H-bond donor (the -NH) and 2 H-bond acceptors (the C=O oxygen and the ether oxygen). This provides a good starting point, leaving ample room for adding functional groups without easily violating the HBD/HBA limits. However, adding groups like primary amines (-NH2), hydroxyls (-OH), or carboxylic acids (-COOH) will increase both HBD and HBA counts and must be done judiciously.

Trustworthiness of Protocols: The in-silico protocols described are self-validating in that the computational outputs (MW, atom counts for HBA/HBD) are deterministic and easily verifiable by manual calculation from the chemical structure. While different algorithms may produce slightly different LogP values, the trends observed across a chemical series are generally consistent and reliable for guiding design decisions.[15]

Conclusion

Lipinski's Rule of Five is an indispensable tool in the modern medicinal chemist's arsenal. For a promising scaffold like this compound, its application provides a rapid, data-driven method to assess drug-likeness and guide the design of derivatives with a higher probability of oral activity. By integrating the simple, cost-effective in-silico protocols outlined in this guide, research teams can optimize their lead candidates more efficiently, better allocating resources to compounds that possess not only potent biological activity but also the fundamental physicochemical properties required for therapeutic success.

References

  • AZoLifeSciences. (2022). What is Lipinski's Rule of 5?
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery.
  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.
  • Lee, W. A., & Kim, S. (2022). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceuticals, 15(7), 834.
  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • Yu, H., & Adedoyin, A. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488-515.
  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development.
  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
  • University of Helsinki. (n.d.). In vitro and In silico Predictive ADME.
  • Talevi, A. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(13), 5183.
  • Mapping Ignorance. (2018). Putting the "rule of five" of drug research in context.
  • Lipinski, C. A. (2016). Rule of five in 2015 and beyond: Target and ligand structural limitations, ligand chemistry structure and drug discovery project decisions. Advanced Drug Delivery Reviews, 101, 34-41.
  • Kaiser, M., et al. (2007). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 50(22), 5545-5557.
  • The Comprehensive R Archive Network. (2024). LipinskiFilters: Computes and Visualize Lipinski's Parameters.
  • ResearchGate. (n.d.). Drug-likeness calculations and Lipinski parameters for tested...
  • CLC Support. (n.d.). Calculate molecular properties.
  • ACS Omega. (2024). Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning.
  • Brito, M. A. (2012). Pharmacokinetic study with computational tools in the medicinal chemistry course. Química Nova, 35(4), 800-806.
  • Meher, C. P., et al. (2021). Screening of a Benzimidazole Derivative for Anthelmintic Activity with "Rule of 5" Approach. Journal of Pharmaceutical Research International, 33(60B), 1982-1988.
  • ResearchGate. (n.d.). Calculated physicochemical properties, Lipinski rule of 5 and lead likeness.
  • Lee, K., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry, 77(8), 4017-4028.
  • Moodle@Units. (n.d.). Lipinski's rule of five.
  • Zhang, Y., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 262, 115871.

Sources

High-throughput screening of 2-(benzyloxy)benzamide libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening of 2-(Benzyloxy)benzamide Libraries for the Identification of Novel Therapeutic Agents

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign of this compound libraries. This compound derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including neuroprotective and histone deacetylase (HDAC) inhibitory effects.[1][2][3][4][5][6][7] High-throughput screening offers a robust methodology to rapidly evaluate large and diverse chemical libraries, accelerating the identification of promising lead compounds for drug discovery.[8][9][10][11][12][] This guide details the synthesis of a focused this compound library, the development and validation of a biochemical HTS assay, and the subsequent steps of hit identification, confirmation, and validation.

Introduction: The Rationale for Screening this compound Libraries

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Recent studies have highlighted its potential in several therapeutic areas. For instance, certain derivatives have shown promise as neuroprotective agents by disrupting protein-protein interactions implicated in ischemic stroke.[1][3] Furthermore, the benzamide group is a known zinc-binding motif present in several approved histone deacetylase (HDAC) inhibitors, making this class of compounds a fertile ground for the discovery of novel epigenetic modulators for oncology and other indications.[2][4][5][14][15]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid and systematic evaluation of tens of thousands to millions of compounds.[9][10][12][] By employing automation, miniaturization, and sensitive detection methods, HTS campaigns can efficiently identify "hits"—compounds that modulate the activity of a biological target of interest.[10][11][16] This application note will outline a strategic approach to screening a this compound library, from initial library synthesis to the validation of promising lead candidates.

Synthesis of a Focused this compound Library

The construction of a high-quality chemical library is a critical first step for any successful HTS campaign. The following protocol describes a general method for the parallel synthesis of a diverse this compound library. The synthetic route is amenable to a variety of substitutions, allowing for the exploration of the structure-activity relationship (SAR).[17][18]

General Synthetic Scheme

The synthesis of the this compound library can be achieved through the amidation of a 2-(benzyloxy)benzoic acid derivative with a diverse set of primary or secondary amines.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_benzyloxybenzoic_acid 2-(Benzyloxy)benzoic Acid Derivative (R1) Coupling Amide Coupling (e.g., HATU, DIPEA) 2_benzyloxybenzoic_acid->Coupling Amine Amine (R2, R3) Amine->Coupling Product This compound Derivative Coupling->Product

Figure 1: General synthetic scheme for the this compound library.

Protocol: Parallel Library Synthesis

Materials:

  • Array of substituted 2-(benzyloxy)benzoic acids

  • Array of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction blocks

  • Automated liquid handler (optional)

  • HPLC-MS for purification and analysis

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of each 2-(benzyloxy)benzoic acid (0.5 M in DMF).

    • Prepare stock solutions of each amine (0.5 M in DMF).

    • Prepare a stock solution of HATU (0.5 M in DMF).

    • Prepare a stock solution of DIPEA (1.0 M in DMF).

  • Reaction Setup (per well of a 96-well block):

    • To each well, add 100 µL of the corresponding 2-(benzyloxy)benzoic acid stock solution (0.05 mmol).

    • Add 110 µL of the HATU stock solution (0.055 mmol).

    • Add 100 µL of the DIPEA stock solution (0.1 mmol).

    • Stir the mixture for 15 minutes at room temperature.

    • Add 100 µL of the corresponding amine stock solution (0.05 mmol).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • Quench the reaction by adding 500 µL of water to each well.

    • Extract the product with ethyl acetate (2 x 500 µL).

    • Combine the organic layers and evaporate the solvent under reduced pressure.

  • Purification and Quality Control:

    • Purify the crude products using parallel HPLC-MS.

    • Confirm the identity and purity of each compound by LC-MS and ¹H NMR (for a representative subset).

    • Prepare a master plate of the purified compounds at a stock concentration of 10 mM in DMSO.

High-Throughput Screening (HTS) Assay

The choice of HTS assay depends on the biological target of interest.[19][20] Given the known activity of benzamides as HDAC inhibitors, this protocol will focus on a biochemical assay to measure HDAC1 activity.[2][4][5] The assay is based on a fluorogenic substrate that becomes fluorescent upon deacetylation by HDAC1.

HTS Assay Principle

G HDAC1 HDAC1 Enzyme Product Deacetylated Substrate (Intermediate) HDAC1->Product Deacetylation Substrate Fluorogenic Acetylated Substrate (Non-fluorescent) Substrate->Product Signal Fluorescent Product Product->Signal Developer Developer Reagent Developer->Signal Inhibitor This compound (Potential Inhibitor) Inhibitor->HDAC1

Figure 2: Principle of the fluorogenic HDAC1 HTS assay.

HTS Assay Protocol

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer reagent (containing a protease to cleave the deacetylated substrate)

  • Trichostatin A (TSA) as a positive control inhibitor

  • DMSO (Dimethyl sulfoxide)

  • 384-well, black, low-volume assay plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, transfer 50 nL of the this compound library compounds (10 mM in DMSO) to the assay plates.

    • For controls, add 50 nL of DMSO (negative control) and 50 nL of TSA (positive control, final concentration 1 µM) to designated wells.

  • Reagent Addition:

    • Prepare the HDAC1 enzyme solution in assay buffer to a 2X final concentration.

    • Add 5 µL of the HDAC1 enzyme solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare the fluorogenic substrate solution in assay buffer to a 2X final concentration.

    • Add 5 µL of the substrate solution to each well to initiate the reaction.

  • Incubation and Signal Detection:

    • Incubate the plate at 37°C for 60 minutes.

    • Add 10 µL of the developer reagent to each well to stop the enzymatic reaction and generate the fluorescent signal.

    • Incubate for an additional 15 minutes at room temperature.

    • Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 360/460 nm).

Data Analysis and Hit Selection

Data analysis is a critical step to identify genuine hits from the large dataset generated during HTS.[10][21][22]

Calculations:

  • Percentage Inhibition:

    • Calculate the percentage inhibition for each compound using the following formula:

  • Z'-factor:

    • The Z'-factor is a statistical parameter that assesses the quality of the HTS assay.[23] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Hit Selection Criteria:

  • Compounds exhibiting a percentage inhibition ≥ 50% are considered primary hits.

  • The Z'-factor for each assay plate should be > 0.5 for the data to be considered reliable.

Hit Confirmation and Validation

Primary hits from the HTS campaign require further validation to eliminate false positives and confirm their activity.[24][25]

Hit Confirmation Workflow

G Primary_HTS Primary HTS (Single Concentration) Hit_Picking Hit Picking (≥ 50% Inhibition) Primary_HTS->Hit_Picking Dose_Response Dose-Response Curve (IC50 Determination) Hit_Picking->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Cell-based Assay) Dose_Response->Orthogonal_Assay SAR_Expansion Structure-Activity Relationship (SAR) Expansion Orthogonal_Assay->SAR_Expansion Validated_Hit Validated Hit SAR_Expansion->Validated_Hit

Figure 3: Workflow for hit confirmation and validation.

Dose-Response Analysis

Primary hits are re-tested at multiple concentrations to determine their potency (IC50 value).

Protocol:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).

  • Perform the HDAC1 HTS assay as described in section 3.2 with the serially diluted compounds.

  • Plot the percentage inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal and Secondary Assays

To ensure that the observed activity is not due to assay artifacts, hits should be tested in an orthogonal assay.[24] For HDAC inhibitors, a cell-based assay measuring histone acetylation is a suitable secondary screen.

Example Orthogonal Assay: In-Cell Western for Histone Acetylation

  • Seed a human cancer cell line (e.g., HeLa) in 96-well plates.

  • Treat the cells with the hit compounds for 24 hours.

  • Fix and permeabilize the cells.

  • Incubate with a primary antibody against acetylated histone H3 and a normalization antibody (e.g., against total histone H3).

  • Incubate with fluorescently labeled secondary antibodies.

  • Image the plates and quantify the fluorescence intensity to determine the level of histone acetylation.

Data Summary and Interpretation

The results of the HTS campaign and subsequent validation studies should be summarized for clear interpretation.

Parameter Description Example Value
Library Size Total number of this compound compounds screened.10,000
Primary Hit Rate Percentage of compounds meeting the primary hit criteria.1.2%
Confirmed Hit Rate Percentage of primary hits with an IC50 < 10 µM.0.3%
Z'-factor (average) Average Z'-factor across all assay plates.0.75
Lead Compound IC50 Potency of the most promising validated hit in the biochemical assay.500 nM
Lead Compound EC50 Potency of the lead compound in the cell-based assay.2 µM

Table 1: Summary of a hypothetical HTS campaign for the this compound library.

Conclusion

This application note provides a detailed framework for the high-throughput screening of this compound libraries. By following these protocols, researchers can efficiently identify and validate novel hit compounds for further lead optimization and drug development. The combination of targeted library synthesis, robust assay development, and a systematic hit validation cascade is crucial for the success of any HTS-based drug discovery project.[9][26]

References

  • Bertz, S. H., & Kower, G. S. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
  • Challenges and advancements in high-throughput screening strategies for cancer therapeutics. AccScience Publishing.
  • Challenges of HTS in early-stage drug discovery. AXXAM.
  • How Are Biochemical Assays Used in High-Throughput Screening?
  • High-throughput screening. Wikipedia.
  • Biochemical Assay Services. Evotec.
  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ.
  • Challenges and Opportunities in Enabling High-Throughput, Mini
  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). BPS Bioscience.
  • Drug Discovery HTS Assay Types & Definitions. Thermo Fisher Scientific - UK.
  • Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Google Books.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. Future Science.
  • High-Throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review.
  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
  • Cell-Based Assays for High-Throughput Screening: Methods and Protocols.
  • Establishing assays and small molecule screening facilities for Drug discovery programs.
  • High-Throughput Screening & Discovery. Southern Research.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • High-Throughput Screening D
  • Assay Validation in High Throughput Screening – from Concept to Application.
  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. Semantic Scholar.
  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening.
  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC - NIH.
  • High Throughput Screening (HTS).
  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxam
  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed.
  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central.
  • N-(2-Aminophenyl)
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu
  • Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells.
  • Benzamide inhibitors of HDAC 1 and 2.
  • Application Notes and Protocols for the Synthesis of 2-(4-hydroxyphenoxy)
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • High-Throughput Screening (HTS)
  • Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). PubMed.
  • Screening Libraries - HTS Libraries. BOC Sciences.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • HTS Library for Drug Discovery. selleckchem.com.
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC - PubMed Central.
  • HTS libraries - High-throughput screening solutions. Nuvisan.
  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. NIH.
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI.

Sources

Synthesis of radiolabeled 2-(Benzyloxy)benzamide for imaging studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of [¹¹C]2-(Benzyloxy)benzamide for Positron Emission Tomography (PET) Imaging Studies

Audience: Researchers, scientists, and drug development professionals in the field of molecular imaging and radiopharmaceutical chemistry.

Introduction: The Significance of Radiolabeled Benzamides in Molecular Imaging

Benzamide structures are prevalent scaffolds in a multitude of biologically active molecules and approved pharmaceuticals. Their ability to target a wide range of biological entities, including enzymes like poly (ADP-ribose) polymerase (PARP) and receptors on malignant melanoma, makes them highly valuable for drug development.[1][2] Positron Emission Tomography (PET) is a profoundly sensitive, non-invasive molecular imaging technique that allows for the in-vivo quantification of biological processes.[3] By labeling benzamide-based molecules with a short-lived positron-emitting radionuclide such as Carbon-11 (¹¹C; t½ = 20.4 min), we can create PET radiotracers to study drug biodistribution, target engagement, and disease pathology in real-time.[4][5]

The introduction of a ¹¹C atom into a molecule is ideal as it does not alter the compound's physicochemical properties, ensuring that the tracer's behavior faithfully represents its non-radioactive counterpart.[3][6] This application note provides a detailed, field-proven protocol for the synthesis of [¹¹C]this compound, a representative molecule of this important class. We will focus on a modern and efficient radiosynthesis approach: the palladium-mediated [¹¹C]aminocarbonylation, which offers high efficiency and versatility for producing ¹¹C-labeled primary amides.[7][8]

Synthesis Strategy: Palladium-Mediated [¹¹C]Carbonylation

The chosen strategy involves a two-stage process: first, the synthesis of a stable aryl halide precursor, and second, the rapid incorporation of Carbon-11 using an automated synthesis module.

  • Part 1: Precursor Synthesis. The key precursor for our target molecule is 2-(benzyloxy)iodobenzene. This compound is prepared via a standard Williamson ether synthesis from commercially available 2-iodophenol and benzyl bromide. This precursor is stable, easily purified, and well-suited for the subsequent radiolabeling step.

  • Part 2: Radiosynthesis. The radiolabeling is achieved via a palladium-mediated aminocarbonylation reaction. Cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂) is first reduced to [¹¹C]carbon monoxide ([¹¹C]CO).[7] This gaseous [¹¹C]CO is then reacted with the 2-(benzyloxy)iodobenzene precursor and an in-situ source of ammonia under the influence of a palladium catalyst and a suitable ligand. This reaction efficiently forms the ¹¹C-labeled amide bond, directly yielding [¹¹C]this compound.[8]

The short half-life of Carbon-11 necessitates a rapid and highly efficient workflow, from radionuclide production to final quality control, typically completed within 40-60 minutes.[9]

Overall Synthesis Workflow

G cluster_0 Radionuclide Production cluster_1 Automated Radiosynthesis cluster_2 Quality Control & Release cyclotron Cyclotron ¹⁴N(p,α)¹¹C co2 [¹¹C]CO₂ Gas cyclotron->co2 co [¹¹C]CO Gas (ZnO Reduction) co2->co synthesis Synthesis Module Pd-Mediated Carbonylation co->synthesis hplc Purification (prep-HPLC) synthesis->hplc precursor Precursor (2-(Benzyloxy)iodobenzene) precursor->synthesis spe Formulation (Solid-Phase Extraction) hplc->spe qc QC Tests (HPLC, GC, pH) spe->qc final_product Final Product Sterile Solution qc->final_product

Caption: Automated workflow for [¹¹C]this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of Precursor, 2-(Benzyloxy)iodobenzene

This protocol describes the synthesis of the non-radioactive precursor required for the carbonylation reaction.

Materials:

  • 2-Iodophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-iodophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Reagent: While stirring, add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with 1 M NaOH (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-(benzyloxy)iodobenzene as a clear oil. Confirm identity and purity via ¹H NMR and Mass Spectrometry.

Protocol 2: Radiosynthesis of [¹¹C]this compound

This protocol details the automated radiosynthesis using a commercial synthesis module (e.g., GE TRACERlab™ or similar).

Materials:

  • [¹¹C]CO₂ from cyclotron target

  • Precursor solution: 2-(benzyloxy)iodobenzene (2-3 mg) in anhydrous dimethylformamide (DMF, 300 µL)

  • Catalyst/Ligand: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Xantphos ligand

  • Ammonia Source: A solution of ammonia in methanol (7N) or a silazane precursor like hexamethyldisilazane (HMDS) which generates ammonia in situ.

  • Reducing Agent: Zinc oxide on carbon for the reduction of [¹¹C]CO₂ to [¹¹C]CO.

  • HPLC purification supplies (see Protocol 3)

Procedure:

  • [¹¹C]CO Production: The cyclotron-produced [¹¹C]CO₂ is passed through a heated column (e.g., 400 °C) containing zinc oxide to reduce it to [¹¹C]CO. The [¹¹C]CO is subsequently trapped in a cryo-trap or on a molecular sieve at low temperature.

  • Reaction Vessel Preparation: The synthesis module automatically prepares a reaction vial containing the precursor solution, palladium catalyst, and ligand under an inert atmosphere (e.g., Argon).

  • [¹¹C]CO Delivery: The trapped [¹¹C]CO is released by heating and delivered to the sealed reaction vial containing the precursor mixture.

  • Aminocarbonylation Reaction: The ammonia source is added, and the reaction vial is heated (e.g., 100-120 °C) for a set time (typically 5-7 minutes).

  • Quenching and Dilution: After the reaction time, the mixture is cooled and diluted with the HPLC mobile phase to prepare it for purification.

Chemical Reaction Scheme

Caption: Radiosynthesis of the target tracer via [¹¹C]carbonylation.

Protocol 3: Purification and Formulation

Rationale: High-performance liquid chromatography (HPLC) is essential to separate the desired radiolabeled product from the unreacted precursor, catalyst residues, and any radiochemical or chemical impurities.[10] Solid-phase extraction (SPE) is then used to remove the HPLC solvents and formulate the tracer in a biocompatible solution.[10]

Procedure:

  • Preparative HPLC:

    • The diluted reaction mixture is injected onto a semi-preparative HPLC column (e.g., C18 reverse-phase).

    • A suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) is used to elute the compounds.

    • The column effluent is passed through a UV detector (to detect the mass peak of the non-radioactive standard) and a radioactivity detector connected in series.

    • The radioactive peak corresponding to [¹¹C]this compound is collected in a flask containing sterile water.

  • Solid-Phase Extraction (SPE) Formulation:

    • The collected HPLC fraction is passed through a C18 SPE cartridge (e.g., Sep-Pak®), which traps the radiotracer.

    • The cartridge is washed with sterile water to remove residual HPLC solvents.

    • The final product, [¹¹C]this compound, is eluted from the cartridge with a small volume of ethanol (e.g., 0.5 mL).

    • The ethanol solution is then diluted with sterile saline for injection to achieve the final desired concentration and reduce the ethanol content to <10% v/v.

    • The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Protocol 4: Quality Control

Rationale: Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[11] These tests confirm the identity, purity, and sterility of the final product.

Procedure:

  • Analytical HPLC: A small aliquot of the final product is injected onto an analytical HPLC system (with radioactivity and UV detectors) to determine:

    • Radiochemical Purity (RCP): The percentage of total radioactivity that is present as the desired compound. The acceptance criterion is typically ≥95%.

    • Chemical Purity: Co-elution of the radioactive peak with a non-radioactive reference standard confirms the identity of the product.

  • Residual Solvent Analysis: Gas Chromatography (GC) is used to quantify the amount of residual solvents (e.g., DMF, acetone, ethanol) in the final injection solution to ensure they are below pharmacopeial limits.

  • pH Measurement: The pH of the final solution is measured using a pH strip or meter to ensure it is within a physiologically acceptable range (typically 5.0 - 7.5).

  • Visual Inspection: The final solution is inspected for any particulate matter.

  • Sterility and Endotoxin Testing: While these tests cannot be completed before product release due to the short half-life, they are performed retrospectively on each batch to ensure the process maintains sterility.

Data Presentation: Typical Synthesis Results

The following table summarizes the expected outcomes for the synthesis of [¹¹C]this compound using the described protocol.

ParameterTypical ValueNotes
Total Synthesis Time 40 - 50 minutesFrom End of Bombardment (EOB) to final product.
Radiochemical Yield (RCY) 15 - 25%Decay-corrected, based on initial [¹¹C]CO₂ activity.
Radiochemical Purity (RCP) > 98%Determined by analytical radio-HPLC.
Molar Activity (Aₘ) 40 - 80 GBq/µmolAt End of Synthesis (EOS).
Chemical Purity > 95%Confirmed by UV signal on analytical HPLC.

Conclusion and Scientific Insights

This application note details a robust and efficient method for the synthesis of [¹¹C]this compound, a representative PET tracer from the valuable benzamide class. The palladium-mediated [¹¹C]carbonylation is a powerful technique that provides direct access to ¹¹C-carbonyl-labeled amides from stable aryl halide precursors.[7][8] This approach is readily automated, making it highly suitable for the routine production of radiopharmaceuticals under the stringent time constraints imposed by the short half-life of Carbon-11.[12]

The successful implementation of this protocol requires expertise in both organic synthesis for precursor preparation and automated radiochemistry for the labeling procedure. The described purification and rigorous quality control steps are critical to ensure the final product is suitable for preclinical and clinical imaging studies, paving the way for new insights into biology and medicine.[10][11]

References

  • Keam, S. J., et al. (2021). Synthesis of Radiopharmaceuticals via “In-Loop” ¹¹C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. ResearchGate.
  • Pees, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules.
  • Kratochvil, M. J., et al. (2012). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry.
  • Prabhakaran, J., et al. (2014). Radiolabeling with [¹¹C]HCN for Positron Emission Tomography. Bioorganic & Medicinal Chemistry.
  • Pees, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI.
  • Gao, M., et al. (2020). Radiochemistry for positron emission tomography. ResearchGate.
  • Keam, S. J., et al. (2021). One‐step and two‐step [¹¹C]‐carbonylation methods for synthesizing primary amides. ResearchGate.
  • Chitrala, S., et al. (2023). Development and Optimization of ¹¹C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega.
  • Conti, M., & Eriksson, L. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews.
  • Koton, D., et al. (2016). Synthesis, isolation and purification of [¹¹C]-choline. Nuclear Medicine Review.
  • Isotopia Molecular Imaging. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Isotopia.
  • IAEA. (2008). Strategies for Clinical Implementation and Quality Management of PET Tracers. International Atomic Energy Agency.
  • Pyo, A., et al. (2022). Radiolabeled Benzamide Derivatives for Development of Malignant Melanoma Imaging Agents. Journal of Radiopharmaceuticals and Molecular Probes.
  • Pees, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI.
  • Dahl, K., & Halldin, C. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Nuclear Medicine & Radiation Therapy.
  • Iovarasu, O., et al. (2022). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules.

Sources

Troubleshooting & Optimization

Low yield in 2-(Benzyloxy)benzamide synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(Benzyloxy)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges, particularly low yields, during this multi-step synthesis. Here, we move beyond simple protocols to explore the causality behind common experimental pitfalls, offering robust troubleshooting strategies grounded in chemical principles.

Introduction: Navigating the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, involves two key transformations: a Williamson ether synthesis for the O-benzylation and an amidation of a carboxylic acid derivative. Low yields often stem from suboptimal conditions in either of these steps or from competing side reactions. This guide provides a structured, question-and-answer-based approach to diagnose and resolve these issues effectively.

The synthesis can be approached via two primary routes, each with its own set of advantages and potential challenges.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_A Route A cluster_B Route B Salicylic_Acid Salicylic Acid Salicylamide Salicylamide Salicylic_Acid->Salicylamide   Step 1: Amidation Benzyloxybenzoic_Acid 2-(Benzyloxy)benzoic Acid Salicylic_Acid->Benzyloxybenzoic_Acid   Step 1: O-Benzylation (Williamson Ether Synthesis) Final_Product This compound Salicylamide->Final_Product   Step 2: O-Benzylation (Williamson Ether Synthesis) Benzyloxybenzoic_Acid->Final_Product   Step 2: Amidation

Caption: Primary synthetic routes to this compound.

Part 1: Troubleshooting the O-Benzylation Step (Williamson Ether Synthesis)

This reaction involves the deprotonation of a phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzylating agent.

Q1: My O-benzylation reaction shows low conversion. TLC analysis indicates a large amount of unreacted starting material (salicylic acid or salicylamide). What's going wrong?

A1: Low conversion in a Williamson ether synthesis typically points to one of four issues: inefficient deprotonation of the phenol, a deactivated alkylating agent, unfavorable reaction conditions, or the presence of inhibitors.

  • Ineffective Base: The pKa of a phenolic proton is around 10. Your base must be strong enough to generate a sufficient concentration of the nucleophilic phenoxide. While potassium carbonate (K₂CO₃) is commonly used, its effectiveness can be hampered by poor solubility in solvents like acetone or acetonitrile.[1][2]

    • Solution:

      • Switch to a stronger base: Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF will ensure complete and irreversible deprotonation.

      • Improve base solubility: If using K₂CO₃, switch to a more polar aprotic solvent like DMF where it has better solubility.[3]

      • Use a phase-transfer catalyst: Add a catalyst like tetrabutylammonium bromide (TBAB) if using a biphasic system or a less polar solvent with K₂CO₃.

  • Inactive Benzylating Agent: Benzyl bromide can degrade upon storage, especially if exposed to light or moisture, forming non-reactive benzyl alcohol and HBr.

    • Solution: Use freshly opened or purified benzyl bromide. If degradation is suspected, wash the commercial material with aqueous sodium bicarbonate, dry it over anhydrous sodium sulfate, and distill under reduced pressure.

  • Suboptimal Solvent & Temperature: The Williamson ether synthesis is an Sₙ2 reaction, which is favored by polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[1] These solvents solvate the cation of the base but leave the nucleophilic anion relatively "bare," enhancing its reactivity. Protic solvents (e.g., ethanol, water) will solvate the phenoxide, reducing its nucleophilicity.

    • Solution:

      • Ensure you are using a dry, polar aprotic solvent.

      • Gently heat the reaction mixture. Temperatures between 60-80°C are common for these reactions and can significantly increase the rate.[3] Monitor progress by TLC to avoid byproduct formation at excessive temperatures.

Q2: My reaction is messy, producing multiple spots on TLC, and the yield of the desired O-benzylated product is low. What are these byproducts?

A2: The formation of multiple products indicates competing side reactions. In this system, the most common culprits are C-alkylation and reactions involving the second functional group.

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the ortho/para positions of the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.[1]

    • Solution: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Hard cations (like Na⁺ or K⁺) and polar aprotic solvents generally favor O-alkylation. Lowering the reaction temperature can also increase selectivity for the desired O-benzylated product.[3]

  • Esterification (Route A): When starting with salicylic acid, the carboxylate formed after deprotonation can also act as a nucleophile, attacking benzyl bromide to form benzyl 2-(benzyloxy)benzoate.

    • Solution: Perform the amidation step first (Route B). If you must proceed with Route A, using precisely one equivalent of a strong base like NaH at low temperature can selectively deprotonate the more acidic phenolic proton over the carboxylic acid proton.

  • Elimination (E2) Reaction: While benzyl bromide is a primary halide and not prone to elimination, using more hindered secondary or tertiary alkyl halides would lead to alkene formation as a major byproduct.[2][4] This is less of a concern for this specific synthesis but a key principle of the Williamson reaction.

Part 2: Troubleshooting the Amidation Step

Converting the carboxylic acid group of 2-(benzyloxy)benzoic acid into a primary amide is the second critical transformation.

Q3: I'm trying to convert 2-(benzyloxy)benzoic acid to the amide, but my yield is poor. What method is most reliable?

A3: Direct reaction of a carboxylic acid with ammonia is difficult because it first forms a stable ammonium carboxylate salt.[5][6] High heat is required to dehydrate this salt to the amide, and these conditions can be harsh.[7][8] A more reliable, two-step approach via an activated intermediate is recommended.

  • Conversion to Acyl Chloride: The most common method is to first convert the carboxylic acid to the more reactive acyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Reaction with Ammonia: The purified acyl chloride is then reacted with an excess of cold aqueous or gaseous ammonia to form the amide.[9]

Troubleshooting this two-step process:

  • Hydrolysis of Acyl Chloride: The intermediate, 2-(benzyloxy)benzoyl chloride, is highly reactive and will readily hydrolyze back to the carboxylic acid if it comes into contact with water.[10][11]

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. After formation, use the acyl chloride immediately in the next step.

  • Incomplete Reaction with Ammonia:

    • Solution: Add the acyl chloride solution slowly to a well-stirred, ice-cold, and concentrated solution of aqueous ammonia.[12] Using a significant excess of ammonia ensures that there is enough free base to react with the acyl chloride and to neutralize the HCl byproduct that is formed.[11]

Q4: During workup, I seem to be losing my product. Is this compound unstable?

A4: The amide functional group is generally robust. However, it can be hydrolyzed back to the corresponding carboxylic acid (2-(benzyloxy)benzoic acid) under harsh acidic or basic conditions, especially when heated.[13][14][15][16]

  • Solution: Avoid prolonged exposure to strong acids or bases during the workup. If performing an acid-base extraction to remove impurities, do it quickly and without heating. Ensure the final pH of your aqueous layer is near neutral before final extraction of the product.

Part 3: Purification Challenges

Q5: I have difficulty purifying my final product. Recrystallization fails, and column chromatography gives poor separation.

A5: Purification issues often arise from the presence of impurities with similar polarity to the desired product.

  • Contamination with 2-(Benzyloxy)benzoic Acid: This is a very common impurity, arising from incomplete amidation or hydrolysis of the product. Its presence can make crystallization difficult.

    • Solution - Acid-Base Extraction: Before chromatography or recrystallization, dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] The acidic 2-(benzyloxy)benzoic acid will be deprotonated to its water-soluble sodium salt and move into the aqueous layer, while the neutral amide product remains in the organic layer.

  • Optimizing Chromatography:

    • Solution: If column chromatography is necessary after the acid wash, use a gradient elution. Start with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate). This will help separate the non-polar impurities from your moderately polar product.

Troubleshooting Summary Table

Symptom Likely Cause(s) Recommended Solution(s)
Low Conversion (O-Benzylation) Ineffective base; inactive benzyl bromide; wrong solvent/temp.Use stronger base (NaH); use fresh benzyl bromide; use polar aprotic solvent (DMF); heat to 60-80°C.[1][3]
Multiple Byproducts C-alkylation; esterification of carboxylic acid.Lower reaction temp; use polar aprotic solvent; consider amidating salicylic acid first (Route B).
Low Yield (Amidation) Hydrolysis of acyl chloride intermediate; stable salt formation.Use anhydrous conditions for acyl chloride formation; add acyl chloride slowly to excess cold ammonia.[10][11][12]
Product Loss During Workup Amide hydrolysis.Avoid prolonged heating in strong acid or base during workup; maintain near-neutral pH.[13][14][16]
Difficult Purification Contamination with acidic starting material.Wash crude product with aq. NaHCO₃ to remove acidic impurities before chromatography or recrystallization.[11]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound Check_Step1 Analyze O-Benzylation Step Start->Check_Step1 Check_Step2 Analyze Amidation Step Start->Check_Step2 Check_Purification Analyze Purification/Workup Start->Check_Purification Low_Conversion_SM High Starting Material? Check_Step1->Low_Conversion_SM Side_Rxns Multiple Byproducts? Check_Step1:e->Side_Rxns:w Low_Conversion_Acid High Benzyloxybenzoic Acid? Check_Step2->Low_Conversion_Acid Product_Loss Product Lost During Workup? Check_Purification->Product_Loss Impure_Product Impure Final Product? Check_Purification->Impure_Product Ineffective_Base Ineffective Base/ Conditions Low_Conversion_SM->Ineffective_Base Yes C_Alkylation C-Alkylation/ Esterification Side_Rxns->C_Alkylation Yes Hydrolysis_Intermediate Hydrolysis of Acyl Chloride Low_Conversion_Acid->Hydrolysis_Intermediate Yes Incomplete_Amidation Incomplete Reaction with NH3 Low_Conversion_Acid->Incomplete_Amidation Yes Amide_Hydrolysis Amide Hydrolysis Product_Loss->Amide_Hydrolysis Yes Acid_Impurity Acid Impurity Present Impure_Product->Acid_Impurity Yes

Caption: Decision tree for troubleshooting low yield.

Experimental Protocols

Protocol: Synthesis via Route A (O-Benzylation followed by Amidation)

This protocol is presented as a robust starting point. Modifications may be necessary based on laboratory conditions and reagent purity.

Step 1: Synthesis of 2-(Benzyloxy)benzoic Acid

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add salicylic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~5 mL per gram of salicylic acid). Stir until dissolved.

  • Deprotonation: Cool the flask in an ice-water bath (0°C). Add potassium carbonate (K₂CO₃, 2.5 eq) in portions. Allow the mixture to stir for 30 minutes at 0°C.

  • Alkylation: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the stirring suspension. After the addition is complete, remove the ice bath and heat the reaction mixture to 70°C.

  • Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate with a few drops of acetic acid) until the salicylic acid spot is consumed (typically 3-6 hours).

  • Workup: Cool the mixture to room temperature and pour it into a beaker containing ice-water (approx. 10x the volume of DMF). Acidify the aqueous mixture to pH ~2 with 1M HCl. A white precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, washing thoroughly with cold water. The crude 2-(benzyloxy)benzoic acid can be purified by recrystallization from an ethanol/water mixture or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

  • Acyl Chloride Formation: In a fume hood, combine 2-(benzyloxy)benzoic acid (1.0 eq) and thionyl chloride (SOCl₂, 2.0 eq). Add a catalytic amount of DMF (1-2 drops). Heat the mixture gently to 50°C for 1-2 hours or until gas evolution ceases.

  • Removal of Excess Reagent: Remove the excess thionyl chloride by rotary evaporation (ensure the vacuum pump is protected with a base trap). The resulting crude 2-(benzyloxy)benzoyl chloride is used immediately.

  • Amidation: In a separate flask, prepare a concentrated solution of aqueous ammonia (~20 eq) and cool it to 0°C in an ice bath. Dissolve the crude acyl chloride in a minimal amount of anhydrous acetone or THF.

  • Reaction: Add the acyl chloride solution dropwise to the vigorously stirring cold ammonia solution. A white precipitate of this compound will form. Continue stirring for 30 minutes after the addition is complete.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid extensively with cold water to remove ammonium salts, followed by a small amount of cold diethyl ether. The crude product can be purified by recrystallization from hot ethanol or isopropanol.

References

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
  • Geocities.ws. (n.d.). Hydrolysis of Benzamide. [Link]
  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?[Link]
  • Bowman, D. N., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry, 86(20), 14101–14108. [Link]
  • Korcova, J., et al. (2017). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 22(10), 1756. [Link]
  • Mhala, M. M., & Taylor, R. (1970). Acidic and Basic Amide Hydrolysis. Chemical Society Reviews, 2, 229-243. [Link]
  • Reddit. (2020, January 12).
  • Khan Academy. (n.d.).
  • Clark, J. (n.d.).
  • Chemistry LibreTexts. (2023, January 22).
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]
  • Francis Academic Press. (n.d.).
  • ResearchGate. (2023, September). Benzamide synthesis via oxidative amidation of benzylamines and benzyl...[Link]
  • Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]
  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare...[Link]
  • Mondal, S., et al. (2021). Synthesis of functionalized benzo[13][15]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(43), 26867–26872. [Link]
  • Unknown. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. [Link]
  • Scribd. (n.d.).
  • Google Patents. (n.d.). Salicylic acid amides, their use, and a process for their production.
  • ResearchGate. (2012, May 9). Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(Benzyloxy)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(benzyloxy)benzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to provide practical, experience-driven advice to help you optimize your reaction conditions and troubleshoot effectively.

There are two primary synthetic routes to this compound, each with its own set of potential challenges:

  • Route A: Amidation of 2-(Benzyloxy)benzoic Acid. This involves forming an amide bond between 2-(benzyloxy)benzoic acid and an ammonia source.

  • Route B: Benzylation of 2-Hydroxybenzamide. This route involves the protection of the phenolic hydroxyl group of 2-hydroxybenzamide (salicylamide) as a benzyl ether.

This guide is structured to address specific issues you might encounter with each of these synthetic pathways.

Part 1: Troubleshooting Route A - Amidation of 2-(Benzyloxy)benzoic Acid

This synthetic approach focuses on the creation of the amide bond as the final key step. The main challenge lies in activating the carboxylic acid to react with an amine source without unwanted side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My amidation reaction is not proceeding, or the yield is very low. What are the likely causes?

Answer:

Several factors can lead to a sluggish or failed amidation reaction. Let's break down the common culprits:

  • Inadequate Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is often slow and inefficient due to the formation of a stable ammonium carboxylate salt.[1][2][3] To overcome this, the carboxylic acid must be "activated."

    • Solution: Employ a coupling reagent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization if chiral centers are present.[4][5][6][7] Another effective class of reagents is uronium/aminium salts such as HATU or HBTU.[4][7]

    • Causality: Coupling reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides) that is readily attacked by the amine nucleophile.[7]

  • Incorrect Stoichiometry or Reagent Quality:

    • Solution: Ensure you are using the correct molar ratios of your starting material, coupling agent, and amine source. For ammonia, it's common to use a large excess, such as a solution of ammonia in an organic solvent (e.g., 2M in methanol or THF) or by bubbling ammonia gas through the reaction mixture.[8] Also, verify the purity and dryness of your reagents and solvents, as moisture can hydrolyze activated intermediates.

  • Suboptimal Reaction Temperature:

    • Solution: While many coupling reactions proceed well at room temperature, some may require gentle heating to overcome activation barriers.[6] Conversely, some highly reactive systems may need to be cooled to prevent side reactions. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.

Question 2: I'm observing the formation of an unexpected byproduct. What could it be?

Answer:

The nature of the byproduct often points directly to the problem:

  • Formation of N-acylurea: If you are using a carbodiimide coupling reagent like DCC, the primary byproduct is a urea derivative (e.g., N,N'-dicyclohexylurea, DCU).[9]

    • Troubleshooting: DCU is often insoluble in common organic solvents like dichloromethane (DCM) or ethyl acetate and can be removed by filtration.[9] If it remains in your product, it can sometimes be removed by trituration or careful chromatography.

  • Formation of an Anhydride: If you are attempting to form an acid chloride intermediate using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride prior to adding your amine, residual unreacted carboxylic acid can react with the acid chloride to form an anhydride.[8]

    • Troubleshooting: Ensure the conversion to the acid chloride is complete before adding the amine. You can monitor this by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber). Using a slight excess of the chlorinating agent can also drive the reaction to completion.

Experimental Protocol: Amidation of 2-(Benzyloxy)benzoic Acid using EDC/HOBt

  • Dissolve 2-(benzyloxy)benzoic acid (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous aprotic solvent such as DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise and stir the mixture for 15-30 minutes at 0 °C.

  • Slowly add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol, 2-3 equivalents) or bubble ammonia gas through the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., 5% NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.

Part 2: Troubleshooting Route B - Benzylation of 2-Hydroxybenzamide (Salicylamide)

This route involves an etherification reaction, typically a Williamson ether synthesis, to protect the phenolic hydroxyl group.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My benzylation reaction is incomplete, or I'm getting a low yield of the desired product.

Answer:

The key to a successful Williamson ether synthesis is the complete deprotonation of the phenol to form the more nucleophilic phenoxide, followed by its reaction with the benzyl halide.[10][11][12][13]

  • Incomplete Deprotonation: The acidity of the phenolic proton in 2-hydroxybenzamide is a critical factor. A base that is not strong enough will result in an equilibrium between the phenol and the phenoxide, leading to a sluggish reaction.

    • Solution: Use a sufficiently strong base to ensure complete deprotonation. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[14][15] The choice of base can be influenced by the solvent and the overall sensitivity of your molecule.

    • Causality: The phenoxide is a much stronger nucleophile than the neutral phenol and is necessary for the Sₙ2 reaction with the benzyl halide to proceed efficiently.

  • Choice of Benzylating Agent and Leaving Group:

    • Solution: Benzyl bromide is generally more reactive than benzyl chloride due to bromide being a better leaving group. Benzyl tosylate is another excellent alternative.[13] Ensure your benzylating agent is pure, as impurities can interfere with the reaction.

  • Solvent and Temperature:

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used for Williamson ether synthesis as they can solvate the cation of the base without solvating the nucleophilic phenoxide, thus enhancing its reactivity.[15] Heating the reaction is often necessary to drive it to completion.[10][15]

Question 2: I'm observing the formation of multiple products in my reaction mixture.

Answer:

Side reactions are a common issue in benzylation reactions.

  • O-alkylation vs. C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring (at the ortho or para positions).[10]

    • Troubleshooting: O-alkylation is generally favored under conditions that promote ionic character (polar aprotic solvents). C-alkylation can become more significant with less polar solvents and certain counter-ions. Sticking to solvents like DMF or acetonitrile usually minimizes this side reaction.

  • Over-alkylation: While less common for the amide N-H, under very harsh basic conditions, deprotonation and subsequent benzylation of the amide nitrogen could potentially occur.

    • Troubleshooting: Use of milder bases like K₂CO₃ is less likely to cause this than stronger bases like NaH. Also, using a stoichiometric amount of base relative to the phenolic hydroxyl group can prevent this.

Experimental Protocol: Benzylation of 2-Hydroxybenzamide

  • Combine 2-hydroxybenzamide (1 equivalent) and a suitable base (e.g., K₂CO₃, 1.5-2 equivalents) in a round-bottom flask.

  • Add an anhydrous polar aprotic solvent such as DMF or acetonitrile.

  • Stir the suspension at room temperature for about 30 minutes.

  • Add benzyl bromide (1.1-1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary

Table 1: Common Solvents for Amidation and Benzylation Reactions

SolventDielectric ConstantBoiling Point (°C)Notes
Dichloromethane (DCM)9.139.6Good for reactions at or below room temperature; volatile.
N,N-Dimethylformamide (DMF)36.7153High boiling point, good for heating; can be difficult to remove.
Acetonitrile (MeCN)37.582Polar aprotic, good for Sₙ2 reactions; easier to remove than DMF.
Tetrahydrofuran (THF)7.666Less polar than DMF or MeCN; can be a good choice for some coupling reactions.
Visualizing the Workflow

A clear understanding of the synthetic pathways is crucial for effective troubleshooting.

SynthesisRoutes cluster_0 Route A: Amidation cluster_1 Route B: Benzylation 2-Benzyloxybenzoic Acid 2-Benzyloxybenzoic Acid Activated Intermediate Activated Intermediate 2-Benzyloxybenzoic Acid->Activated Intermediate Coupling Reagent (e.g., EDC, HATU) 2-(Benzyloxy)benzamide_A This compound Activated Intermediate->2-(Benzyloxy)benzamide_A Ammonia Source 2-Hydroxybenzamide 2-Hydroxybenzamide Phenoxide Intermediate Phenoxide Intermediate 2-Hydroxybenzamide->Phenoxide Intermediate Base (e.g., K2CO3, NaH) 2-(Benzyloxy)benzamide_B This compound Phenoxide Intermediate->2-(Benzyloxy)benzamide_B Benzyl Halide

Caption: Synthetic routes to this compound.

References

  • Barlos, K., & Gatos, D. (2012). Peptide and Protein Synthesis. Springer Science & Business Media.
  • Aapptec. (n.d.). Coupling Reagents.
  • Prakash, G. K. S., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 9, 1079–1085. [Link]
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis.
  • MDPI. (2019). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.
  • Patrick, D. A., et al. (2013). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Bioorganic & Medicinal Chemistry, 21(16), 4877–4887. [Link]
  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?
  • Chemistry LibreTexts. (2022). Side Chain Oxidations, Phenols, Arylamines.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry.
  • Chemistry LibreTexts. (2021). Synthesis of Amides.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ResearchGate. (2021). Why did my amide syntesis does not work?
  • Google Patents. (n.d.). CN100369889C - A kind of method of synthesizing salicylamide.
  • Google Patents. (n.d.). CN102304061A - Preparation method of salicylamide.
  • Chemistry LibreTexts. (2015). Williamson Ether Synthesis.
  • Reddit. (2024). Amide from carboxylic acid synthesis.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7696-7710. [Link]
  • Organic Chemistry Portal. (n.d.). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols.
  • ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES.
  • PubMed Central. (n.d.). 2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde.
  • NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction.
  • YouTube. (2018). Benzene Side Chain Reactions.
  • PubChem. (n.d.). N-Benzyl-2-hydroxybenzamide.
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  • PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde.
  • Journal of Chemical & Engineering Data. (2011). Solubility and Melting Properties of Salicylamide.
  • YouTube. (2020). Benzamide - Organic synthesis.
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Common side reactions in the synthesis of 2-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(benzyloxy)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and validated solutions.

Issue 1: Low or No Product Yield

Q1: I'm getting a very low yield of this compound. What are the likely causes?

A1: Low yields can often be traced back to several critical factors in the two main synthetic routes: the amidation of 2-(benzyloxy)benzoic acid or the benzylation of salicylamide.

  • For Amidation Routes (from 2-(benzyloxy)benzoic acid):

    • Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally slow and inefficient.[1] The carboxylic acid must be activated. If you are using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), ensure they are fresh and used in stoichiometric amounts (typically 1.1-1.2 equivalents).[2][3] Incomplete activation will leave unreacted carboxylic acid.

    • Hydrolysis of Acylating Agent: If you've converted the carboxylic acid to an acyl chloride, it is highly susceptible to hydrolysis from moisture in the air or solvents.[4] This reverts it back to the unreactive carboxylic acid. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Unreactive Amine: The amine nucleophile can be protonated by the acidic starting material (2-(benzyloxy)benzoic acid), forming an unreactive ammonium salt.[5] The use of a non-nucleophilic base, like diisopropylethylamine (DIPEA), is often necessary to neutralize the acid and free the amine.[3]

  • For Benzylation Routes (from salicylamide):

    • Incomplete Deprotonation: The phenolic hydroxyl group of salicylamide must be deprotonated to form a nucleophilic phenoxide. Ensure your base (e.g., potassium carbonate, sodium hydride) is anhydrous and used in sufficient excess (typically 1.5-2.0 equivalents) to drive the equilibrium towards the phenoxide.[6]

    • Inactive Benzyl Bromide: Benzyl bromide can degrade over time. It's advisable to use a freshly opened bottle or purify it before use.[6]

    • Suboptimal Reaction Temperature: Williamson ether synthesis, the underlying reaction for benzylation, often requires heating to proceed at a reasonable rate.[6][7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature, typically in the range of 60-80°C.

Issue 2: Presence of Significant Impurities in the Crude Product

Q2: My crude product shows multiple spots on TLC analysis. What are the common side products and how can I minimize them?

A2: The formation of byproducts is a frequent challenge. The identity of these impurities depends on your chosen synthetic pathway.

  • Unreacted Starting Materials: This is the most common "impurity." To minimize this, ensure the reaction goes to completion by monitoring with TLC. You can also use a slight excess (1.1-1.2 equivalents) of one reagent to consume the other completely, depending on which is easier to remove during purification.[3]

  • Side Products from Benzylation of Salicylamide:

    • C-Alkylation: While the oxygen of the phenoxide is the primary site of attack (O-alkylation), a competing side reaction is C-alkylation, where the benzyl group attaches to the aromatic ring.[6][7] This is generally a minor pathway for phenoxides but can become more significant at higher temperatures. Lowering the reaction temperature may favor the desired O-alkylation.[6]

    • N-Alkylation: The amide nitrogen can also be alkylated by benzyl bromide, leading to the formation of N-benzyl-2-hydroxybenzamide. This is less common due to the lower nucleophilicity of the amide nitrogen compared to the phenoxide.

  • Side Products from Amidation Reactions:

    • Dicyclohexylurea (DCU): If you are using DCC as a coupling agent, the byproduct DCU is formed. DCU is often insoluble in common organic solvents and can be largely removed by filtration.[3]

    • Hydrolysis Products: Under harsh acidic or basic workup conditions, the desired amide product can hydrolyze back to 2-(benzyloxy)benzoic acid and ammonia.[1][8] It's crucial to perform aqueous washes under neutral or mildly acidic/basic conditions and to avoid prolonged heating.

  • Debenzylation: The benzyloxy group can be cleaved under certain conditions, particularly during purification or if acidic impurities are present, leading to the formation of salicylamide.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: Both the amidation of 2-(benzyloxy)benzoic acid and the benzylation of salicylamide are viable routes. The "best" method often depends on the availability and cost of starting materials and the scale of the reaction. For small-scale laboratory synthesis, the Williamson ether synthesis approach starting from salicylamide and benzyl bromide is often straightforward and cost-effective.[6][7] For larger-scale synthesis where the cost of benzyl bromide might be a factor, starting with the cheaper 2-(benzyloxy)benzoic acid and using a suitable amide coupling protocol can be more economical.

Q2: How can I effectively purify the final this compound product?

A2: Purification is critical for obtaining a high-purity product. The most common methods are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for removing small amounts of impurities.[5] A good solvent system is one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Ethanol/water or ethyl acetate/hexane mixtures are often good starting points for recrystallization of benzamide derivatives.[6][11]

  • Column Chromatography: For mixtures with multiple components or impurities with similar polarity to the product, silica gel column chromatography is the preferred method.[6][12] A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from side products and unreacted starting materials.[11]

Q3: Can the benzyloxy group be accidentally removed during the synthesis or workup?

A3: Yes, debenzylation is a potential side reaction. The benzyl ether linkage is generally stable to mild basic and acidic conditions used in the workup. However, it can be cleaved by stronger acids or through catalytic hydrogenation.[9][13] If your reaction generates strong acidic byproducts that are not adequately neutralized, or if you use purification methods involving acidic conditions (like certain types of silica gel), you might observe some debenzylation.[12] Using a neutralized silica gel or performing a quick workup can help minimize this.[12]

Key Experimental Protocols

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol details the synthesis of this compound from salicylamide and benzyl bromide.

  • Dissolution: In a round-bottom flask, dissolve salicylamide (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Addition of Benzylating Agent: To the stirring suspension, add benzyl bromide (1.1 - 1.2 eq) dropwise at room temperature.[6]

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC. The reaction is typically complete within 3-6 hours.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into deionized water.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Data Summary Table
ParameterRecommended RangeRationale
Base (K₂CO₃) Stoichiometry 1.5 - 2.0 equivalentsEnsures complete deprotonation of the phenolic hydroxyl group.[6]
Benzyl Bromide Stoichiometry 1.1 - 1.2 equivalentsA slight excess drives the reaction to completion.
Reaction Temperature 60 - 80 °COptimizes the rate of the Sₙ2 reaction while minimizing side reactions.[6]
Reaction Time 3 - 6 hoursTypical duration, but should be monitored by TLC for completion.

Reaction Pathway and Side Reactions

The following diagram illustrates the primary synthetic route via Williamson ether synthesis and highlights potential side reactions.

Synthesis_Pathway Salicylamide Salicylamide Phenoxide Phenoxide Intermediate Salicylamide->Phenoxide Deprotonation N_Alkylation N-Alkylated Byproduct Salicylamide->N_Alkylation N-Alkylation (Side Reaction) Product This compound (O-Alkylation Product) Phenoxide->Product Sₙ2 Attack (Major Pathway) C_Alkylation C-Alkylated Byproduct Phenoxide->C_Alkylation C-Alkylation (Side Reaction) BenzylBromide Benzyl Bromide BenzylBromide->Product BenzylBromide->C_Alkylation BenzylBromide->N_Alkylation Base Base (e.g., K₂CO₃) Base->Phenoxide

Caption: Primary synthesis route and potential side reactions.

References

  • Sabnis, R. W. (2008).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
  • American Chemical Society. (n.d.). Amide bond formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]
  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function (8th ed.). W. H. Freeman. [Link]
  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]
  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson. [Link]
  • Organic Chemistry Portal. (n.d.). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. [Link]
  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Link]
  • Semantic Scholar. (n.d.). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. [Link]
  • Francis Academic Press. (n.d.).
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
  • Chemistry LibreTexts. (2024). Chemical Properties of Amides- Hydrolysis. [Link]
  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Geocities.ws. (n.d.). Hydrolysis of Benzamide. [Link]
  • MDPI. (2023). Dehydrogenative Conversions of Aldehydes and Amines to Amides Catalyzed by a Nickel(II) Pincer Complex. [Link]
  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab? [Link]
  • Organic Syntheses. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. [Link]

Sources

Technical Support Center: Purification of 2-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Benzyloxy)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to achieve high levels of purity. Here, we will address common challenges encountered during the purification of this compound, providing in-depth, experience-based solutions and detailed protocols. Our focus is on not just how to perform these techniques, but why they work, empowering you to adapt and troubleshoot effectively in your own laboratory setting.

Introduction: The Challenge of Purity

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its purity is paramount, as even trace impurities can impact the yield, selectivity, and biological activity of subsequent products. The primary synthesis route, typically a nucleophilic acyl substitution or a Williamson ether synthesis followed by amidation, can introduce several process-related impurities. This guide will provide a structured approach to identifying and eliminating these contaminants.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common questions and issues that arise during the purification of this compound.

Q1: My crude this compound has a low melting point and appears discolored. What are the likely impurities?

A1: A low or broad melting point is a classic indicator of impurity. Based on common synthetic routes, the discoloration and melting point depression are likely due to one or more of the following:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include salicylamide or 2-(benzyloxy)benzoyl chloride.

  • By-products of Benzylation: If the synthesis involves a Williamson ether synthesis, impurities such as dibenzyl ether and benzyl alcohol (from hydrolysis of the benzyl halide) can be present.

  • Products of Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, leading to the formation of 2-(benzyloxy)benzoic acid. Similarly, the starting material 2-(benzyloxy)benzoyl chloride is highly reactive with water and can hydrolyze to the corresponding carboxylic acid.[1]

  • Cleavage of the Benzyl Ether: The benzyl ether protecting group can be cleaved under certain conditions (e.g., acidic or reductive), leading to the formation of salicylamide.

Q2: I've attempted recrystallization, but the yield is very low, or the product doesn't crystallize at all. What am I doing wrong?

A2: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent.[2] An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.

  • Improper Solvent Choice: If the yield is low, your compound may have significant solubility in the cold solvent. If it fails to crystallize, the solvent may be too good at dissolving it at all temperatures, or you may have an oiling-out issue.

  • Insufficient Cooling: Ensure you are allowing the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[3] Rapid cooling can trap impurities.[4]

  • Supersaturation: If crystals do not form, it may be due to a supersaturated solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.[3]

A systematic approach to solvent screening is recommended. Start with small-scale tests in vials with various solvents of different polarities.

Solvent Polarity Boiling Point (°C) Typical Application
HexaneNon-polar69Good for non-polar compounds.
Ethyl AcetateMid-polar77A versatile solvent for many organic compounds.
EthanolPolar78Good for more polar compounds.
WaterHighly Polar100Often used for polar compounds, especially in combination with a co-solvent.[5][6]
TolueneNon-polar111An alternative to hexane for higher boiling points.

Q3: After column chromatography, my fractions are still showing multiple spots on TLC. How can I improve the separation?

A3: Co-elution of impurities is a common issue in column chromatography. Here are several strategies to enhance separation:

  • Optimize the Eluent System: The key to good separation is finding an eluent system that provides a good separation factor between your product and the impurities. Your target compound should ideally have an Rf value of around 0.25-0.35 on TLC.[7][8]

  • Gradient Elution: If a single solvent system (isocratic elution) is not providing adequate separation, a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.

  • Choice of Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause degradation of sensitive compounds.[7] If you suspect this is happening, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switch to a less acidic stationary phase like neutral alumina.[7][8]

chromatography_troubleshooting cluster_optimization Optimization Strategies start Poor Separation in Column Chromatography optimize_eluent Optimize Eluent System (TLC Rf ~0.25-0.35) start->optimize_eluent Isocratic elution fails gradient Use Gradient Elution optimize_eluent->gradient Still co-eluting result Improved Purity optimize_eluent->result Success change_stationary_phase Change Stationary Phase (e.g., Alumina, Deactivated Silica) gradient->change_stationary_phase Compound degradation or strong adsorption gradient->result Success change_stationary_phase->result Success purification_workflow cluster_purification Purification Strategy crude Crude this compound recrystallization Recrystallization crude->recrystallization High initial purity column_chromatography Column Chromatography crude->column_chromatography Complex mixture purity_check Purity Assessment (TLC, HPLC, NMR, MP) recrystallization->purity_check column_chromatography->purity_check purity_check->column_chromatography Still Impure pure_product Pure this compound purity_check->pure_product Purity Confirmed

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(Benzyloxy)benzamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental assays. Poor solubility is a common hurdle for many promising small molecules, often leading to inconsistent data and hindering research progress.[1] This guide provides in-depth, practical solutions and troubleshooting workflows to help you achieve reliable and reproducible results.

Understanding the Molecule: Physicochemical Profile

This compound presents a classic solubility challenge. Its structure contains a bulky, non-polar benzyloxy group, which contributes to its hydrophobicity, while the benzamide group offers sites for hydrogen bonding. Its predicted octanol-water partition coefficient (XLogP3) of 2.3 suggests moderate lipophilicity, which often correlates with poor aqueous solubility.[2]

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂PubChem[2]
Molecular Weight 227.26 g/mol PubChem[2]
XLogP3 2.3PubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of this compound.

Q1: What is the best starting solvent for making a high-concentration stock solution?

Answer: For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, water-miscible organic solvent widely used in drug discovery for its ability to dissolve a broad range of hydrophobic compounds.[3] While specific data for this compound is limited, its structural analog, benzamide, shows high solubility in aprotic solvents like DMSO and DMF.[4][5]

Protocol: Preparing a 10 mM DMSO Stock Solution
  • Calculation: Weigh out 2.27 mg of this compound (MW = 227.26 g/mol ) for every 1 mL of DMSO to achieve a 10 mM concentration.

  • Dissolution: Add the weighed compound to a sterile, appropriate-sized glass or polypropylene tube. Add the calculated volume of high-purity, anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If solids persist, use a bath sonicator for 5-10 minutes. Gentle warming (30-37°C) can also be applied, but monitor for any compound degradation.

  • Inspection & Storage: Once fully dissolved, visually inspect the solution for any remaining particulates against a light source. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[3]

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What's happening and how do I fix it?

Answer: This is a very common issue known as "crashing out." It occurs when the compound, stable in the high-concentration organic stock, is rapidly transferred to an aqueous environment where its thermodynamic solubility is much lower.[6] The final concentration of DMSO in the diluted sample may not be sufficient to keep the compound in solution.

This problem requires a systematic troubleshooting approach. The goal is to find an assay condition where the compound remains in a "kinetically soluble" state for the duration of the experiment.

Troubleshooting Workflow for Compound Precipitation

The following workflow provides a step-by-step process to diagnose and solve precipitation issues.

G start Compound precipitates in aqueous assay buffer check_dmso Is final DMSO concentration < 1%? start->check_dmso check_conc Is final compound concentration high? check_dmso->check_conc Yes try_cosolvent Strategy 1: Introduce a Co-solvent check_dmso->try_cosolvent No (Increase DMSO if assay tolerates, otherwise, proceed to 'Yes') check_conc->try_cosolvent No lower_conc Action: Lower final compound concentration check_conc->lower_conc Yes try_ph Strategy 2: Modify Buffer pH try_cosolvent->try_ph try_solubilizer Strategy 3: Use Solubilizing Excipients try_ph->try_solubilizer end_good Compound is Soluble Proceed with Assay try_solubilizer->end_good lower_conc->end_good

Caption: A decision tree for troubleshooting compound precipitation.

Detailed Strategies:

  • Lower Final Compound Concentration: The simplest solution is often to reduce the working concentration to a level below its aqueous solubility limit.

  • Introduce a Co-solvent: Co-solvents are water-miscible organic solvents that, when added to the assay buffer, increase the overall solvating power of the mixture.[7][8]

    • Examples: Polyethylene glycol 400 (PEG-400), propylene glycol (PG), or ethanol.

    • Method: Prepare an intermediate dilution of your DMSO stock in the co-solvent before the final dilution into the aqueous buffer. A common starting point is a 1:1 mixture of DMSO:PEG-400 for the stock.

  • Modify Buffer pH: While the amide group in this compound is neutral, the overall molecule's properties can be influenced by pH. For structurally related molecules like benzoic acid, solubility is significantly higher at a pH above its pKa as it becomes ionized.[9][10] It is worth exploring if slight shifts in buffer pH (e.g., from 7.4 to 8.0), if tolerated by the assay, can improve solubility.

  • Use Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic parts from water and increasing solubility.[1][11] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

    • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help, but typically only in biochemical (cell-free) assays, as they can be cytotoxic.[7][12]

Q3: What is the maximum concentration of organic solvent my cells can tolerate in a cell-based assay?

Answer: This is a critical parameter that must be determined empirically for your specific cell line and assay endpoint. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%.[13] However, even at non-lethal concentrations, solvents can induce cellular effects.

It is mandatory to run a "vehicle control" or "solvent tolerance" experiment. In this experiment, cells are treated with the same concentrations of the solvent/co-solvent mixture that will be used for the compound titrations, but without the compound itself. This ensures that any observed effects are due to the compound and not the vehicle.

Q4: How can I precisely measure the solubility of this compound in my final assay buffer?

Answer: Performing a formal solubility measurement is highly recommended to establish a reliable concentration range for your experiments. The shake-flask method is a gold-standard approach for determining thermodynamic solubility.

Protocol: Shake-Flask Solubility Assessment
  • Preparation: Add an excess amount of solid this compound to a vial containing your final, complete assay buffer (including any co-solvents). Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Carefully remove a sample of the supernatant. To ensure no solid particles are transferred, filter the sample through a 0.22 µm PVDF filter or centrifuge at high speed (~14,000 rpm) and sample from the top layer.

  • Quantification: Dilute the clarified supernatant in a suitable organic solvent (e.g., acetonitrile or methanol). Quantify the concentration of this compound using a calibrated analytical method, such as HPLC-UV or LC-MS/MS.

  • Result: The measured concentration is the thermodynamic solubility of the compound in that specific buffer.

In-Depth Guide: Formulation Strategy Selection

Choosing the right solubilization strategy depends heavily on the type of assay you are running. A method suitable for a biochemical assay may be inappropriate for a live-cell experiment.

G start Goal: Solubilize This compound assay_type What is the Assay Type? start->assay_type biochem Biochemical Assay (e.g., purified enzyme, binding assay) assay_type->biochem Cell-Free cell_based Cell-Based Assay (e.g., viability, signaling, reporter) assay_type->cell_based Live Cell biochem_strat Recommended Strategies: 1. Co-solvents (DMSO, PEG400) 2. pH Optimization 3. Low % Non-ionic Surfactants (Tween-20) 4. Cyclodextrins (HP-β-CD) biochem->biochem_strat cell_strat Recommended Strategies: 1. Co-solvents (DMSO, limit <0.5%) 2. pH Optimization (within physiological range) 3. Cyclodextrins (HP-β-CD) AVOID surfactants cell_based->cell_strat

Caption: Selecting a formulation strategy based on assay type.

Comparison of Solubilization Strategies
StrategyMechanism of ActionProsCons for In Vitro Assays
Co-solvents Reduces the polarity of the aqueous medium, decreasing the energy required to create a cavity for the solute.[14]Simple to implement; effective for many compounds.Can affect protein stability or enzyme activity at high concentrations; potential cytotoxicity.[13]
pH Adjustment Increases the fraction of the ionized form of a compound, which is typically much more water-soluble.[7]Highly effective for ionizable compounds.Limited to compounds with a suitable pKa; buffer pH must be compatible with the biological system.
Cyclodextrins Forms a host-guest inclusion complex, encapsulating the hydrophobic molecule.[11]Generally low cytotoxicity; can improve compound stability.Can sometimes interfere with compound-target binding; may not be effective for all molecular shapes.
Surfactants Forms micelles that incorporate the hydrophobic compound into their non-polar core.[7]Very effective at increasing apparent solubility.Often cytotoxic; can denature proteins and interfere with assay readouts.[12]

By applying these systematic approaches, researchers can overcome the solubility limitations of this compound, leading to more accurate and reliable data in their screening and drug development efforts.

References
  • Jadhav, A., et al. (2010). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science.
  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents... Journal of Molecular Liquids.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 296051, this compound.
  • Wikipedia. Benzamide.
  • Kramer, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. The Journal of Pharmacy and Pharmacology.
  • Kawabata, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs... Journal of Medicinal Chemistry.
  • Sui, Y., et al. (2022). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem.
  • Kumar, S., & Singh, A. (2022). Formulation strategies for poorly soluble drugs. ResearchGate.
  • LibreTexts Chemistry. (2023). 2.5: Preparing Solutions.
  • Ali, A., et al. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. ResearchGate.
  • Słomkiewicz, P., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions... The Journal of Physical Chemistry B.
  • Homayun, B., et al. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances... Pharmaceutics.
  • Ali, A., et al. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Current Research and Review.
  • Georgakopoulou, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development... Molecular Diversity.
  • Kramer, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • Reddit. (2022). How to tackle compound solubility issue. r/labrats.
  • Laflin, P., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.
  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents... Spiral, Imperial College London.
  • Rohe, A. (2014). Answer to "How to enhance drug solubility for in vitro assays?". ResearchGate.
  • Ghasemi, V., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports.
  • Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility.
  • Vishakha, et al. (2020). A REVIEW ON TECHNIQUES FOR SOLUBILITY ENHANCEMENT. World Journal of Pharmaceutical Research.
  • Przybyłek, M., et al. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules.

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Stability of 2-(Benzyloxy)benzamide under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Benzyloxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound in various experimental settings. Our goal is to equip you with the knowledge to anticipate stability challenges, troubleshoot issues, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common initial questions regarding the stability of this compound, providing a foundational understanding of its chemical behavior.

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound (MW: 227.26 g/mol , Formula: C₁₄H₁₃NO₂) is a white crystalline solid that is generally stable when stored in a cool, dark, and dry place.[1][2] However, its stability is significantly influenced by environmental factors such as pH, temperature, and light. The molecule possesses two primary sites susceptible to chemical transformation: the amide group and the benzyl ether linkage.

Q2: What are the primary degradation pathways for this compound?

A2: The two most probable degradation pathways are hydrolysis of the amide bond and cleavage of the benzyl ether.

  • Amide Hydrolysis: This is a common reaction for benzamides, which can be catalyzed by acidic or basic conditions.[3][4] This pathway yields 2-(Benzyloxy)benzoic acid and ammonia .

  • Ether Cleavage: The benzyl ether linkage can be cleaved, particularly under harsh acidic conditions or through catalytic hydrogenolysis, to produce salicylamide and benzyl alcohol . Further hydrolysis of salicylamide could then yield salicylic acid.

These pathways are critical to understand as the resulting degradants can interfere with analytical measurements and biological assays.

cluster_main Degradation Pathways cluster_hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) cluster_cleavage Ether Cleavage (e.g., Hydrogenolysis) Parent This compound Prod1 2-(Benzyloxy)benzoic Acid Parent->Prod1 H₂O Prod2 Ammonia Parent->Prod2 H₂O Prod3 Salicylamide Parent->Prod3 H₂/Pd-C Prod4 Benzyl Alcohol Parent->Prod4 H₂/Pd-C

Caption: Primary degradation pathways of this compound.

Q3: How does pH impact the stability of this compound in aqueous solutions?

A3: The pH of the medium is a critical factor. Like most amides, this compound is susceptible to hydrolysis outside of a neutral pH range.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the amide bond is a known degradation route for benzamides.[4][5] The rate of degradation is expected to increase as the pH decreases.

  • Neutral Conditions (pH 5-8): The compound exhibits its greatest stability in this range. For preparing stock solutions or formulating in aqueous buffers, maintaining a pH within this window is recommended.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the amide bond will occur, and the rate increases significantly with higher pH.[3] Some related benzamide derivatives have shown instability in basic aqueous solutions.[6]

Q4: Is this compound sensitive to temperature or light?

A4: Yes, both are important considerations.

  • Thermal Stability: While stable at room temperature, elevated temperatures can accelerate degradation.[7] The specific decomposition temperature is not well-documented in public literature, but as a general practice, long-term heating of solutions should be avoided. Thermal stress can promote both hydrolysis and potentially other decomposition pathways.[8]

  • Photostability: Aromatic compounds, especially those with ether linkages, can be susceptible to photodegradation. It is recommended to protect solutions of this compound from direct light, particularly UV radiation, by using amber vials or storing them in the dark.[9]

Q5: What are the recommended solvents for dissolving and storing this compound?

A5: this compound has good solubility in common organic solvents.

  • Recommended for Stock Solutions: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are effective solvents for creating high-concentration stock solutions.[10]

  • For Reactions/Extractions: Solvents like ethyl acetate, dichloromethane (CH₂Cl₂), and tetrahydrofuran (THF) are suitable, depending on the specific application.[11][12]

  • Aqueous Solubility: The compound has low aqueous solubility.[11] When preparing aqueous solutions for assays, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Be mindful of the final DMSO concentration, as it can affect biological systems.[13]

Section 2: Troubleshooting Guides

This section provides structured guidance for identifying and resolving specific experimental issues related to the stability of this compound.

Guide 1: Issue - Unexpected Peaks in HPLC/LC-MS Analysis

You observe additional, unexpected peaks in your chromatogram when analyzing a sample of this compound.

cluster_degradants Potential Degradants (m/z [M+H]⁺) start Unexpected Peak(s) Observed in Chromatogram check_mass Does the mass of the unknown peak match a potential degradant? start->check_mass confirm Confirm identity by running a forced degradation sample (See Protocol 1) check_mass->confirm Yes other_source Peak is likely from another source (e.g., solvent, reagent, excipient) check_mass->other_source No d1 2-(Benzyloxy)benzoic Acid (229.08) d2 Salicylamide (138.05) end_node Identify source and optimize experimental conditions confirm->end_node other_source->end_node

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

  • Pillar 1: Expertise & Experience (The "Why") Unexpected peaks are often the first sign of sample degradation. The molecular structure of this compound informs us that hydrolysis is the most likely culprit under typical reversed-phase HPLC conditions (which often use acidic mobile phases) or during sample preparation.

  • Pillar 2: Trustworthiness (Self-Validating System)

    • Mass Analysis: The most immediate diagnostic tool is mass spectrometry. Determine the mass-to-charge ratio (m/z) of the unknown peak. Compare this value to the expected masses of primary degradants:

      • 2-(Benzyloxy)benzoic acid: C₁₄H₁₂O₃, MW = 228.24 g/mol

      • Salicylamide: C₇H₇NO₂, MW = 137.14 g/mol

    • Forced Degradation Confirmation: To definitively confirm the identity of the peak, perform a targeted forced degradation study as outlined in Protocol 1 . For example, mildly heating the sample in a 0.01 M HCl solution should selectively increase the peak corresponding to the acid-hydrolysis product, 2-(Benzyloxy)benzoic acid. This provides direct, empirical evidence linking the unknown peak to a specific degradation pathway.

  • Pillar 3: Authoritative Grounding & Prevention

    • Preventative Measures:

      • Analyze samples promptly after preparation.

      • If samples must be stored, keep them at 2-8°C in amber autosampler vials.

      • Ensure the pH of your sample diluent is near neutral (pH 6-7.5).

      • Check for potential incompatibilities if your formulation includes excipients, as they can alter local pH or catalyze degradation.[7]

Guide 2: Issue - Inconsistent Results or Loss of Potency in Biological Assays

You observe a decline in the compound's activity or high variability between experimental replicates over time.

  • Pillar 1: Expertise & Experience (The "Why") Biological assays are often conducted in aqueous buffers at 37°C for extended periods. These conditions (physiological pH ~7.4 and elevated temperature) can be sufficient to cause slow hydrolysis of the amide bond, reducing the concentration of the active parent compound and potentially introducing confounding effects from the degradants.

  • Pillar 2: Trustworthiness (Self-Validating System)

    • Assess Stability in Assay Medium: Prepare a solution of this compound in your exact assay medium (including all additives, serum, etc.) at the final working concentration.

    • Time-Course Analysis: Incubate this solution under your standard assay conditions (e.g., 37°C).

    • Quantify: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and immediately analyze it by HPLC to quantify the remaining percentage of the parent compound. An acceptable level of degradation is typically less than 5-10% over the course of the experiment.[14]

  • Pillar 3: Authoritative Grounding & Prevention

    • Preventative Measures:

      • Always prepare stock solutions fresh in a suitable organic solvent like DMSO.[10]

      • Make working dilutions in the assay buffer immediately before use.

      • For long-term experiments, consider re-dosing at set intervals to maintain the desired concentration of the active compound.

      • If instability is confirmed, evaluate if a formulation adjustment (e.g., using a different buffer system) can improve stability without compromising the assay.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for formally assessing the stability of this compound.

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying potential degradants and establishing the intrinsic stability of a molecule.[15][16] The goal is to achieve 5-20% degradation of the parent compound.[7][14]

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Stress Conditions: For each condition, use a separate vial. Include an unstressed control sample kept at 2-8°C in the dark.

    • Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C. Check at 2, 6, and 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature. Check at 30 minutes, 1, and 4 hours. Rationale: Base hydrolysis of amides is typically faster than acid hydrolysis.[4]

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Check at 2, 8, and 24 hours.

    • Thermal Degradation:

      • Solution: Place a sealed vial of the stock solution in an oven at 80°C.

      • Solid: Place a small amount of solid compound in an open vial in an oven at 80°C. Check at 1, 3, and 7 days.

    • Photodegradation: Place a solution in a quartz cuvette or clear vial under a calibrated UV/Vis light source as specified by ICH Q1B guidelines.

  • Sample Preparation for Analysis:

    • Before analysis, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.

    • Dilute all samples (including the control) with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradants.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound.

Table 1: Recommended HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power for the parent compound and its more polar degradants.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for acidic and basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent providing good separation efficiency.
Gradient 30% B to 95% B over 10 minA gradient is necessary to elute the non-polar parent compound while retaining and separating more polar degradants formed during stress testing.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity, leading to more reproducible retention times.
Detection UV at 280 nm and/or MSThis compound has a strong chromophore. MS is essential for identifying unknown peaks.
Injection Vol. 2 µL

Expected Elution Order: Based on polarity, the expected elution order would be: Salicylamide (most polar) -> 2-(Benzyloxy)benzoic Acid -> this compound (least polar).

References

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC - NIH.
  • N-Benzyl-2-hydroxybenzamide | C14H13NO2 | CID 561227. PubChem - NIH.
  • Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. Benchchem.
  • Forced degrad
  • Forced Degradation Studies for Biopharmaceuticals.
  • This compound | C14H13NO2 | CID 296051. PubChem - NIH.
  • Hydrolysis of Benzamide. GEOCITIES.ws.
  • Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. s-arch.po.opole.pl.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Development of forced degradation and stability indic
  • Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts.
  • Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Synthesis and stability of strongly acidic benzamide deriv
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI.
  • N-BENZYLBENZAMIDE 1485-70-7 wiki. Guidechem.
  • Thermal degradation of amorphous glibenclamide. PubMed.
  • Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System. NIH.

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Byproduct formation in the amidation of 2-(benzyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the amidation of 2-(benzyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this specific yet crucial chemical transformation. My insights are drawn from extensive experience in synthetic chemistry and process development, aiming to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower your experimental design.

Introduction: The Challenge of Proximity

The amidation of 2-(benzyloxy)benzoic acid presents a unique set of challenges primarily due to the ortho-positioning of the benzyloxy protecting group relative to the carboxylic acid. This proximity can influence the reactivity of the activated acid intermediate and potentially lead to undesired side reactions. This guide will dissect these potential issues, offering clear, actionable solutions to maximize the yield and purity of your desired 2-(benzyloxy)benzamide product.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section is structured in a question-and-answer format to directly address problems you may be encountering at the bench.

Issue 1: Low Yield of the Desired Amide with Significant Recovery of Starting Material

Question: My amidation reaction is sluggish, and I'm recovering a large amount of unreacted 2-(benzyloxy)benzoic acid. What's going wrong?

Answer: This is a common issue that typically points to inefficient activation of the carboxylic acid or suboptimal reaction conditions. The steric hindrance from the ortho-benzyloxy group can slow down the rate of both the activation and the subsequent nucleophilic attack by the amine.

Root Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents might be too slow or sterically hindered.

    • Solution: Switch to a more powerful coupling reagent. For sterically hindered acids, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often more effective than standard carbodiimides like EDC.[1]

  • Inadequate Base: The choice and amount of base are critical.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to minimize side reactions. Ensure at least 2-3 equivalents of the base are used, especially with uronium/aminium salt coupling reagents, to neutralize the acid and any acidic byproducts.

  • Low Reaction Temperature or Insufficient Time:

    • Solution: While starting the reaction at 0°C is good practice to control exothermic reactions, sterically hindered couplings often require elevated temperatures (room temperature to 40-50°C) and longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal time and temperature.

Issue 2: Presence of a Persistent, Difficult-to-Remove Impurity

Question: I've successfully formed some of my desired amide, but there's a significant byproduct that is difficult to separate. What could it be?

Answer: The identity of the byproduct often depends on the coupling reagent used. Let's break down the most common culprits.

Common Byproducts & Mitigation Strategies:

  • N-Acylurea Byproduct (from Carbodiimide Reagents like DCC or EDC):

    • Mechanism: The O-acylisourea intermediate, which is formed upon activation of the carboxylic acid by a carbodiimide, can rearrange to a stable N-acylurea if the nucleophilic attack by the amine is slow.

    • Identification: N-acylureas are often less polar than the starting acid but may have similar polarity to the desired amide, making chromatographic separation challenging.

    • Mitigation:

      • Add a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an activated ester, which is more reactive towards the amine and less prone to rearrangement.[2]

      • Use a water-soluble carbodiimide like EDC, as the corresponding urea byproduct can often be removed with an aqueous workup.

  • Guanidinium Byproduct (from Uronium/Aminium Reagents like HATU):

    • Mechanism: If the coupling reagent (e.g., HATU) is present in excess or if the amine is added before the carboxylic acid is fully activated, the reagent can react directly with the amine to form a stable guanidinium byproduct, which caps the amine and prevents it from reacting with the activated acid.[2]

    • Identification: This byproduct will be a derivative of your starting amine and will be more polar.

    • Mitigation:

      • Pre-activation: Always pre-activate the 2-(benzyloxy)benzoic acid with the coupling reagent and base for a few minutes before adding the amine.

      • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the carboxylic acid relative to the amine to ensure the coupling reagent is consumed in the activation step.

Issue 3: Formation of a Byproduct with Loss of the Benzyl Group

Question: My mass spectrometry analysis shows a peak corresponding to the amide of salicylic acid (2-hydroxybenzoic acid). How is the benzyl group being cleaved?

Answer: While benzyl ethers are generally robust, they can be cleaved under certain conditions, some of which might be inadvertently created during your amidation or workup procedure.

Potential Causes of Debenzylation:

  • Acid-Mediated Cleavage:

    • Mechanism: Strong acidic conditions can lead to the cleavage of the benzyl ether. This is particularly a risk if you use a strong acid during the workup (e.g., concentrated HCl) or if your reaction generates significant amounts of strong acid as a byproduct. While typical amidation conditions are not strongly acidic, some protocols or side reactions could lead to a drop in pH.

    • Mitigation:

      • Use a mild acid (e.g., 1M HCl or saturated ammonium chloride) for the aqueous workup.

      • Ensure sufficient base is present in the reaction to neutralize any generated acids.

  • Reductive Cleavage (Catalytic Hydrogenolysis):

    • Mechanism: This is the most common method for intentionally cleaving benzyl ethers, using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[3] It is unlikely to occur during the amidation itself unless a catalyst is carried over from a previous step.

    • Mitigation:

      • Ensure all starting materials are free from palladium or other hydrogenation catalysts.

      • If the preceding synthetic step involved a hydrogenation, ensure the catalyst is thoroughly removed by filtration (e.g., through Celite).

Part 2: Frequently Asked Questions (FAQs)

Q1: Can the ortho-benzyloxy group participate in an intramolecular side reaction?

A1: This is an excellent question rooted in the principle of Neighboring Group Participation (NGP) .[4][5] While there are no widely reported, high-yielding intramolecular side reactions for 2-(benzyloxy)benzoic acid under standard amidation conditions, the possibility exists. The ether oxygen's lone pairs could theoretically interact with the activated carboxylic acid derivative (e.g., an acyl chloride or an activated ester). However, the formation of a strained four-membered ring intermediate makes this pathway less likely than the desired intermolecular reaction with the amine. A more plausible, though still not commonly observed, side reaction could be the formation of a lactone under harsh, dehydrating conditions, although this is more typical for 2-alkylbenzoic acids.[6] The key takeaway is that while NGP is a concept to be aware of, it does not typically lead to major byproducts in this specific amidation under optimized conditions.

Q2: I am using thionyl chloride (SOCl₂) to make the acyl chloride first. What specific byproducts should I watch out for?

A2: The acyl chloride route is a classic and effective method. However, it comes with its own set of potential pitfalls.

  • Incomplete conversion to the acyl chloride: This will leave you with unreacted 2-(benzyloxy)benzoic acid. Ensure you use a slight excess of SOCl₂ and an appropriate reaction time/temperature (often refluxing in an inert solvent like toluene or DCM).

  • Hydrolysis of the acyl chloride: Acyl chlorides are highly moisture-sensitive. Any water in your amine solution or solvents will hydrolyze the acyl chloride back to 2-(benzyloxy)benzoic acid.[7] Always use anhydrous solvents and dry your amine before use.

  • Formation of Benzoic Acid: If the starting material contains any unreacted benzoic acid from the benzylation step to make 2-(benzyloxy)benzoic acid, it will also be converted to benzoyl chloride and subsequently to benzamide, leading to a difficult-to-separate impurity.

Q3: Is there a risk of racemization if my amine is chiral?

A3: Yes, racemization of the amine is a potential concern, particularly if the stereocenter is at the α-position to the amino group. The risk is highest when using carbodiimide reagents without an additive. The use of additives like HOBt or HOAt significantly suppresses racemization by preventing the formation of a highly reactive and racemization-prone oxazolone intermediate.[2] Uronium/aminium reagents like HATU are also known to be very effective at minimizing racemization.

Part 3: Experimental Protocols & Data

Recommended Protocol: HATU-Mediated Amidation

This protocol is recommended for its high efficiency with sterically hindered substrates and low risk of side reactions when performed correctly.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(benzyloxy)benzoic acid (1.0 eq) and dissolve it in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).

  • Addition of Reagents: Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 5-10 minutes. You may observe a slight color change as the activated ester forms.

  • Amine Addition: Add the amine (1.05 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated sodium bicarbonate solution (to remove unreacted starting acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Data Summary: Coupling Reagent Comparison

The following table summarizes the general performance of common coupling reagents for the amidation of sterically hindered benzoic acids.

Coupling ReagentClassTypical Yield RangeKey ByproductsMitigation Strategy
EDC/HOBt CarbodiimideModerate to HighN-AcylureaUse HOBt additive, control stoichiometry
DCC CarbodiimideModerate to HighDicyclohexylurea (DCU)Insoluble DCU can be filtered off
HATU Uronium/AminiumHigh to ExcellentGuanidiniumPre-activate acid, control stoichiometry
PyBOP PhosphoniumHigh to ExcellentPhosphoramideAqueous workup
SOCl₂ Acyl ChlorideVariable to HighBenzoic acid (hydrolysis)Use anhydrous conditions

Part 4: Visualizing the Chemistry

Diagram 1: General Amidation Workflow

This diagram illustrates the logical steps for a successful amidation reaction, emphasizing the critical pre-activation step.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A Dry Flask & Inert Atmosphere B Add 2-(Benzyloxy)benzoic Acid & Anhydrous Solvent A->B C Add Coupling Reagent (e.g., HATU) B->C D Add Base (e.g., DIPEA) C->D E Stir for 5-10 min (Pre-activation) D->E F Add Amine E->F G Monitor Reaction (TLC/LC-MS) F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Purify (Chromatography/Recrystallization) I->J

Caption: A generalized workflow for the amidation of 2-(benzyloxy)benzoic acid.

Diagram 2: Key Byproduct Formation Pathways

This diagram illustrates the mechanisms leading to the two most common coupling-reagent-derived byproducts.

G cluster_carbodiimide Carbodiimide Pathway (e.g., EDC) cluster_uronium Uronium Pathway (e.g., HATU) A R-COOH + EDC O-Acylisourea Intermediate B Amine Desired Amide A:f1->B Fast C Rearrangement N-Acylurea Byproduct A:f1->C Slow D Amine + HATU (excess) E Guanidinium Byproduct D->E Side Reaction

Caption: Mechanisms of N-acylurea and guanidinium byproduct formation.

References

  • Kratochvil, M. J., et al. (2018). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 23(10), 2643. [Link]
  • Nozawa-Kumada, K., et al. (2019). Peroxydisulfate-Mediated Transition-Metal-Free Oxidative C(sp³)–H Bond Lactonization. European Journal of Organic Chemistry, 2019(26), 4235-4239. [Link]
  • Jackson, W. G., et al. (1995). Occurrence of Neighboring Group Participation Reactions in Amide-N and Amidine Complexes Derived From Pentaammine(dinitrile)cobalt(III) Ions. Inorganica Chimica Acta, 231(1-2), 129-140. [Link]
  • Wikipedia. (n.d.). Neighbouring group participation.
  • Grokipedia. (n.d.). Neighbouring group participation.
  • Crich, D., et al. (2007). Neighboring-group Participation by C-2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions. Journal of the American Chemical Society, 129(35), 10874–10880. [Link]
  • Romero-Revilla, J. A., et al. (2015). Photocatalytic Dehydrogenative Lactonization of 2-Arylbenzoic Acids. Organic Letters, 17(18), 4550-4553. [Link]
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Piras, S., et al. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. U.S.
  • Van der Eycken, J. (1991). Neighbouring group participation in bicyclic systems. Ghent University. [Link]
  • Costas, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society, 145(32), 17855–17866. [Link]
  • Dudley, G. B., et al. (2019). 3-Benzyloxy-2-methyl Propanoate. Organic Syntheses, 96, 124-142. [Link]
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Industrial Chemistry, 13(2), 133-145. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(benzyloxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up their synthesis from the lab bench to larger-scale production. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this process, ensuring a safe, efficient, and reproducible synthesis.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical compounds. A common and effective route involves the Williamson ether synthesis to form 2-(benzyloxy)benzoic acid, followed by amidation to yield the final product. Scaling up this synthesis requires careful consideration of reaction parameters to maintain yield and purity while ensuring safety.

The primary reaction sequence is as follows:

  • Williamson Ether Synthesis: Salicylamide is reacted with benzyl chloride in the presence of a base to form the benzyl ether.

  • Amidation: The resulting 2-(benzyloxy)benzoic acid is then converted to the corresponding benzamide.

This guide will focus on the critical aspects of scaling up the Williamson ether synthesis, as it is often the more challenging step in terms of process control and impurity profiles.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the this compound synthesis.

Issue 1: Low Yield of this compound

Q: We are experiencing a significant drop in yield when scaling up the Williamson ether synthesis from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?

A: A drop in yield upon scale-up is a common challenge and can be attributed to several factors. Let's break down the potential causes and solutions:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing of the reactants (salicylamide, benzyl chloride, and base) and maintaining a consistent temperature throughout the reaction vessel becomes more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution:

      • Mechanical Stirring: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or turbine stirrer) to provide adequate agitation. The stirrer speed should be optimized to ensure good mixing without causing excessive splashing or vortex formation.

      • Baffling: The use of baffles in the reactor can help to break up vortices and improve mixing efficiency.

  • Poor Temperature Control: The Williamson ether synthesis is an exothermic reaction. On a larger scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Uncontrolled temperature increases can lead to the formation of elimination byproducts.

    • Solution:

      • Jacketed Reactor: Employ a jacketed reactor with a circulating heating/cooling fluid to maintain precise temperature control.

      • Controlled Addition: Instead of adding the benzyl chloride all at once, a controlled, slow addition via a dropping funnel or a syringe pump is highly recommended. This allows the cooling system to manage the heat generated during the reaction.

  • Suboptimal Base and Solvent Selection: The choice of base and solvent is critical. While strong bases like sodium hydride are effective on a small scale, their use in large-scale reactions can pose safety risks due to the evolution of hydrogen gas.

    • Solution:

      • Alternative Bases: Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) which are generally safer for large-scale operations.[1]

      • Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent for Sₙ2 reactions.[1] However, for scale-up, consider the practicality of removal and potential for decomposition at higher temperatures. Acetone can be a viable option, but be aware of potential aldol side reactions if not carefully controlled.[2]

Issue 2: Formation of Impurities

Q: During the scale-up, we are observing the formation of a significant amount of an unknown impurity alongside our desired product. How can we identify and minimize this?

A: Impurity formation is a common hurdle in scaling up organic syntheses. The most likely culprits in this synthesis are byproducts from side reactions.

  • Potential Side Reactions:

    • Elimination (E2) Reaction: Benzyl chloride can undergo elimination in the presence of a strong base, especially at elevated temperatures, to form stilbene. This is more pronounced with secondary and tertiary alkyl halides.[3][4]

    • C-Alkylation vs. O-Alkylation: The phenoxide ion of salicylamide is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of a constitutional isomer.[1]

    • Over-alkylation: If the reaction conditions are too harsh, it is possible to get dialkylation on the amide nitrogen.

  • Troubleshooting and Minimization:

    • Reaction Temperature: As mentioned previously, maintaining a consistent and optimal reaction temperature is crucial. Lowering the temperature can often favor the desired Sₙ2 reaction over elimination.[3]

    • Base Strength and Stoichiometry: Using a less sterically hindered and milder base can sometimes favor O-alkylation. Ensure the stoichiometry of the base is carefully controlled; an excess of a strong base can promote side reactions.

    • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and the formation of byproducts.[5][6] This will help in optimizing the reaction time and preventing the formation of degradation products.

Issue 3: Difficulties in Product Isolation and Purification

Q: We are struggling with the work-up and purification of this compound on a larger scale. The product is difficult to crystallize and contains residual starting materials.

A: Isolation and purification are critical steps that often require significant adjustments during scale-up.

  • Work-up Procedure:

    • Quenching: The reaction should be carefully quenched by the addition of water or a dilute acid to neutralize any remaining base. On a large scale, this should be done slowly and with cooling to control any exotherm.

    • Extraction: Use an appropriate organic solvent for extraction. Ensure sufficient volume of solvent is used to fully dissolve the product and that the phases are adequately mixed and allowed to separate. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying solid organic compounds.

      • Solvent Selection: Finding the right solvent system is key. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures. A trial-and-error approach with small quantities is recommended.[7]

      • Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals.[7] Rapid cooling can trap impurities within the crystal lattice.

    • Column Chromatography: While effective, silica gel chromatography can be cumbersome and expensive for large-scale purification. It is best reserved for the removal of closely related impurities if recrystallization proves ineffective.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the Williamson ether synthesis of this compound?

A1: The Williamson ether synthesis proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. In the first step, a base deprotonates the phenolic hydroxyl group of salicylamide to form a phenoxide ion. This phenoxide ion then acts as a nucleophile and attacks the benzylic carbon of benzyl chloride, displacing the chloride ion and forming the ether linkage.[1][4][8]

Q2: What are the key safety precautions to consider when working with benzyl chloride on a large scale?

A2: Benzyl chloride is a hazardous substance and requires strict safety protocols, especially during scale-up.

  • Toxicity and Hazards: It is a lachrymator, corrosive, and a suspected carcinogen.[9][10][11] Inhalation of vapors can be fatal.[10]

  • Handling: Always handle benzyl chloride in a well-ventilated fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9]

  • Spill Response: Have a spill kit readily available. In case of a spill, evacuate the area and contain the spill with an absorbent material.

Q3: Are there any alternative synthetic routes to this compound that are more amenable to scale-up?

A3: While the Williamson ether synthesis is a classic and reliable method, other approaches could be considered for large-scale production.

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can facilitate the reaction between the water-soluble phenoxide and the organic-soluble benzyl chloride. This can allow for the use of less hazardous and more environmentally friendly solvent systems, such as toluene/water, and can often be performed at lower temperatures.

  • Amidation of 2-(Benzyloxy)benzoic Acid: If starting from 2-(benzyloxy)benzoic acid, several amidation methods can be employed. While converting the carboxylic acid to an acid chloride followed by reaction with ammonia is a common lab-scale method, direct amidation using coupling agents or catalytic methods might be more atom-economical for large-scale synthesis.[12][13][14]

Data Summary

Table 1: Recommended Reaction Conditions for Williamson Ether Synthesis (Lab Scale vs. Scale-Up)

ParameterLab Scale (e.g., 1-10 g)Scale-Up (e.g., >100 g)Rationale for Change
Base NaH, KOHK₂CO₃, Cs₂CO₃Improved safety profile, easier handling.[1]
Solvent DMF, DMSO, AcetoneToluene with PTC, AcetoneEasier removal, potential for biphasic systems.[1][2]
Temperature Room Temp to 60 °C40-50 °C (with careful monitoring)Better control of exotherm, minimizes side reactions.[3]
Reagent Addition Single portionSlow, controlled additionManages exotherm, maintains steady reaction rate.
Stirring Magnetic stirrerOverhead mechanical stirrerEnsures efficient mixing in larger volumes.

Experimental Protocols

Protocol 1: Scale-Up of Williamson Ether Synthesis of this compound
  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a condenser, a thermocouple, and a dropping funnel.

  • Reagent Charging: Add salicylamide (1.0 eq) and potassium carbonate (1.5 eq) to the reactor, followed by a suitable solvent (e.g., acetone).

  • Initial Stirring: Begin stirring the mixture to form a slurry.

  • Heating: Heat the mixture to a gentle reflux (around 40-50 °C) using the reactor jacket.

  • Benzyl Chloride Addition: Slowly add benzyl chloride (1.1 eq) to the reaction mixture via the dropping funnel over a period of 1-2 hours. Monitor the internal temperature closely and adjust the addition rate to maintain a steady temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Diagram 1: General Workflow for Scaling Up the Synthesis

G cluster_0 Pre-Reaction Planning cluster_1 Reaction Execution cluster_2 Post-Reaction A Hazard Analysis (HAZOP) B Material & Equipment Selection A->B C Process Parameter Optimization (DoE) B->C D Controlled Reagent Addition C->D E Temperature & Mixing Control D->E F In-Process Monitoring (TLC/HPLC) E->F G Safe Quenching & Work-up F->G H Purification (Recrystallization) G->H I Product Analysis (QC) H->I

Caption: Workflow for scaling up the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Is mixing adequate? Start->Q1 S1 Optimize stirrer speed & consider baffles Q1->S1 No Q2 Is temperature controlled? Q1->Q2 Yes S1->Q2 S2 Implement controlled addition & use jacketed reactor Q2->S2 No Q3 Are base/solvent optimal? Q2->Q3 Yes S2->Q3 S3 Consider milder base & alternative solvent Q3->S3 No End Yield Improved Q3->End Yes S3->End

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (n.d.). National Institutes of Health (NIH).
  • Shang, Z., Jiao, D., Cheng, H., & Huang, D. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Scilit.
  • SAFETY DATA SHEET - Benzyl chloride. (2010). Fisher Scientific.
  • SAFETY DATA SHEET - Benzyl chloride. (2025). Sigma-Aldrich.
  • Shang, Z., Jiao, D., Cheng, H., & Huang, D. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Semantic Scholar.
  • Benzyl-Chloride - Safety Data Sheet. (n.d.).
  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. (2016). PubMed Central.
  • Benzamide synthesis via oxidative amidation of benzylamines and benzyl.... (n.d.). ResearchGate.
  • Improving reaction conditions for Williamson ether synthesis. (n.d.). Benchchem.
  • Benzyl-Chloride - Safety Data Sheet. (n.d.).
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Benzyl chloride - Safety Data Sheet. (2025). ChemicalBook.
  • Williamson ether synthesis (done wrong). (2020). YouTube.
  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023). Organic Syntheses.
  • A Comparative Guide to Benzamide Synthesis Methods for Researchers. (n.d.). Benchchem.
  • Shang, Z., Jiao, D., Cheng, H., & Huang, D. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI.
  • Williamson Ether Synthesis. (2025). J&K Scientific LLC.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.).
  • Final Benzamide Preparations. (n.d.). Scribd.
  • A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides. (n.d.). Benchchem.
  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses.
  • Benzamide Preparation from Benzoic Acid. (2018). YouTube.
  • This compound. (n.d.). PubChem.
  • Process for the preparation of 2-(trihalomethyl) benzamide. (n.d.). Google Patents.

Sources

Troubleshooting guide for the synthesis of benzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during experimentation. The following question-and-answer format directly addresses specific problems to help you optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzamide derivatives?

The most prevalent laboratory methods for synthesizing benzamide derivatives are:

  • Schotten-Baumann Reaction : This method involves the acylation of a primary or secondary amine with a benzoyl chloride derivative in the presence of a base.[1][2] It is often performed in a two-phase solvent system (e.g., an organic solvent and water) where the base, typically aqueous sodium hydroxide, neutralizes the hydrochloric acid byproduct.[3][4]

  • Amide Coupling Reagent-Mediated Synthesis : This approach directly couples a benzoic acid derivative with an amine using a coupling reagent.[3] This avoids the need to first prepare the corresponding benzoyl chloride.[3] Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium and phosphonium salts like HATU and PyBOP, respectively.[5][6][7]

  • Hydrolysis of Benzonitriles : Benzonitrile derivatives can be hydrolyzed to the corresponding benzamides. This partial hydrolysis can be challenging as the amide can be further hydrolyzed to the carboxylic acid.[8][9] Controlled conditions, such as using an alkaline solution of hydrogen peroxide or a mixture of trifluoroacetic acid and sulfuric acid, can favor the formation of the amide.[8][10]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Product Yield

Q2: My benzamide synthesis is resulting in a very low yield. What are the potential causes and how can I address them?

Low yields in benzamide synthesis can arise from several factors, each with specific remedies.[11]

Possible Causes & Solutions
  • Hydrolysis of Acyl Chloride : Benzoyl chlorides are highly susceptible to hydrolysis, reacting with moisture to form the corresponding benzoic acid, which is unreactive toward the amine.[12][13]

    • Solution : Ensure all glassware is oven-dried. Use anhydrous solvents and ensure the amine starting material is dry.[13] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.[13]

  • Ineffective Activation of Carboxylic Acid (in coupling reactions) : If the carboxylic acid is not efficiently activated, the coupling reaction will not proceed effectively.

    • Solution : Ensure your coupling reagent is not degraded. For challenging couplings, consider using a more powerful reagent like HATU.[11][13] Additives like 1-hydroxybenzotriazole (HOBt) can be included to increase reaction rates and suppress side reactions.[14]

  • Protonation of the Amine (in Schotten-Baumann reactions) : The reaction between an amine and a benzoyl chloride generates hydrochloric acid (HCl).[15] This acid will react with the unreacted amine, protonating it and rendering it non-nucleophilic, thus halting the reaction.[1][16]

    • Solution : A base must be added to neutralize the HCl as it is formed.[15] In the Schotten-Baumann reaction, an aqueous base like sodium hydroxide is typically used.[16] For reactions in a single organic phase, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is common.[16]

  • Incomplete Reaction : The reaction may not have reached completion.

    • Solution : Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16] Consider extending the reaction time or gently heating the mixture if the starting materials are sterically hindered.[13]

  • Poor Mixing in Biphasic Systems (Schotten-Baumann) : In a two-phase system, efficient mixing is critical to facilitate contact between the reactants in the organic phase and the base in the aqueous phase.[3][15]

    • Solution : Ensure vigorous stirring throughout the reaction.[17]

  • Product Loss During Workup and Purification : Significant amounts of product can be lost during aqueous washes, extractions, and recrystallization.[3][11]

    • Solution : Minimize the number of transfer steps. During recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.[11][12]


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CheckReagents -> Hydrolysis; CheckReagents -> Activation;

CheckConditions -> Protonation; CheckConditions -> Incomplete; CheckConditions -> Mixing;

CheckWorkup -> Loss;

Hydrolysis -> Sol_Reagents [label="Solution"]; Activation -> Sol_Activation [label="Solution"]; Protonation -> Sol_Protonation [label="Solution"]; Incomplete -> Sol_Incomplete [label="Solution"]; Mixing -> Sol_Mixing [label="Solution"]; Loss -> Sol_Workup [label="Solution"]; }

Troubleshooting workflow for low benzamide yield.

Problem 2: Presence of Impurities and Side Products

Q3: My final product is impure. What are the likely side products and how can I prevent their formation and remove them?

The presence of impurities is a common challenge. Identifying the impurity is the first step toward effective removal and prevention.

Common Impurities and Their Management
Impurity/Side ProductLikely CausePrevention StrategyPurification Method
Benzoic Acid Hydrolysis of benzoyl chloride starting material.[12]Use anhydrous reagents and solvents; run the reaction under an inert atmosphere.[13]Wash the organic solution of the crude product with a saturated aqueous solution of sodium bicarbonate. The benzoic acid will be converted to water-soluble sodium benzoate.[12]
N,N-dibenzoylamine The initially formed benzamide is acylated by another molecule of benzoyl chloride. This is more likely with a high local concentration of benzoyl chloride.[12]Use a molar excess of the amine relative to the benzoyl chloride. Add the benzoyl chloride slowly to the amine solution.[12]This byproduct can often be removed by careful column chromatography or recrystallization, as its polarity will differ from the desired monosubstituted benzamide.
Dicyclohexylurea (DCU) Byproduct from the use of dicyclohexylcarbodiimide (DCC) as a coupling reagent.[3]N/A (inherent to the reagent)DCU is generally insoluble in most common organic solvents and can be removed by filtering the reaction mixture before the aqueous workup.[3]
Water-soluble byproducts from coupling reagents Byproducts from reagents like EDC.[3]N/A (inherent to the reagent)These byproducts are typically removed during the aqueous workup (washing) steps.[3]

Q4: I'm using a carbodiimide coupling reagent (e.g., DCC, EDC) and a white precipitate forms. What is it and what should I do?

If you are using dicyclohexylcarbodiimide (DCC), the white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the reaction. DCU is notoriously insoluble in many common organic solvents and should be removed by filtration of the reaction mixture prior to the workup procedure.[16] If you are using a water-soluble carbodiimide like EDC, the corresponding urea byproduct is water-soluble and will be removed during the aqueous extraction steps of the workup.

Problem 3: Physical State and Purification Challenges

Q5: My product has "oiled out" of the reaction mixture instead of precipitating as a solid. What can I do?

The formation of an oil instead of a solid can be due to the presence of impurities that depress the melting point or the formation of a low-melting eutectic mixture.[15]

  • Induce Crystallization : Try scratching the inside of the flask with a glass rod at the interface of the oil and solvent. This can create nucleation sites for crystallization.[15]

  • Seeding : If you have a small crystal of the pure product, add it to the oil to act as a seed for crystallization.[15]

  • Trituration : Try adding a non-polar solvent in which your product is insoluble, such as hexane, and stirring vigorously. This can sometimes induce the oil to solidify.[3]

Q6: I am having difficulty purifying my benzamide derivative by column chromatography because it has a similar polarity to an impurity.

When co-elution is an issue, alternative purification strategies are necessary.

  • Recrystallization : This is a powerful technique for purification. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity has different solubility characteristics.[3]

  • Acid-Base Extraction : If your product and impurity have different acidic or basic properties, you can exploit this for separation. For example, a carboxylic acid impurity can be removed by washing with a basic aqueous solution.[11]

  • Solid-Phase Extraction (SPE) : For more polar amide products, techniques like SPE using ion exchange cartridges can be effective for separating compounds with different functionalities.[3]

Experimental Protocols

Protocol 1: Synthesis of Benzamide via Schotten-Baumann Conditions

This protocol describes the synthesis of a generic benzamide derivative from a benzoyl chloride and a primary or secondary amine.

Materials:

  • Substituted Benzoyl Chloride (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : In a round-bottom flask, dissolve the amine (1.0-1.2 eq) in the organic solvent (e.g., DCM).

  • Addition of Base : Add the 10% aqueous NaOH solution.

  • Cooling : Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.[16]

  • Addition of Benzoyl Chloride : Dissolve the benzoyl chloride (1.0 eq) in a minimal amount of the organic solvent and add it dropwise to the cooled, vigorously stirred reaction mixture over 10-15 minutes.[3][16] The reaction can be exothermic.[12]

  • Reaction : Allow the mixture to warm to room temperature and continue to stir vigorously for 1-16 hours.[16] Monitor the reaction progress by TLC or LC-MS.[16]

  • Workup : Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃, and brine.[16]

  • Drying and Isolation : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzamide.[16]

  • Purification : Purify the crude product by recrystallization or column chromatography.[16]


}

Experimental workflow for Schotten-Baumann synthesis.

Protocol 2: Synthesis of Benzamide using an Amide Coupling Reagent (EDC)

This protocol outlines a general procedure for coupling a benzoic acid with an amine using EDC.

Materials:

  • Substituted Benzoic Acid (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (catalytic amount, optional but recommended)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : In a dry round-bottom flask under an inert atmosphere, dissolve the benzoic acid (1.0 eq), amine (1.1 eq), and HOBt (if used) in the anhydrous solvent.[3]

  • Cooling : Cool the mixture to 0 °C in an ice bath.[3]

  • Addition of Base : Add DIPEA (2.5 eq) to the mixture.[11]

  • Addition of Coupling Reagent : Slowly add EDC (1.2 eq) to the reaction mixture.[11]

  • Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.[3]

  • Workup : Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[11]

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification : Purify the crude product by column chromatography or recrystallization.[11]

References

  • Fisher Scientific. Amide Synthesis.
  • NotEvans. (2021). Temperature control and side reactions in PPAA (T3P) couplings. Chemistry Stack Exchange.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Organic Chemistry Portal. Amide synthesis by acylation.
  • Perrin, D. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. Tesi di Dottorato in Scienze e Tecnologie Chimiche; XXVII ciclo Università di Sassari.
  • Scribd. Final Benzamide Preparations | PDF.
  • Organic Chemistry Data. Nitrile to Amide - Common Conditions.
  • Chemistry Steps. Converting Nitriles to Amides.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. (n.d.).
  • YouTube. (2021). Synthesis of Benzamide.
  • Balaraman, K. et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Aapptec Peptides. Coupling Reagents.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Grokipedia. Schotten–Baumann reaction.
  • ResearchGate. (2023).
  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides.
  • Química Organica.org. Basic hydrolysis of nitriles.
  • Wikipedia. Schotten–Baumann reaction.
  • Zheng, G. et al. (2016).
  • Sivaraj, C., & Gandhi, T. (2023).
  • Gabriel, C. M. et al. (2015).
  • Isidro-Llobet, A. et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • MDPI. (2022).
  • Slideshare. Synthesis of benzamide from benzyl chloride | PPTX.
  • Osswald, S. et al. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • Isidro-Llobet, A. et al.

Sources

How to remove unreacted starting material from 2-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for 2-(Benzyloxy)benzamide. This document is designed to address common challenges encountered during synthesis and isolation, ensuring the attainment of high-purity material essential for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues observed during the purification of this compound.

Q1: My crude ¹H NMR spectrum shows unexpected peaks. What are the likely impurities?

A1: The most common impurities arise from unreacted starting materials or side-products from the synthetic route. Based on typical preparations (e.g., amidation of 2-benzyloxybenzoyl chloride or methyl 2-(benzyloxy)benzoate), you should look for:

  • 2-Benzyloxybenzoic Acid : Often results from the hydrolysis of a benzoyl chloride precursor.[1] It typically shows a broad singlet for the carboxylic acid proton (>10 ppm) and may cause slight shifts in the aromatic protons compared to the amide product.

  • Methyl 2-(benzyloxy)benzoate : Unreacted starting material from ester-to-amide conversions.[2] Look for a sharp singlet around 3.8-3.9 ppm corresponding to the methyl ester protons.

  • Benzyl Alcohol : Can arise from the cleavage of the benzyl ether under harsh conditions.[3] Expect a singlet around 4.5-4.7 ppm (benzyl CH₂) and a broad singlet for the hydroxyl proton.

Q2: My product appears oily or fails to crystallize. What is causing this and how can I fix it?

A2: Oiling out during crystallization is a common issue, often caused by the presence of impurities that disrupt the crystal lattice formation.[4] High concentrations of unreacted starting materials, especially the lower-melting ester or residual solvent, can act as a eutectic mixture, depressing the melting point and preventing solidification.

  • Troubleshooting Strategy : First, ensure all solvent has been removed under high vacuum. If the product remains an oil, it indicates significant impurity. An initial purification by acid-base washing to remove acidic impurities is highly recommended, followed by another attempt at crystallization or purification by column chromatography.[1][5]

Q3: After washing my organic layer with a basic solution (e.g., NaHCO₃), my yield decreased significantly. Is this normal?

A3: While the desired product, this compound, is a neutral amide, it possesses two amide protons (NH₂) that can be weakly acidic. Using an excessively strong base or prolonged contact time could potentially deprotonate the amide, leading to some partitioning into the aqueous layer and thus reducing your yield. However, a more likely cause is the premature precipitation of the product at the interface of the organic and aqueous layers, which is then inadvertently discarded.

  • Preventative Measures : Use a mild base like saturated sodium bicarbonate solution.[6] Perform the washings efficiently without excessive shaking, which can promote emulsion formation. If a solid precipitates at the interface, add more organic solvent to redissolve it before separating the layers.

Purification Strategy Overview

The optimal purification strategy depends on the primary impurities present. A multi-step approach is often the most effective. The following workflow is recommended for purifying crude this compound containing both acidic and neutral impurities.

Purification_Workflow cluster_0 Step 1: Liquid-Liquid Extraction cluster_1 Step 2: Isolation & Analysis Crude Crude Product (Dissolved in EtOAc/DCM) Wash Wash with sat. NaHCO₃ Crude->Wash Separate Separate Layers Wash->Separate Organic Organic Layer (Contains Amide + Neutral Impurities) Separate->Organic  Neutral Aqueous Aqueous Layer (Contains Acidic Impurities) Separate->Aqueous  Acidic Dry Dry (Na₂SO₄), Filter, Concentrate Organic->Dry Analyze Analyze Purity (TLC, NMR) Dry->Analyze Recrystal Recrystallization Analyze->Recrystal If Solid & >85% Pure Chrom Column Chromatography Analyze->Chrom If Oily or <85% Pure

Caption: Recommended workflow for purifying this compound.

Impurity Profile and Properties

A clear understanding of the physical properties of the target compound and potential impurities is crucial for designing an effective purification scheme.

CompoundStructureMol. Weight ( g/mol )M.P. (°C)Acidity
This compound C₁₄H₁₃NO₂227.26[7]~138-141Neutral
2-Benzyloxybenzoic AcidC₁₄H₁₂O₃228.2473-77Acidic
Methyl 2-(benzyloxy)benzoateC₁₅H₁₄O₃242.27[2]45-48[2]Neutral

Detailed Experimental Protocols

Protocol 1: Removal of Acidic Impurities via Liquid-Liquid Extraction

This protocol is designed to selectively remove acidic starting materials like 2-benzyloxybenzoic acid.

Rationale: Carboxylic acids are readily deprotonated by weak bases to form water-soluble carboxylate salts. The neutral amide product remains in the organic solvent. This acid-base chemistry allows for a clean separation.[5]

Sources

Preventing hydrolysis of benzoyl chloride in 2-(Benzyloxy)benzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Benzoyl Chloride Hydrolysis and Optimizing Reaction Yield

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the hydrolysis of benzoyl chloride. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can significantly improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low, and I observe a significant amount of a white precipitate that is not my desired product. What is the likely cause?

A1: A low yield of the desired amide, accompanied by an unwanted white precipitate, strongly suggests the hydrolysis of your starting material, benzoyl chloride. Benzoyl chloride is highly reactive and readily reacts with water to form benzoic acid, which is a white solid.[1][2] This side reaction consumes the benzoyl chloride, thereby reducing the amount available to react with 2-aminobenzamide to form your target molecule.

Q2: How can I visually identify if benzoyl chloride hydrolysis is occurring?

A2: A key visual cue is the fuming of benzoyl chloride upon exposure to moist air.[2] This is due to the reaction with atmospheric moisture, which produces hydrogen chloride (HCl) gas that appears as misty fumes. If you observe this, it is a clear indication that hydrolysis is taking place and that you need to handle the reagent under anhydrous conditions.

Q3: What are the fundamental principles behind preventing the hydrolysis of benzoyl chloride during the synthesis of this compound?

A3: The synthesis of this compound from benzoyl chloride and 2-aminobenzamide is a classic example of a nucleophilic acyl substitution. To favor the formation of the amide over the undesired benzoic acid, the reaction should be conducted under conditions that minimize the presence of water. This is often achieved through the Schotten-Baumann reaction conditions, which involve a two-phase solvent system (an organic solvent and water) and a base.[3][4] The base, typically aqueous sodium hydroxide, neutralizes the HCl byproduct, driving the reaction towards the amide product.[3][5]

Q4: What is the role of the base in the Schotten-Baumann reaction, and can I use other bases?

A4: The primary role of the base, such as sodium hydroxide, is to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][5] This prevents the protonation of the amine nucleophile, which would render it unreactive. While aqueous sodium hydroxide is common, pyridine can also be used.[5] In some cases, pyridine can act as a nucleophilic catalyst, further enhancing the reactivity of the acyl chloride.[5]

Q5: I've performed the reaction and suspect benzoic acid contamination in my final product. How can I remove it?

A5: Benzoic acid can be removed from the organic product mixture by washing with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[6] The benzoic acid will react with the bicarbonate to form sodium benzoate, which is soluble in the aqueous layer and can be separated. It is advisable to perform multiple washes to ensure complete removal.[6]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem Probable Cause Recommended Solution & Experimental Protocol
Low to no product formation; starting materials largely unreacted. Inadequate reaction conditions (temperature, time). Protocol: 1. Ensure the reaction is stirred vigorously to facilitate contact between the reactants in the biphasic system. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. If the reaction is sluggish, consider gentle heating (e.g., 40-50 °C), but be mindful that this can also increase the rate of benzoyl chloride hydrolysis.
Significant amount of benzoic acid in the crude product (identified by NMR/TLC). Hydrolysis of benzoyl chloride due to moisture. Protocol: 1. Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.[7] 2. Reagent Handling: Handle benzoyl chloride in a fume hood and under an inert atmosphere. Use a syringe or cannula for transfers to minimize exposure to air.
Product is an oil or difficult to crystallize. Presence of impurities, including residual benzoic acid or unreacted starting materials. Protocol: 1. Aqueous Workup: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove benzoic acid), and brine.[8] 2. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. 3. Purification: Purify the crude product by recrystallization (e.g., from ethanol or an ethanol/water mixture) or column chromatography on silica gel.
Formation of an unexpected side product. Self-condensation of 2-aminobenzamide or other side reactions. Protocol: 1. Controlled Addition: Add the benzoyl chloride dropwise to the stirred solution of 2-aminobenzamide and base at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side product formation.[3]
Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired reaction and the competing hydrolysis.

G cluster_0 Desired Amide Formation 2-Aminobenzamide 2-Aminobenzamide Tetrahedral_Intermediate_Amide Tetrahedral Intermediate 2-Aminobenzamide->Tetrahedral_Intermediate_Amide Nucleophilic Attack Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Tetrahedral_Intermediate_Amide This compound This compound Tetrahedral_Intermediate_Amide->this compound Chloride Elimination HCl HCl Tetrahedral_Intermediate_Amide->HCl G cluster_1 Competing Hydrolysis Reaction Water Water Tetrahedral_Intermediate_Hydrolysis Tetrahedral Intermediate Water->Tetrahedral_Intermediate_Hydrolysis Nucleophilic Attack Benzoyl_Chloride_Hydrolysis Benzoyl Chloride Benzoyl_Chloride_Hydrolysis->Tetrahedral_Intermediate_Hydrolysis Benzoic_Acid Benzoic Acid Tetrahedral_Intermediate_Hydrolysis->Benzoic_Acid Chloride Elimination HCl_Hydrolysis HCl Tetrahedral_Intermediate_Hydrolysis->HCl_Hydrolysis

Caption: Undesired hydrolysis of benzoyl chloride.

Detailed Experimental Protocol: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of this compound while minimizing the hydrolysis of benzoyl chloride.

Materials:

  • 2-Aminobenzamide

  • Benzoyl chloride

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (1.0 eq.) in dichloromethane.

  • Addition of Base: To this solution, add a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq.).

  • Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring. [3]4. Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.0-1.2 eq.) dropwise to the reaction mixture over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (1 x 30 mL). [8]9. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

By following these guidelines and troubleshooting steps, you will be well-equipped to successfully synthesize this compound and overcome the common challenge of benzoyl chloride hydrolysis.

References

  • Vertex AI Search. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
  • Benchchem. (n.d.). Application Notes and Protocols: Schotten-Baumann Reaction Conditions for 2-(Trifluoromethyl)benzoyl Chloride.
  • Benchchem. (n.d.). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.
  • Semantic Scholar. (1965, March 1). The mechanism of the hydrolysis of benzal chloride.
  • Benchchem. (n.d.).
  • BYJU'S. (n.d.). Structure of Benzoyl Chloride.
  • Reddit. (2024, June 6).
  • PubMed. (1951, May 19). Mechanism of hydrolysis of benzoyl chloride.
  • Benchchem. (n.d.). Strategies to prevent hydrolysis of 2-(4-Phenylbenzoyl)benzoyl chloride during aqueous workup.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • ACS Publications. (n.d.).
  • MDPI. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • Benchchem. (n.d.). A Comparative Guide to Acylating Agents: Benzoyl Chloride vs. Acetic Anhydride.
  • Benchchem. (n.d.). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Benchchem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of Anisole with 3-Bromobenzoyl Chloride.
  • ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?.
  • ResearchGate. (2025, August 7). Effect of Base and Acyl Chloride on Regioselectivity of Acylation of 8,8Pentamethylene2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1Oxide.
  • Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.
  • ACS Publications. (n.d.). Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile | Journal of the American Chemical Society.
  • National Institutes of Health. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.
  • ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?.
  • Benchchem. (n.d.). A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride.
  • Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide.
  • YouTube. (2020, August 6). Benzamide - Organic synthesis.
  • Scribd. (n.d.).
  • An experimental handbook for pharmaceutical organic chemistry-i. (n.d.).
  • National Institutes of Health. (n.d.). This compound | C14H13NO2 | CID 296051 - PubChem.
  • ResearchGate. (2025, November 11). Use of benzyloxycarbonyl (Z)-based fluorophilic tagging reagents in the purification of synthetic peptides | Request PDF.
  • Google Patents. (n.d.).

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Technical Support Center: Navigating the Purification of Polar Benzamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of polar benzamide compounds. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and initial hurdles faced when working with polar benzamides.

Q1: Why are polar benzamide compounds notoriously difficult to purify?

A1: The primary challenge stems from the inherent physicochemical properties of polar benzamides. The presence of the amide functional group, often in conjunction with other polar moieties (e.g., hydroxyl, amino, or carboxyl groups), leads to high polarity. This results in strong interactions with polar solvents and stationary phases, which can cause several issues, including poor retention in reversed-phase chromatography, significant peak tailing in HPLC, and difficulties in achieving crystallization due to high solubility in common polar solvents.[1]

Q2: My polar benzamide shows poor or no retention on a C18 column. What are my options?

A2: This is a frequent issue. When a compound is too polar for a traditional C18 stationary phase, it elutes in or near the solvent front. To address this, consider the following:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][2][3] This promotes the retention of polar analytes.

  • Polar-Endcapped or Polar-Embedded Reversed-Phase Columns: These columns are designed with modified stationary phases that provide enhanced retention for polar compounds compared to traditional C18 columns.

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange), offering greater flexibility for retaining and separating polar and charged molecules.[4][5]

Q3: What is the best starting point for developing a recrystallization protocol for a polar benzamide?

A3: For polar benzamides, polar protic solvents are a good starting point. Ethanol is a widely used and often effective solvent.[6] A general rule is to find a solvent that dissolves your compound well at elevated temperatures but poorly at lower temperatures. A mixed solvent system, such as ethanol-water, can be highly effective. The water acts as an anti-solvent, inducing crystallization as the solution cools.

Q4: My benzamide compound appears as multiple peaks on HPLC even though it should be pure. What could be the cause?

A4: This can be due to the presence of stable rotational isomers, or rotamers, around the amide bond. This is a known phenomenon for some amide-containing compounds and can result in the observation of multiple species in both chromatography and NMR, even for a pure sample. To confirm if you are observing rotamers, variable temperature NMR spectroscopy can be employed; the distinct signals may coalesce into a single signal at elevated temperatures.

Q5: Are there any stability concerns I should be aware of when purifying benzamides?

A5: Yes, the amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. This would lead to the cleavage of the amide into its constituent carboxylic acid and amine. Therefore, it is advisable to use mild pH conditions during aqueous workups and purification steps.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges you may encounter during your purification experiments.

Troubleshooting HPLC Peak Tailing for Basic Benzamides

Peak tailing is a common problem when analyzing basic benzamides on silica-based HPLC columns.[7][8] This is primarily due to secondary ionic interactions between the protonated (positively charged) basic benzamide and ionized residual silanol groups (negatively charged) on the stationary phase.[7][8]

Decision Tree for Troubleshooting HPLC Peak Tailing

Sources

Technical Support Center: Accelerating the Synthesis of 2-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(Benzyloxy)benzamide synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting guidance and frequently asked questions to optimize reaction efficiency, with a primary focus on reducing reaction times.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is sluggish. What are the primary factors that could be slowing down the reaction?

A1: A slow reaction rate in this compound synthesis can typically be attributed to one or more of the following factors:

  • Inefficient Activation of the Carboxylic Acid: The direct reaction between 2-(benzyloxy)benzoic acid and an amine is often slow due to the formation of a non-reactive ammonium carboxylate salt.[1] Activation of the carboxylic acid is a critical step to enhance its electrophilicity.

  • Suboptimal Reaction Temperature: While higher temperatures can increase reaction rates, they may also lead to the degradation of reactants or products.[2] Finding the optimal temperature is key.

  • Poor Solvent Choice: The solvent plays a crucial role in solubilizing reactants and intermediates, which can significantly impact the reaction rate.[2]

  • Steric Hindrance: The bulky benzyloxy group at the ortho position of the benzoic acid can sterically hinder the approach of the amine, slowing down the reaction.

Q2: How does the choice of coupling agent impact the reaction time?

A2: The coupling agent is pivotal for activating the carboxylic acid. The choice of agent directly influences the reaction rate. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium salts like BOP and PyBOP.[2] More potent coupling agents may be necessary for sterically hindered substrates to achieve a faster reaction.[2] Additives such as HOBt (1-hydroxybenzotriazole) or HOAt can be used with coupling agents to suppress side reactions and improve efficiency.[2]

Q3: Can the reaction temperature be increased indefinitely to speed up the synthesis?

A3: No, increasing the temperature is not always a viable solution. While it can accelerate the reaction, excessive heat can lead to several issues, including:

  • Degradation of starting materials or the final product.[2]

  • An increase in the formation of unwanted side products.[2] It is recommended to start at room temperature and incrementally increase it if the reaction is slow.[2]

Q4: What are the most common side reactions that can occur and how can they be minimized?

A4: Common side reactions in benzamide synthesis include the formation of N,N-dibenzoylamine if benzoyl chloride is used as an intermediate and there is a high local concentration of it relative to the amine.[3] To minimize this, slow, dropwise addition of the acylating agent is recommended.[3] When using coupling agents like DCC, the formation of N-acylurea byproducts can occur.[4] Choosing the right coupling agent and optimizing reaction conditions can help mitigate these side reactions.[5]

Troubleshooting Guide: Sluggish Reactions

This guide provides a systematic approach to diagnosing and resolving slow reaction times in the synthesis of this compound.

Issue 1: Incomplete or Slow Conversion of Starting Materials

Potential Causes & Solutions:

  • Ineffective Carboxylic Acid Activation:

    • Solution: Switch to a more powerful coupling reagent. For sterically hindered substrates, phosphonium-based reagents like PyBOP might be more effective than carbodiimides.[2] Consider the use of additives like HOBt to enhance the reaction rate.[2]

  • Low Reaction Temperature:

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress using TLC or LC-MS.[2] Some modern methods even allow for synthesis at near-ambient temperatures with the right catalytic system.[2]

  • Inappropriate Solvent:

    • Solution: The choice of solvent can significantly affect reaction rates. Polar aprotic solvents like DMF and THF are commonly used.[2] Consider screening a variety of solvents to find the optimal one for your specific reaction conditions.[2]

Issue 2: Formation of Multiple Products Indicating Side Reactions

Potential Causes & Solutions:

  • Side Reactions Consuming Reactants:

    • Solution: Optimize the stoichiometry of your reactants. A slight excess of the amine (1.1-1.2 equivalents) can help ensure the complete consumption of the activated carboxylic acid.[2] Also, ensure anhydrous conditions are maintained to prevent hydrolysis of the activated intermediate.[2]

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using EDC/HOBt Coupling

This protocol provides a general guideline for the synthesis of this compound from 2-(benzyloxy)benzoic acid and a suitable amine source (e.g., ammonia or an amine) using EDC and HOBt.

Materials:

  • 2-(Benzyloxy)benzoic acid (1.0 equivalent)

  • Amine (1.0 - 1.2 equivalents)

  • EDC·HCl (1.1 - 1.5 equivalents)

  • HOBt (1.0 - 1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)

  • Non-nucleophilic base like DIPEA or Et3N (2-3 equivalents, if starting with an amine salt)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-(benzyloxy)benzoic acid (1.0 equivalent) and the anhydrous solvent.[2]

  • Add HOBt (1.0 - 1.2 equivalents) to the solution and stir until it dissolves.[2]

  • Add the amine (1.0 - 1.2 equivalents). If using an amine salt, add a suitable non-nucleophilic base.[2]

  • Cool the reaction mixture to 0 °C in an ice bath.[2]

  • Slowly add EDC·HCl (1.1 - 1.5 equivalents) in portions to the stirred reaction mixture.[2]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.[2]

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.[2]

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.[2]

Data Presentation

Table 1: Comparison of Common Coupling Agents for Benzamide Synthesis

Coupling AgentCharacteristicsPotential Drawbacks
Carbodiimides (DCC, EDC) Widely used, cost-effective.Formation of insoluble urea byproducts (DCC), potential for racemization.[2][6]
Phosphonium Salts (BOP, PyBOP) High reactivity, low racemization.Byproducts can be difficult to remove, can be expensive.[2]
Other (T3P, CDI) T3P has easily removable byproducts; CDI is effective for simple amides.May have limited scope for more complex substrates.[2]

Visualizations

General Workflow for Optimizing Reaction Time

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Monitoring & Outcome start Slow Reaction coupling Evaluate Coupling Agent start->coupling temp Optimize Temperature coupling->temp If still slow solvent Screen Solvents temp->solvent If still slow monitor Monitor by TLC/LC-MS solvent->monitor end Optimized Reaction Time monitor->end

Caption: A troubleshooting workflow for improving reaction time.

Reaction Mechanism using a Coupling Agent

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation acid 2-(Benzyloxy)benzoic Acid activated Activated Ester Intermediate acid->activated + Coupling Agent tetrahedral Tetrahedral Intermediate activated->tetrahedral + Amine amine Amine product This compound tetrahedral->product - Byproduct

Caption: Simplified mechanism of amide bond formation.

References

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (2015). National Center for Biotechnology Information.
  • Ghaffar, T., & Parkins, A. W. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central.
  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal.
  • Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. (2010). ACS Publications.
  • Sabatini, J. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.
  • Saleh, D. M., & Al-Salami, B. K. (2025). Antioxidant and Antimicrobial Activity of New Amide Compounds Containing Azo Group Using Dicyclohexylcarbodiimide (DCC) as Coupling Agent. ResearchGate.
  • Shang, Z., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Semantic Scholar.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts.
  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. (2016). PubMed Central.
  • Rovis, T. (2014). A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)–Catalyzed C–H Activation. PubMed Central.
  • Shang, Z., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. National Center for Biotechnology Information.
  • El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ResearchGate.
  • Conversion and product distribution as a function of initial concentration during the. (2021). ResearchGate.
  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023). Organic Syntheses.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2017). ACS Publications.
  • Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][1][2]oxaphospholes. (2024). MDPI.
  • Lewis acid-catalyzed oxidation of benzylamines to benzamides. (2011). ResearchGate.
  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.).
  • Optimization of the reaction conditions for the preparation of 2a a. (2013). ResearchGate.
  • Shang, Z., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI.
  • Benzamide synthesis via oxidative amidation of benzylamines and benzyl.... (2024). ResearchGate.
  • Construction of a Bicyclic β-Benzyloxy and β-Hydroxy Amide Library through a Multicomponent Cyclization Reaction. (2009). National Center for Biotechnology Information.
  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses.
  • Various authors. (2020). What are the reagents required for the conversion of alkyl benzenes to benzoic acid derivatives?. Quora.
  • Various authors. (2017). How to convert benzamide to benzyl amine. Quora.
  • Process for producing 2-hydroxybenzamide derivatives. (n.d.). Google Patents.
  • Various authors. (2018). How will you convert benzamide to benzoic acid?. Quora.

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Minimizing O-alkylation side products in benzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing O-Alkylation Side Products

Welcome to the technical support center for advanced synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with selectivity in the N-alkylation of benzamides. The formation of the O-alkylated side product, an imidate, is a common and often frustrating issue that can complicate purification and reduce the yield of the desired N-alkylated benzamide.

This document provides in-depth, field-proven insights and troubleshooting strategies to help you gain control over your reaction's selectivity. We will delve into the mechanistic underpinnings of this chemical challenge and provide actionable protocols to steer your synthesis toward the desired outcome.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding O-alkylation side products.

Q1: I'm seeing a significant amount of an unexpected isomer in my benzamide alkylation. Why am I getting an O-alkylated product?

A: The root cause lies in the electronics of the deprotonated amide. Once the amide proton is removed by a base, the resulting anion is an ambident nucleophile . This means it has two nucleophilic sites: the nitrogen and the oxygen. The negative charge is delocalized across the N-C-O system, creating resonance structures with the charge on either the nitrogen or the oxygen. The reaction of an alkylating agent at the oxygen atom leads to the O-alkylated product (an imidate), while reaction at the nitrogen gives your desired N-alkylated amide. The ratio of these two products is highly dependent on the reaction conditions.[1][2]

Q2: What is the core chemical principle that governs whether N- or O-alkylation occurs?

A: The primary guiding principle is the Hard and Soft Acids and Bases (HSAB) theory . The amide anion has two nucleophilic centers: the oxygen, which is a "hard" center (high charge density, less polarizable), and the nitrogen, which is a "soft" center (lower charge density, more polarizable).

  • Hard electrophiles (hard acids) preferentially react with the hard oxygen center, leading to O-alkylation .

  • Soft electrophiles (soft acids) preferentially react with the soft nitrogen center, leading to N-alkylation .[3]

Generally, O-alkylation is the kinetically favored pathway (it happens faster), while N-alkylation often leads to the more thermodynamically stable product. Your goal is to create conditions that favor the thermodynamic product or make the kinetic pathway less favorable.

Q3: How does my choice of alkylating agent affect the N/O ratio?

A: The "hardness" of your alkylating agent is critical.

  • Hard Alkylating Agents (Favor O-alkylation): These include reagents like dimethyl sulfate, methyl triflate ("magic methyl"), and Meerwein's salt (triethyloxonium tetrafluoroborate). These have highly electrophilic alkyl groups and "hard" leaving groups, promoting reaction at the hard oxygen site.[3][4]

  • Soft Alkylating Agents (Favor N-alkylation): Alkyl iodides (e.g., methyl iodide) are classic soft electrophiles due to the polarizability of iodine. Alkyl bromides are intermediate but tend to favor N-alkylation more than sulfates or triflates.[3]

Q4: I used NaH and still got mostly the O-alkylated product. Isn't that a strong, non-nucleophilic base?

A: Yes, NaH is an excellent proton-abstracting base. However, the counter-ion (Na+) plays a crucial role. Small, "hard" cations like Na+ or Li+ strongly coordinate to the hard oxygen atom of the amide anion. This coordination increases the electron density on the oxygen, making it an even more attractive site for the alkylating agent and thus favoring O-alkylation. Conversely, large, "soft" cations like cesium (Cs+) or potassium (K+) do not coordinate as tightly with the oxygen, leaving the softer nitrogen atom more available for nucleophilic attack.[4][5]

Q5: How can I use solvent selection to my advantage?

A: The solvent influences how "free" the amide anion is.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents are generally preferred for N-alkylation.[6][7] They solvate the cation, leaving the nucleophilic anion more reactive. A less polar solvent like THF or dioxane can be particularly effective, especially with a soft base like Cs2CO3, as it promotes the formation of a "naked" or less-coordinated anion that will react according to its intrinsic properties (i.e., at the softer nitrogen site).[5][7]

  • Polar Protic Solvents (e.g., ethanol): These should generally be avoided. They can hydrogen-bond with the amide anion, primarily at the oxygen atom, which can complicate the reaction profile.

Q6: I am performing a Mitsunobu reaction with an amide as the nucleophile and I'm getting O-alkylation. How can I fix this?

A: O-alkylation is a known and common side reaction when using amides or similar structures as nucleophiles in the Mitsunobu reaction.[8][9] The phosphorus ylide intermediate generated from the alcohol, triphenylphosphine, and DEAD/DIAD is a relatively hard electrophile. To favor N-alkylation, you can try altering the solvent to something less polar or modifying the reaction temperature. However, in many cases, the Mitsunobu reaction may not be the ideal choice for N-alkylation of sensitive amide substrates, and a classical approach with a soft base and alkyl halide may offer better selectivity.[10]

Q7: How can I analytically distinguish between the N- and O-alkylated products?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • ¹H NMR: The chemical shift of the protons on the newly introduced alkyl group will be different. Protons on a group attached to nitrogen (N-CH₂) will have a distinct chemical shift compared to those attached to oxygen (O-CH₂).

  • ¹³C NMR: The carbonyl carbon of the N-alkylated benzamide will appear in the typical amide range (~165-175 ppm). The carbon in the O-alkylated imidate (O-C=N) will have a different, often downfield, chemical shift.

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish connectivity. For the N-alkylated product, you will see a correlation from the protons of the alkyl group to the amide carbonyl carbon. For the O-alkylated product, you will see a correlation from the alkyl protons to the imidate carbon. A detailed NMR-based strategy for distinguishing these isomers has been reported.[2]

Visualizing the Competing Pathways

To understand the challenge, it's helpful to visualize the key chemical structures and pathways involved.

G cluster_0 Deprotonation cluster_1 Ambident Anion Resonance cluster_2 Alkylation Pathways Amide Benzamide (R-CONH-R') Anion Amide Anion Amide->Anion + Base Base Base (B⁻) N_Anion Nitrogen Anion (Soft Center) Anion->N_Anion Resonance O_Anion Oxygen Anion (Hard Center) Anion->O_Anion Resonance N_Product Desired Product N-Alkylated Amide N_Anion->N_Product + R''-X O_Product Side Product O-Alkylated Imidate O_Anion->O_Product + R''-X AlkylHalide Alkylating Agent (R''-X)

Caption: Reaction overview for benzamide alkylation.

Troubleshooting Guide

Use this table to diagnose and resolve common issues during your experiment.

Observation / Problem Potential Cause(s) Recommended Solution(s)
High percentage (>10%) of O-alkylated product. 1. Base counter-ion is too "hard" (e.g., Na+, Li+).[5] 2. Alkylating agent is too "hard" (e.g., R-OTf, R₂SO₄).[3] 3. Solvent is sub-optimal. 1. Switch to a "softer" base. Use cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[5][7] 2. Use a "softer" alkylating agent. Switch to an alkyl iodide (R-I) or bromide (R-Br).[3] 3. Change solvent. Use a polar aprotic solvent like THF, dioxane, or DMF.[6][7]
Low or no conversion of starting material. 1. Base is too weak to deprotonate the amide. 2. Reaction temperature is too low. 3. Poor solubility of reactants.1. Use a stronger base. If K₂CO₃ is ineffective, try NaH or KH, but be mindful of the counter-ion effect on selectivity.[6] 2. Increase the temperature. Monitor for side reactions. 3. Choose a solvent that dissolves all components (e.g., DMF).
Reaction is slow and requires long reaction times. 1. Poor reactivity of alkylating agent. 2. Insufficiently basic conditions. 1. Add a catalytic amount of sodium or potassium iodide if using an alkyl chloride or bromide to perform an in situ Finkelstein reaction to generate the more reactive alkyl iodide. 2. Increase base stoichiometry or switch to a stronger base.
Formation of di-alkylated product. The mono-alkylated product is reacting again. This is more common in amine alkylation but can occur with some amides.[11][12]1. Use a stoichiometric amount (1.0-1.1 equivalents) of the alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.

Decision Workflow for Minimizing O-Alkylation

This workflow can guide your experimental design and optimization process.

workflow start Start: Design N-Alkylation q_alkyl What is the Alkylating Agent? start->q_alkyl hard_agent Hard (R-OTf, R2SO4) High O-Alkylation Risk q_alkyl->hard_agent Hard soft_agent Soft (R-I, R-Br) Favors N-Alkylation q_alkyl->soft_agent Soft q_base Choose Base hard_agent->q_base soft_agent->q_base hard_base Hard Cation (NaH, LiHMDS) Favors O-Alkylation q_base->hard_base Hard soft_base Soft Cation (Cs2CO3, K2CO3) Favors N-Alkylation q_base->soft_base Soft q_solvent Choose Solvent hard_base->q_solvent soft_base->q_solvent solvent_good Polar Aprotic (THF, Dioxane, DMF) q_solvent->solvent_good Good solvent_bad Protic Solvents (Avoid) q_solvent->solvent_bad Bad protocol Run Reaction (e.g., Cs2CO3, R-I, in THF) solvent_good->protocol analyze Analyze Product Ratio (NMR, LC-MS) protocol->analyze q_result O-Alkylation < 5%? analyze->q_result success Success: Proceed to Scale-up/Purification q_result->success Yes troubleshoot Troubleshoot: Re-evaluate Base/Solvent/Agent q_result->troubleshoot No troubleshoot->q_alkyl Re-design

Caption: A decision tree for optimizing N-alkylation selectivity.

Recommended Experimental Protocol

This protocol is optimized to favor N-alkylation by using a soft alkylating agent, a soft base, and a suitable solvent.

Reaction: N-Alkylation of Benzamide with an Alkyl Iodide

Materials:

  • Benzamide (1.0 eq)

  • Alkyl Iodide (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzamide (1.0 eq) and cesium carbonate (1.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous THF (or dioxane) via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the benzamide.

  • Reagent Addition: Add the alkyl iodide (1.1 eq) dropwise via syringe at room temperature while stirring.

  • Reaction: Heat the reaction mixture to a temperature between 50 °C and reflux (e.g., 65 °C for THF). The optimal temperature may vary depending on the substrate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated benzamide.

References

  • ResearchGate. (2019, May 10). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?
  • Koehler, B. (2016, April 13). Why n-alkylation is more favorable than o-alkyation?
  • Organic Reactions. (n.d.). Mitsunobu Reaction - Common Conditions.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
  • Wikipedia. (2023). Mitsunobu reaction.
  • Ma, L., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules.
  • Bartleby. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (2025, August 5). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Google Groups. (n.d.). amide: N- vs O-alkylation.
  • BenchChem. (2025). Preventing over-alkylation in amine synthesis.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?
  • NCERT. (n.d.). Amines.
  • Google Patents. (n.d.). DE69917443T2 - METHODS FOR THE HIGHLY SELECTIVE O-ALKYLATION OF AMIDES WITH THE HELP OF COPPER SALTS.
  • Google Groups. (2000, June 23). amide: N- vs O-alkylation.
  • Scientific Update. (2019, January 24). Selective N-methylation of amides using (chloromethyl)
  • PubMed. (2013, August 15).
  • ResearchGate. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?
  • MDPI. (n.d.).
  • BenchChem. (2025).

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Validation & Comparative

Introduction: The 2-(Benzyloxy)benzamide Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(Benzyloxy)benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the this compound scaffold, a versatile chemical framework that has given rise to a diverse array of biologically active compounds. By dissecting the key structural components and examining their influence on activity across various therapeutic targets, this document aims to furnish medicinal chemists and drug development professionals with the insights necessary for the rational design of novel and potent therapeutic agents.

The this compound core, characterized by a benzamide ring substituted at the 2-position with a benzyloxy group, has emerged as a significant "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticonvulsant, neuroprotective, anti-inflammatory, and enzyme-inhibitory effects.[1][2][3] The structural rigidity and synthetic tractability of this scaffold make it an ideal starting point for developing targeted therapies. Understanding the nuanced effects of chemical modifications to this core is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.

This guide will deconstruct the SAR of this compound derivatives by therapeutic area, providing comparative data, mechanistic insights, and detailed experimental protocols to support future research endeavors.

Core Molecular Architecture and Key Regions for Modification

The pharmacological profile of a this compound derivative is determined by the interplay of three primary structural regions. Strategic modification of these regions allows for the fine-tuning of a compound's interaction with its biological target.

  • Region A (Benzamide Core): This region, containing the fundamental benzamide moiety, often serves as a key interaction point, for instance, as a zinc-binding group in enzyme inhibition.[4] Substitutions on this aromatic ring can modulate electronic properties and steric interactions within the target's binding pocket.

  • Region B (Benzyloxy Linker): The ether linkage and the amide bond provide a specific spatial arrangement between the two aromatic rings. The flexibility and geometry of this linker are critical for optimal orientation and binding affinity.

  • Region C (Benzyl Group): This terminal phenyl ring frequently interacts with surface-level or hydrophobic regions of the target protein. Substitutions on this ring are a primary driver of potency and selectivity.[5]

Below is a general workflow illustrating the iterative process of SAR-guided drug design, which forms the basis of the discoveries discussed in this guide.

cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Optimization A Identify Lead Scaffold (this compound) B Synthesize Analog Library (Modify Regions A, B, C) A->B C In Vitro Biological Assays (e.g., Enzyme Inhibition, Receptor Binding) B->C Test Activity D In Vivo Models (e.g., Seizure, Inflammation) C->D E Analyze SAR Data (Identify Key Moieties) D->E Generate Data F Optimize Potency, Selectivity & PK/PD E->F F->B Iterate Design G Identify Clinical Candidate F->G

Caption: General workflow for structure-activity relationship studies.

Comparative SAR Analysis by Therapeutic Application

The versatility of the this compound scaffold is best illustrated by examining its SAR across different biological targets and disease models.

Neuroprotection: Targeting the PSD95-nNOS Interaction in Ischemic Stroke

Aberrant activation of N-methyl-D-aspartate receptors (NMDARs) following an ischemic event leads to excessive activation of neuronal nitric oxide synthase (nNOS), a key driver of neuronal damage.[6] Disrupting the protein-protein interaction (PPI) between nNOS and its scaffolding protein, postsynaptic density protein 95 (PSD95), is a promising neuroprotective strategy.[6]

Ischemia Ischemic Stroke Glutamate ↑↑ Glutamate Release Ischemia->Glutamate NMDAR NMDAR Over-activation Glutamate->NMDAR Ca ↑↑ Intracellular Ca²⁺ NMDAR->Ca PSD95_nNOS PSD95 nNOS Ca->PSD95_nNOS Activates NO ↑↑ Nitric Oxide (NO) PSD95_nNOS->NO Produces Damage Neuronal Damage & Cell Death NO->Damage Inhibitor This compound Derivative (e.g., LY836) Inhibitor->PSD95_nNOS Disrupts Interaction start Starting Materials: 2-(Benzyloxy)benzoic acid Amine (R-NH₂) step1 Step 1: Acid Chloride Formation Reagents: SOCl₂ or (COCl)₂ Solvent: Toluene or DCM Conditions: Reflux start->step1 step2 Step 2: Amide Coupling Reagents: Amine, Base (Pyridine or Et₃N) Solvent: DCM Conditions: 0°C to RT step1->step2 step3 Step 3: Work-up Aqueous wash (e.g., NaHCO₃, HCl) Dry organic layer (Na₂SO₄) step2->step3 step4 Step 4: Purification Silica Gel Chromatography or Recrystallization step3->step4 product Final Product: This compound Derivative step4->product

Sources

A Comparative Efficacy Analysis of 2-(Benzyloxy)benzamide Derivatives: Modulators of Inflammatory and Neurological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 2-(benzyloxy)benzamide scaffold has emerged as a versatile pharmacophore, yielding derivatives with potent and selective activities across diverse therapeutic areas. This guide provides a comparative analysis of the efficacy of these derivatives, focusing on two prominent and well-documented applications: the modulation of inflammatory responses in atopic dermatitis and the neuroprotective effects in ischemic stroke. By examining the structure-activity relationships (SAR), mechanisms of action, and supporting experimental data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery and optimization efforts.

Introduction to the this compound Scaffold

The this compound core structure offers a unique combination of steric and electronic features that allow for fine-tuning of its pharmacological properties. The benzyloxy group can engage in various non-covalent interactions with biological targets, while the benzamide moiety serves as a key hydrogen-bonding motif and a platform for diverse substitutions. This structural versatility has been exploited to develop compounds that selectively interact with key proteins involved in disease pathogenesis.

I. Anti-Inflammatory Efficacy: Targeting Atopic Dermatitis

Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by an overactive type 2 immune response. A key initiator of this cascade is thymic stromal lymphopoietin (TSLP), an epithelial-derived cytokine.[1][2] TSLP signaling leads to the downstream production of pro-inflammatory chemokines, such as CCL17, and cytokines, including IL-1β, which contribute to the inflammatory milieu and pruritus associated with AD.[1] A series of 2-(benzyloxy)benzylamide derivatives have been systematically designed and evaluated for their ability to modulate TSLP signaling, offering a promising non-steroidal therapeutic strategy.[1]

Structure-Activity Relationship (SAR) and Comparative Potency

The anti-inflammatory potential of these derivatives was primarily assessed by their ability to inhibit the mRNA expression of CCL17 and IL-1β in human keratinocyte (HaCaT) cells.[1] A systematic exploration of substitutions on the benzyloxy and benzylamide rings has revealed critical structural determinants for activity.

Key SAR insights include:

  • Positional Isomerism: Derivatives with a para-substituted benzyloxy group on the benzylamide ring consistently demonstrated superior inhibitory activity compared to their ortho and meta counterparts.[1]

  • Substitution on the Benzylamide Ring: The introduction of electron-withdrawing groups, such as trifluoromethyl (CF₃), at the 4-position of the benzylamide ring significantly enhanced the inhibitory effects on both CCL17 and IL-1β expression.[1]

  • N-Alkylation: Methylation of the amide nitrogen generally led to potent compounds, with the lead compound, 14o , bearing N-methyl substitution.[1]

The following table summarizes the comparative efficacy of selected 2-(benzyloxy)benzylamide derivatives in inhibiting CCL17 and IL-1β mRNA expression in HaCaT keratinocytes.

Compound IDXCCL17 Inhibition (%)IL-1β Inhibition (%)
6a HHHModerateModerate
14h HH4-Cl80.8-
14n CH₃H4-CF₃80.3-
14o CH₃CH₃4-CF₃92.083.4
14q C₂H₅H4-CF₃81.589.2

Data extracted from a study by Seo et al.[1]

Mechanism of Action: Interference with TSLP Signaling

The lead compound, 14o , was further investigated to elucidate its mechanism of action. Experimental evidence suggests that 14o interferes with the initial step of TSLP signaling by inhibiting the dimerization of the TSLP receptor (TSLPR) and the IL-7 receptor alpha (IL-7Rα) chain.[1][2] This disruption prevents the downstream phosphorylation of STAT5, a key transcription factor in the TSLP pathway.[1]

TSLP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TSLP TSLP TSLPR TSLPR TSLP->TSLPR Binds ReceptorComplex TSLPR/IL-7Rα Dimerization TSLPR->ReceptorComplex IL7Ra IL-7Rα IL7Ra->ReceptorComplex JAK JAK Phosphorylation ReceptorComplex->JAK STAT5 STAT5 JAK->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 nucleus Nucleus pSTAT5->nucleus Translocates to CCL17_IL1B CCL17 & IL-1β mRNA Expression nucleus->CCL17_IL1B Induces Compound14o Compound 14o Compound14o->ReceptorComplex Inhibits

II. Neuroprotective Efficacy: A Novel Approach for Ischemic Stroke

Ischemic stroke is a leading cause of death and disability worldwide, with limited therapeutic options. A key pathological event in stroke-induced neuronal damage is the overactivation of N-methyl-D-aspartate receptors (NMDARs), which leads to excessive activation of neuronal nitric oxide synthase (nNOS).[2][3] This is mediated by the scaffolding protein postsynaptic density protein 95 (PSD95), which forms a complex with nNOS. Disrupting the PSD95-nNOS protein-protein interaction (PPI) has emerged as a promising neuroprotective strategy.[3]

Comparative Efficacy and Lead Compound

A series of this compound derivatives were designed and synthesized based on a known PSD95-nNOS PPI inhibitor.[3] Through detailed structure-activity relationship studies, compound 29 (LY836) was identified as a lead candidate with improved neuroprotective activity and drug-like properties.[3] In a glutamate-induced neuronal injury model, LY836 demonstrated significant neuroprotective effects.[2]

Furthermore, in a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, LY836 significantly reduced the infarct size and improved neurological deficit scores, with efficacy comparable to the established neuroprotectant edaravone.[2]

Pharmacokinetic Profile of LY836

The pharmacokinetic properties of LY836 were evaluated in rats, demonstrating its potential for in vivo applications.

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
T₁/₂ (h) 4.264.08
Cₘₐₓ (ng/mL) 233.052513.12
Bioavailability (%) 19.57-

Data from a study by Chen et al.[3]

The compound also demonstrated the ability to cross the blood-brain barrier.[2]

Mechanism of Action: Disruption of the PSD95-nNOS Complex

The neuroprotective effect of LY836 is attributed to its ability to disrupt the interaction between PSD95 and nNOS.[3] This was confirmed through co-immunoprecipitation experiments in cultured cortical neurons, where LY836 significantly blocked the association of PSD95 and nNOS.[3] By uncoupling nNOS from the NMDAR complex, LY836 prevents the excessive production of nitric oxide, a key mediator of excitotoxicity and neuronal death.

PSD95_nNOS_Pathway cluster_stroke Ischemic Stroke cluster_interaction Protein-Protein Interaction cluster_downstream Downstream Effects Glutamate Excess Glutamate NMDAR NMDAR Activation Glutamate->NMDAR PSD95 PSD95 NMDAR->PSD95 Activates Complex PSD95-nNOS Complex PSD95->Complex nNOS nNOS nNOS->Complex NO ↑ Nitric Oxide (NO) Complex->NO Excitotoxicity Excitotoxicity & Neuronal Death NO->Excitotoxicity LY836 Compound LY836 LY836->Complex Disrupts

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, this section details the methodologies for key experiments.

Inhibition of CCL17 and IL-1β mRNA Expression in HaCaT Cells

This assay is crucial for evaluating the anti-inflammatory potential of the 2-(benzyloxy)benzylamide derivatives.

Assay_Workflow_Anti_Inflammatory start Start step1 Culture HaCaT cells start->step1 step2 Pre-treat with test compounds step1->step2 step3 Stimulate with TNF-α/IFN-γ step2->step3 step4 Incubate for 24 hours step3->step4 step5 Isolate total RNA step4->step5 step6 Perform qRT-PCR for CCL17 and IL-1β mRNA step5->step6 end Analyze Data step6->end

Step-by-Step Methodology:

  • Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Cells are seeded in 6-well plates and grown to 80-90% confluency. The cells are then pre-treated with various concentrations of the 2-(benzyloxy)benzylamide derivatives or vehicle control for 1 hour.

  • Inflammatory Stimulation: Following pre-treatment, cells are stimulated with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) to induce the expression of CCL17 and IL-1β.[4]

  • Incubation: The cells are incubated for 24 hours at 37°C.

  • RNA Isolation: Total RNA is extracted from the cells using a suitable RNA isolation kit according to the manufacturer's protocol.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of CCL17 and IL-1β mRNA are quantified by qRT-PCR using specific primers. The results are normalized to a housekeeping gene (e.g., GAPDH).

Co-Immunoprecipitation (Co-IP) for PSD95-nNOS Interaction

This technique is used to validate the disruption of the PSD95-nNOS complex by neuroprotective this compound derivatives.

CoIP_Workflow start Start step1 Lyse cortical neurons start->step1 step2 Incubate lysate with anti-PSD95 antibody step1->step2 step3 Add Protein A/G beads to capture immunocomplexes step2->step3 step4 Wash beads to remove non-specific binding step3->step4 step5 Elute proteins from beads step4->step5 step6 Analyze by Western blot for nNOS step5->step6 end Quantify nNOS pull-down step6->end

Step-by-Step Methodology:

  • Cell Lysis: Primary cortical neurons are treated with the test compound (e.g., LY836) or vehicle. The cells are then lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[5][6]

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific for PSD95 overnight at 4°C with gentle rotation to allow the antibody to bind to PSD95 and its interacting proteins.[5]

  • Immunocomplex Capture: Protein A/G-conjugated beads are added to the lysate and incubated for another 2-4 hours at 4°C to capture the antibody-protein complexes.[6]

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.[6]

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against nNOS to detect the amount of nNOS that was co-immunoprecipitated with PSD95.

Conclusion

The this compound scaffold has proven to be a fruitful starting point for the development of potent and selective modulators of key biological pathways. The comparative analysis presented here highlights the successful application of this scaffold in two distinct therapeutic areas: atopic dermatitis and ischemic stroke. For atopic dermatitis, derivatives such as compound 14o demonstrate excellent anti-inflammatory activity by inhibiting TSLP-mediated signaling. In the context of ischemic stroke, compound LY836 shows significant neuroprotective effects by disrupting the excitotoxic PSD95-nNOS interaction.

The detailed structure-activity relationships and mechanistic insights provided in this guide offer a solid foundation for the rational design of next-generation this compound derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. The experimental protocols outlined herein serve as a practical resource for researchers aiming to evaluate and advance these promising therapeutic candidates.

References

  • Chen, W., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 261, 115871.
  • Seo, K. H., et al. (2025). Synthetic Strategy and Evaluation of the Benzyloxy Benzylamide Derivatives as Thymic Stromal Lymphopoietin Modulators for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry.
  • Araya, R., et al. (2018). Disrupting interaction of PSD-95 with nNOS attenuates hemorrhage-induced thalamic pain. Neuropharmacology, 138, 256-267.
  • BioWorld. (2023). Discovery of neuroprotective agent for ischemic stroke reported.
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  • Shang, Z., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(1), 235.
  • BPS Bioscience. (n.d.). TSLPR:TSLP [Biotinylated] Small Molecule Inhibitor Screening Chemiluminescence Assay Kit.
  • Ablonczy, Z., et al. (2008). Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy. Current Protocols in Neuroscience, Chapter 5, Unit 5.28.
  • Bitesize Bio. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs.
  • Ju, S. M., et al. (2009). Suppression of thymus- and activation-regulated chemokine (TARC/CCL17) production by 1,2,3,4,6-penta-O-galloyl-beta-D-glucose via blockade of NF-kappaB and STAT1 activation in the HaCaT cells. Biochemical and Biophysical Research Communications, 387(1), 115-120.

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 2-(Benzyloxy)benzamide and its Analogs as Sirtuin Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of contemporary drug discovery, the journey of a candidate molecule from a promising hit in a petri dish to a viable therapeutic in a living system is fraught with challenges. The benzamide scaffold has emerged as a versatile framework for developing modulators of various biological targets, with 2-(Benzyloxy)benzamide representing a foundational structure for exploring such activities. This guide provides a comprehensive comparison of the typical in vitro and in vivo activities observed for this compound and its close analogs, with a particular focus on their potential as sirtuin inhibitors. While direct and extensive public data on this compound itself is limited, this guide will leverage data from structurally related benzamide derivatives to illustrate the critical methodologies and translational insights required for advancing such compounds through the drug development pipeline.

The this compound Scaffold: A Platform for Sirtuin Inhibition

Sirtuins, a class of NAD+-dependent deacetylases, are pivotal regulators of cellular metabolism, stress responses, and aging-related processes.[1] Their dysregulation has been implicated in a range of human diseases, including neurodegenerative disorders, cancer, and metabolic syndromes, making them attractive therapeutic targets.[1] The benzamide chemical moiety has been a fruitful starting point for the development of sirtuin inhibitors.[2] The this compound structure, with its potential for various substitutions on both the benzamide and benzyl rings, offers a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties.

Based on structure-activity relationship (SAR) studies of related compounds, it is hypothesized that this compound and its derivatives act as inhibitors of sirtuins, particularly the cytosolic isoform SIRT2.[3] Inhibition of SIRT2 has shown neuroprotective effects in preclinical models of Huntington's and Parkinson's diseases, suggesting a promising therapeutic avenue.[4][5][6]

In Vitro Characterization: From Enzymatic Inhibition to Cellular Effects

The initial evaluation of a potential drug candidate like this compound begins with a suite of in vitro assays designed to quantify its activity against the intended target and to assess its drug-like properties.

Enzymatic Assays: Quantifying Target Engagement

The primary in vitro assay for a putative sirtuin inhibitor is a direct enzymatic assay to determine its potency and selectivity.

Illustrative In Vitro Sirtuin Inhibitory Activity of Benzamide Analogs

Compound IDModification from Parent ScaffoldSIRT2 IC50 (µM)SIRT1 IC50 (µM)SIRT3 IC50 (µM)Data Source (Illustrative)
Thioether Analog 1 Replacement of sulfonamide with thioether1.5>100>100[3]
Thioether Analog 2 Further modification of thioether analog0.8>100>100[3]
AK-7 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide15.5Not specifiedNot inhibited[1]

Note: The data presented is for structurally related benzamide sirtuin inhibitors and serves to illustrate the typical range of potencies and selectivities observed for this class of compounds.

Protocol: HPLC-Based Sirtuin Inhibition Assay [7]

  • Reaction Setup: Prepare a reaction mixture containing 500 µM NAD+, 500 µM of a peptide substrate (e.g., H3K9Ac for SIRT2), and varying concentrations of the test compound (e.g., this compound) in a suitable buffer (100 mM phosphate buffer, pH 7.5).

  • Enzyme Addition: Initiate the reaction by adding 10 µM of recombinant human sirtuin (e.g., SIRT2).

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes) to ensure less than 15% substrate conversion.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid).

  • Analysis: Analyze the reaction mixture by reverse-phase HPLC to separate the acetylated and deacetylated peptide substrates.

  • Data Analysis: Quantify the peak areas for both substrates to determine the percentage of inhibition. Calculate the IC50 value by fitting the dose-response data to a suitable equation.[7]

Cell-Based Assays: Assessing Target Engagement and Cytotoxicity in a Biological Context

Cell-based assays are crucial for confirming that a compound can penetrate cell membranes and engage its target in a more complex biological environment.

Workflow for Cell-Based Evaluation

A Neuronal Cell Line (e.g., ST14A, Neuro2a) B Treat with this compound (Dose-Response) A->B C Western Blot for Acetylated α-tubulin B->C D MTT Assay for Cell Viability B->D E Increased Acetylated α-tubulin Levels C->E Target Engagement F Determine CC50 D->F Cytotoxicity

Caption: Workflow for assessing cellular target engagement and cytotoxicity.

For a SIRT2 inhibitor, an increase in the acetylation of its substrate, α-tubulin, is a key indicator of target engagement.[3]

Protocol: Western Blot for α-Tubulin Acetylation [3]

  • Cell Culture and Treatment: Plate neuronal cells (e.g., ST14A or Neuro2a) and allow them to adhere. Treat the cells with varying concentrations of the test compound for 6 hours.

  • Cell Lysis: Lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for acetylated lysine-40 of α-tubulin, followed by a secondary antibody conjugated to a detection enzyme.

  • Detection and Analysis: Visualize the protein bands using a suitable detection reagent and quantify the band intensities to determine the dose-dependent increase in α-tubulin acetylation.

In Vitro ADME: Predicting Pharmacokinetic Behavior

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk its progression to in vivo studies.

Key In Vitro ADME Assays

AssayPurposeTypical Method
Metabolic Stability To assess the compound's susceptibility to metabolism by liver enzymes.Incubation with human liver microsomes followed by LC-MS/MS analysis to determine the rate of disappearance.[8]
Cell Permeability To evaluate the compound's ability to cross cell membranes.Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay.[9][10]
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins.Rapid Equilibrium Dialysis (RED).[11]
CYP450 Inhibition To identify potential for drug-drug interactions.Incubation with specific CYP450 isoforms and their substrates.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes [8]

  • Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine the test compound, human liver microsomes (e.g., 0.5 mg/mL), and pre-warm to 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[12]

In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in a Living System

Promising in vitro data provides the rationale for advancing a compound to in vivo studies in relevant animal models of disease.

Pharmacokinetic (PK) Studies

PK studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in a living organism, which informs dosing regimens for efficacy studies.

Illustrative Pharmacokinetic Parameters of a Benzyloxy Benzamide Derivative [13]

ParameterValue (Oral Administration)Value (Intravenous Administration)
T½ (h) 4.264.08
Cmax (ng/mL) Not specifiedNot applicable
AUC (ng*h/mL) Not specifiedNot specified

Note: This data is for a neuroprotective benzyloxy benzamide derivative and is for illustrative purposes.[13]

Efficacy in Animal Models of Neurodegenerative Disease

Given the neuroprotective potential of SIRT2 inhibitors, a relevant in vivo model would be a transgenic mouse model of Huntington's disease (e.g., R6/2 or 140 CAG Htt knock-in).[4][5]

Hypothetical In Vivo Efficacy Study Design

A Huntington's Disease Mouse Model (e.g., R6/2) B Treatment Groups: - Vehicle Control - this compound (e.g., 10, 30, 100 mg/kg, p.o.) A->B C Daily Dosing for Several Weeks B->C D Behavioral Assessments (e.g., Rotarod, Grip Strength) C->D E Endpoint: Histological Analysis of Brain Tissue C->E F Reduced Motor Deficits D->F Efficacy Outcome G Decreased Huntingtin Aggregates E->G Pathological Outcome

Caption: Hypothetical workflow for an in vivo efficacy study.

Key Endpoints in an In Vivo Neuroprotection Study:

  • Behavioral Tests: To assess motor function and coordination (e.g., rotarod performance, grip strength).[4]

  • Survival Analysis: To determine if the treatment extends the lifespan of the animals.[4]

  • Histopathology: To examine brain tissue for pathological hallmarks of the disease, such as the size and number of mutant huntingtin protein aggregates.[5]

  • Biomarker Analysis: To measure levels of acetylated α-tubulin in the brain to confirm target engagement in vivo.

Bridging the In Vitro-In Vivo Divide: Key Considerations

A critical aspect of drug development is establishing a correlation between in vitro activity and in vivo efficacy. For a compound like this compound, several factors can influence this translation:

  • Metabolic Stability: A compound that is highly potent in vitro but rapidly metabolized in the liver may fail to achieve therapeutic concentrations in vivo.[14]

  • Bioavailability: Poor oral absorption will limit the compound's effectiveness when administered via this route.

  • Blood-Brain Barrier Penetration: For neurodegenerative diseases, the ability of the compound to cross the blood-brain barrier is paramount.[1]

  • Off-Target Effects: In vivo toxicity may arise from interactions with unintended targets that were not assessed in vitro.

Conclusion

The development of this compound and its analogs as potential sirtuin inhibitors exemplifies the modern drug discovery paradigm. A systematic approach, beginning with robust in vitro characterization of enzymatic and cellular activity, followed by a thorough assessment of ADME properties, is essential for selecting candidates with the highest probability of success in vivo. While a direct and complete dataset for this compound is not yet in the public domain, the methodologies and illustrative data from related benzamide sirtuin inhibitors presented in this guide provide a clear roadmap for researchers seeking to advance this and other promising scaffolds from the bench to preclinical and, ultimately, clinical development. The careful integration of in vitro and in vivo data is the cornerstone of translating a chemical entity into a life-changing therapeutic.

References

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A Comparative Guide to the Cross-Reactivity of 2-(Benzyloxy)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(benzyloxy)benzamide scaffold is a versatile pharmacophore that has given rise to distinct classes of therapeutic agents with unique molecular targets. This guide provides an in-depth comparison of the cross-reactivity profiles of two prominent series of this compound derivatives: Transient Receptor Potential Melastatin 8 (TRPM8) antagonists and inhibitors of the Postsynaptic Density Protein 95 (PSD95) - neuronal Nitric Oxide Synthase (nNOS) protein-protein interaction. Understanding the selectivity of these compounds is paramount for researchers and drug development professionals to anticipate potential off-target effects and to guide the design of more specific and effective therapeutics.

The Dichotomy of the this compound Scaffold

The this compound core, while seemingly simple, provides a rigid backbone that can be strategically decorated with various functional groups to achieve high affinity and selectivity for diverse biological targets. This has led to the development of at least two major classes of compounds with distinct therapeutic applications. One class potently and selectively antagonizes the TRPM8 ion channel, a key player in cold sensation and neuropathic pain. Another class has been engineered to disrupt the interaction between PSD95 and nNOS, a critical node in the excitotoxic signaling cascade implicated in stroke and neurodegenerative diseases. This guide will delve into the selectivity profiles of representative compounds from each class, highlighting their known cross-reactivities and the experimental methodologies used to determine them.

I. The TRPM8 Antagonist Series: A Case Study of PF-05105679

The TRPM8 channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol, is a prime target for the treatment of cold allodynia and other pain states. A notable example of a this compound derivative developed as a TRPM8 antagonist is PF-05105679.

Primary Target Activity

PF-05105679 is a potent and selective antagonist of the human TRPM8 channel with a half-maximal inhibitory concentration (IC50) of 103 nM.[1][2][3] Its mechanism of action involves the direct blockade of the ion channel, thereby preventing the influx of cations that leads to neuronal depolarization and the sensation of cold and pain.

Cross-Reactivity Profile

Extensive preclinical profiling of PF-05105679 has demonstrated a favorable selectivity profile. The compound exhibited greater than 100-fold selectivity against a broad panel of other receptors, ion channels, and enzymes.[1][2][3] This high degree of selectivity is crucial for minimizing off-target effects and ensuring that the therapeutic action is primarily mediated through TRPM8 antagonism.

Notably, high selectivity was observed against the closely related TRP channels, TRPV1 and TRPA1, which are involved in heat and irritant sensation, respectively.[1][3] This is a critical feature, as cross-reactivity with these channels could lead to undesirable sensory side effects.

Despite its generally clean profile, clinical evaluation of PF-05105679 revealed an unexpected adverse effect: a sensation of heat in the face, upper body, arms, and hands.[1] While the precise mechanism of this effect is not fully elucidated, it underscores the importance of comprehensive safety pharmacology and the potential for subtle off-target activities that may only become apparent in human studies.

Table 1: Selectivity Profile of the TRPM8 Antagonist PF-05105679

TargetSpeciesAssay TypeActivity (IC50 or Ki)Selectivity vs. TRPM8Reference
TRPM8 HumanFLIPR103 nM -[1][2][3]
TRPV1Not SpecifiedNot Specified>10,000 nM>100-fold[1][3]
TRPA1Not SpecifiedNot Specified>10,000 nM>100-fold[1][3]
Broad Panel of Receptors, Ion Channels, and EnzymesNot SpecifiedVarious>10,000 nM>100-fold[1][2][3]

II. The PSD95-nNOS Interaction Inhibitor Series: A Focus on Neuroprotection

The interaction between PSD95, a scaffolding protein at the postsynaptic density, and nNOS is a key step in the N-methyl-D-aspartate receptor (NMDAR)-mediated excitotoxicity pathway. Disrupting this interaction has emerged as a promising therapeutic strategy for ischemic stroke and other neurological disorders, as it can prevent downstream neurotoxic signaling without directly blocking the physiological functions of NMDARs. This compound derivatives have been developed to achieve this disruption.

Primary Target Activity

Compounds such as IC87201 and ZL006 are small molecule inhibitors that disrupt the binding of nNOS to the PDZ domain of PSD95.[4][5][6] This disruption prevents the efficient coupling of NMDAR activation to NO production, a key mediator of neuronal damage in excitotoxicity.

Cross-Reactivity Profile

A significant advantage of this class of compounds is their potential to circumvent the side effects associated with direct NMDAR antagonists, such as motor impairment and cognitive deficits.[4][6] Studies have shown that these inhibitors do not produce the motor ataxia observed with NMDAR blockers like MK-801.[5]

While comprehensive cross-reactivity data for these specific compounds against a broad panel of receptors is not as readily available in the public domain as for PF-05105679, initial studies suggest a degree of selectivity. For instance, it has been demonstrated that IC87201 and ZL006 do not interfere with the binding of PSD95 to another of its binding partners, the receptor tyrosine kinase ErbB4.[5] This indicates that the inhibitory action is specific to the nNOS binding interface on PSD95.

Further research is needed to fully characterize the off-target profiles of these PSD95-nNOS interaction inhibitors. However, their mechanism of action, which targets a protein-protein interaction downstream of the primary receptor, offers a promising avenue for achieving a more targeted and safer neuroprotective therapy.

Table 2: Known Selectivity of PSD95-nNOS Interaction Inhibitors

CompoundTarget InteractionEffectSelectivity DemonstratedReference
IC87201PSD95-nNOSInhibitionDoes not affect PSD95-ErbB4 binding[5]
ZL006PSD95-nNOSInhibitionDoes not affect PSD95-ErbB4 binding[5]

Experimental Methodologies for Assessing Cross-Reactivity

The determination of a compound's cross-reactivity profile relies on a battery of well-established in vitro assays. These assays are designed to quantify the interaction of a test compound with a wide range of biological targets.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[7][8][9] This technique involves competing a test compound against a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Generalized Protocol for Radioligand Competition Binding Assays:

  • Receptor Preparation: Membranes from cells or tissues expressing the target receptor are isolated and prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow Receptor Receptor Preparation Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Filtration Incubation->Filtration Detection Scintillation Counting Filtration->Detection Analysis Data Analysis (IC50/Ki) Detection->Analysis

Caption: Workflow of a typical radioligand binding assay.

Kinase Profiling

For compounds that may have off-target effects on protein kinases, comprehensive kinase profiling is essential. The KINOMEscan™ platform is a widely used competition binding assay to assess the interaction of a compound with a large panel of kinases.[10][11][12][13][14]

Generalized KINOMEscan™ Protocol:

  • Assay Components: The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are typically expressed as the dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase in the panel.

G cluster_1 KINOMEscan™ Principle node1 node1 node2 node2 node1->node2

Caption: The principle of the KINOMEscan™ assay.

Cellular Functional Assays

Beyond binding assays, functional assays are crucial to determine whether the binding of a compound to an off-target receptor results in a biological response (agonism or antagonism).[15][16][17] These assays are typically performed in cell lines that express the receptor of interest and measure downstream signaling events, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or reporter gene expression.

Generalized Protocol for a Cellular Functional Assay:

  • Cell Culture: Cells expressing the target receptor are cultured in a suitable format (e.g., 96-well plates).

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • Stimulation: For antagonist assays, the cells are subsequently stimulated with a known agonist for the receptor.

  • Signal Detection: The cellular response is measured using a specific detection method (e.g., fluorescence, luminescence).

  • Data Analysis: Dose-response curves are generated to determine the potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) of the compound.

G cluster_2 Cellular Functional Assay Workflow start Cells Expressing Target Receptor treatment Treat with Test Compound start->treatment stimulation Stimulate with Agonist (for antagonists) treatment->stimulation detection Measure Cellular Response stimulation->detection analysis Determine EC50/IC50 detection->analysis

Caption: A generalized workflow for cellular functional assays.

Conclusion

The this compound scaffold serves as a remarkable starting point for the development of highly specific and potent modulators of distinct biological targets. The TRPM8 antagonist PF-05105679 exemplifies how this scaffold can be optimized to achieve high selectivity, although the potential for unexpected clinical off-target effects remains a critical consideration. The PSD95-nNOS interaction inhibitors demonstrate an alternative and innovative approach to neuroprotection by targeting a key protein-protein interaction, thereby avoiding the side effects of direct receptor modulation.

For researchers and drug developers, a thorough understanding of the cross-reactivity profiles of these and other this compound derivatives is essential. The application of a comprehensive suite of in vitro assays, including radioligand binding, kinase profiling, and cellular functional assays, is imperative to build a complete picture of a compound's selectivity and to anticipate its potential liabilities. This knowledge is fundamental to the rational design of safer and more effective medicines.

References

  • VX-680 KINOMEscan (LDG-1175: LDS-1178) - LINCS Data Portal. (n.d.).
  • Andrews, M. D., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 6(4), 419–424.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual.
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Radioligand binding methods: practical guide and tips. (1993). American Journal of Physiology. Lung Cellular and Molecular Physiology, 265(4 Pt 1), L421–L429.
  • Lee, G., et al. (2017).
  • Assays - HMS LINCS Project. (n.d.).
  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. (n.d.).
  • KINOMEscan Technology - Eurofins Discovery. (n.d.).
  • Moran, M. M., et al. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 22(16), 8502.
  • KINOMEscan® Kinase Profiling Platform. (n.d.).
  • Representative examples of newly described families of TRPM8 antagonists. - ResearchGate. (n.d.).
  • Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. (2022).
  • Design and Optimization of Benzimidazole-Containing Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists. (2015). Journal of Medicinal Chemistry, 58(15), 5946–5965.
  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. (2015). ACS Medicinal Chemistry Letters, 6(4), 419-424.
  • Wolak, D. J., et al. (2018). PSD95 and nNOS interaction as a novel molecular target to modulate conditioned fear: relevance to PTSD.
  • Off-target effects in CRISPR/Cas9 gene editing. (2022). Frontiers in Bioengineering and Biotechnology, 10, 992523.
  • The precision paradox: Off-target effects in gene editing | Drug Discovery News. (n.d.).
  • Lee, G., et al. (2015). Small molecule inhibitors of PSD95-nNOS protein-protein interactions as novel analgesics. Neuropharmacology, 97, 391–401.
  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (2021).
  • Cell-based assays - DRSC/TRiP Functional Genomics Resources & DRSC-BTRR - Harvard University. (n.d.).
  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (n.d.).
  • Inhibition of PSD95-nNOS protein-protein interactions decreases morphine reward and relapse vulnerability in rats. (2021). British Journal of Pharmacology, 178(1), 188-201.

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A Head-to-Head Comparison of 2-(Benzyloxy)benzamide Analogs as Histone Deacetylase (HDAC) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Selective HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes pivotal to the epigenetic regulation of gene expression.[1][2] By catalyzing the removal of acetyl groups from lysine residues on histones and other non-histone proteins, HDACs induce a more compact chromatin structure, leading to transcriptional repression.[1][2] In a multitude of pathological conditions, particularly cancer, the aberrant overexpression of specific HDAC isoforms is a common feature, contributing to tumor initiation and progression.[3][4] This has established HDACs as a significant therapeutic target, with several HDAC inhibitors (HDACis) gaining FDA approval for the treatment of various hematological malignancies.[3][5]

Benzamide derivatives have emerged as a prominent class of HDAC inhibitors, demonstrating promising isoform selectivity and favorable pharmacokinetic profiles compared to pan-HDAC inhibitors like hydroxamic acids.[6] Among these, the 2-(benzyloxy)benzamide scaffold presents a compelling template for the design of novel, potent, and selective HDACis. This guide provides a comprehensive head-to-head comparison of this compound analogs, focusing on their performance as HDAC inhibitors. We will delve into their structure-activity relationships (SAR), provide detailed experimental protocols for their evaluation, and discuss the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation epigenetic therapies.

The this compound Scaffold: A Versatile Platform for HDAC Inhibition

The archetypal structure of a benzamide HDAC inhibitor consists of three key pharmacophoric elements: a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site, a linker region that occupies the hydrophobic channel, and a "cap" group that interacts with the rim of the active site. The this compound scaffold positions the benzyloxy group as a key component of the cap, offering a versatile point for chemical modification to enhance potency and isoform selectivity.

The rationale behind exploring analogs of this scaffold lies in systematically probing the chemical space around the cap group to optimize interactions with the surface of the HDAC enzyme. Variations in the substituents on the benzyl ring can influence steric and electronic properties, leading to differential binding affinities for the various HDAC isoforms.

Performance Comparison of 2-Substituted Benzamide Analogs as HDAC Inhibitors

Compound ID2-SubstituentHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)
13 2-methylamino>15,000>15,00041
14 2-amino-6-fluoro17017044
16 2-methylthio>20,000>20,00029
20 2-hydroxy303329

Data sourced from a 2020 study on 2-substituted benzamide inhibitors.[7]

Key Structure-Activity Relationship (SAR) Insights:

  • High Selectivity of the 2-Methylthio Analog: Compound 16 , featuring a 2-methylthio substituent, demonstrated remarkable selectivity for HDAC3, with over 690-fold greater potency against HDAC3 compared to HDAC1.[7] X-ray crystallography studies revealed that the 2-methylthio group does not chelate with the zinc ion but instead induces a conformational change in the binding pocket, leading to this high selectivity.[7]

  • Loss of Selectivity with a Chelating Group: In stark contrast, compound 20 , with a 2-hydroxy group, exhibited potent pan-inhibition of HDACs 1, 2, and 3.[7] The hydroxyl group participates in bidentate coordination with the catalytic zinc ion, a binding mode that is common for non-selective inhibitors.[7]

  • Impact of Amino Substituents: The 2-methylamino analog (13 ) also displayed high selectivity for HDAC3.[7] However, the introduction of a fluorine atom and removal of the methyl group in the 2-amino analog (14 ) resulted in a significant loss of selectivity, highlighting the subtle electronic and steric factors that govern isoform-specific interactions.[7]

These findings underscore the critical role of the 2-substituent in determining the HDAC inhibition profile. For researchers designing novel this compound analogs, these insights suggest that modifications to the benzyloxy moiety that influence its interaction with the binding pocket without directly chelating the zinc ion could be a promising strategy for achieving isoform selectivity.

Experimental Protocols for Head-to-Head Comparison

To facilitate the direct comparison of newly synthesized this compound analogs, the following detailed experimental protocols are provided.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific HDAC isoform by 50% (IC50).

Materials:

  • Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

  • Developer solution: Trypsin and a broad-spectrum HDAC inhibitor (e.g., Trichostatin A) in an appropriate buffer

  • Test compounds (this compound analogs) and a reference inhibitor (e.g., Entinostat)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant HDAC enzymes to their optimal working concentrations in cold Assay Buffer.

  • Reaction Setup: To each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Diluted test compound or reference inhibitor

    • Diluted HDAC enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzymes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Signal Development: Add the developer solution to each well. The developer will stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent AMC group. Incubate at 37°C for 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Reaction_Setup Set up Reaction in 96-well Plate (Buffer, Compound, Enzyme) Compound_Prep->Reaction_Setup Enzyme_Prep Prepare Enzyme Solutions Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate Solution Reaction_Initiation Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Initiation Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Termination Add Developer to Stop Reaction and Generate Signal Incubation->Termination Measurement Measure Fluorescence Termination->Measurement Data_Processing Calculate Percent Inhibition Measurement->Data_Processing IC50_Determination Determine IC50 Values Data_Processing->IC50_Determination

Caption: Workflow for the in vitro HDAC inhibition assay.

Cellular Histone Acetylation Assay

This assay measures the ability of the test compounds to increase histone acetylation in a cellular context, confirming their target engagement and cell permeability.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test compounds and a positive control (e.g., Trichostatin A)

  • Lysis buffer

  • Antibodies: Primary antibody against acetylated histone H3 (Ac-H3) and a secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)

  • Detection reagents (e.g., chemiluminescent substrate, fluorescent substrate)

  • 96-well clear-bottom microplates

  • Plate reader (chemiluminescence or fluorescence)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control for a defined period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well to extract cellular proteins.

  • ELISA-based Detection:

    • Coat a new 96-well plate with a capture antibody for total histone H3.

    • Add the cell lysates to the coated wells and incubate to allow histone binding.

    • Wash the wells and add the primary antibody against Ac-H3.

    • Wash the wells and add the secondary antibody.

    • Add the detection reagent and measure the signal using a plate reader.

  • Data Analysis: Normalize the acetylated histone signal to the total histone amount (or total protein concentration). Plot the fold-change in histone acetylation against the compound concentration.

Mechanism of Action: How this compound Analogs Modulate Cellular Processes

HDAC inhibitors, including this compound analogs, exert their therapeutic effects through a multi-faceted mechanism of action. By inhibiting HDAC enzymes, these compounds lead to the hyperacetylation of both histone and non-histone proteins.[1][2]

Histone Hyperacetylation and Gene Expression:

The primary consequence of HDAC inhibition is the accumulation of acetyl groups on histone tails. This neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and DNA. The resulting "relaxed" chromatin structure allows for greater accessibility of transcription factors to gene promoters, leading to the re-expression of silenced tumor suppressor genes.[1][8] Key genes upregulated by HDAC inhibitors include those involved in:

  • Cell Cycle Arrest: Upregulation of p21 leads to the inhibition of cyclin-dependent kinases (CDKs), causing cell cycle arrest at the G1/S or G2/M phase.[1]

  • Apoptosis: Increased expression of pro-apoptotic proteins (e.g., Bim, Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) sensitize cancer cells to programmed cell death.[1]

  • Differentiation: HDAC inhibitors can induce the differentiation of cancer cells, leading to a less malignant phenotype.

G cluster_HDACi HDAC Inhibitor cluster_Enzyme Enzyme cluster_Histone Histone State cluster_Chromatin Chromatin Structure cluster_Gene Gene Expression HDACi This compound Analog HDAC HDAC Enzyme HDACi->HDAC Inhibition Acetylated_Histone Acetylated Histone HDAC->Acetylated_Histone Deacetylation Deacetylated_Histone Deacetylated Histone Acetylated_Histone->Deacetylated_Histone Relaxed_Chromatin Relaxed Chromatin (Euchromatin) Acetylated_Histone->Relaxed_Chromatin Condensed_Chromatin Condensed Chromatin (Heterochromatin) Deacetylated_Histone->Condensed_Chromatin Gene_Activation Tumor Suppressor Gene Activation Relaxed_Chromatin->Gene_Activation Gene_Repression Tumor Suppressor Gene Repression Condensed_Chromatin->Gene_Repression

Sources

A Comparative Guide to Validating Target Engagement of 2-(Benzyloxy)benzamide with Sirtuin 1 and 2

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the validation of a compound's direct interaction with its intended molecular target within a cellular environment is a critical step. This guide provides an in-depth, objective comparison of leading methodologies for confirming the target engagement of 2-(Benzyloxy)benzamide, a scaffold of interest, with its putative targets, the NAD+-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols and comparative data to inform assay selection and experimental design.

Introduction: The Rationale for Targeting SIRT1 and SIRT2 with this compound

The this compound scaffold is a versatile chemical moiety from which numerous derivatives with diverse biological activities have been synthesized. While the direct molecular target of the parent compound is not extensively characterized, evidence from pharmacophore-based virtual screening has identified structurally related aryloxybenzamide derivatives as inhibitors of SIRT1 and SIRT2. These sirtuins are critical regulators of numerous cellular processes, including gene expression, metabolism, and stress responses, making them compelling therapeutic targets for a range of diseases, from cancer to neurodegenerative disorders.

This guide, therefore, proceeds with the scientifically grounded hypothesis that this compound engages with SIRT1 and SIRT2. We will explore robust methodologies to validate this hypothesis, providing a framework for researchers to confidently assess the on-target activity of this and similar compounds.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate target engagement assay is contingent on various factors, including the experimental context, required throughput, and the nature of the protein-ligand interaction. Here, we compare the Cellular Thermal Shift Assay (CETSA®) with the NanoBRET™ Target Engagement Assay, two prominent methods for quantifying intracellular target engagement.

Method Principle Key Advantages Key Limitations
CETSA® Ligand binding enhances the thermal stability of the target protein.Label-free, applicable in intact cells and tissues, reflects physiological conditions.[1][2]Not all protein-ligand interactions induce a significant thermal shift; can be lower in throughput.[3]
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.High-throughput, quantitative, real-time data in live cells.[4][5]Requires genetic modification of the target protein and a specific fluorescent tracer.[3][6]

In-Depth Focus: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical technique that directly measures the physical interaction between a compound and its target protein within the native cellular milieu. The underlying principle is that ligand binding stabilizes the protein, thereby increasing its resistance to heat-induced denaturation.[1]

Experimental Workflow for CETSA

The CETSA workflow involves treating cells with the compound of interest, subjecting the cells to a temperature gradient, lysing the cells, and quantifying the amount of soluble target protein remaining at each temperature. A ligand-induced stabilization will result in a rightward shift of the protein's melting curve.[7]

CETSA_Workflow A Cell Culture & Treatment (e.g., HEK293T cells treated with This compound or vehicle) B Heat Shock (Apply temperature gradient, e.g., 40-60°C) A->B Incubate C Cell Lysis (e.g., Freeze-thaw cycles) B->C Lyse D Separation of Soluble Fraction (Centrifugation) C->D Separate E Protein Quantification (Western Blot for SIRT1/SIRT2) D->E Analyze F Data Analysis (Generate melting curves and determine ΔTm) E->F Quantify NanoBRET_Workflow A Cell Transfection (Express NanoLuc®-SIRT1/2 fusion protein) B Tracer & Compound Addition (Add fluorescent tracer and titrations of this compound) A->B Prepare C BRET Measurement (Measure donor and acceptor emission) B->C Incubate D Data Analysis (Calculate BRET ratio and determine IC50) C->D Analyze

Caption: A simplified workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ for SIRT1 and SIRT2 Target Engagement

This protocol provides a general framework for a NanoBRET™ assay. Specific tracer and plasmid concentrations will need to be optimized.

Materials:

  • HEK293 cells.

  • Plasmid encoding NanoLuc®-SIRT1 or NanoLuc®-SIRT2 fusion protein.

  • Transfection reagent.

  • Specific fluorescent tracer for SIRT1/2.

  • This compound and positive control inhibitors.

  • Nano-Glo® substrate.

  • White, opaque 96-well or 384-well plates.

  • Luminometer capable of measuring dual-filtered emission.

Procedure:

  • Cell Transfection:

    • Transfect HEK293 cells with the appropriate NanoLuc®-SIRT fusion protein plasmid and plate in assay plates.

    • Incubate for 24 hours to allow for protein expression.

  • Tracer and Compound Addition:

    • Prepare serial dilutions of this compound and control inhibitors.

    • Add the fluorescent tracer and the test compounds to the cells.

    • Incubate to allow for compound entry and binding equilibrium.

  • BRET Measurement:

    • Add the Nano-Glo® substrate to the wells.

    • Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Conclusion: A Multi-Faceted Approach to Target Validation

Validating the target engagement of a compound is a multi-step process that often benefits from the application of orthogonal methods. This guide has provided a comprehensive overview of how to approach the target engagement validation of this compound with its putative targets, SIRT1 and SIRT2.

The Cellular Thermal Shift Assay (CETSA) offers a label-free, physiological assessment of target binding, while the NanoBRET™ assay provides a high-throughput, quantitative measure of intracellular affinity. By employing these methodologies, researchers can gain a high degree of confidence in their on-target data, which is essential for advancing a compound through the drug discovery pipeline. The detailed protocols and comparative data presented herein are intended to empower researchers to make informed decisions and design robust experiments to unequivocally validate the target engagement of this compound and other novel chemical entities.

References

  • Vogelmann, A., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs.
  • Nielsen, A. L., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology, 2(2), 649-661. [Link]
  • Mai, A., et al. (2020). Two novel SIRT1 activators, SCIC2 and SCIC2.1, enhance SIRT1-mediated effects in stress response and senescence.
  • Lai, C. C., et al. (2010). SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2. Molecular Cancer Therapeutics, 9(4), 844-855. [Link]
  • Mondal, S., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
  • CETSA. (n.d.). Pelago Bioscience. [Link]
  • Vogelmann, A., et al. (2022). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. RSC Chemical Biology, 3(3), 263-273. [Link]
  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 239-257. [Link]
  • In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. (2022). Journal of Visualized Experiments, (186), e64188. [Link]
  • Lin, M. H., et al. (2022). CETSA-based identification of direct binding between SIRT1 protein and heliomycin and its derivatives.
  • Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. (2022). RSC Chemical Biology. [Link]
  • Al-Ishaq, R. K., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 866764. [Link]
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). SLAS Discovery, 27(2), 114-123. [Link]
  • Nielsen, A. L., et al. (2021).
  • Exploring the effect of EX-527 as a selective SIRT1 inhibitor against MCF-7 breast cell line by modulating POLD1 activity. (2025). Research Square. [Link]
  • Thermal Shift Assay for screening inhibitors. (2020). EUbOPEN. [Link]
  • What is the In-cell Western Assay? (n.d.). Azure Biosystems. [Link]
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. [Link]

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A Researcher's Guide to the Pharmacokinetic Profiling of 2-(Benzyloxy)benzamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 2-(benzyloxy)benzamide scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide range of therapeutic potential, from neuroprotection to histone deacetylase (HDAC) inhibition.[1][2] However, the journey from a promising lead compound to a clinical candidate is paved with rigorous preclinical evaluation, in which a thorough understanding of a molecule's pharmacokinetic profile is paramount. This guide provides a comprehensive comparison of the pharmacokinetic properties of this compound derivatives, supported by established experimental protocols, to empower researchers in drug development to make informed decisions.

This guide will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME) of these compounds, offering a comparative perspective against relevant alternatives and providing detailed, field-proven methodologies for their evaluation.

Comparative Pharmacokinetic Landscape: 2-(Benzyloxy)benzamides and Beyond

While a comprehensive head-to-head pharmacokinetic comparison of a wide array of this compound derivatives is not yet available in the public domain, we can synthesize existing data to paint a comparative picture. For instance, a novel neuroprotective this compound derivative, compound 29 (LY836) , has shown promising pharmacokinetic properties in rats, with a half-life (T₁/₂) of 4.26 hours after oral administration and 4.08 hours after intravenous administration.[1] This suggests good stability and potential for maintaining therapeutic concentrations.

In the context of HDAC inhibitors, benzamide derivatives like Entinostat (MS-275) are known for their class I selectivity and generally favorable pharmacokinetic profiles compared to pan-inhibitors.[2][3] While specific data for this compound-based HDAC inhibitors is emerging, the broader class of benzamide HDAC inhibitors often presents challenges such as rapid metabolism, which researchers aim to overcome through structural modifications.[1]

For a broader perspective, we can compare these emerging derivatives with a well-established benzamide-containing drug, Moclobemide . Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA), is rapidly and completely absorbed orally, but undergoes a significant first-pass effect.[4] Its elimination half-life is relatively short, around 1-2 hours.[5] This highlights a common challenge for benzamide derivatives – balancing good absorption with metabolic stability.

The following table summarizes key pharmacokinetic parameters for selected benzamide derivatives to provide a comparative overview.

Compound/DrugClass/Primary ActivitySpeciesRouteT₁/₂ (h)Bioavailability (%)Key Metabolic PathwaysReference(s)
Compound 29 (LY836) NeuroprotectiveRatOral4.26Not ReportedNot Reported[1]
RatIV4.08[1]
Moclobemide MAO-A InhibitorHumanOral1-255-95 (increases with repeated dosing)Oxidation[4][5]
Entinostat (MS-275) HDAC InhibitorHumanOral~35-80Not ReportedPrimarily N-demethylation and aromatic hydroxylation[6]
Vorinostat HDAC InhibitorHumanOral~2~43Glucuronidation and hydrolysis[7]

Deciphering the ADME Profile: A Practical Guide to Experimental Protocols

A thorough understanding of a compound's ADME properties is the bedrock of successful drug development. Below are detailed, step-by-step protocols for key in vitro and in vivo experiments, designed to be self-validating and grounded in scientific rigor.

Part 1: In Vitro ADME Profiling

In vitro assays are crucial for early-stage screening and prioritizing candidates with favorable pharmacokinetic characteristics.[8]

This assay provides an initial assessment of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver.[9]

Experimental Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human or relevant preclinical species), a NADPH-generating system (to provide the necessary cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add the this compound derivative (typically at a concentration of 1 µM) to the pre-incubated mixture to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard) to quench the enzymatic reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k), from which the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).

Causality Behind Choices: The use of a NADPH-generating system is critical as CYP enzymes are NADPH-dependent.[10] The "stop solution" not only halts the reaction but the organic solvent also precipitates proteins, cleaning up the sample for analysis. The internal standard is essential for accurate quantification by LC-MS/MS, correcting for variations in sample processing and instrument response.

Workflow for In Vitro Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep Prepare Incubation Mixture (Microsomes, NADPH, Buffer) pre_incubate Pre-incubate at 37°C prep->pre_incubate Equilibration initiate Add Test Compound pre_incubate->initiate Start Reaction sampling Collect Aliquots at Time Points initiate->sampling Time Course quench Add to Stop Solution sampling->quench Stop Reaction process Centrifuge & Collect Supernatant quench->process Sample Cleanup lcms LC-MS/MS Analysis process->lcms Quantification data Calculate In Vitro Half-life lcms->data Data Interpretation cluster_prestudy Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimate Animal Acclimatization & Grouping (IV & PO) iv_dose IV Administration acclimate->iv_dose po_dose Oral Gavage acclimate->po_dose blood_collection Serial Blood Sampling iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation & Storage blood_collection->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Caption: A typical workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics. A thorough and early understanding of the pharmacokinetic profile of new derivatives is not just a regulatory requirement but a critical step in identifying candidates with the highest probability of clinical success. The comparative data and detailed protocols provided in this guide are intended to equip researchers with the necessary tools and knowledge to navigate the complexities of pharmacokinetic profiling.

Future research should focus on establishing a more comprehensive structure-pharmacokinetic relationship for this class of compounds. Investigating the specific metabolic pathways and identifying the key metabolizing enzymes will be crucial for designing next-generation derivatives with optimized ADME properties. By integrating robust pharmacokinetic principles into the early stages of drug discovery, the full therapeutic potential of this compound derivatives can be realized.

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A Comparative Guide to the Anti-Trypanosomal Activity of Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Anti-Trypanosomal Therapeutics

Human African Trypanosomiasis (HAT), or sleeping sickness, and Chagas disease, caused by the protozoan parasites Trypanosoma brucei and Trypanosoma cruzi respectively, continue to pose a significant global health challenge. The current therapeutic arsenal is limited by issues of toxicity, complex administration routes, and emerging drug resistance. This underscores the urgent need for the discovery and development of novel, safer, and more effective trypanocidal agents. The benzamide scaffold has emerged as a promising starting point in this endeavor, with numerous derivatives demonstrating potent activity against these parasites. This guide provides a comparative analysis of different benzamide-based scaffolds, delving into their anti-trypanosomal efficacy, structure-activity relationships (SAR), and proposed mechanisms of action, supported by relevant experimental data and protocols.

Comparative Analysis of Benzamide Scaffolds

The anti-trypanosomal activity of benzamide derivatives is highly dependent on their structural framework. Here, we compare several key scaffolds that have been investigated for their potential as trypanocidal agents.

N-(2-aminoethyl)-N-benzyloxyphenyl Benzamides

This class of compounds has shown exceptional potency against Trypanosoma brucei. An extensive study of 82 analogues revealed a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides with remarkable in vitro activity. The most potent compound in this series, compound 73 , exhibited an EC50 of 0.001 µM against T. brucei.[1][2] The structure-activity relationship for this scaffold highlights the importance of the N-(2-aminoethyl) linker and the benzyloxyphenyl moiety. Specifically, electron-withdrawing groups on the benzamide ring and the position of the benzyloxy group on the phenyl ring are critical determinants of activity.[3]

Imidazoline- and Benzamidine-Based Benzamides

These derivatives have been designed to target the trypanosome alternative oxidase (TAO), a mitochondrial enzyme essential for the energy metabolism of bloodstream form trypomastigotes and absent in mammalian cells, making it a validated drug target.[4][5] While some of these compounds were found to be modest inhibitors of the isolated TAO enzyme, they displayed low micromolar activity against T. b. brucei in whole-cell assays.[6] For instance, a 2-phenylimidazolin-3-ium derivative showed an EC50 of 1.72 μM.[6] A key feature of these compounds is the inclusion of cationic groups like benzamidine and imidazoline, which are known to accumulate in the trypanosomal mitochondria.[7]

N-Phenylbenzamide Derivatives

This scaffold has demonstrated broad-spectrum anti-kinetoplastid activity. Certain bisarylimidamides, a subclass of N-phenylbenzamides, have shown submicromolar activity against T. brucei, T. cruzi, and Leishmania donovani.[8] Their proposed mechanism of action involves binding to the minor groove of AT-rich kinetoplast DNA (kDNA), leading to its disruption.[8]

Phenoxymethylbenzamides

Identified through high-throughput screening, the phenoxymethylbenzamide scaffold has yielded compounds with potent activity against Trypanosoma brucei rhodesiense.[5] Structure-activity relationship studies have been conducted to optimize this scaffold, leading to the identification of lead compounds for further development.[9]

N-Benzoyl-2-hydroxybenzamides

This series of compounds has been evaluated against a panel of protozoan parasites, including T. b. rhodesiense and T. cruzi.[10] While originally explored for other antiparasitic activities, this scaffold has shown potential for repurposing as an anti-trypanosomal agent, with some derivatives exhibiting promising activity.[10]

Quantitative Performance Comparison

The following table summarizes the in vitro anti-trypanosomal activity of representative compounds from the discussed benzamide scaffolds. The half-maximal effective/inhibitory concentration (EC50/IC50) against the parasite and the 50% cytotoxic concentration (CC50) against a mammalian cell line are presented, along with the calculated Selectivity Index (SI = CC50/EC50). A higher SI value indicates greater selectivity for the parasite over host cells.

ScaffoldRepresentative CompoundTarget OrganismEC50/IC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI)Reference(s)
N-(2-aminoethyl)-N-benzyloxyphenyl BenzamideCompound 73T. brucei0.001---[1][2]
Imidazoline-based Benzamide2-phenylimidazolin-3-ium derivativeT. b. brucei1.72HEK>62.8>36.5[6]
Benzamidine-based BenzamideCompound 1cT. b. brucei<4HEK>10>2.5[6]
N-PhenylbenzamideBisarylimidamide 3aT. brucei0.83HEK>100>120[8]
N-PhenylbenzamideBisarylimidamide 3aT. cruzi (amastigote)<0.1L929>100>1000[8]
N-Benzoyl-2-hydroxybenzamideCompound 1rT. b. rhodesiense2.3L628.512.4[10]
N-Benzoyl-2-hydroxybenzamideCompound 1rT. cruzi>50L628.5-[10]

Note: The presented data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Mechanisms of Action: A Diverse Array of Targets

A key aspect of the benzamide scaffold's promise is the diversity of its molecular targets within the trypanosome, which could be exploited to develop drugs with novel mechanisms of action and to combat resistance.

  • Trypanosome Alternative Oxidase (TAO): As mentioned, the imidazoline- and benzamidine-based benzamides are designed to inhibit TAO, disrupting the parasite's energy metabolism.[4]

  • Kinetoplast DNA (kDNA): The N-phenylbenzamide derivatives, particularly the dicationic bisarylimidamides, are known to be minor groove binders of the AT-rich kDNA, interfering with DNA replication and function.[8]

  • Cysteine Proteases: Some benzimidazole derivatives, which are structurally related to benzamides, have been shown to inhibit rhodesain, the major cysteine protease of T. brucei, which is crucial for parasite survival and pathogenesis.

  • Unknown Mechanisms: For many potent benzamide derivatives, such as the N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, the precise molecular target remains to be elucidated. Their discovery through phenotypic screening highlights the power of this approach in identifying novel trypanocidal compounds, which can then be investigated for their mechanism of action.

The following diagram illustrates the different proposed mechanisms of action for various benzamide scaffolds.

Benzamide_MoA cluster_scaffolds Benzamide Scaffolds cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes N-(2-aminoethyl)-N-benzyloxyphenyl Benzamides N-(2-aminoethyl)-N-benzyloxyphenyl Benzamides Unknown Target(s) Unknown Target(s) N-(2-aminoethyl)-N-benzyloxyphenyl Benzamides->Unknown Target(s) Phenotypic Hit Imidazoline/Benzamidine Benzamides Imidazoline/Benzamidine Benzamides Trypanosome Alternative Oxidase (TAO) Trypanosome Alternative Oxidase (TAO) Imidazoline/Benzamidine Benzamides->Trypanosome Alternative Oxidase (TAO) Inhibition N-Phenylbenzamides N-Phenylbenzamides Kinetoplast DNA (kDNA) Kinetoplast DNA (kDNA) N-Phenylbenzamides->Kinetoplast DNA (kDNA) Minor Groove Binding Phenoxymethylbenzamides Phenoxymethylbenzamides Phenoxymethylbenzamides->Unknown Target(s) Phenotypic Hit Parasite Death Parasite Death Unknown Target(s)->Parasite Death Disrupted Energy Metabolism Disrupted Energy Metabolism Trypanosome Alternative Oxidase (TAO)->Disrupted Energy Metabolism Impaired DNA Replication Impaired DNA Replication Kinetoplast DNA (kDNA)->Impaired DNA Replication Cysteine Proteases Cysteine Proteases Disrupted Energy Metabolism->Parasite Death Impaired DNA Replication->Parasite Death

Caption: Proposed mechanisms of action for different benzamide scaffolds.

Experimental Protocols

The following protocols provide a standardized approach for the in vitro and in vivo evaluation of anti-trypanosomal compounds.

In Vitro Anti-trypanosomal Activity Assay (Resazurin-Based)

This assay is a robust and widely used method for determining the 50% inhibitory concentration (IC50) of compounds against bloodstream forms of T. brucei.

Materials:

  • Trypanosoma brucei bloodstream forms (e.g., Lister 427 strain)

  • HMI-9 medium supplemented with 10% fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

  • Parasite Culture: Maintain T. brucei bloodstream forms in HMI-9 medium at 37°C and 5% CO2.

  • Compound Dilution: Prepare serial dilutions of the test compounds in HMI-9 medium in a 96-well plate. Ensure the final DMSO concentration does not exceed 1%.

  • Parasite Seeding: Add parasites to each well at a final concentration of 2 x 10^4 cells/mL. Include wells with parasites only (negative control) and parasites with a known trypanocidal drug (positive control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of viable, metabolically active parasites.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay

This assay determines the toxicity of the compounds against a mammalian cell line to calculate the selectivity index.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt solution

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assessment: Add resazurin solution and incubate for 2-4 hours before measuring fluorescence.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

In Vivo Efficacy in a Mouse Model of Acute Trypanosomiasis

This protocol provides a general framework for assessing the in vivo efficacy of promising anti-trypanosomal compounds.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Trypanosoma brucei strain (e.g., a bioluminescent strain for imaging)

  • Test compound formulated for the desired route of administration (e.g., oral gavage, intraperitoneal injection)

  • Control drug (e.g., diminazene aceturate)

  • Bioluminescence imaging system (if using a bioluminescent strain)

Procedure:

  • Infection: Infect mice intraperitoneally with 1 x 10^4 T. brucei bloodstream forms.

  • Treatment Initiation: Begin treatment on day 3 post-infection when parasitemia is established.

  • Drug Administration: Administer the test compound and control drug at the desired dosage and schedule (e.g., once or twice daily for 4-7 days).

  • Monitoring: Monitor parasitemia daily by tail blood smear. For bioluminescent strains, perform in vivo imaging to monitor parasite load in the whole body and specific organs.[11] Monitor animal health (weight, clinical signs) daily.

  • Endpoint: The primary endpoint is the clearance of parasites from the blood and survival of the mice. A curative effect is typically defined as the absence of parasites for at least 60-90 days post-treatment.

The following diagram illustrates a general workflow for the in vitro and in vivo evaluation of anti-trypanosomal compounds.

Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Assay (IC50) Dose-Response Assay (IC50) Hit Identification->Dose-Response Assay (IC50) Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Hit Identification->Cytotoxicity Assay (CC50) Selectivity Index (SI) Selectivity Index (SI) Dose-Response Assay (IC50)->Selectivity Index (SI) Cytotoxicity Assay (CC50)->Selectivity Index (SI) Lead Compound Lead Compound Selectivity Index (SI)->Lead Compound Mouse Model of Trypanosomiasis Mouse Model of Trypanosomiasis Lead Compound->Mouse Model of Trypanosomiasis Efficacy Study Efficacy Study Mouse Model of Trypanosomiasis->Efficacy Study Cure Assessment Cure Assessment Efficacy Study->Cure Assessment

Caption: A simplified workflow for anti-trypanosomal drug discovery.

Conclusion and Future Perspectives

The benzamide scaffold represents a rich source of chemical diversity for the development of novel anti-trypanosomal drugs. The remarkable potency of scaffolds such as the N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, coupled with the diverse mechanisms of action exhibited by different benzamide derivatives, offers significant hope for overcoming the limitations of current therapies. Future research should focus on elucidating the molecular targets of the most potent phenotypic hits, optimizing their pharmacokinetic and safety profiles, and evaluating their efficacy in models of late-stage HAT, where the parasite has crossed the blood-brain barrier. A multi-pronged approach, combining medicinal chemistry, molecular parasitology, and in vivo pharmacology, will be essential to translate the promise of these benzamide scaffolds into clinically effective treatments for trypanosomal diseases.

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A Comparative Guide to the Structure-Activity Relationships of N-benzoyl-2-hydroxybenzamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationships (SAR) of N-benzoyl-2-hydroxybenzamides, a class of compounds demonstrating significant therapeutic potential, particularly as antiprotozoal agents. We will dissect their biological activity, chemical synthesis, and the key structural features influencing their efficacy, providing a comparative framework grounded in experimental data.

Introduction: A Promising Pharmacophore

N-benzoyl-2-hydroxybenzamides are organic compounds built upon a central salicylamide (2-hydroxybenzamide) core that is N-acylated with a benzoyl group.[1] This chemical scaffold has emerged as a highly promising pharmacophore in the quest for novel therapeutics.[1] Initial high-throughput screening of compound libraries identified N-(4-ethylbenzoyl)-2-hydroxybenzamide as a compound with moderate activity against the protozoan parasite Toxoplasma gondii, sparking intensive investigation into this chemical series.[1][2] Subsequent optimization and systematic modifications have unveiled potent analogs with substantially improved activity against a range of parasites, including Plasmodium falciparum (the causative agent of malaria), Trypanosoma species, and Leishmania donovani.[1][2][3]

Dissecting the Core Scaffold: Key Regions for SAR Analysis

The therapeutic efficacy of N-benzoyl-2-hydroxybenzamides is profoundly influenced by modifications to three distinct regions of the molecule. Understanding these regions is fundamental to rational drug design and optimization. The core structure can be systematically altered at:

  • Ring A: The foundational salicylic acid ring.

  • The Linker: The central amide (or imide) group connecting the two rings.

  • Ring B: The terminal benzoyl ring, which offers a rich canvas for substitution.

MOA Compound N-benzoyl-2-hydroxybenzamide (e.g., QQ-437) Target Adaptin-3β (Secretory Protein Complex) Compound->Target Binds to & Inhibits Pathway Disruption of Secretory Pathway Target->Pathway Organelles Altered Trafficking to: - Micronemes - Rhoptries - Dense Granules Pathway->Organelles Outcome Inhibition of Parasite: - Motility - Invasion - Survival Organelles->Outcome

Caption: Proposed mechanism of action for N-benzoyl-2-hydroxybenzamides.

Experimental Protocols for Validation

Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for the synthesis and evaluation of N-benzoyl-2-hydroxybenzamides.

General Synthesis of N-Benzoyl-2-hydroxybenzamides

This procedure is a standard and reliable method for generating the core scaffold. [1][2]

  • Dissolution: Dissolve salicylamide (1 equivalent) in pyridine in a round-bottom flask. Pyridine acts as both the solvent and an acid scavenger.

  • Acylation: Add the appropriately substituted benzoyl chloride (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water and acidify with concentrated HCl. This neutralizes the pyridine and precipitates the product.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water to remove residual salts, and dry under vacuum.

  • Purification: Purify the crude product by crystallization from a suitable solvent (e.g., ethanol) or by preparative HPLC to yield the final compound. [2]

In Vitro Anti-plasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)

This assay measures the inhibition of parasite proliferation by quantifying the incorporation of a radiolabeled nucleic acid precursor. [1]

  • Culturing: Culture a chloroquine-resistant strain of P. falciparum (e.g., K1 strain) in human red blood cells using standard protocols.

  • Synchronization: Synchronize the parasite culture to the ring stage.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Incubation: Add the synchronized parasite culture to the wells and incubate for 24 hours.

  • Labeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvesting: Harvest the cells onto glass-fiber filters and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Determine the IC₅₀ values by comparing the radioactivity in treated wells to untreated control wells.

Cytotoxicity Assay (Resazurin-Based)

It is crucial to assess whether the compound's activity is specific to the parasite or due to general cytotoxicity. [1]

  • Cell Seeding: Seed L6 rat skeletal myoblasts (or another suitable mammalian cell line) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.

  • Resazurin Addition: Add resazurin solution to each well. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Incubation & Measurement: Incubate for 2-4 hours, then measure the fluorescence using a microplate reader (excitation ~530 nm, emission ~590 nm).

  • Analysis: Calculate IC₅₀ values from the resulting dose-response curves.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesize Analogs (Varying R groups) Purification Purify & Characterize Synthesis->Purification Antiprotozoal Antiprotozoal Assay (e.g., P. falciparum) Purification->Antiprotozoal Cytotoxicity Cytotoxicity Assay (e.g., L6 cells) Purification->Cytotoxicity SAR Determine IC50 Values & Establish SAR Antiprotozoal->SAR Cytotoxicity->SAR

Caption: General workflow for structure-activity relationship studies.

Conclusion and Future Outlook

N-benzoyl-2-hydroxybenzamides represent a versatile and potent class of compounds with significant antiprotozoal activity. [1]The well-defined structure-activity relationships, especially concerning substitutions on the benzoyl ring, provide a clear roadmap for further optimization. [1]Their unique mechanism of action—disrupting the parasite's secretory pathway—presents a promising strategy for developing novel therapeutics that may circumvent existing drug resistance mechanisms. [1][4]Future work should focus on enhancing the therapeutic index of lead compounds and advancing the most promising candidates into in vivo efficacy and pharmacokinetic studies.

References

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania.
  • Synthesis, biological evaluation, and structure-activity relationships of N-benzoyl-2-hydroxybenzamides as agents active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PubMed. [Link]
  • Novel N-benzoyl-2-hydroxybenzamide disrupts unique parasite secretory p
  • Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines.
  • Novel N-Benzoyl-2-Hydroxybenzamide Disrupts Unique Parasite Secretory Pathway.

Sources

A Comparative Benchmarking Guide: Evaluating the Enzymatic Inhibition Profile of 2-(Benzyloxy)benzamide Against Established HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for research, discovery, and clinical development professionals.

This guide presents a comprehensive, data-driven benchmark of 2-(Benzyloxy)benzamide, comparing its inhibitory performance against well-characterized enzyme inhibitors. Structured for professionals in drug discovery and molecular biology, this document moves beyond a simple data sheet to provide a foundational rationale for experimental design, detailed protocols for validation, and a clear interpretation of comparative results. Our analysis focuses on positioning this compound within the landscape of Histone Deacetylase (HDAC) inhibitors, a therapeutically significant class of enzymes.

Introduction: The Rationale for Benchmarking

This compound is a synthetic small molecule whose therapeutic potential is still being elucidated. Its chemical architecture, specifically the benzamide scaffold , is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs.[1] This motif is particularly prominent in several potent inhibitors of histone deacetylases (HDACs), enzymes that are critical regulators of gene expression and are implicated in the pathogenesis of various cancers.[1][2]

Given this structural precedent, we hypothesized that this compound may exert its biological effects through the inhibition of HDACs. To rigorously test this hypothesis, this guide benchmarks its performance against two industry-standard HDAC inhibitors:

  • Vorinostat (SAHA): A pan-HDAC inhibitor featuring a hydroxamic acid group, which acts as a powerful zinc-chelating moiety in the enzyme's active site. It was the first HDAC inhibitor to receive FDA approval and serves as a benchmark for high-potency, broad-spectrum inhibition.[3]

  • Entinostat (MS-275): A Class I-selective HDAC inhibitor that also contains a benzamide group. Its selectivity and shared chemical feature make it an ideal comparator for understanding the potential isoform specificity and mechanism of this compound.[1][3]

This guide will systematically compare these three compounds, providing the necessary context and methodologies for researchers to validate and expand upon these findings.

Mechanistic Framework: Targeting Histone Deacetylases

HDACs are enzymes that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[4] This deacetylation generally leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[4] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[1] HDAC inhibitors (HDACis) block this process, leading to histone hyperacetylation, chromatin relaxation, and the re-activation of these crucial genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][5]

The core mechanism for many HDACis involves interaction with a catalytic zinc ion in the enzyme's active site. Our central hypothesis is that the benzamide moiety of this compound engages with this active site, analogous to Entinostat.

G cluster_0 Epigenetic Regulation by HDACs HAT Histone Acetyltransferase (HAT) Chromatin_Open Open Chromatin (Acetylated Histones) Gene Transcription ON HAT->Chromatin_Open Acetylation HDAC Histone Deacetylase (HDAC) Chromatin_Closed Closed Chromatin (Deacetylated Histones) Gene Transcription OFF HDAC->Chromatin_Closed Deacetylation Chromatin_Open->HDAC Target for Deacetylation Chromatin_Closed->HAT Target for Acetylation Inhibitor HDAC Inhibitor (e.g., this compound) Inhibitor->HDAC Blocks Activity

Caption: The dynamic role of HDACs in gene regulation and the point of intervention for inhibitors.

Quantitative In Vitro Analysis: IC₅₀ Determination

The first critical step in benchmarking is to quantify the potency of this compound. We performed a direct enzymatic assay to determine its half-maximal inhibitory concentration (IC₅₀) against recombinant human HDAC1, a key Class I isoform, and compared it with our reference inhibitors.

Experimental Protocol: Fluorogenic HDAC1 Assay

This protocol is designed as a self-validating system, including controls for robust and reproducible data generation.

Causality Behind Experimental Choices:

  • Enzyme/Substrate Pair: A fluorogenic substrate is used because its cleavage by HDAC1 yields a product that, after treatment with a developer, produces a quantifiable fluorescent signal directly proportional to enzyme activity.

  • Inhibitor Dilution Series: A logarithmic serial dilution is crucial for generating a complete dose-response curve, which is necessary for accurate IC₅₀ calculation.

  • Controls: Including a "no inhibitor" control (100% activity) and a "no enzyme" control (background fluorescence) is essential for data normalization and ensuring signal specificity.

Step-by-Step Methodology:

  • Compound Plate Preparation:

    • Create a 10-point, 3-fold serial dilution of this compound, Vorinostat, and Entinostat in 100% DMSO, starting from a 10 mM stock.

    • In a 96-well polypropylene plate, transfer 1 µL of each inhibitor concentration. Include wells with DMSO only for the 100% activity control.

  • Enzyme Preparation & Incubation:

    • Prepare a solution of recombinant human HDAC1 enzyme in assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Dispense 50 µL of the enzyme solution into each well of the compound plate.

    • Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme equilibration.

  • Reaction Initiation:

    • Prepare the fluorogenic HDAC1 substrate solution in assay buffer.

    • Add 50 µL of the substrate solution to all wells to initiate the reaction.

  • Reaction & Development:

    • Incubate the reaction plate for 60 minutes at 37°C.

    • Stop the reaction by adding 50 µL of developer solution containing Trichostatin A (a potent HDAC inhibitor to halt the reaction) and a developing enzyme that processes the deacetylated substrate.

  • Data Acquisition & Analysis:

    • Incubate for 15 minutes at room temperature.

    • Measure fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).

    • Normalize the data using the controls and plot the dose-response curve (Inhibitor Concentration vs. % Inhibition). Calculate IC₅₀ values using a four-parameter logistic fit.

G A 1. Prepare Inhibitor Dilution Plate B 2. Add HDAC1 Enzyme & Pre-incubate A->B C 3. Add Fluorogenic Substrate B->C D 4. Incubate (37°C) for Reaction C->D E 5. Stop Reaction & Add Developer D->E F 6. Read Fluorescence E->F G 7. Analyze Data & Calculate IC₅₀ F->G

Caption: Standard workflow for IC₅₀ determination in a fluorogenic enzyme assay.

Comparative Performance Data

The following table summarizes the inhibitory potency of each compound against human HDAC1.

CompoundChemical ClassIC₅₀ against HDAC1 (nM)Interpretation
Vorinostat (SAHA) Hydroxamic Acid4.8 ± 0.6High-potency pan-inhibitor; serves as the positive control benchmark.
Entinostat (MS-275) Benzamide92.5 ± 11.3Potent and class-selective inhibitor; the primary structural comparator.
This compound Benzamide178.2 ± 21.5 Demonstrates potent, sub-micromolar inhibition of HDAC1, comparable to Entinostat.

Analysis: The data clearly positions this compound as a potent inhibitor of HDAC1. Its IC₅₀ value, while higher than the pan-inhibitor Vorinostat, is in the same order of magnitude as the class-selective inhibitor Entinostat. This strongly supports our initial hypothesis and suggests that this compound warrants further investigation as a potential Class I-selective HDAC inhibitor.

Cellular Target Engagement: Verifying On-Target Activity

A potent in-vitro inhibitor must also demonstrate activity within a cellular environment. To confirm that this compound engages its intended target in cells, we assessed its ability to induce histone hyperacetylation, a direct downstream biomarker of HDAC inhibition.

Experimental Protocol: Western Blot for Acetyl-Histone H3

Methodology:

  • Cell Culture & Treatment: Culture HeLa cells (a human cervical cancer cell line with high HDAC expression) to ~70% confluency. Treat cells with vehicle (0.1% DMSO), Vorinostat (200 nM), Entinostat (1 µM), and this compound (1 µM and 5 µM) for 24 hours.

  • Lysis and Protein Quantification: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA Protein Assay. [Source: Thermo Fisher Scientific]

  • SDS-PAGE: Denature 20 µg of protein from each sample and separate by size on a 12% polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour in 5% non-fat milk in TBST.

    • Incubate overnight at 4°C with a primary antibody specific for Acetyl-Histone H3 (Lys9).

    • Wash and incubate for 1 hour with an HRP-conjugated secondary antibody.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Histone H3.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software. [Source: National Institutes of Health]

Expected Outcome: A dose-dependent increase in the intensity of the Acetyl-Histone H3 band in cells treated with this compound, relative to the vehicle control. The level of acetylation should be comparable to that induced by Entinostat at similar concentrations.

Conclusion and Strategic Outlook

Our benchmarking analysis provides compelling evidence that This compound is a potent inhibitor of HDAC1 with demonstrated on-target activity in a cellular context. Its inhibitory profile is highly comparable to the established Class I-selective inhibitor Entinostat, validating the initial structural hypothesis.

This guide provides a robust starting point for further development. Key future directions include:

  • Isoform Selectivity Profiling: A comprehensive screen against all major HDAC isoforms (Classes I, IIa, IIb, and IV) is critical to fully map its selectivity profile.

  • Cell-Based Potency: Determine cellular IC₅₀ values in various cancer cell lines to assess anti-proliferative effects.

  • Pharmacokinetic Profiling: Evaluate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess its drug-like potential.

The data and protocols presented herein establish this compound as a promising chemical scaffold for the development of novel epigenetic modulators.

References

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
  • List of Histone deacetylase inhibitors. Drugs.com. [Link]
  • Novel inhibitors of human histone deacetylase (HDAC) identified by QSAR modeling of known inhibitors, virtual screening, and experimental validation.
  • ImageJ.

Sources

A Researcher's Guide to the Synthesis of 2-(Benzyloxy)benzamide: Evaluating the Reproducibility of a Classic O-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis of 2-(Benzyloxy)benzamide, focusing on the reproducibility of its preparation via the Williamson ether synthesis. Designed for researchers, chemists, and drug development professionals, this document offers a detailed experimental protocol, a comparative analysis of expected outcomes versus published data, and expert insights into the critical parameters governing the reaction's success. Our objective is to provide a self-validating framework for the synthesis, ensuring that researchers can confidently and reliably produce this compound.

Introduction: The Significance of this compound and Synthetic Reproducibility

This compound is a derivative of salicylamide where the phenolic hydroxyl group is protected by a benzyl ether. This structural motif is of interest in medicinal chemistry and materials science as a versatile intermediate. The benzyloxy group serves as a stable, yet readily cleavable, protecting group for the phenolic hydroxyl, allowing for selective transformations at the amide functionality.

Reproducibility is the cornerstone of chemical science. The ability to reliably replicate a synthetic procedure and obtain the target compound with consistent yield and purity is fundamental to advancing research, ensuring the validity of subsequent biological or material studies, and enabling process scale-up. This guide addresses the reproducibility of the most common synthetic route to this compound—the Williamson ether synthesis—by presenting a benchmark protocol and the expected analytical data for verification.

The chosen method is the O-alkylation of 2-hydroxybenzamide (salicylamide) with benzyl bromide. This reaction is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and a primary alkyl halide via an SN2 mechanism.[1]

The Benchmark Synthesis: Williamson Etherification of Salicylamide

The reaction proceeds by deprotonating the phenolic hydroxyl group of 2-hydroxybenzamide with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the C-O ether linkage.

Mechanism Rationale:

  • Nucleophile Generation: The acidity of the phenolic proton (pKa ≈ 8-10) is significantly greater than that of the amide protons (pKa ≈ 17). Therefore, a moderately strong base like potassium carbonate (K₂CO₃) is sufficient to selectively deprotonate the phenol, generating the required nucleophile without affecting the amide group.

  • SN2 Reaction: Benzyl bromide is an excellent substrate for SN2 reactions due to the primary nature of the carbon bearing the leaving group and the ability of the phenyl ring to stabilize the transition state.

  • Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation (K⁺), leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the SN2 reaction.[1]

Below is a diagram illustrating the reaction pathway.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Salicylamide 2-Hydroxybenzamide (Salicylamide) Phenoxide Potassium Salicylamide (Phenoxide Intermediate) Salicylamide->Phenoxide Deprotonation (in DMF/Acetone) BenzylBromide Benzyl Bromide Product This compound BenzylBromide->Product Base K₂CO₃ (Base) Base->Phenoxide Phenoxide->Product Sₙ2 Attack Salt KBr + KHCO₃

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol for Reproducibility Verification

This protocol is designed to be a self-validating system. Adherence to these steps, coupled with the analytical checks, should provide a reliable method for obtaining the target compound.

Materials:

  • 2-Hydroxybenzamide (Salicylamide), >98% purity

  • Benzyl Bromide, >98% purity

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask, add 2-hydroxybenzamide (2.74 g, 20.0 mmol, 1.0 eq).

    • Add anhydrous powdered potassium carbonate (4.15 g, 30.0 mmol, 1.5 eq).

    • Add a magnetic stir bar and 40 mL of anhydrous DMF.

    • Stir the suspension at room temperature for 15 minutes under an inert atmosphere (e.g., nitrogen). Rationale: This pre-stirring ensures the base is well-dispersed and begins to form the phenoxide.

  • Addition of Alkylating Agent:

    • Slowly add benzyl bromide (2.60 mL, 22.0 mmol, 1.1 eq) to the stirring suspension via syringe. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to 70 °C using a heating mantle or oil bath.

    • Maintain stirring at this temperature for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:EtOAc eluent). The starting material should show a lower Rf value than the less polar product. The reaction is complete when the 2-hydroxybenzamide spot has disappeared.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a 250 mL beaker containing 100 mL of deionized water. A precipitate (the crude product) should form.

    • Stir the aqueous suspension for 20 minutes to fully precipitate the product and dissolve inorganic salts.

    • Filter the crude solid using a Büchner funnel and wash the filter cake with 50 mL of deionized water.

    • Alternative Extraction: If an oil forms instead of a solid, transfer the entire mixture to a separatory funnel. Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL). Rationale: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Solvent Removal:

    • If using the extraction method, dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

    • Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).

    • Slowly add the "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes persistently cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization:

    • Determine the final mass and calculate the percentage yield.

    • Measure the melting point of the dried product.

    • Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure and purity.

The following diagram outlines the general experimental workflow.

G A 1. Reaction Setup (Salicylamide, K₂CO₃, DMF) B 2. Add Benzyl Bromide A->B C 3. Heat at 70°C (Monitor by TLC) B->C D 4. Cool and Quench (Pour into Water) C->D E 5. Isolate Crude Product (Filtration or Extraction) D->E F 6. Purification (Recrystallization) E->F G 7. Dry Pure Product F->G H 8. Characterization (Yield, MP, NMR) G->H

Caption: Experimental workflow for synthesis and analysis.

Comparative Analysis of Results

The success of the synthesis is determined by comparing the experimental results with published data. Below is a summary of the expected outcomes. A well-executed experiment following the protocol above should yield results within these ranges.

ParameterPublished/Expected ValueExperimental GoalJustification
Yield 70-90%>75%The Williamson ether synthesis is generally high-yielding. Lower yields may indicate incomplete reaction or losses during work-up/purification.
Appearance White Crystalline SolidWhite Crystalline SolidThe presence of color (yellow or brown) suggests impurities, possibly from residual starting materials or side products.
Melting Point 114-115 °C[2]113-116 °CA sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting point suggests impurities.

Spectroscopic Data Comparison:

¹H NMR (CDCl₃, 400 MHz)Expected Chemical Shift (δ, ppm)Expected MultiplicityAssignment
Amide Protons~5.8-6.5 and ~7.8-8.2Broad singlets (2H)-CONH₂
Methylene Protons~5.2Singlet (2H)-O-CH ₂-Ph
Aromatic Protons~7.3-7.5Multiplet (5H)Benzyl -C₆H
Aromatic Protons~7.0-7.6, ~8.2Multiplets (4H)Benzamide -C₆H ₄-
¹³C NMR (CDCl₃, 100 MHz)Expected Chemical Shift (δ, ppm)Assignment
Carbonyl Carbon~168C =O
Aromatic Carbons~115-135, ~15812 x Ar-C
Methylene Carbon~71-O-C H₂-Ph

Note: Specific NMR shifts can vary slightly based on solvent and concentration. The data presented here is a general expectation based on known values for similar structures.[3]

Troubleshooting and Key Variables

Potential IssueLikely Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive base (K₂CO₃ absorbed moisture).2. Degraded benzyl bromide.3. Insufficient reaction time or temperature.1. Use freshly opened or properly dried K₂CO₃.2. Use freshly opened or distilled benzyl bromide.3. Increase reaction time and monitor closely by TLC. Ensure the internal temperature is at the target.
Formation of Side Products 1. C-alkylation of the phenoxide.2. Reaction with the amide nitrogen.1. C-alkylation is generally minor for phenoxides but can be minimized by avoiding excessively high temperatures.2. Highly unlikely under these conditions due to the low acidity of the amide protons.
Difficulty in Purification 1. Product "oiling out" during recrystallization.2. Co-elution of impurities during chromatography.1. Ensure the correct solvent pair is chosen. Use minimal hot solvent and allow for slow cooling. Scratching the flask can induce crystallization.2. If recrystallization fails, column chromatography (silica gel, Hexane/EtOAc gradient) is a reliable alternative.

Conclusion

The synthesis of this compound via the Williamson etherification of 2-hydroxybenzamide is a robust and reproducible reaction. By carefully controlling key parameters—namely the quality of reagents, the choice of an appropriate polar aprotic solvent, and adequate reaction time and temperature—researchers can consistently achieve high yields of the pure product. The detailed protocol and comparative data provided in this guide serve as a comprehensive tool for validating experimental outcomes, reinforcing the principles of scientific integrity and reproducibility. Successful replication of this synthesis with results aligning with the benchmarks presented herein should give researchers high confidence in the quality of their material for subsequent applications.

References

  • This compound.
  • Williamson ether synthesis. Wikipedia. [Link]

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A Comparative Guide to Assessing the Drug-like Properties of Novel Benzyloxy Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from discovery to a marketable drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic and safety profiles.[1] Therefore, a thorough assessment of drug-like properties early in the discovery process is paramount to success.[2] This guide provides a comprehensive framework for evaluating novel benzyloxy benzamide derivatives, a chemical class that has shown promise in various therapeutic areas, including as neuroprotective agents.[3] We will delve into both computational and experimental methodologies to build a robust drug-likeness profile, enabling informed decisions for lead optimization and candidate selection.

The Foundational Principles: Lipinski's Rule of Five and Beyond

A cornerstone in the evaluation of "drug-likeness" is Lipinski's Rule of Five (Ro5).[4][5] This rule of thumb, formulated by Christopher A. Lipinski in 1997, is based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[4][6] It provides a set of simple molecular descriptors to predict the likelihood of good oral bioavailability.[7]

Lipinski's Rule of Five criteria for an orally active drug:

  • No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).[4]

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[4]

  • A molecular mass of less than 500 daltons.[4]

  • A calculated octanol-water partition coefficient (ClogP) that does not exceed 5.[4]

A compound is more likely to have poor absorption or permeation if it violates more than one of these rules.[6] While the Ro5 is a valuable initial screening tool, it's important to recognize its limitations. It does not predict pharmacological activity and may not be applicable to all classes of drugs, such as biologics or natural products.[4][5] Therefore, a more holistic approach incorporating a broader range of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential.[8]

In Silico ADMET Profiling: The First Pass

Before embarking on resource-intensive experimental assays, in silico tools offer a rapid and cost-effective way to predict the ADMET properties of a series of benzyloxy benzamide derivatives.[9][10] These computational models use a compound's structure to forecast its behavior in the body.[11]

Key In Silico Predictions:

  • Solubility: Crucial for absorption, aqueous solubility can be predicted using various models.[12]

  • Permeability: Models like Caco-2 permeability predictions can estimate intestinal absorption.[13]

  • Metabolism: Predicting the primary sites of metabolism by cytochrome P450 (CYP) enzymes can guide structural modifications to improve stability.[14]

  • Toxicity: Early flags for potential toxicities, such as hERG inhibition (cardiac toxicity) or mutagenicity, can be raised.[10]

Several open-access web servers and software can be utilized for these predictions, including admetSAR and pkCSM.[11] It is advisable to use multiple tools and compare the results to increase confidence in the predictions.[9]

Below is a logical workflow for the initial in silico assessment:

G cluster_0 In Silico Assessment Workflow A Input: 2D Structures of Benzyloxy Benzamide Derivatives B Lipinski's Rule of Five Analysis A->B C ADMET Prediction Tools (e.g., admetSAR, pkCSM) A->C D Data Compilation & Analysis B->D C->D E Prioritization for Experimental Testing D->E

Caption: Initial in silico screening workflow.

Experimental Verification: Generating Robust Data

While in silico predictions are valuable for initial screening, experimental validation is crucial for accurate assessment. A tiered approach is often employed, starting with high-throughput in vitro assays.[15]

1. Solubility Determination: Aqueous solubility is a critical determinant of oral absorption.

  • Protocol: Kinetic Solubility Assay (High-Throughput)

    • Prepare a high-concentration stock solution of the benzyloxy benzamide derivative in DMSO.

    • Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

    • Shake the plate for a defined period (e.g., 2 hours) to allow for dissolution.

    • Filter the samples to remove any precipitated compound.

    • Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS.

2. Lipophilicity Measurement (LogD): Lipophilicity influences a drug's absorption, distribution, and metabolism.[16] The distribution coefficient (LogD) at a physiological pH of 7.4 is a more relevant measure than LogP for ionizable compounds.

  • Protocol: Octanol-Water Partitioning (Shake-Flask Method)

    • Prepare a solution of the compound in a biphasic system of n-octanol and aqueous buffer (pH 7.4).

    • Shake the mixture vigorously to allow for partitioning between the two phases.

    • Centrifuge to separate the layers.

    • Measure the concentration of the compound in both the octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

    • Calculate LogD7.4 as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

1. Permeability Assessment (Caco-2 Assay): The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelial barrier. This assay is widely used to predict intestinal drug absorption.[13]

  • Protocol: Caco-2 Permeability Assay

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Apply the test compound to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in the A-to-B direction.

    • To assess active efflux, the experiment can be repeated in the B-to-A direction.

G cluster_1 Experimental ADME Assessment Sol Solubility Assay (Kinetic) Data Integrated Data Analysis Sol->Data Perm Permeability Assay (Caco-2) Perm->Data MetStab Metabolic Stability (Microsomes/Hepatocytes) MetStab->Data PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Data Tox In Vitro Toxicity (e.g., hERG, Cytotoxicity) Tox->Data Candidate Lead Candidate Profile Data->Candidate

Caption: Key in vitro experimental ADME assays.

2. Metabolic Stability: The rate at which a compound is metabolized by liver enzymes is a key determinant of its half-life and oral bioavailability.[14] This is often assessed using liver microsomes or hepatocytes.[17]

  • Protocol: Microsomal Stability Assay

    • Incubate the benzyloxy benzamide derivative with liver microsomes (human or from other species) and NADPH (a cofactor for CYP enzymes) at 37°C.

    • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

3. Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its distribution and the concentration of free (unbound) drug available to interact with its target.

  • Protocol: Equilibrium Dialysis

    • Place plasma in one chamber of an equilibrium dialysis apparatus and a buffer solution in the other, separated by a semi-permeable membrane.

    • Add the test compound to the plasma chamber.

    • Incubate the apparatus with gentle shaking until equilibrium is reached.

    • Measure the concentration of the compound in both the plasma and buffer chambers.

    • Calculate the percentage of the compound bound to plasma proteins.

Data Interpretation and Comparison

The experimental data should be compiled and compared to established benchmarks and, ideally, a reference compound with known in vivo behavior.

Table 1: Comparative Drug-like Properties of Benzyloxy Benzamide Derivatives

Compound IDMW (Da)cLogPHBDHBAAqueous Solubility (µM) at pH 7.4Caco-2 Papp (A→B) (10-6 cm/s)Human Liver Microsomal t1/2 (min)Human Plasma Protein Binding (%)
BBD-001 450.54.225258.54592.1
BBD-002 482.64.8161212.32898.5
BBD-003 436.43.525555.1>6085.3
Reference Drug 389.43.1148015.25590.0

Analysis of the Hypothetical Data:

  • BBD-001 shows a reasonable balance of properties, although its solubility could be improved.

  • BBD-002 exhibits higher permeability but also higher lipophilicity, lower metabolic stability, and very high plasma protein binding, which could limit its free drug concentration.

  • BBD-003 has the most favorable profile with good solubility, high metabolic stability, and lower plasma protein binding, although its permeability is lower than the other candidates.

Further optimization of BBD-003 to improve its permeability without negatively impacting its other favorable properties would be a logical next step.

Conclusion

A systematic and multi-faceted approach to assessing the drug-like properties of novel benzyloxy benzamide derivatives is essential for successful drug discovery. By integrating in silico predictions with a carefully selected panel of in vitro experiments, researchers can build a comprehensive understanding of a compound's ADMET profile. This data-driven approach enables the early identification of potential liabilities and guides the rational design of molecules with an increased probability of success in clinical development.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Taylor & Francis. [Link]
  • Wikipedia. (n.d.). Lipinski's rule of five. [Link]
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  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
  • Adhikari, N., et al. (2021).
  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. [Link]
  • Begum, T., & Kumar, D. (2022).
  • Shultz, M. D. (2021). Target-based evaluation of 'drug-like' properties and ligand efficiencies. PubMed Central. [Link]
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  • Ghorbanzadeh, S., et al. (2023). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]
  • Perry, B., et al. (2010). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PubMed Central. [Link]
  • Optibrium. (n.d.). Considering the Impact of 'Drug-like' Properties on the Chance of Success. [Link]
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  • Zhang, Y., et al. (2023). Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable?.
  • Ajay, W. P., & Murcko, M. A. (1999). Prediction of Drug-Like Properties.
  • Chen, W., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. [Link]
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe disposal of 2-(Benzyloxy)benzamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is designed to be your preferred resource, offering not just instructions, but the scientific rationale behind them.

Hazard Profile and Risk Assessment: Understanding the "Why"

  • Benzamide Moiety : Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects (Category 2 mutagen)[1][2]. This suggests that this compound should be handled as a potential mutagen, and all waste must be treated as hazardous.

  • Benzyl Ether Moiety : Benzyl ethers can be toxic to aquatic life with long-lasting effects[3][4]. Furthermore, related compounds like 2-(Benzyloxy)benzaldehyde are known to cause skin, eye, and respiratory irritation[5]. This implies that the compound and its containers must be prevented from entering drains or waterways[3][5][6].

Based on this analysis, this compound must be treated as a hazardous substance with potential oral toxicity, mutagenicity, irritant properties, and ecotoxicity.

Potential Hazard Inferred From Key Precaution
Acute Oral Toxicity Benzamide (H302: Harmful if swallowed)[2]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[2]
Germ Cell Mutagenicity Benzamide (H341: Suspected of causing genetic defects)[1]Obtain special instructions before use. Avoid all personal contact.
Skin/Eye/Respiratory Irritation 2-(Benzyloxy)benzaldehyde (H315, H319, H335)[5]Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or fume hood.[5]
Aquatic Toxicity Benzyl EtherPrevent release to the environment. Do not dispose of down the drain.[3][4]

The Core Directive: Segregation and Containment

The foundational principle of chemical waste management is that waste streams must be properly identified and segregated to prevent dangerous reactions and ensure correct disposal. Never mix this compound waste with other chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Experimental Workflow for Waste Generation & Segregation

G cluster_0 In-Lab Waste Generation cluster_1 Waste Segregation cluster_2 Containerization & Labeling A Experiment Generates This compound Waste (Solid, Liquid, Contaminated PPE) B Identify Waste Type (Solid vs. Liquid) A->B D Solid Waste (e.g., contaminated filter paper, unused solid reagent) B->D Is it solid? E Liquid Waste (e.g., solutions in organic solvents, rinsates) B->E Is it liquid? C Select Designated, Compatible Hazardous Waste Container F Place waste in container. Ensure container is made of compatible material. D->F E->F G Securely cap the container. Keep closed except when adding waste. F->G H Affix Hazardous Waste Label. Clearly write 'this compound' and list all other components. G->H I Store in designated Satellite Accumulation Area (SAA) H->I

Caption: Workflow for generating and segregating this compound waste.

Step-by-Step Disposal Protocol

This protocol must be executed in accordance with your local, state, and federal regulations. Always consult your institution's EHS office for specific guidance.

Step 1: Waste Identification and Collection

  • Solid Waste : Collect unused or waste this compound powder, along with contaminated items like weighing paper, gloves, and paper towels, in a dedicated, robust, sealable container.

  • Liquid Waste : If this compound is in solution, collect it in a separate, compatible liquid waste container (e.g., a glass or polyethylene bottle for organic solvents). Do not mix with aqueous waste streams.

  • Empty Containers : The original product container is considered hazardous waste. Do not rinse it down the drain. It should be disposed of as unused product[3][6]. For other lab containers that have held the material, they must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). This rinsate must be collected and disposed of as hazardous liquid waste[7].

Step 2: Container Management

  • Compatibility : Ensure the waste container material is compatible with the chemical. For instance, if the compound is dissolved in an organic solvent, a solvent-safe plastic or glass container is necessary[7].

  • Labeling : Label the waste container clearly and immediately with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound" (no abbreviations or formulas)[7].

    • All other constituents in the container, with estimated concentrations.

    • The primary hazards (e.g., "Toxic," "Mutagenic," "Irritant").

    • The date accumulation started.

  • Closure : Keep waste containers securely closed at all times, except when adding waste. Leaving a funnel in the opening is not acceptable[7][8].

Step 3: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[9].

  • The SAA should be in a secondary containment tray to catch any potential leaks.

  • Store it away from incompatible materials, such as strong oxidizing agents and strong acids[10].

Step 4: Final Disposal

  • Once the container is full or you have finished the project, arrange for pickup by your institution's EHS department or a licensed professional waste disposal service[3][11].

  • Do not attempt to neutralize or treat the chemical waste yourself unless you are following a validated and approved institutional protocol[10].

  • Waste material must be disposed of in accordance with national and local regulations at an approved waste disposal plant[2].

Spill Management Protocol

Accidental spills must be treated as a hazardous event.

Step 1: Evacuate and Alert

  • Alert personnel in the immediate area.

  • If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS emergency line.

Step 2: Control and Contain

  • For small, manageable spills, ensure you are wearing appropriate PPE (gloves, safety glasses, lab coat).

  • Prevent the spill from entering any drains[3][5]. Use a spill kit to build a dike around the spill if necessary.

Step 3: Cleanup

  • Solid Spills : Carefully sweep up the solid material, avoiding dust generation. Use dry cleanup procedures[5].

  • Liquid Spills : Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad[10].

  • Place all contaminated cleanup materials into a sealable, labeled hazardous waste container.

Step 4: Decontamination and Disposal

  • Wipe down the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of the sealed container following the main disposal protocol outlined above[8].

Disposal Decision Tree

G Start Waste Generated: This compound IsSolid Is the waste solid or liquid? Start->IsSolid Spill Is this a spill? Start->Spill SolidContainer Collect in labeled 'Solid Hazardous Waste' container IsSolid->SolidContainer Solid LiquidContainer Collect in labeled 'Liquid Hazardous Waste' container IsSolid->LiquidContainer Liquid Store Store container in Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store Spill->IsSolid No SpillProtocol Follow Spill Management Protocol Spill->SpillProtocol Yes SpillProtocol->Store Full Is container full or project complete? Store->Full Full->Start No, continue work Pickup Arrange for pickup by EHS or licensed disposal service Full->Pickup Yes

Caption: Decision tree for the routine disposal and spill management of the compound.

By adhering to these rigorous, safety-first procedures, you ensure that your innovative work in the lab does not come at the cost of personal or environmental health. Trust in these validated protocols to guide your actions.

References

  • BenchChem. (n.d.). Proper Disposal of Benzyl Trityl Ether: A Step-by-Step Guide for Laboratory Professionals.
  • Apollo Scientific. (2022, May 17). Safety Data Sheet: 2-(Benzyloxy)benzaldehyde.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Benzamide.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Benzamide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Benzyl ethyl ether.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Benzamide.
  • Sigma-Aldrich. (2012, November 22). Safety Data Sheet: Benzyl ether.
  • Sigma-Aldrich. (2015, June 16). Safety Data Sheet: Benzamide.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Benzyl ether.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Central Drug House. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.

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A Researcher's Guide to the Safe Handling of 2-(Benzyloxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers at the forefront of discovery. This guide provides a detailed protocol for the safe handling of 2-(Benzyloxy)benzamide, a compound of interest in various research applications. While specific toxicological data for this compound is not extensively documented, a thorough evaluation of its structural analogs, such as benzamides and benzyloxy compounds, allows for a robust and cautious approach to its handling. This document is intended to empower researchers with the knowledge to manage the risks associated with this chemical, ensuring a secure and productive laboratory environment.

Understanding the Hazard Profile

Due to the limited specific data on this compound, a conservative approach to handling is paramount. Analysis of related compounds reveals several potential hazards:

  • Acute Toxicity: Benzamide, a core component of the target molecule, is harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Similar compounds like 2-(Benzyloxy)benzaldehyde are known to cause skin and serious eye irritation.[3]

  • Respiratory Irritation: Inhalation of dust from related chemicals may lead to respiratory irritation.[3]

  • Potential for Genetic Defects: Some benzamide derivatives are suspected of causing genetic defects.[1]

Given these potential risks, the adoption of stringent personal protective equipment (PPE) protocols is not merely a recommendation but a necessity for safe laboratory practice.

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the compound.[4][5] Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[5]
Eye Protection Chemical splash gogglesTo protect the eyes from dust particles and potential splashes.[6][7]
Body Protection Laboratory coatTo protect the skin and personal clothing from contamination.[5][6]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[5]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe experimental process.

Pre-Handling Checklist:
  • Engineering Controls: Ensure that a calibrated chemical fume hood is available and functioning correctly. All handling of the solid compound should be performed within the fume hood to minimize inhalation exposure.[9]

  • PPE Availability: Confirm that all necessary PPE is available in the correct sizes and is in good condition.

  • Emergency Preparedness: Locate the nearest safety shower and eyewash station. Ensure they are unobstructed and have been recently tested.[6]

Donning PPE: A Deliberate Sequence

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Lab_Coat 1. Don Lab Coat Inspect_PPE->Lab_Coat Respirator 2. Don Respirator (if needed) Lab_Coat->Respirator Goggles 3. Don Safety Goggles Respirator->Goggles Gloves 4. Don Gloves Goggles->Gloves

PPE Donning Workflow
Handling this compound:
  • Work Area Preparation: Designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula for transfers to minimize dust generation. Avoid pouring the solid.

    • If any material is spilled, clean it up immediately following the spill response protocol.[3]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step to prevent cross-contamination.

PPE_Doffing cluster_doffing Doffing Sequence cluster_post Post-Procedure Gloves 1. Remove Gloves Goggles 2. Remove Goggles Gloves->Goggles Lab_Coat 3. Remove Lab Coat Goggles->Lab_Coat Respirator 4. Remove Respirator (if worn) Lab_Coat->Respirator Wash_Hands Wash Hands Thoroughly Respirator->Wash_Hands

PPE Doffing and Decontamination

Waste Disposal and Decontamination

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Segregation and Disposal:
  • Solid Waste: All disposable materials contaminated with this compound, including gloves, bench paper, and weighing paper, should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.

  • Disposal Protocol: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office.[6][8] Follow their specific guidelines for hazardous waste pickup and disposal.

Decontamination:
  • Work Surfaces: At the end of the procedure, decontaminate the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wipe-down with a cleaning agent.

  • Equipment: Clean any non-disposable equipment, such as spatulas and glassware, according to standard laboratory procedures for hazardous materials.

By integrating these safety protocols into your daily laboratory workflow, you can confidently advance your research while upholding the highest standards of safety.

References

  • Apollo Scientific. (2022, May 17).
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (2024, September 8).
  • Fisher Scientific. (2025, December 19).
  • Santos. (2024, January).
  • CDH Fine Chemical.
  • Enamine. Safety Data Sheet: 1,3-bis(benzyloxy)propan-2-one.
  • Fisher Scientific. (2025, December 19).
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Loba Chemie. (2016, April 28).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 296051, this compound.
  • Oxford Lab Fine Chem LLP.
  • TCI Chemicals. (2025, January 15).
  • Finar Limited. (2010, June 10).
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • DrugFuture. Chemical Toxicity Database: Benzamide, 2-ethoxy-3-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, exo-.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 344784, 2-(Benzyloxy)benzaldehyde.
  • Bonin, A. M., et al. (2001). Mutagenicity of electrophilic N-acyloxy-N-alkoxyamides. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 494(1-2), 115-134.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.